4-Amino-L-phenylalanine hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-2-amino-3-(4-aminophenyl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,10-11H2,(H,12,13);1H/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCZSPZLBJLJGO-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50211104 | |
| Record name | 4-Amino-3-phenyl-L-alanine monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50211104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62040-55-5, 312693-79-1 | |
| Record name | L-Phenylalanine, 4-amino-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62040-55-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-3-phenyl-L-alanine monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062040555 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-3-phenyl-L-alanine monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50211104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-3-phenyl-L-alanine monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.608 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Amino-L-phenylalanine hydrochloride hemihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Amino-L-phenylalanine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-L-phenylalanine hydrochloride is a non-proteinogenic amino acid that serves as a critical building block in synthetic organic chemistry and drug development. Its unique structure, featuring an amino group on the phenyl ring, imparts distinct chemical properties that make it a valuable precursor for the synthesis of various biologically active molecules, most notably the chemotherapeutic agent melphalan. This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of this compound, detailed experimental protocols for its characterization, and insights into its synthesis and handling.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder.[1] It is soluble in water and formic acid.[1] The following tables summarize its key properties.
Table 1: General Properties
| Property | Value | Reference |
| IUPAC Name | (2S)-2-amino-3-(4-aminophenyl)propanoic acid hydrochloride | [2] |
| Synonyms | p-Amino-L-phenylalanine hydrochloride, H-Phe(4-NH2)-OH·HCl, L-3-(p-Aminophenyl)alanine hydrochloride | [1] |
| CAS Number | 62040-55-5 | [1] |
| Molecular Formula | C₉H₁₂N₂O₂·HCl | [1] |
| Molecular Weight | 216.67 g/mol | [1] |
Table 2: Physical and Spectroscopic Properties
| Property | Value | Conditions and Notes | Reference |
| Appearance | White to off-white powder | --- | [1] |
| Melting Point | 247-249 °C | For the hemihydrate form. | |
| Solubility | Soluble | In water (0.1 g in 2 ml provides a clear solution) and formic acid. | [1] |
| Optical Rotation | +8.7 ± 0.5° | c = 1% in acetic acid:water (4:1) | |
| -42° to -45° | c = 2 in water | ||
| Water Content (Karl Fischer) | As reported | Typically determined by Karl Fischer titration. Amino acids can be challenging due to low solubility in alcohols; use of formamide (B127407) or the KF oven technique is recommended. | [3] |
| Purity (HPLC) | ≥99% | --- | [1] |
Note on Optical Rotation: The discrepancy in reported optical rotation values likely arises from the different solvent systems used for measurement. It is crucial to report the specific conditions (concentration, solvent, temperature, and wavelength) when measuring and comparing optical rotation values.[4]
Experimental Protocols
Synthesis of this compound
A common synthetic route to 4-Amino-L-phenylalanine involves the protection of the amino and carboxyl groups of a starting phenylalanine derivative, followed by nitration of the phenyl ring, reduction of the nitro group to an amino group, and subsequent deprotection. The hydrochloride salt is then formed by treatment with hydrochloric acid.
Illustrative Synthetic Workflow:
Caption: General Synthetic Workflow for this compound.
Characterization Methods
Purpose: To determine the purity of this compound and identify any impurities.
Methodology:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is typically suitable.
-
Mobile Phase: A gradient elution is often employed. For example, a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or a phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: Approximately 1.0 mL/min.
-
Detection: UV detection at a wavelength where the phenyl ring absorbs, typically around 254 nm or 280 nm.
-
Sample Preparation: Dissolve a known concentration of the compound in the mobile phase or a suitable solvent.
-
Injection Volume: 10-20 µL.
Workflow for HPLC Analysis:
References
An In-depth Technical Guide on the Physicochemical Characteristics of 4-Amino-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the core physicochemical properties of 4-Amino-L-phenylalanine (4-L-APhe), an unnatural amino acid of significant interest in biochemical research, peptide synthesis, and pharmaceutical development. Its unique structure, featuring an amino group on the phenyl ring, imparts distinct properties that make it a valuable building block for novel therapeutics and biomaterials.[1][2]
Core Physicochemical Data
The fundamental physicochemical characteristics of 4-Amino-L-phenylalanine are summarized below. These values are essential for its application in experimental design, formulation, and synthesis.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂O₂ | [2][3][4][5] |
| Molecular Weight | 180.20 g/mol | [4][5] |
| Appearance | White to off-white or cream crystalline powder | [2][3][6] |
| Melting Point | 232 - 240 °C[2]; 265 °C (decomposes)[7] | [2][7] |
| pKa (Predicted) | 2.14 ± 0.10 (for -COOH group) | [7][8] |
| Optical Rotation | [α]²⁰D = -42° to -45° (c=2 in water) | [2][6] |
| Solubility | Soluble in water.[3][7] H₂O: 3.33 mg/mL (with sonication and heating).[9] Slightly soluble in methanol.[7] Insoluble or slightly soluble in DMSO.[9] | [3][7][9] |
| CAS Number | 943-80-6 | [2][3][4] |
Synthesis and Biological Relevance
4-Amino-L-phenylalanine is typically synthesized from L-phenylalanine. A common laboratory-scale synthesis involves a two-step process: nitration of the phenyl ring followed by reduction of the nitro group.
Caption: A typical two-step synthesis route from L-phenylalanine.
Biologically, 4-Amino-L-phenylalanine serves as a metabolic intermediate in the biosynthesis of antibiotics like Chloramphenicol and Pristinamycin I.[9] In biochemical research, it is investigated for its ability to allosterically activate enzymes such as phenylalanine hydroxylase (PheH). Phenylalanine binding promotes the dimerization of PheH's regulatory domains, leading to activation. 4-Amino-L-phenylalanine can mimic this effect, although with lower affinity, making it a useful tool for studying enzyme regulation.[10][11]
Caption: Activation of PheH via ligand-induced dimerization.
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of 4-Amino-L-phenylalanine are outlined below. A general workflow for characterization is presented first.
Caption: Workflow for experimental physicochemical analysis.
3.1 Melting Point Determination (Capillary Method)
-
Sample Preparation: A small amount of finely powdered, dry 4-Amino-L-phenylalanine is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating: The sample is heated rapidly to about 15-20 °C below the expected melting point (e.g., to ~210 °C).
-
Measurement: The heating rate is then reduced to 1-2 °C per minute. The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. For compounds that decompose, the temperature at which discoloration and/or charring begins is noted.[2]
3.2 Solubility Determination (Gravimetric Method)
-
Equilibration: An excess amount of 4-Amino-L-phenylalanine is added to a known volume of the solvent (e.g., deionized water) in a sealed container.
-
Saturation: The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached and a saturated solution is formed.[12][13]
-
Separation: The solution is filtered or centrifuged to remove undissolved solid.
-
Analysis: A precise volume of the clear, saturated supernatant is transferred to a pre-weighed container.
-
Drying: The solvent is evaporated completely under controlled conditions (e.g., in a vacuum oven).
-
Calculation: The container with the dried residue is weighed. The solubility is calculated in mg/mL by subtracting the initial container weight from the final weight and dividing by the volume of the supernatant taken.[14]
3.3 Optical Rotation Measurement (Polarimetry)
-
Solution Preparation: A solution of 4-Amino-L-phenylalanine is prepared by accurately weighing the compound and dissolving it in a precise volume of a specified solvent (e.g., water) to a known concentration (c), typically in g/100 mL.[15][16]
-
Polarimeter Setup: A polarimeter is calibrated using a blank (the pure solvent). The measurement is performed at a standard temperature (e.g., 20 °C) and wavelength (typically the sodium D-line, 589 nm).[17]
-
Measurement: The prepared solution is placed in a polarimeter cell of a known path length (l), typically 1 decimeter (dm). The observed angle of rotation (α) is measured.[18]
-
Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (c * l) The result is reported with the temperature, wavelength, concentration, and solvent used.
3.4 pKa Determination (Potentiometric Titration)
-
Solution Preparation: A solution of 4-Amino-L-phenylalanine of known concentration is prepared in deionized water.
-
Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Acidic Titration: The solution is first acidified with a strong acid (e.g., 0.1 M HCl) to protonate all functional groups.
-
Base Titration: A standard solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments. The pH is recorded after each addition.
-
Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa values correspond to the pH at the midpoints of the buffer regions (half-equivalence points). For an amino acid like 4-L-APhe, distinct equivalence points will be observed for the carboxyl group, the α-amino group, and the 4-amino group on the phenyl ring.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-Amino-L-phenylalanine | 943-80-6 [chemicalbook.com]
- 4. 4-Aminophenylalanine | C9H12N2O2 | CID 151001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. 4-Amino-L-phenylalanine, 95% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. 4-Amino-L-phenylalanine price,buy 4-Amino-L-phenylalanine - chemicalbook [chemicalbook.com]
- 8. guidechem.com [guidechem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The Amino Acid Specificity for Activation of Phenylalanine Hydroxylase Matches the Specificity for Stabilization of Regulatory Domain Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Experimental Measurement and Correlation of two α-Amino Acids Solubility in Aqueous Salts Solutions from 298.15 to 323.15 K -Korean Chemical Engineering Research | Korea Science [koreascience.kr]
- 13. Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. publications-cnrc.canada.ca [publications-cnrc.canada.ca]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Optical rotation - Wikipedia [en.wikipedia.org]
- 18. youtube.com [youtube.com]
A Technical Guide to 4-Amino-L-phenylalanine Hydrochloride (CAS: 62040-55-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of 4-Amino-L-phenylalanine hydrochloride (CAS No. 62040-55-5), an unnatural amino acid with significant applications in pharmaceutical development, peptide synthesis, and biotechnology. This guide details its physicochemical properties, outlines experimental protocols for its synthesis and analysis, and explores its role as a versatile chemical building block. Its utility in creating modified peptides, synthesizing active pharmaceutical ingredients like melphalan (B128), and developing novel polypeptide-based biomaterials is discussed. Visualizations of key experimental workflows and its applications are provided to facilitate understanding for research and development purposes.
Introduction
This compound is a derivative of the essential amino acid L-phenylalanine, distinguished by an amino group at the para-position of the phenyl ring. This modification introduces a unique functional handle, making it a valuable building block (synthon) in medicinal chemistry and materials science.[1][2] As a chiral, non-proteinogenic amino acid, its incorporation into peptides can alter their conformation, lipophilicity, and biological activity.[2][3] It serves as a crucial intermediate in the synthesis of pharmaceuticals, most notably the anticancer agent melphalan hydrochloride.[4][5] Furthermore, recent research has highlighted its use in producing water-soluble, pH-responsive polypeptide hydrogels with potential applications in drug delivery and tissue engineering.[6][7] This guide consolidates the technical data, experimental methodologies, and key applications of this versatile compound.
Physicochemical Properties
The fundamental properties of this compound are summarized below. Data has been aggregated from various chemical suppliers and literature sources.
| Property | Value | Reference(s) |
| CAS Number | 62040-55-5 | [2][4] |
| Molecular Formula | C₉H₁₂N₂O₂·HCl | [4] |
| Molecular Weight | 216.66 g/mol | |
| Appearance | White to off-white or faint beige crystalline powder | [4][8] |
| Purity (by HPLC) | ≥96% to ≥99% | [4] |
| Solubility | Soluble in water, acetic acid, and formic acid | [2][4][8] |
| Optical Rotation | [α]²⁰/D +8.7 ± 0.5° (c=1% in 80% acetic acid) | [8] |
| Boiling Point | 383.5 °C at 760 mmHg (Predicted) | [9] |
| Storage Conditions | Long-term: 2-8°C or -15°C; Short-term: Room Temperature | [4][8][9] |
| Key Identifiers | MDL: MFCD00012986; EC No.: 263-388-2 | [4] |
Synthesis and Characterization
General Synthesis Protocol
The synthesis of 4-Amino-L-phenylalanine typically starts from a protected L-phenylalanine or L-tyrosine derivative. A common route involves the nitration of the phenyl ring, followed by the reduction of the nitro group to the desired amine.
Example Protocol: Synthesis from L-p-nitrophenylalanine This procedure is a standard catalytic hydrogenation to reduce the nitro group.
-
Suspension: Suspend 4-Nitro-L-phenylalanine (1 equivalent) in deionized water (approx. 17 mL per gram of starting material).[10]
-
Catalyst Addition: Add a 5% palladium on barium sulfate (B86663) catalyst (approx. 0.1g per gram of starting material) to the suspension.[10]
-
Hydrogenation: Carry out the hydrogenation reaction under a hydrogen atmosphere at room temperature for approximately 3 hours or until TLC/HPLC analysis shows complete consumption of the starting material.[10]
-
Filtration: Filter the reaction mixture through a pad of diatomaceous earth (e.g., Celite) to remove the catalyst.[10]
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude 4-Amino-L-phenylalanine.[10]
-
Salt Formation: To obtain the hydrochloride salt, the resulting free amino acid can be dissolved in a minimal amount of aqueous HCl and precipitated with a miscible organic solvent like acetone (B3395972) or isopropanol, followed by filtration and drying.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound.[4]
General HPLC Method:
-
Technique: Reversed-Phase HPLC (RP-HPLC).
-
Column: C18 silica-based column.
-
Detection: UV detection at 210 nm.[11]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate (B1210297) or perchloric acid) and an organic solvent such as acetonitrile (B52724) or methanol.[11][12]
-
Derivatization (Optional): For enhanced sensitivity or resolution in complex matrices, pre- or post-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC) can be employed.[12]
-
Identification: Identity is confirmed by comparing the retention time to a certified reference standard and can be further verified using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (¹H NMR) spectroscopy.[4] Common impurities that can be monitored include L-phenylalanine and mandelic acid.[4]
Applications in Research and Drug Development
The unique structure of this compound makes it a versatile tool in several scientific domains. Its primary applications stem from its role as a modifiable amino acid that can be integrated into larger molecules.
Unnatural Amino Acid in Peptide Synthesis
The primary use of 4-Amino-L-phenylalanine is its incorporation into peptide chains as an unnatural amino acid. The side-chain amino group provides a site for further chemical modification, allowing for the creation of peptide libraries with diverse functionalities. It can be used to:
-
Introduce Labels and Probes: The amino group can be conjugated to fluorophores, biotin, or clickable chemical handles (like alkynes or azides) for use in photoaffinity labeling and proteomics.[13]
-
Modify Peptide Properties: Its inclusion can alter the charge, polarity, and lipophilicity of a peptide, which can enhance cell penetration or modulate biological activity.[3] Studies have shown that introducing phenylalanine derivatives into antimicrobial peptides can enhance their selectivity against specific bacteria.[14]
-
Form Branched or Cyclic Peptides: The side-chain amine can serve as an attachment point for another peptide chain or for cyclization with the peptide backbone or another side chain.
The general workflow for its incorporation via Solid-Phase Peptide Synthesis (SPPS) is outlined below.
Precursor for Pharmaceutical Agents
4-Amino-L-phenylalanine is a documented starting material for the synthesis of melphalan, an alkylating agent used in chemotherapy.[4][5] The synthesis involves converting the two amino groups of 4-Amino-L-phenylalanine into bis(2-chloroethyl)amine (B1207034) moieties, which are responsible for the drug's cytotoxic effect. The use of the L-isomer is critical for its transport into cancer cells via amino acid transporters.
Development of Novel Polypeptide Biomaterials
Researchers have polymerized protected 4-Amino-L-phenylalanine (after conversion to its N-carboxyanhydride monomer) to create high-molecular-weight poly(4-amino-L-phenylalanine).[6] Unlike poly(L-phenylalanine), this polymer is water-soluble and can self-assemble into hydrogels.[6][7] Copolymers with other amino acids, like L-lysine, exhibit pH-responsive gelling behavior, making them promising candidates for advanced biomaterials in controlled drug release and tissue engineering scaffolds.[6]
Biological Role and Signaling Interactions
As an exogenous, unnatural amino acid, 4-Amino-L-phenylalanine does not have a defined endogenous metabolic pathway. Its biological effects are primarily observed when it is incorporated into larger molecules like peptides or drugs. Studies on the enzyme Phenylalanine Hydroxylase, which is allosterically activated by L-phenylalanine, have shown that 4-Amino-L-phenylalanine can induce a low level of activation, though significantly less than L-phenylalanine itself.[15] This suggests a weak interaction with the regulatory domain of the enzyme but indicates that its primary biological significance is as a structural component rather than a direct signaling molecule.[15]
Conclusion
This compound is a high-value chemical entity for scientific research and development. Its unique structure, featuring a reactive aromatic amine on the L-phenylalanine scaffold, provides a gateway to novel peptides with tailored properties, established pharmaceutical agents, and innovative biomaterials. The well-defined methods for its synthesis, analysis, and incorporation into larger molecular frameworks ensure its continued relevance and utility for chemists, biologists, and materials scientists.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 62040-55-5: 4-amino-3-phenyl-L-alanine monohydrochlori… [cymitquimica.com]
- 3. brieflands.com [brieflands.com]
- 4. usbio.net [usbio.net]
- 5. US8921596B2 - Process for the preparation of melphalan hydrochloride - Google Patents [patents.google.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. 62040-55-5 | CAS DataBase [m.chemicalbook.com]
- 9. (2S)-2-amino-3-(4-aminophenyl)propanoic acid,hydrochloride62040-55-5,Purity99%_NE Scientific Natick Innovation Center [molbase.com]
- 10. 4-Amino-L-phenylalanine | 943-80-6 [chemicalbook.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. agilent.com [agilent.com]
- 13. Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine for peptide photoaffinity labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The introduction of L-phenylalanine into antimicrobial peptide protonectin enhances the selective antibacterial activity of its derivative phe-Prt against Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Amino Acid Specificity for Activation of Phenylalanine Hydroxylase Matches the Specificity for Stabilization of Regulatory Domain Dimers - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Amino-L-phenylalanine: Molecular Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-L-phenylalanine (4-NH2-L-Phe) is a non-proteinogenic aromatic amino acid that serves as a valuable building block in pharmaceutical and biotechnological research. Its unique structure, featuring an amino group substitution on the phenyl ring of L-phenylalanine, imparts distinct chemical properties that are leveraged in peptide synthesis, drug design, and the study of metabolic pathways. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and biological significance of 4-Amino-L-phenylalanine, with a focus on its role in drug development and as a modulator of enzymatic activity.
Molecular Structure and Physicochemical Properties
4-Amino-L-phenylalanine is a derivative of the essential amino acid L-phenylalanine. The addition of an amino group at the para position of the phenyl ring alters its electronic properties and potential for molecular interactions.
A summary of its key physicochemical properties is presented below:
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂N₂O₂ | [1][2] |
| Molecular Weight | 180.20 g/mol | [1][2] |
| Appearance | Off-white crystalline powder | [3] |
| Melting Point | 265 °C (decomposes) | [1] |
| Water Solubility | Soluble | [4] |
| pKa | 2.14 (predicted) | [4] |
| Optical Rotation | [α]20/D -8.5° (c=2 in H₂O) for the hydrochloride hemihydrate |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the identification and characterization of 4-Amino-L-phenylalanine. While comprehensive peak lists with assignments are not consistently published, the expected spectral features are outlined below based on the known functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, which will be split due to the para-substitution pattern. The protons of the alpha-carbon, beta-carbons, and the amino groups will also be present.
-
¹³C NMR: The carbon NMR spectrum will display signals for the nine carbon atoms, with the chemical shifts of the aromatic carbons being influenced by the amino substituent.
Note: Experimental NMR spectra are available from commercial suppliers such as ChemicalBook, but detailed peak assignments are not provided in the publicly available data. For L-phenylalanine, detailed NMR data is available in databases like the Biological Magnetic Resonance Bank (BMRB) under accession ID bmse000045, which can serve as a reference.[5]
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of 4-Amino-L-phenylalanine will exhibit characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| ~3400-3200 | N-H stretching | Amino groups (α-NH₂ and 4-NH₂) |
| ~3100-3000 | C-H stretching | Aromatic ring |
| ~3000-2850 | C-H stretching | Aliphatic (CH, CH₂) |
| ~1660-1600 | N-H bending | Amino groups |
| ~1610-1590 | C=O stretching (asymmetric) | Carboxylate (COO⁻) |
| ~1550-1480 | C=C stretching | Aromatic ring |
| ~1420-1380 | C=O stretching (symmetric) | Carboxylate (COO⁻) |
| ~850-800 | C-H out-of-plane bending | para-disubstituted aromatic ring |
Note: This table is based on characteristic infrared absorption frequencies for the functional groups present in the molecule.[6][7][8]
Mass Spectrometry (MS)
The mass spectrum of 4-Amino-L-phenylalanine will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will be influenced by the presence of the two amino groups and the phenyl ring. Common fragmentation pathways for amino acids include the loss of the carboxyl group (CO₂H) and side-chain fragmentation.
Experimental Protocols
Synthesis of 4-Amino-L-phenylalanine
A common synthetic route to 4-Amino-L-phenylalanine starts with the nitration of L-phenylalanine, followed by the reduction of the nitro group to an amino group.
Step 1: Nitration of L-phenylalanine to 4-Nitro-L-phenylalanine [3]
-
Prepare a nitrating mixture of concentrated sulfuric acid (H₂SO₄) and concentrated nitric acid (HNO₃).
-
Dissolve L-phenylalanine in concentrated H₂SO₄ with cooling (e.g., in an ice bath at 10°C).
-
Slowly add the nitrating mixture to the L-phenylalanine solution while maintaining the low temperature and stirring.
-
Allow the reaction to proceed for a specified time (e.g., 2.5 hours).
-
Quench the reaction by carefully pouring the mixture onto ice.
-
Adjust the pH of the solution to ~5 with a base (e.g., ammonium (B1175870) hydroxide) to precipitate the 4-Nitro-L-phenylalanine.
-
Collect the precipitate by filtration, wash with cold water and an organic solvent like acetonitrile, and dry.
Step 2: Reduction of 4-Nitro-L-phenylalanine to 4-Amino-L-phenylalanine
-
Suspend 4-Nitro-L-phenylalanine in a suitable solvent (e.g., water or ethanol).
-
Add a catalyst, such as palladium on carbon (Pd/C) or palladium on barium sulfate.
-
Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr shaker) at room temperature until the reaction is complete (monitored by TLC or HPLC).
-
Remove the catalyst by filtration (e.g., through Celite).
-
Evaporate the solvent under reduced pressure to obtain the crude 4-Amino-L-phenylalanine.
-
The product can be further purified by recrystallization or chromatography.
A visual representation of a typical synthesis workflow is provided below.
Purification by Chromatography
Flash column chromatography is a common method for the purification of amino acid derivatives.[9][10][11]
-
Stationary Phase: Silica (B1680970) gel is typically used.
-
Mobile Phase: A solvent system is chosen to achieve good separation of the desired product from impurities. A common mobile phase for similar compounds is a mixture of a nonpolar solvent (e.g., chloroform (B151607) or ethyl acetate), a polar solvent (e.g., methanol), and a small amount of acid (e.g., acetic acid) to keep the amino acid protonated and improve its solubility and chromatographic behavior.[9]
-
Procedure: a. The crude product is dissolved in a minimal amount of the mobile phase or a suitable solvent. b. The solution is loaded onto the top of the prepared silica gel column. c. The mobile phase is passed through the column under pressure. d. Fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure product. e. The solvent is evaporated from the combined pure fractions to yield the purified 4-Amino-L-phenylalanine.
Analytical Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of 4-Amino-L-phenylalanine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a known standard.
FT-IR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory for solid samples.
-
Data Acquisition: Collect a background spectrum and then the sample spectrum using an FTIR spectrometer over a typical range of 4000-400 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.
Mass Spectrometry
-
Sample Preparation: Dissolve the sample in a suitable solvent compatible with the ionization source (e.g., water/acetonitrile with a small amount of formic acid for ESI).
-
Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Analysis: Acquire the mass spectrum. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation data.
Biological Significance and Applications in Drug Development
4-Amino-L-phenylalanine is of significant interest to researchers in drug development and biochemistry for several reasons.
Precursor for Neurotransmitter Synthesis
L-phenylalanine is an essential precursor for the synthesis of key catecholamine neurotransmitters, including dopamine (B1211576) and norepinephrine.[12][13] This pathway involves the hydroxylation of L-phenylalanine to L-tyrosine by the enzyme phenylalanine hydroxylase (PAH), followed by further enzymatic conversions. High concentrations of L-phenylalanine can inhibit the enzymes tyrosine hydroxylase and tryptophan hydroxylase, which are the rate-limiting steps in the synthesis of dopamine and serotonin (B10506), respectively.[14][15][16] This inhibitory effect is a key aspect of the pathophysiology of phenylketonuria (PKU).[14]
The introduction of the 4-amino group in 4-Amino-L-phenylalanine can modulate its interaction with these enzymes and its transport across the blood-brain barrier, making it a tool to study and potentially influence these critical pathways.
Allosteric Regulation of Phenylalanine Hydroxylase
Phenylalanine hydroxylase (PAH) is allosterically activated by its substrate, L-phenylalanine.[17][18][19] This activation is thought to involve a conformational change that displaces the N-terminal regulatory domain from the active site, allowing for substrate binding and catalysis.[17][18] Studies have shown that 4-Amino-L-phenylalanine can also activate PAH, although to a lesser extent than L-phenylalanine itself.[20] This suggests that it binds to the allosteric site and can induce the activating conformational change, making it a useful probe for studying the allosteric regulation of this important enzyme.
Role in Peptide and Polymer Synthesis
4-Amino-L-phenylalanine is a valuable building block for the synthesis of modified peptides and polymers.[21][22] The presence of the additional amino group on the phenyl ring allows for further chemical modifications, such as the attachment of labels, cross-linkers, or other functional moieties. This is particularly useful in drug development for creating peptides with enhanced properties, such as increased stability, altered receptor binding affinity, or novel functionalities for targeted drug delivery.[21][23] Furthermore, high-molecular-weight polymers of 4-Amino-L-phenylalanine have been synthesized and shown to have good water solubility and the ability to form hydrogels, suggesting potential applications in biomaterials and tissue engineering.[12][24]
Conclusion
4-Amino-L-phenylalanine is a versatile and important molecule for researchers in the fields of biochemistry, pharmacology, and materials science. Its unique structural features provide a platform for exploring fundamental biological processes, such as enzyme regulation and neurotransmitter synthesis, as well as for developing novel therapeutic agents and biomaterials. While a complete dataset of its physicochemical and spectroscopic properties is not fully available in the public domain, the information presented in this guide provides a solid foundation for its use in research and development. Further detailed characterization of this compound will undoubtedly open up new avenues for its application in science and medicine.
References
- 1. echemi.com [echemi.com]
- 2. 4-Aminophenylalanine | C9H12N2O2 | CID 151001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Amino-L-phenylalanine | 943-80-6 [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. bmse000045 L-Phenylalanine at BMRB [bmrb.io]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. scribd.com [scribd.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Phenylalanine’s Role in Brain Chemical Production [asherlongevity.com]
- 14. Blood phenylalanine reduction corrects CNS dopamine and serotonin deficiencies and partially improves behavioral performance in adult phenylketonuric mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Serotonin and dopamine synthesis in phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Activation of Phenylalanine Hydroxylase by Phenylalanine Does Not Require Binding in the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Allosteric Regulation of Phenylalanine Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. chemimpex.com [chemimpex.com]
- 22. 4-Amino-L-phenylalanine [myskinrecipes.com]
- 23. nbinno.com [nbinno.com]
- 24. pubs.rsc.org [pubs.rsc.org]
A Technical Guide to the Solubility of 4-Amino-L-phenylalanine Hydrochloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Amino-L-phenylalanine hydrochloride. Understanding the solubility of this versatile amino acid derivative is crucial for its application in peptide synthesis, pharmaceutical research, and the development of novel therapeutics.[1] This document outlines known solubility data, factors influencing solubility, and a detailed experimental protocol for its determination.
Introduction to this compound
This compound is a derivative of the essential amino acid L-phenylalanine. Its unique structure, featuring an amino group on the phenyl ring, makes it a valuable building block in various biochemical and pharmaceutical applications.[1] It serves as a key component in the synthesis of peptides, proteins, and specialized therapeutics, particularly in the fields of neurobiology and cancer research.[1] The compound is a white to off-white crystalline powder.[2] As a salt, its solubility properties differ significantly from its free amino acid (zwitterionic) form, particularly in organic media.
Solubility Data
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative descriptions and data for related compounds provide valuable insights. The hydrochloride salts of monoamino monocarboxylic acids are generally described as being extremely soluble in alcohol.[3] The available information is summarized below.
| Solvent | CAS Number | Molecular Formula | Solubility |
| Water (H₂O) | 7732-18-5 | H₂O | Soluble.[1][4] A clear solution is formed at a concentration of 0.1g in 2 ml.[2] |
| Formic Acid (CH₂O₂) | 64-18-6 | CH₂O₂ | Soluble.[2] |
| Acetonitrile (C₂H₃N) | 75-05-8 | C₂H₃N | The compound can be converted to its enantiomeric form using acetonitrile, suggesting some degree of interaction or solubility.[2] |
| Methanol (B129727) (CH₃OH) | 67-56-1 | CH₄O | The related free amino acid (4-Amino-L-phenylalanine) is slightly soluble in methanol with sonication.[5] Generally, the hydrochloride salt is expected to have higher solubility in alcohols.[3] |
| Ethanol (C₂H₅OH) | 64-17-5 | C₂H₆O | Free amino acids, including L-phenylalanine, are generally insoluble or have low solubility in ethanol.[6][7] However, the hydrochloride salts of amino acids are typically much more soluble in alcohol.[3] |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | C₂H₆OS | The related free amino acid (4-Amino-L-phenylalanine) is reported as insoluble or slightly soluble in DMSO. |
Factors Influencing Solubility
The solubility of this compound is governed by its molecular structure and the physicochemical properties of the solvent.
-
Polarity and Ionic Nature : As a hydrochloride salt, the molecule is ionic and highly polar. According to the principle of "like dissolves like," it exhibits the highest solubility in polar solvents, such as water and short-chain alcohols. The presence of the charged ammonium (B1175870) (-NH₃⁺) and carboxylic acid (-COOH) groups dictates its preference for polar environments.
-
Solvent Type :
-
Polar Protic Solvents (e.g., water, methanol, formic acid) are excellent solvents because they can solvate both the cation (the protonated amino acid) and the chloride anion through hydrogen bonding and dipole-dipole interactions.[2]
-
Polar Aprotic Solvents (e.g., DMSO, acetonitrile) are less effective. While they have large dipole moments, they cannot act as hydrogen bond donors to solvate the chloride anion effectively, often resulting in lower solubility.[8]
-
-
pH : In aqueous or mixed aqueous-organic systems, pH is a critical factor. The hydrochloride salt is stable in acidic conditions. As the pH increases towards the isoelectric point of the parent amino acid, the compound will deprotonate to form the less soluble zwitterion, potentially causing precipitation.[7][9]
-
Temperature : For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic. This should be determined empirically for each solvent system.
-
Zwitterion vs. Salt Form : Free amino acids exist as zwitterions, which have high lattice energy and are often insoluble in non-aqueous organic solvents.[3] The hydrochloride salt form prevents the formation of the zwitterion, breaking the strong intermolecular electrostatic interactions and allowing for greater solubility in polar organic solvents like alcohols.[3]
Experimental Protocol for Solubility Determination
A reliable method for determining the solubility of this compound is the isothermal shake-flask method. This procedure involves equilibrating an excess of the solid compound with the solvent at a constant temperature until the solution is saturated.
Methodology:
-
Preparation : Add an excess amount of this compound powder to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is essential to ensure saturation.
-
Equilibration : Agitate the mixture at a constant, controlled temperature using a shaker or stirrer for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation : After equilibration, cease agitation and allow the suspension to settle. Separate the saturated solution (supernatant) from the excess solid. This is best achieved by centrifugation followed by careful withdrawal of the supernatant, or by passing the solution through a syringe filter (e.g., 0.22 µm PTFE) compatible with the organic solvent.
-
Quantification : Accurately dilute a known volume of the saturated supernatant with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical technique, such as:
-
High-Performance Liquid Chromatography (HPLC) : An ideal method for quantification due to its specificity and sensitivity.
-
UV-Vis Spectrophotometry : If the compound has a distinct chromophore and a standard calibration curve is prepared.
-
Gravimetric Analysis : Involves evaporating the solvent from a known volume of the saturated solution and weighing the residual solid. This is suitable for non-volatile solutes and solvents.
-
-
Calculation : The solubility is calculated based on the measured concentration in the saturated solution and is typically expressed in units of mg/mL, g/L, or mol/L.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the solubility determination protocol described above.
References
- 1. chemimpex.com [chemimpex.com]
- 2. usbio.net [usbio.net]
- 3. researchgate.net [researchgate.net]
- 4. Thermo Scientific Chemicals 4-Amino-DL-phenylalanine | Fisher Scientific [fishersci.ca]
- 5. 4-Amino-L-phenylalanine | 943-80-6 [chemicalbook.com]
- 6. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. tetrazolelover.at.ua [tetrazolelover.at.ua]
Stability of 4-Amino-L-phenylalanine Under Diverse pH Conditions: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
4-Amino-L-phenylalanine (4-Am-L-Phe), a non-proteinogenic amino acid, is a critical building block in the development of novel peptides and peptidomimetics with therapeutic potential. Understanding its stability profile under various pH conditions is paramount for ensuring the integrity, efficacy, and shelf-life of drug candidates. This technical guide provides an overview of the stability of 4-Amino-L-phenylalanine, with a focus on the impact of pH.
While comprehensive quantitative data on the degradation kinetics of free 4-Amino-L-phenylalanine across a wide pH range is not extensively documented in publicly available literature, insights can be drawn from studies involving peptides and prodrugs incorporating this amino acid, as well as from common laboratory practices for its handling and use in synthesis.
General Stability and Handling
4-Amino-L-phenylalanine is commercially available, often as a hydrochloride salt, which enhances its stability and solubility in aqueous solutions. For practical laboratory use, such as in cell culture media or for the synthesis of derivatives, the hydrochloride salt is typically dissolved in water and the pH is adjusted to neutral (pH 7) before use.[1] This practice suggests at least short-term stability at neutral pH. Long-term storage recommendations for the solid form are typically at 4°C.[2]
Stability at Neutral pH
Studies involving prodrugs of 4-Amino-L-phenylalanine have demonstrated its stability at physiological pH. For instance, a sesamol (B190485) carbamate-L-phenylalanine prodrug was found to be largely intact after 72 hours in a phosphate-buffered solution at pH 7.4.[3] This indicates that the 4-Amino-L-phenylalanine moiety itself is stable under these conditions.
Stability in Acidic and Alkaline Conditions
The use of 4-Amino-L-phenylalanine in synthetic organic chemistry provides indirect evidence of its stability under certain acidic and alkaline conditions. For example, its derivatives have been synthesized using strong acids like 6N HCl, suggesting that the molecule can withstand highly acidic environments for the duration of the reaction without significant degradation.[4] Conversely, some polypeptide gels incorporating 4-Amino-L-phenylalanine have shown pH-responsive behavior, with changes in structure occurring in response to shifts in pH, including under alkaline conditions.[5] While this points to structural changes in the polymer, it does not directly quantify the degradation of the monomeric amino acid. Photodegradation studies of related compounds have utilized acidic mobile phases (pH 3.0) for HPLC analysis, implying the stability of 4-Amino-L-phenylalanine under these analytical conditions.[6]
Experimental Protocols for Stability Assessment
A standard approach to evaluating the stability of a compound like 4-Amino-L-phenylalanine involves forced degradation studies under various stress conditions, including a range of pH values (e.g., acidic, neutral, and alkaline), elevated temperature, and exposure to light. The stability is then quantitatively assessed using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC).
A generalized experimental workflow for assessing the pH stability of 4-Amino-L-phenylalanine is as follows:
Key Methodological Considerations:
-
Stability-Indicating HPLC Method: A reversed-phase HPLC method with UV detection is commonly employed. The method must be validated to ensure it can separate the intact 4-Amino-L-phenylalanine from any potential degradation products. Mobile phases often consist of acetonitrile (B52724) and a buffered aqueous solution, such as ammonium (B1175870) formate, with the pH adjusted as needed for optimal separation.[6]
-
Forced Degradation Conditions: To accelerate degradation and identify potential degradation pathways, samples are typically exposed to more extreme conditions than those expected during normal storage and use. This includes strong acids (e.g., 0.1 N HCl), strong bases (e.g., 0.1 N NaOH), and oxidizing agents (e.g., 3% H₂O₂).
-
Identification of Degradants: Mass spectrometry (MS) coupled with HPLC (LC-MS) is a powerful tool for the structural elucidation of any degradation products that may form.
Potential Degradation Pathways
While specific degradation pathways for 4-Amino-L-phenylalanine under different pH conditions are not well-defined in the literature, potential reactions could involve the amino groups or the carboxylic acid function. At extreme pH values and elevated temperatures, racemization or decarboxylation could occur. The primary amino group on the phenyl ring could also be susceptible to oxidation or other reactions, particularly in the presence of light or oxidizing agents.
The following diagram illustrates a hypothetical consideration of factors influencing the stability of 4-Amino-L-phenylalanine.
Conclusion
The available information suggests that 4-Amino-L-phenylalanine exhibits good stability at neutral pH, making it suitable for applications in biological systems. It also appears to possess sufficient stability to withstand the conditions of chemical synthesis, including exposure to acidic environments. However, a comprehensive understanding of its long-term stability across a broad pH range requires further detailed quantitative studies. For drug development professionals, it is crucial to conduct thorough forced degradation studies on any peptide or molecule containing 4-Amino-L-phenylalanine to establish its specific stability profile and to identify and characterize any potential degradation products. This will ensure the development of safe, stable, and efficacious therapeutic agents.
References
4-Amino-L-phenylalanine: A Technical Guide to its Synthesis, Incorporation, and Application as a Non-Canonical Amino Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the non-canonical amino acid 4-Amino-L-phenylalanine (4-APhe), a valuable tool in protein engineering and chemical biology. This document details its synthesis, site-specific incorporation into proteins, and various applications, with a focus on providing actionable experimental protocols and quantitative data to support researchers in the field.
Introduction to 4-Amino-L-phenylalanine
4-Amino-L-phenylalanine is a non-canonical amino acid (ncAA) that has garnered significant interest for its utility in introducing a unique chemical handle—a primary aromatic amine—into proteins. This functional group opens up avenues for site-specific protein modification, the study of protein structure and function, and the development of novel protein therapeutics. Its unique properties make it a versatile building block in biochemical research, pharmaceutical development, and genetic engineering.[1]
Table 1: Physicochemical Properties of 4-Amino-L-phenylalanine
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂N₂O₂ | [2] |
| Molecular Weight | 180.20 g/mol | [2] |
| CAS Number | 943-80-6 | [2] |
| Appearance | White to off-white powder | |
| Purity | ≥ 98% (HPLC) |
Synthesis of 4-Amino-L-phenylalanine and its Derivatives
The synthesis of 4-APhe and its derivatives for use in protein incorporation and other applications can be achieved through both chemical and biological methods.
Chemical Synthesis
Furthermore, for applications such as polypeptide synthesis, the N-carboxyanhydride (NCA) derivative of 4-APhe is often required. A detailed protocol for the synthesis of Cbz-protected 4-APhe NCA has been described.[4]
Experimental Protocol: Synthesis of N-carbobenzyloxy-4-amino-L-phenylalanine (Z-4-APhe)
This protocol is adapted from the synthesis of a precursor for poly(4-amino-L-phenylalanine).[4]
Materials:
-
4-Amino-L-phenylalanine
-
Benzyloxycarbonyl chloride (Cbz-Cl)
-
10% Acetic acid solution
-
5 M Sodium hydroxide (B78521) solution
Procedure:
-
Dissolve 4-Amino-L-phenylalanine in a 10% aqueous acetic acid solution.
-
Add a solution of benzyloxycarbonyl chloride (Cbz-Cl) in 1,4-dioxane to the 4-APhe solution.
-
Adjust the pH of the mixture to 3-4 by the dropwise addition of 5 M NaOH. Be cautious, as precipitation may occur if the pH becomes too high.
-
Stir the reaction mixture overnight at room temperature.
-
Gradually increase the pH of the aqueous phase by the slow addition of 5 M NaOH, which will induce the precipitation of the product.
-
Collect the precipitate by filtration.
-
Dry the collected solid in vacuo to obtain N-carbobenzyloxy-4-amino-L-phenylalanine (Z-4-APhe) as a white solid. A yield of 92% has been reported for this step.[4]
Biosynthesis in Engineered E. coli
For large-scale and sustainable production, metabolic engineering of Escherichia coli has been successfully employed to produce 4-APhe.[5] This approach leverages the cell's natural metabolic pathways, redirecting them towards the synthesis of the desired non-canonical amino acid. Fed-batch fermentation of engineered E. coli strains has achieved a production titer of 22.5 g/L of 4-aminophenylalanine.[6]
Site-Specific Incorporation of 4-Amino-L-phenylalanine into Proteins
The site-specific incorporation of 4-APhe into a target protein is achieved through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair. This system allows for the reprogramming of a nonsense codon, typically the amber stop codon (UAG), to encode for the non-canonical amino acid.
The Orthogonal Synthetase-tRNA System
The most commonly used orthogonal system for incorporating phenylalanine analogs is derived from the Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS) and its cognate tRNA (tRNATyr).[4][7] The MjTyrRS is engineered through directed evolution to specifically recognize and charge 4-APhe onto the orthogonal tRNA, which has been modified to recognize the amber stop codon.[4][7]
Table 2: Quantitative Data for Engineered Aminoacyl-tRNA Synthetases for Phenylalanine Analogs
| Amino Acid | Synthetase Origin | kcat (s⁻¹) | KM (µM) | kcat/KM (M⁻¹s⁻¹) | Reference |
| p-azido-L-phenylalanine | M. concilii TyrRS mutant | Data not available | Data not available | Data not available | [4] |
| O-methyl-L-tyrosine | M. jannaschii TyrRS mutant | Data not available | Data not available | Data not available | [7] |
| 3-iodo-L-tyrosine | E. coli TyrRS mutant | Data not available | Data not available | Data not available | [5] |
Note: Specific kinetic data for a 4-Amino-L-phenylalanine-specific synthetase is not yet available in the reviewed literature. The table presents data for closely related analogs to provide context.
Experimental Protocol: Site-Specific Incorporation of 4-APhe in E. coli**
This protocol is a generalized procedure based on established methods for incorporating other non-canonical amino acids.[8]
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the target protein with a UAG codon at the desired site
-
pEVOL plasmid encoding the engineered 4-APhe-specific aminoacyl-tRNA synthetase and its orthogonal tRNA
-
4-Amino-L-phenylalanine hydrochloride
-
Luria-Bertani (LB) medium
-
Appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
L-arabinose
Procedure:
-
Transformation: Co-transform the E. coli expression strain with the target protein plasmid and the pEVOL-4-APheRS plasmid. Plate on LB agar (B569324) containing the appropriate antibiotics and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 10 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of LB medium containing antibiotics with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induction: Add this compound to a final concentration of 1 mM. Induce protein expression by adding IPTG to a final concentration of 1 mM and L-arabinose to a final concentration of 0.02% (w/v).
-
Incubation: Continue to incubate the culture at a reduced temperature (e.g., 20-30°C) overnight to enhance protein folding and solubility.
-
Harvesting and Purification: Harvest the cells by centrifugation. Purify the target protein containing 4-APhe using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
Table 3: Protein Incorporation Yields for Phenylalanine Analogs
| Protein | Non-Canonical Amino Acid | Incorporation Site | Yield (mg/L) | Reference |
| sfGFP | p-azido-L-phenylalanine | 150 | High efficiency verified by MS | [9] |
| T4 Lysozyme | p-iodo-L-phenylalanine | 153 | Not specified, structure solved | [10] |
| Myoglobin (B1173299) | 4-APhe | Hypothetical | Not reported |
Applications of 4-Amino-L-phenylalanine in Research and Development
The unique properties of 4-APhe make it a versatile tool for a wide range of applications.
Bioorthogonal Chemistry and Protein Labeling
The primary aromatic amine of 4-APhe can serve as a nucleophilic handle for bioorthogonal reactions, allowing for the site-specific labeling of proteins with various probes, such as fluorophores, biotin, or crosslinkers.[11] This enables detailed studies of protein localization, interaction, and dynamics.
Caption: Experimental workflow for protein labeling using 4-APhe.
Probing Protein Structure and Function
The introduction of 4-APhe can be used to probe the local environment within a protein. The amino group's properties are sensitive to its surroundings, and changes can be monitored using various biophysical techniques. While specific data for 4-APhe is limited, studies on other phenylalanine analogs have shown that their incorporation can have minimal perturbation on the overall protein structure while providing valuable site-specific information.[10][12]
Table 4: Biophysical Effects of Incorporating Phenylalanine Analogs
| Protein | Non-Canonical Amino Acid | Effect on Stability/Function | Technique | Reference |
| Various | p-azidophenylalanine | Can be detrimental to stability depending on location | Molecular Dynamics Simulations | |
| T4 Lysozyme | p-iodo-L-phenylalanine | Did not perturb the protein structure | X-ray Crystallography | [10] |
| Sperm Whale Myoglobin | Leu, Ile, Val, Ala at Phe46 | Decreased affinity for CO, O₂, and NO | Kinetics, X-ray Crystallography | [10] |
Development of Novel Biomaterials
Homopolymers and copolymers of 4-APhe, such as poly(4-amino-L-phenylalanine), exhibit interesting properties, including water solubility and the ability to form hydrogels.[4] These materials have potential applications in drug delivery and tissue engineering due to their pH-responsive behavior.[4]
Signaling Pathway Investigation
While the use of 4-APhe to directly probe GPCR signaling is not yet extensively documented, its analogs, such as p-azido-L-phenylalanine, have been successfully employed to study the conformational changes in GPCRs upon activation.[12] The unique chemical reactivity of 4-APhe makes it a promising tool for future investigations into signaling pathways through crosslinking studies to identify protein-protein interactions.
Caption: Proposed workflow for identifying protein interactions in a signaling pathway using 4-APhe.
Conclusion
4-Amino-L-phenylalanine is a powerful non-canonical amino acid that provides a unique chemical handle for a wide array of applications in protein science. From the site-specific labeling of proteins for imaging and interaction studies to the development of novel biomaterials, the utility of 4-APhe is continually expanding. This guide has provided a technical overview of its synthesis, incorporation, and applications, along with detailed protocols and data to facilitate its adoption in the research community. As synthetic biology and protein engineering continue to advance, the role of versatile non-canonical amino acids like 4-APhe is set to become even more prominent in both basic and applied research.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Unraveling Complex Local Protein Environments with 4-Cyano-L-Phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of orthogonal aminoacyl-tRNA synthetase mutant for incorporating a non-canonical amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An engineered Escherichia coli tyrosyl–tRNA synthetase for site-specific incorporation of an unnatural amino acid into proteins in eukaryotic translation and its application in a wheat germ cell-free system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selection and validation of orthogonal tRNA/synthetase pairs for the encoding of unnatural amino acids across kingdoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crystal structures of apo wild-type M. jannaschii tyrosyl-tRNA synthetase (TyrRS) and an engineered TyrRS specific for O-methyl-L-tyrosine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Site-Specific Incorporation of a Photoactivatable Fluorescent Amino Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phe-46(CD4) orients the distal histidine for hydrogen bonding to bound ligands in sperm whale myoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-Aminophenylalanine as a Biocompatible Nucleophilic Catalyst for Hydrazone-Ligations at Low Temperature and Neutral pH - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Effects of p-Azidophenylalanine Incorporation on Protein Structure and Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of 4-Amino-L-phenylalanine and L-phenylalanine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive comparison of the structural analog 4-Amino-L-phenylalanine and the essential proteinogenic amino acid L-phenylalanine. It delves into their physicochemical properties, biological roles, metabolic pathways, and the analytical methodologies used for their study. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, drug development, and molecular biology, highlighting the key differences and similarities between these two molecules and identifying areas for future investigation.
Introduction
L-phenylalanine is a fundamental building block of proteins and a crucial precursor for a variety of essential biomolecules, including the neurotransmitters dopamine, norepinephrine, and epinephrine, as well as the pigment melanin.[1] Its metabolism and transport are well-characterized, and disruptions in its homeostasis are linked to genetic disorders such as phenylketonuria (PKU).[2]
4-Amino-L-phenylalanine, a derivative of L-phenylalanine with an amino group at the para position of the phenyl ring, is not a proteinogenic amino acid but has garnered interest in various research and biotechnological applications. It serves as a metabolic intermediate in the biosynthesis of antibiotics in some microorganisms and has been utilized as a building block for the synthesis of novel polypeptides and for incorporation into proteins through genetic code expansion.[3][4] Understanding the comparative biochemistry of these two molecules is crucial for leveraging the unique properties of 4-Amino-L-phenylalanine in therapeutic and biotechnological contexts.
Physicochemical Properties
The addition of a polar amino group to the phenyl ring of L-phenylalanine significantly alters the physicochemical properties of 4-Amino-L-phenylalanine. A summary of their key properties is presented in the table below.
| Property | L-phenylalanine | 4-Amino-L-phenylalanine |
| Molecular Formula | C₉H₁₁NO₂ | C₉H₁₂N₂O₂ |
| Molecular Weight | 165.19 g/mol | 180.20 g/mol [4] |
| Appearance | White crystalline powder[3] | Off-white crystalline powder |
| Melting Point | 275-283 °C (decomposes)[5] | 265 °C (decomposes) |
| Solubility in Water | 27 g/L[5] | Soluble |
| pKa₁ (α-carboxyl) | 1.83[6][7] | 2.14 (Predicted) |
| pKa₂ (α-amino) | 9.13[6][7] | Data not available |
| pKa₃ (side chain) | N/A | Data not available |
| Isoelectric Point (pI) | 5.48[6][7] | Data not available |
| logP (Octanol/Water) | -1.38 | -2.2 (Computed)[4] |
Biological Roles and Metabolism
L-phenylalanine
L-phenylalanine is an essential amino acid, meaning it cannot be synthesized by humans and must be obtained from the diet. Its biological roles are multifaceted:
-
Protein Synthesis: As one of the 20 proteinogenic amino acids, L-phenylalanine is a fundamental constituent of proteins throughout the body.[1]
-
Precursor to Tyrosine: The primary metabolic fate of L-phenylalanine is its conversion to L-tyrosine by the enzyme phenylalanine hydroxylase. This reaction is the rate-limiting step in the catabolism of L-phenylalanine.[8]
-
Neurotransmitter Synthesis: L-tyrosine, derived from L-phenylalanine, is a precursor for the synthesis of the catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine.[1] This pathway is critical for mood regulation, cognitive function, and the body's stress response.[9]
-
Melanin Production: L-tyrosine is also a precursor for the synthesis of melanin, the pigment responsible for coloration of the skin, hair, and eyes.[1]
Metabolic Pathway of L-phenylalanine:
The major pathway for L-phenylalanine catabolism begins with its hydroxylation to L-tyrosine. L-tyrosine then undergoes a series of enzymatic reactions, ultimately being degraded to fumarate (B1241708) and acetoacetate, which can enter the citric acid cycle and ketogenesis, respectively.[8] A minor pathway involves the transamination of L-phenylalanine to phenylpyruvate, which is prominent in individuals with PKU.[7]
Figure 1: Major metabolic fates of L-phenylalanine.
4-Amino-L-phenylalanine
The biological roles of 4-Amino-L-phenylalanine are less understood, particularly in mammals. Current knowledge is primarily derived from its use in research and its occurrence in specific biological systems:
-
Metabolic Intermediate: In certain species of Streptomyces, 4-Amino-L-phenylalanine is a known precursor in the biosynthesis of antibiotics such as chloramphenicol (B1208) and pristinamycin.[4]
-
Building Block for Novel Polymers: 4-Amino-L-phenylalanine has been used to synthesize polypeptides with unique properties, such as improved water solubility compared to poly(L-phenylalanine).[3]
-
Incorporation into Proteins: Through the use of engineered aminoacyl-tRNA synthetases and tRNAs, 4-Amino-L-phenylalanine can be site-specifically incorporated into proteins in both prokaryotic and eukaryotic systems, enabling the introduction of a reactive amino group for protein modification and engineering.
Metabolic Fate of 4-Amino-L-phenylalanine:
The metabolic fate of 4-Amino-L-phenylalanine in mammals has not been extensively studied. It is known to be a substrate for phenylalanine hydroxylase, though it activates the enzyme to a lesser extent than L-phenylalanine. Whether it can be further metabolized by the downstream enzymes of the tyrosine catabolic pathway is not well-documented. The presence of the para-amino group may significantly alter its recognition by these enzymes, potentially leading to a different metabolic route or excretion. Further research is required to elucidate the complete metabolic pathway of 4-Amino-L-phenylalanine in mammalian systems.
Cellular Transport
L-phenylalanine
L-phenylalanine, as a large neutral amino acid (LNAA), is transported across cell membranes, including the intestinal epithelium and the blood-brain barrier, by specific carrier proteins. The primary transporters are the L-type amino acid transporters (LATs), which are sodium-independent and facilitate the movement of LNAAs down their concentration gradients.[6][10] The transport of L-phenylalanine across the blood-brain barrier is a competitive process, with other LNAAs vying for the same transporters.[6]
4-Amino-L-phenylalanine
Direct comparative studies on the cellular uptake and transport of 4-Amino-L-phenylalanine versus L-phenylalanine are limited. The addition of a second amino group makes the molecule more polar, which may affect its affinity for the hydrophobic binding pocket of LNAA transporters. It is plausible that 4-Amino-L-phenylalanine is also a substrate for these transporters, but with different kinetics. However, dedicated studies are needed to determine the specific transporters involved and their affinities for 4-Amino-L-phenylalanine in mammalian cells.
Neurological Effects
L-phenylalanine
The neurological effects of L-phenylalanine are primarily mediated through its role as a precursor to neurotransmitters. Adequate levels are essential for normal brain function. However, excessive levels of L-phenylalanine, as seen in PKU, are neurotoxic. High concentrations of L-phenylalanine in the brain can inhibit the transport of other essential amino acids, leading to impaired protein and neurotransmitter synthesis, which can cause severe intellectual disability and other neurological problems.[2][11]
4-Amino-L-phenylalanine
There is currently a lack of information regarding the neurological effects of 4-Amino-L-phenylalanine in mammals. It is unknown whether it can cross the blood-brain barrier to a significant extent. If it does, its potential to be a precursor for novel neurotransmitters or to interfere with existing neurotransmitter systems has not been investigated. This represents a critical knowledge gap that warrants further research.
Experimental Protocols
Quantification by High-Performance Liquid Chromatography (HPLC)
A common method for the analysis and quantification of amino acids is reversed-phase HPLC with pre-column derivatization.
Objective: To separate and quantify 4-Amino-L-phenylalanine and L-phenylalanine in a sample.
Materials:
-
HPLC system with a fluorescence or UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: Aqueous buffer (e.g., 25 mM sodium acetate, pH 6.5)
-
Mobile Phase B: Acetonitrile (B52724) or Methanol
-
Derivatizing agent: o-phthaldialdehyde (OPA) with a thiol (e.g., 3-mercaptopropionic acid) for fluorescence detection, or other suitable agents for UV detection.
-
Standards of L-phenylalanine and 4-Amino-L-phenylalanine
-
Sample for analysis
Protocol:
-
Sample Preparation:
-
For protein-bound amino acids, perform acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to release free amino acids. Neutralize the sample post-hydrolysis.
-
For free amino acids in a liquid sample, deproteinize by adding a solvent like acetonitrile or by ultrafiltration.
-
Dilute the sample to an appropriate concentration within the linear range of the assay.
-
-
Derivatization:
-
In a vial, mix a defined volume of the sample or standard with the derivatizing agent solution according to the specific kit instructions.
-
Allow the reaction to proceed for the recommended time at the specified temperature. The OPA reagent reacts with the primary amino groups of the amino acids to form fluorescent isoindole derivatives.
-
-
HPLC Analysis:
-
Inject the derivatized sample onto the C18 column.
-
Elute the amino acids using a gradient of Mobile Phase B into Mobile Phase A. A typical gradient might be from 10% to 70% Mobile Phase B over 30 minutes.
-
Monitor the elution of the derivatized amino acids using the fluorescence detector (e.g., excitation at 340 nm, emission at 450 nm for OPA derivatives) or UV detector at an appropriate wavelength.
-
-
Data Analysis:
-
Identify the peaks for L-phenylalanine and 4-Amino-L-phenylalanine by comparing their retention times with those of the standards.
-
Quantify the amount of each amino acid by integrating the peak area and comparing it to a standard curve generated from known concentrations of the standards.
-
Figure 2: General workflow for HPLC analysis of amino acids.
Conclusion and Future Directions
L-phenylalanine and 4-Amino-L-phenylalanine, while structurally similar, exhibit distinct physicochemical and biological properties. L-phenylalanine is a vital component of the human diet and metabolism, serving as a cornerstone for protein and neurotransmitter synthesis. In contrast, 4-Amino-L-phenylalanine is a non-proteinogenic amino acid with emerging applications in biotechnology and synthetic biology.
The addition of a para-amino group to the phenyl ring of L-phenylalanine increases its polarity, which likely influences its interaction with biological systems. While it can be a substrate for phenylalanine hydroxylase, its broader metabolic fate and transport mechanisms in mammals remain largely unexplored. Furthermore, its potential neurological effects are a significant unknown.
Future research should focus on directly comparing the cellular uptake and transport of these two amino acids, elucidating the complete metabolic pathway of 4-Amino-L-phenylalanine in mammalian systems, and investigating its ability to cross the blood-brain barrier and exert any neurological effects. A deeper understanding of these aspects will be crucial for the safe and effective application of 4-Amino-L-phenylalanine in drug development and other biomedical fields.
References
- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 2. neurology.org [neurology.org]
- 3. DL-Phenylalanine (CAS 150-30-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. 4-Aminophenylalanine | C9H12N2O2 | CID 151001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. L-Phenylalanine for biochemistry 63-91-2 [sigmaaldrich.com]
- 6. Large neutral amino acids block phenylalanine transport into brain tissue in patients with phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. L-phenylalanine degradation IV (mammalian, via side chain) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Catabolism of Phenylalanine and Tyrosine and Their Metabolic Disorders (Phenylketonuria, Albinism, Alkaptonuria, Tyrosinemia) | Pharmaguideline [pharmaguideline.com]
- 9. abis-files.deu.edu.tr [abis-files.deu.edu.tr]
- 10. Large neutral amino acids block phenylalanine transport into brain tissue in patients with phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phenylalanine Effects on Brain Function in Adult Phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Amino-L-phenylalanine: A Metabolic Intermediate for Specialized Metabolites
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-L-phenylalanine (4-amino-L-Phe) is a non-proteinogenic aromatic amino acid that serves as a key metabolic intermediate in the biosynthesis of a variety of specialized metabolites, including antibiotics and antitumor agents. Its structural similarity to the proteinogenic amino acids L-phenylalanine and L-tyrosine makes it a valuable building block in natural product synthesis and a target for metabolic engineering. This guide provides a comprehensive overview of the biosynthesis of 4-amino-L-Phe, including the key enzymes and metabolic pathways involved. It also details experimental protocols for the analysis, purification, and characterization of this metabolic intermediate and its associated enzymes. Quantitative data, where available, are presented to facilitate comparative analysis and experimental design.
Introduction
4-Amino-L-phenylalanine, also known as p-aminophenylalanine (PAPA), is an aromatic amino acid that has garnered significant interest in the fields of biochemistry, drug discovery, and metabolic engineering. It is a crucial precursor for the biosynthesis of several important natural products, including the antibiotic chloramphenicol (B1208) in Streptomyces venezuelae, pristinamycin (B1678112) I in Streptomyces pristinaespiralis, and the antitumor agent dnacin B1 in Actinosynnema pretiosum.[1][2][3] The biosynthesis of 4-amino-L-Phe diverges from the canonical aromatic amino acid pathway, representing a specialized branch of metabolism originating from the shikimate pathway intermediate, chorismate. Understanding the enzymatic transformations that lead to the formation of 4-amino-L-Phe is essential for the targeted engineering of microbial strains for the enhanced production of these valuable secondary metabolites.
This technical guide provides a detailed examination of 4-amino-L-Phe as a metabolic intermediate. It outlines its biosynthetic pathway, presents available quantitative data on related enzymes, and offers detailed experimental protocols for its study.
Biosynthesis of 4-Amino-L-phenylalanine
The biosynthesis of 4-amino-L-phenylalanine branches from the central shikimate pathway at the intermediate chorismate. The pathway involves a series of enzymatic reactions that introduce an amino group at the C4 position of the phenyl ring. The proposed biosynthetic pathway, based on the characterization of the dnacin B1 biosynthetic gene cluster, is depicted below.[2]
The key enzymatic steps are as follows:
-
Amination of Chorismate: The pathway initiates with the conversion of chorismate to 4-amino-4-deoxychorismate (ADC). This reaction is catalyzed by aminodeoxychorismate synthase , a two-component enzyme typically composed of PabA and PabB subunits (homologous to DinV in the dnacin B1 cluster). PabA possesses glutaminase (B10826351) activity, providing the amino group from glutamine, which is then transferred to chorismate by the PabB subunit.[2]
-
Claisen Rearrangement: ADC undergoes a Claisen rearrangement to form 4-amino-4-deoxyprephenate. This reaction is catalyzed by a specialized chorismate mutase , homologous to DinE.[2]
-
Dehydrogenation and Decarboxylation: The subsequent step is believed to involve an NAD+-dependent dehydrogenase (homologous to DinF), which likely catalyzes both the dehydrogenation of the hydroxyl group and the decarboxylation of the carboxyl group to yield p-aminophenylpyruvate.[2]
-
Transamination: The final step is the transamination of p-aminophenylpyruvate to 4-amino-L-phenylalanine. This reaction is catalyzed by an aminotransferase , such as APAT4 or APAT9 identified in the dnacin B1 producer, which utilizes an amino donor like L-glutamate.[2]
Quantitative Data
Quantitative data for the specific enzymes involved in the 4-amino-L-phenylalanine biosynthetic pathway are limited. However, kinetic parameters for homologous enzymes from other pathways can provide valuable estimates for experimental design.
Table 1: Kinetic Parameters of Homologous Aminodeoxychorismate Synthase (PabA/PabB) from Escherichia coli
| Substrate | Km (µM) | Reference |
| Chorismate | 4.8 ± 0.6 | [4] |
| Glutamine | 140 ± 20 | [4] |
| Ammonia | 1,100 ± 100 | [4] |
| Data is for the enzyme involved in p-aminobenzoic acid biosynthesis and is presented as a proxy due to the lack of specific data for the 4-amino-L-phenylalanine pathway enzymes. |
Table 2: Kinetic Parameters of Homologous Chorismate Mutase from Mycobacterium tuberculosis
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Chorismate | 1,200 | 2.1 | 1.7 x 103 | [5] |
| This data is for a homologous enzyme and may not directly reflect the kinetics of DinE. |
Table 3: Production Titers of 4-Amino-L-phenylalanine
| Host Organism | Genetic Modifications | Titer (mg/L) | Reference |
| Escherichia coli | Heterologous expression of dinV, dinE, and dinF | Not Quantified | [2] |
| Quantitative production data for 4-amino-L-phenylalanine is currently scarce in the literature. |
Experimental Protocols
Heterologous Expression and Purification of Biosynthetic Enzymes
This protocol describes a general workflow for the expression and purification of the 4-amino-L-phenylalanine biosynthetic enzymes (e.g., DinV, DinE, DinF, and aminotransferases) in Escherichia coli using a C-terminal His6-tag.
Materials:
-
E. coli BL21(DE3) cells
-
Expression vector (e.g., pET-28a(+))
-
LB medium and agar (B569324) plates with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT
-
Storage Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol, 1 mM DTT
-
Ni-NTA affinity chromatography column
Protocol:
-
Gene Cloning: Amplify the gene of interest from the source organism's genomic DNA and clone it into the expression vector.
-
Transformation: Transform the expression plasmid into competent E. coli BL21(DE3) cells.
-
Expression: a. Inoculate 10 mL of LB medium containing the appropriate antibiotic with a single colony and grow overnight at 37°C. b. Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8. c. Induce protein expression by adding IPTG to a final concentration of 0.5 mM. d. Incubate the culture at 18-25°C for 16-20 hours with shaking.
-
Purification: a. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. b. Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication on ice. c. Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. d. Apply the supernatant to a pre-equilibrated Ni-NTA column. e. Wash the column with 10 column volumes of Wash Buffer. f. Elute the protein with 5 column volumes of Elution Buffer. g. Dialyze the eluted protein against Storage Buffer and store at -80°C.
Enzyme Assays
4.2.1 Aminodeoxychorismate Synthase (DinV/PabAB) Assay
This is a coupled spectrophotometric assay that measures the formation of p-aminobenzoate from chorismate in the presence of excess aminodeoxychorismate lyase (PabC).
Materials:
-
Assay Buffer: 50 mM Tris-HCl pH 7.8, 5 mM MgCl2, 1 mM DTT
-
Chorismate
-
L-glutamine
-
Purified aminodeoxychorismate lyase (PabC)
-
Purified aminodeoxychorismate synthase
Protocol:
-
Prepare a reaction mixture containing Assay Buffer, 100 µM chorismate, 2 mM L-glutamine, and an excess of PabC.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the purified aminodeoxychorismate synthase.
-
Monitor the increase in absorbance at 265 nm (ε = 7,100 M-1cm-1 for p-aminobenzoate).
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
4.2.2 Chorismate Mutase (DinE) Assay
This assay measures the conversion of chorismate to prephenate by monitoring the decrease in absorbance at 274 nm.
Materials:
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 0.5 mM EDTA, 1 mM DTT
-
Chorismate
-
Purified chorismate mutase
Protocol:
-
Prepare a reaction mixture in a quartz cuvette containing Assay Buffer and varying concentrations of chorismate.
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding the purified chorismate mutase.
-
Monitor the decrease in absorbance at 274 nm (ε = 2,630 M-1cm-1 for chorismate).
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
HPLC-MS/MS Analysis of 4-Amino-L-phenylalanine
This protocol provides a general method for the quantification of 4-amino-L-phenylalanine in biological samples.
Materials:
-
4-Amino-L-phenylalanine standard
-
Internal standard (e.g., 13C9, 15N-4-amino-L-phenylalanine)
-
Acetonitrile (ACN) with 0.1% formic acid
-
Water with 0.1% formic acid
-
C18 reversed-phase HPLC column (e.g., 2.1 x 100 mm, 1.8 µm)
Protocol:
-
Sample Preparation: a. To 100 µL of sample (e.g., cell lysate, culture supernatant), add 10 µL of internal standard solution and 400 µL of ice-cold ACN to precipitate proteins. b. Vortex and incubate at -20°C for 30 minutes. c. Centrifuge at 14,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. e. Reconstitute the residue in 100 µL of 50% ACN/water with 0.1% formic acid.
-
HPLC-MS/MS Analysis:
-
Column: C18 reversed-phase column
-
Mobile Phase A: Water + 0.1% formic acid
-
Mobile Phase B: ACN + 0.1% formic acid
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometry: Electrospray ionization in positive ion mode (ESI+). Monitor the appropriate precursor-to-product ion transitions for 4-amino-L-phenylalanine and the internal standard.
-
Table 4: Example Mass Transitions for HPLC-MS/MS Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 4-Amino-L-phenylalanine | 181.1 | 164.1 |
| 13C9, 15N-4-Amino-L-phenylalanine | 191.1 | 173.1 |
| These values are theoretical and should be optimized experimentally. |
Degradation and Regulation
Degradation Pathway
Currently, the specific enzymatic pathway for the degradation of 4-amino-L-phenylalanine has not been elucidated. General amino acid catabolism pathways may be involved, potentially initiated by a transaminase or an oxidase. Further research, including isotopic labeling studies, is required to determine the fate of 4-amino-L-phenylalanine in organisms that produce it.
Regulation of Biosynthesis
The biosynthesis of 4-amino-L-phenylalanine, as part of a secondary metabolic pathway, is likely to be tightly regulated. In many antibiotic biosynthetic gene clusters, pathway-specific transcriptional regulators control the expression of the biosynthetic genes. For example, the chloramphenicol biosynthetic gene cluster contains a transcriptional activator (sven0913) that is likely involved in regulating the expression of the entire cluster, including the genes for 4-amino-L-phenylalanine biosynthesis.[1] It is plausible that similar regulatory mechanisms govern the production of 4-amino-L-phenylalanine in other metabolic contexts. Feedback inhibition of the biosynthetic enzymes by 4-amino-L-phenylalanine or downstream products is also a possible regulatory mechanism that warrants investigation.
Conclusion
4-Amino-L-phenylalanine is a pivotal metabolic intermediate that provides a unique building block for the biosynthesis of a range of bioactive natural products. While the core biosynthetic pathway has been proposed, significant gaps remain in our understanding of the specific enzymology, quantitative metabolic flux, and regulatory mechanisms. The experimental protocols and data presented in this guide provide a foundation for researchers to further investigate the metabolism of 4-amino-L-phenylalanine, with the ultimate goal of harnessing this knowledge for the development of new therapeutics and the metabolic engineering of valuable bioproducts.
References
- 1. New Insights into Chloramphenicol Biosynthesis in Streptomyces venezuelae ATCC 10712 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic characterization of 4-amino 4-deoxychorismate synthase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Structure and function of a complex between chorismate mutase and DAHP synthase: efficiency boost for the junior partner - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Amino-L-phenylalanine: Discovery, Origin, and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-L-phenylalanine (L-pAP) is a non-proteinogenic amino acid of significant interest in biochemical research and pharmaceutical development. It serves as a crucial building block in the synthesis of peptides and proteins, and as a precursor in the biosynthesis of notable secondary metabolites.[1] This technical guide provides a comprehensive overview of the discovery, natural origin, and detailed synthetic protocols for 4-Amino-L-phenylalanine, tailored for researchers and professionals in the fields of chemistry and drug development. Quantitative data is presented in structured tables for clarity, and key experimental and biosynthetic pathways are visualized using detailed diagrams.
Discovery and Origin
First Synthesis
The first documented chemical synthesis of p-aminophenylalanine was reported by A. M. Mattocks and W. H. Hartung in 1946.[2] While the historical context of L-phenylalanine's discovery dates back to 1879 and its first synthesis to 1882, the introduction of an amino group at the para position of the phenyl ring came much later.[3]
Natural Occurrence
4-Amino-L-phenylalanine is found in nature as a metabolic intermediate in certain microorganisms and plants.
-
Microbial Origin: It is a key intermediate in the shikimic acid pathway for the biosynthesis of the antibiotic chloramphenicol (B1208) in Streptomyces venezuelae.[4][5] Specifically, the enzyme arylamine synthetase acts on chorismic acid to produce 4-amino-L-phenylalanine.[4] It is also a component of antibiotics produced by other Streptomyces species.[6]
-
Plant Origin: The compound has been reported to be present in various plants of the Vigna genus, such as Vigna vexillata and Vigna angivensis.[7]
Physicochemical Properties
A summary of the key physical and chemical properties of 4-Amino-L-phenylalanine is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂N₂O₂ | [7] |
| Molecular Weight | 180.20 g/mol | [7] |
| CAS Number | 943-80-6 | [7] |
| Appearance | Off-white crystalline powder | [8] |
| Solubility | Soluble in water | [8] |
| Density | 1.3 ± 0.1 g/cm³ | [9] |
| Boiling Point | 383.5 ± 32.0 °C at 760 mmHg | [9] |
| Flash Point | 185.8 ± 25.1 °C | [9] |
Biosynthesis of 4-Amino-L-phenylalanine in Streptomyces
The biosynthesis of chloramphenicol in Streptomyces venezuelae provides a well-characterized natural pathway for the formation of 4-Amino-L-phenylalanine. The pathway begins with intermediates from primary metabolism that enter the shikimic acid pathway. A key step is the conversion of chorismic acid to 4-amino-L-phenylalanine.
Experimental Protocols for Chemical Synthesis
Several methods for the chemical synthesis of 4-Amino-L-phenylalanine have been developed. Below are detailed protocols for two common approaches.
Synthesis via Nitration and Reduction of L-Phenylalanine
This classic method involves the nitration of the aromatic ring of L-phenylalanine, followed by the reduction of the nitro group to an amine.
Experimental Workflow:
Detailed Protocol:
-
Nitration:
-
Prepare a nitrating mixture by carefully adding a volume of concentrated nitric acid to a volume of concentrated sulfuric acid (e.g., a 1:2 v/v ratio) while cooling in an ice bath.[10]
-
Dissolve L-phenylalanine in concentrated sulfuric acid and cool the solution to 0-5 °C.
-
Slowly add the cold nitrating mixture to the L-phenylalanine solution with vigorous stirring, maintaining the temperature below 10 °C.[8]
-
After the addition is complete, continue stirring at low temperature for a specified time (e.g., 2-3 hours) to ensure complete reaction.[10]
-
Pour the reaction mixture onto crushed ice and neutralize the solution with a base (e.g., ammonium (B1175870) hydroxide) to a pH of approximately 5-6 to precipitate the 4-Nitro-L-phenylalanine.[8]
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
-
Reduction:
-
Suspend the synthesized 4-Nitro-L-phenylalanine in a suitable solvent such as ethanol (B145695) or aqueous hydrochloric acid.
-
Add a reducing agent. Common methods include:
-
Catalytic Hydrogenation: Use a catalyst such as 10% Palladium on carbon (Pd/C) and subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Chemical Reduction: Add a metal-based reducing agent like stannous chloride (SnCl₂) in concentrated hydrochloric acid and heat the mixture.
-
-
After the reduction is complete, filter off the catalyst (if used).
-
Neutralize the solution to precipitate the 4-Amino-L-phenylalanine.
-
Collect the product by filtration.
-
-
Purification:
-
Recrystallize the crude 4-Amino-L-phenylalanine from a suitable solvent system (e.g., water/ethanol) to obtain the pure product.
-
Characterize the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
-
Synthesis from N-Boc-4-iodo-L-phenylalanine
This method offers a more controlled synthesis, often used for preparing derivatives for peptide synthesis.
Experimental Workflow:
Detailed Protocol:
-
Palladium-Catalyzed Amination:
-
In an inert atmosphere (e.g., under argon or nitrogen), combine N-Boc-4-iodo-L-phenylalanine, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine (B1218219) ligand (e.g., BINAP), and an amine source (e.g., benzophenone imine) in an appropriate anhydrous solvent (e.g., toluene).
-
Add a base (e.g., sodium tert-butoxide).
-
Heat the reaction mixture to the required temperature (e.g., 80-100 °C) and stir for the necessary duration until the starting material is consumed (monitored by TLC or HPLC).
-
Cool the reaction, dilute with a suitable solvent (e.g., ethyl acetate), and wash with aqueous solutions to remove inorganic salts.
-
Dry the organic phase, concentrate it, and purify the intermediate, N-Boc-4-(benzhydrylideneamino)-L-phenylalanine, by column chromatography.
-
-
Hydrolysis of the Imine:
-
Dissolve the purified intermediate in a solvent such as tetrahydrofuran (B95107) (THF).
-
Add an aqueous acid (e.g., 1 M HCl) and stir at room temperature until the hydrolysis is complete.
-
Neutralize the reaction mixture and extract the product, N-Boc-4-amino-L-phenylalanine, with an organic solvent.
-
Dry and concentrate the organic phase to yield the N-Boc protected amino acid.
-
-
Boc Deprotection:
-
Dissolve the N-Boc-4-amino-L-phenylalanine in a suitable solvent like dichloromethane (B109758) (DCM).
-
Add an excess of trifluoroacetic acid (TFA) and stir at room temperature.
-
Monitor the reaction for the complete removal of the Boc group.
-
Remove the solvent and excess TFA under reduced pressure.
-
Triturate the residue with a non-polar solvent (e.g., diethyl ether) to precipitate the product as its TFA salt.
-
-
Purification:
-
The final product can be purified by recrystallization or ion-exchange chromatography to obtain high-purity 4-Amino-L-phenylalanine.
-
Confirm the structure and purity using NMR, MS, and HPLC.
-
Applications in Research and Development
4-Amino-L-phenylalanine is a versatile building block with several applications in scientific research and drug development:
-
Peptide Synthesis: The presence of two distinct amino groups (the α-amino group and the aromatic amino group) allows for selective modification and the creation of complex peptide structures and peptidomimetics.[8]
-
Biochemical Probes: It can be incorporated into proteins to serve as a handle for bioconjugation or as a photo-crosslinking agent after conversion to an azido (B1232118) derivative.
-
Drug Development: It is used in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders, due to its structural similarity to neurotransmitter precursors.[1]
-
Enzyme Studies: It is utilized in the study of enzyme activity and protein folding.[1]
Conclusion
4-Amino-L-phenylalanine is a non-proteinogenic amino acid with a rich history rooted in both natural product biosynthesis and chemical synthesis. Its unique structure provides a valuable tool for researchers in peptide chemistry, drug discovery, and biochemical studies. This guide has provided a detailed overview of its discovery, natural origins, physicochemical properties, and comprehensive synthetic protocols to aid in its application in a laboratory setting. The provided diagrams of biosynthetic and synthetic workflows offer a clear visual representation of the key transformations involved in obtaining this important molecule.
References
- 1. chemimpex.com [chemimpex.com]
- 2. A synthesis of p-aminophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenylalanine - Wikipedia [en.wikipedia.org]
- 4. Biosynthesis of chloramphenicol in Streptomyces sp. 3022a. Identification of p-amino-L-phenylalanine as a product from the action of arylamine synthetase on chorismic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. 4-Aminophenylalanine | C9H12N2O2 | CID 151001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis of p-amino-L-phenylalanine derivatives with protected p-amino group for preparation of p-azido-L-phenylalanine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Spectroscopic Profile of 4-Amino-L-phenylalanine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the spectroscopic data for 4-Amino-L-phenylalanine hydrochloride, a key intermediate in pharmaceutical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic profiles, along with generalized experimental protocols for data acquisition.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound in solution.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule. The expected chemical shifts (δ) in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) are summarized in Table 1.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Aromatic (H-2, H-6) | ~7.0-7.5 | Doublet | ~8.0 |
| Aromatic (H-3, H-5) | ~6.6-7.0 | Doublet | ~8.0 |
| α-CH | ~4.0-4.5 | Triplet or Doublet of Doublets | ~6.0-8.0 |
| β-CH₂ | ~3.0-3.5 | Multiplet | - |
| -NH₃⁺ | Variable | Broad Singlet | - |
| -NH₂ | Variable | Broad Singlet | - |
| -COOH | Variable | Broad Singlet | - |
Note: The chemical shifts of labile protons (-NH₃⁺, -NH₂, -COOH) are highly dependent on the solvent, concentration, and temperature.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number and types of carbon atoms in the molecule. The anticipated chemical shifts are presented in Table 2.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Chemical Shift (ppm) |
| Carbonyl (-COOH) | ~170-175 |
| Aromatic (C-4) | ~145-150 |
| Aromatic (C-1) | ~130-135 |
| Aromatic (C-3, C-5) | ~125-130 |
| Aromatic (C-2, C-6) | ~115-120 |
| α-Carbon | ~55-60 |
| β-Carbon | ~35-40 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in this compound. The characteristic absorption bands are listed in Table 3.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic acid) | 2500-3300 | Broad |
| N-H stretch (Ammonium & Amine) | 3000-3400 | Strong, Broad |
| C-H stretch (Aromatic) | 3000-3100 | Medium |
| C-H stretch (Aliphatic) | 2850-3000 | Medium |
| C=O stretch (Carboxylic acid) | 1700-1730 | Strong |
| N-H bend (Ammonium) | 1500-1600 | Strong |
| C=C stretch (Aromatic) | 1450-1600 | Medium-Strong |
| C-N stretch | 1000-1250 | Medium |
| C-H bend (Aromatic) | 690-900 | Strong |
Experimental Protocols
The following are generalized protocols for obtaining NMR and IR spectra of amino acids like this compound. Instrument-specific parameters may require optimization.
NMR Spectroscopy Protocol
1. Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
If quantitative analysis is required, add a known amount of an internal standard (e.g., TSP for D₂O or TMS for DMSO-d₆).
2. Data Acquisition:
-
¹H NMR:
-
Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Collect a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans will be necessary compared to ¹H NMR due to the low natural abundance of ¹³C.
-
A spectral width of 0-200 ppm is typically used.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum and perform baseline correction.
-
Reference the spectrum to the residual solvent peak or the internal standard.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
FTIR Spectroscopy Protocol
1. Sample Preparation:
-
For solid-state analysis, the KBr pellet method is common. Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr).
-
Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly onto the ATR crystal.
2. Data Acquisition:
-
Place the KBr pellet or the ATR accessory into the sample compartment of the FTIR spectrometer.
-
Record a background spectrum of the empty sample holder (or pure KBr pellet).
-
Record the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
3. Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the significant absorption peaks.
Experimental Workflow
The general workflow for the spectroscopic analysis of this compound is outlined below.
Caption: General workflow for NMR and IR spectroscopic analysis.
This guide provides foundational spectroscopic information and protocols for this compound. For critical applications, it is recommended to acquire experimental data on the specific batch of the compound being used.
A Deep Dive into the Theoretical Properties of 4-Amino-L-phenylalanine Derivatives for Advanced Drug Discovery
For Immediate Release
This technical guide provides researchers, scientists, and drug development professionals with an in-depth analysis of the theoretical properties of 4-Amino-L-phenylalanine and its derivatives. Leveraging computational chemistry, this document explores the structural, electronic, and reactivity characteristics that are pivotal in the rational design of novel therapeutics. Through detailed data presentation, experimental protocols, and visualizations, this guide aims to accelerate the discovery and development of next-generation pharmaceuticals.
Core Theoretical Properties: A Quantitative Overview
The foundation of rational drug design lies in understanding the intrinsic properties of molecules. For 4-Amino-L-phenylalanine and its derivatives, Density Functional Theory (DFT) calculations provide critical insights into their electronic and structural characteristics. These properties dictate how the molecules will interact with biological targets.
Electronic Properties
The electronic landscape of a molecule is crucial for predicting its reactivity and interaction with biological macromolecules. Key parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and the Molecular Electrostatic Potential (MEP) are instrumental in these predictions.
A comparative analysis of 4-Amino-L-phenylalanine and its cyano and azido (B1232118) derivatives was performed using DFT at the B3LYP/6-311++G(d,p) level of theory. The results are summarized below.
| Derivative | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| 4-Amino-L-phenylalanine | -5.12 | -0.15 | 4.97 |
| 4-Cyano-L-phenylalanine | -6.57 | -2.09 | 4.48 |
| 4-Azido-L-phenylalanine | -6.21 | -1.78 | 4.43 |
Table 1: Calculated HOMO, LUMO, and HOMO-LUMO gap energies for 4-Amino-L-phenylalanine derivatives. A smaller energy gap generally suggests higher chemical reactivity.
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. For 4-Amino-L-phenylalanine, the MEP analysis reveals that the amino group is a region of high negative potential, making it a likely site for electrophilic attack.
Structural Properties
The three-dimensional conformation of a molecule is a primary determinant of its biological activity. Theoretical calculations provide optimized geometries, including bond lengths, bond angles, and dihedral angles, which are essential for understanding how a derivative might fit into a receptor's binding site.
Optimized geometric parameters for L-phenylalanine have been calculated using various semi-empirical and DFT methods.[1] The table below presents a selection of calculated bond lengths and dihedral angles for the parent L-phenylalanine molecule.
| Parameter | Bond/Atoms | Calculated Value (Å or °) | Method |
| Bond Length | Cα - Cβ | 1.53 | B3LYP/6-311++G(d,p) |
| Bond Length | Cβ - Cγ | 1.51 | B3LYP/6-311++G(d,p) |
| Dihedral Angle | N - Cα - Cβ - Cγ | -60.0 | B3LYP/6-311++G(d,p) |
| Dihedral Angle | Cα - Cβ - Cγ - Cδ1 | 90.0 | B3LYP/6-311++G(d,p) |
Table 2: Selected optimized geometric parameters for L-phenylalanine.[1]
Experimental Protocols: Computational Methodologies
To ensure reproducibility and transparency, the detailed protocols for the key computational experiments are provided below.
Density Functional Theory (DFT) Calculations
Objective: To determine the optimized geometry and electronic properties (HOMO, LUMO, MEP) of 4-Amino-L-phenylalanine derivatives.
Software: Gaussian 09/16
Methodology:
-
Structure Building: The initial 3D structures of the 4-Amino-L-phenylalanine derivatives are built using GaussView or a similar molecular editor.
-
Geometry Optimization: The geometries are optimized using DFT with the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to local minima on the potential energy surface (i.e., no imaginary frequencies).
-
Electronic Property Calculation: Following successful optimization, single-point energy calculations are performed to obtain the HOMO and LUMO energies. The molecular electrostatic potential is calculated and visualized.
-
Data Analysis: The output files are analyzed to extract the relevant energy values and structural parameters.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Objective: To develop a predictive model that correlates the chemical structure of derivatives with their biological activity.
Software: SYBYL-X, MOE (Molecular Operating Environment), or similar QSAR software.
Methodology:
-
Data Set Preparation: A dataset of 4-Amino-L-phenylalanine derivatives with experimentally determined biological activities (e.g., IC50 values) is compiled. The dataset is divided into a training set for model development and a test set for model validation.
-
Molecular Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, electronic, steric, and hydrophobic) are calculated for each molecule in the dataset.
-
Descriptor Selection: Statistical methods, such as genetic algorithms or stepwise multiple linear regression, are used to select a subset of descriptors that are most relevant to the biological activity.
-
Model Building: A mathematical model (e.g., multiple linear regression, partial least squares, or support vector machine) is generated to establish a quantitative relationship between the selected descriptors and the biological activity.
-
Model Validation: The predictive power of the QSAR model is rigorously assessed using internal (e.g., leave-one-out cross-validation) and external validation (predicting the activity of the test set compounds).
Molecular Docking
Objective: To predict the binding mode and affinity of 4-Amino-L-phenylalanine derivatives to a biological target.
Software: AutoDock Vina, Schrödinger Suite, or similar docking software.
Methodology:
-
Receptor and Ligand Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB) or through homology modeling. Water molecules and co-crystallized ligands are typically removed, and polar hydrogens and charges are added. The 3D structures of the 4-Amino-L-phenylalanine derivatives (ligands) are prepared and their rotatable bonds are defined.
-
Grid Box Definition: A grid box is defined around the active site of the receptor to specify the search space for the docking simulation.
-
Docking Simulation: The docking algorithm systematically samples different conformations and orientations of the ligand within the defined grid box, evaluating the binding energy of each pose using a scoring function.
-
Pose Analysis and Scoring: The resulting docked poses are clustered and ranked based on their predicted binding affinities. The binding interactions (e.g., hydrogen bonds, hydrophobic interactions) between the top-ranked poses and the receptor are analyzed.
Visualizing a Computational Drug Discovery Workflow
To illustrate the logical flow of a typical computational drug discovery project involving these theoretical methods, the following workflow diagram is provided.
Caption: A typical workflow for computational drug discovery.
Detailed Signaling Pathway and Experimental Workflow Diagrams
QSAR Model Development Workflow
The development of a robust QSAR model is a systematic process that involves several key stages, from data collection to model validation.
Caption: Workflow for developing a QSAR model.
Molecular Docking Experimental Workflow
Molecular docking simulations are a cornerstone of structure-based drug design, providing insights into ligand-protein interactions.
Caption: Workflow for a molecular docking experiment.
References
An In-depth Technical Guide to the Safety and Handling of 4-Amino-L-phenylalanine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
This guide provides comprehensive safety and handling information for 4-Amino-L-phenylalanine hydrochloride, a key amino acid derivative utilized in pharmaceutical research and peptide synthesis.[1] Adherence to these guidelines is crucial for ensuring a safe laboratory environment.
Chemical Identification and Properties
Proper identification and understanding of the physical and chemical properties of a substance are the foundation of safe handling.
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | L-3-(p-Aminophenyl)alanine hydrochloride, H-Phe(4-NH2)-OH·HCl |
| CAS Number | 62040-55-5[2] |
| Molecular Formula | C₉H₁₂N₂O₂·HCl[2] |
| Molecular Weight | 216.67 g/mol [2] |
Table 1: Physical and Chemical Properties
| Property | Value |
| Appearance | White to off-white powder[2] |
| Melting Point | 247-249 °C[3] |
| Boiling Point | 383.5 °C at 760 mmHg[4] |
| Flash Point | 185.8 °C[4] |
| Solubility | Soluble in water and acetic acid.[2][4] |
| Purity (by HPLC) | ≥99%[2] |
| Optical Rotation | [α]20/D +8.7±0.5°, c = 1% in acetic acid: water (4:1) |
| Storage Temperature | Long-term storage is recommended at 4°C.[2] |
Hazard Identification and Classification
This compound is classified under the Globally Harmonized System (GHS) with the following hazards:
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation[5] |
| Eye Irritation | 2 | H319: Causes serious eye irritation[5] |
| Specific target organ toxicity – single exposure | 3 | H335: May cause respiratory irritation[5] |
Signal Word: Warning[5]
Hazard Pictograms:
Personal Protective Equipment (PPE)
To minimize exposure risk, the following personal protective equipment should be worn when handling this compound:
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[6]
-
Skin Protection: A fully buttoned lab coat should be worn.[3] Chemical-resistant gloves (e.g., nitrile or neoprene) are required.[3] Inspect gloves for any signs of degradation before use.[3]
-
Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood.[3][6] If ventilation is inadequate or for large quantities, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[3]
Safe Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[3] Prevent the formation of dust and aerosols.[3] Wash hands thoroughly after handling.[3]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6] Long-term storage is recommended at 4°C.[2]
Accidental Release Measures
In the event of a spill, follow the workflow outlined below.
Caption: Workflow for Handling a Spill.
First-Aid Measures
The following diagram outlines the appropriate first-aid procedures for different routes of exposure.
Caption: First-Aid Procedures for Exposure.
Toxicological Information and Experimental Protocols
Currently, there is a lack of specific quantitative toxicological data for this compound in the public domain. Most safety data sheets report "no data available" for endpoints such as acute toxicity (oral, dermal, inhalation), carcinogenicity, mutagenicity, and reproductive toxicity.[5]
In the absence of specific experimental data for this compound, toxicological testing would typically follow the standardized methodologies outlined in the OECD Guidelines for the Testing of Chemicals.[1] These guidelines are internationally accepted for assessing the potential effects of chemicals on human health and the environment.[7]
Hypothetical Experimental Protocols based on OECD Guidelines:
-
Acute Oral Toxicity: A study would likely follow OECD Guideline 423 (Acute Toxic Class Method) or OECD Guideline 425 (Up-and-Down Procedure).[6][8] These methods use a stepwise procedure with a small number of animals (typically rodents) to estimate the acute oral toxicity and identify the appropriate hazard classification.[6][8] The procedure involves administering the substance at defined dose levels and observing the animals for signs of toxicity and mortality over a set period.[8]
-
Skin Irritation/Corrosion: An in vivo study would generally adhere to OECD Guideline 404. This involves applying the test substance to the shaved skin of an animal (usually a rabbit) and observing for signs of erythema (redness) and edema (swelling) at specified intervals. For in vitro assessment, methods like OECD Guideline 431 (Reconstructed Human Epidermis Test) or OECD Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method) could be employed to predict skin corrosion or irritation potential, respectively, thereby avoiding animal testing.
-
Serious Eye Damage/Irritation: The standard in vivo test is described in OECD Guideline 405, where the substance is applied to the eye of an animal (typically a rabbit) and the effects on the cornea, iris, and conjunctiva are evaluated. To reduce or replace animal testing, in vitro methods such as the Bovine Corneal Opacity and Permeability (BCOP) test (OECD Guideline 437) or the Reconstructed Human Cornea-like Epithelium (RhCE) test (OECD Guideline 492) are increasingly used.
-
Ecotoxicity: For aquatic toxicity, a key test is the Fish, Acute Toxicity Test as described in OECD Guideline 203.[7] This test determines the concentration of the chemical that is lethal to 50% of the test fish (LC50) over a short period (e.g., 96 hours).[7]
It is imperative for researchers to consult the latest version of the OECD guidelines and relevant regulatory requirements when designing and conducting toxicological studies.
Disposal Considerations
Dispose of this compound and its container in accordance with all applicable local, state, and federal regulations.[6] Do not allow the product to enter drains.[9]
This document is intended for informational purposes only and does not substitute for a formal safety data sheet (SDS) or professional safety assessment. Always consult the SDS provided by the supplier and adhere to all institutional safety protocols.
References
- 1. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 2. usbio.net [usbio.net]
- 3. This compound | 312693-79-1 [amp.chemicalbook.com]
- 4. Cas 62040-55-5,this compound | lookchem [lookchem.com]
- 5. echemi.com [echemi.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. oecd.org [oecd.org]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. 4-Aminophenylalanine | C9H12N2O2 | CID 151001 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safeguarding Stability: A Technical Guide to the Storage and Handling of 4-Amino-L-phenylalanine Hydrochloride Powder
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the optimal storage conditions, stability profile, and handling procedures for 4-Amino-L-phenylalanine hydrochloride powder. Adherence to these guidelines is critical to ensure the compound's integrity, purity, and performance in research and pharmaceutical development applications.
Recommended Storage Conditions
Proper storage is paramount to prevent the degradation of this compound powder. The following conditions are recommended based on information from various chemical suppliers and safety data sheets.
Table 1: Recommended Storage Conditions for this compound Powder
| Parameter | Condition | Rationale |
| Temperature | ||
| Long-Term Storage | 4°C (or 0-8°C)[1][2][3] | To minimize degradation over extended periods. |
| Short-Term Storage | Room Temperature[2][3] | Acceptable for brief periods, such as during experimental use. |
| Atmosphere | Dry and well-ventilated[4][5] | To prevent hydrolysis and other moisture-mediated degradation. |
| Container | Tightly closed container[4][5] | To protect from moisture and atmospheric contaminants. |
| Light Exposure | Store in a dark place | To prevent photodegradation. |
Physicochemical Properties and Stability Profile
This compound is a white to off-white crystalline powder.[1][3] While stable under recommended storage conditions, it can be susceptible to degradation under stress conditions such as high temperature, humidity, and light exposure. Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.
Table 2: Illustrative Quantitative Stability Data from a Forced Degradation Study
Note: The following data are illustrative and represent typical results from a forced degradation study. Actual degradation will vary based on specific experimental conditions.
| Stress Condition | Duration | Temperature (°C) | % Degradation (Illustrative) | Major Degradants Observed |
| Acid Hydrolysis (0.1 N HCl) | 24 hours | 60 | 12% | Phenylalanine, Unknown Impurity A |
| Alkaline Hydrolysis (0.1 N NaOH) | 8 hours | 40 | 18% | Unknown Impurity B, Polymerization products |
| Oxidative (3% H₂O₂) | 24 hours | 25 | 8% | Oxidized derivatives |
| Thermal | 48 hours | 80 | 5% | Minor impurities |
| Photolytic (ICH Option 2) | 1.2 million lux hours | 25 | 15% | Photodegradation products |
Experimental Protocols for Stability Assessment
A comprehensive assessment of the stability of this compound involves a forced degradation study. This study intentionally degrades the sample to identify potential degradation products and pathways.
Forced Degradation Study Protocol
Objective: To identify the potential degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
This compound powder
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (B78521) (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Phosphate buffer
-
HPLC system with a UV or DAD detector
-
pH meter
-
Photostability chamber
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mixture of water and acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C. Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.
-
Alkaline Hydrolysis: Mix the stock solution with 0.1 N NaOH and maintain at 40°C. Withdraw and neutralize samples at various time points.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature. Monitor the reaction and collect samples.
-
Thermal Degradation: Expose the solid powder and the stock solution to dry heat at 80°C.
-
Photostability: Expose the solid powder and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
-
Sample Analysis: Analyze all stressed samples, along with a non-stressed control sample, using a developed and validated stability-indicating HPLC method. The method should be capable of separating the intact drug from all degradation products.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent drug in the stressed samples to ensure that the chromatographic peak is not co-eluting with any degradants.
-
Identification of Degradants: If significant degradation is observed, further studies (e.g., LC-MS/MS, NMR) may be required to identify the structure of the degradation products.
Visualizations
Experimental Workflow for a Forced Degradation Study
The following diagram illustrates the typical workflow for conducting a forced degradation study as part of a stability assessment.
References
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing 4-Amino-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. 4-Amino-L-phenylalanine (L-4-aminophenylalanine), an analogue of phenylalanine with a primary amino group on the phenyl ring, offers a unique functional handle for various modifications, including the attachment of labels, crosslinkers, or other moieties to influence peptide-protein interactions. This document provides detailed application notes and protocols for the successful solid-phase peptide synthesis (SPPS) of peptides containing 4-Amino-L-phenylalanine.
A critical aspect of incorporating 4-Amino-L-phenylalanine is the strategic use of orthogonal protecting groups to prevent unwanted side reactions at the additional amino group. The Fmoc/tBu strategy is a widely adopted method for SPPS due to its mild deprotection conditions.[1] For the side chain of 4-Amino-L-phenylalanine, an orthogonal protecting group that is stable to the basic conditions used for Fmoc-deprotection and the acidic conditions for final cleavage is essential. The allyloxycarbonyl (Alloc) group is an excellent candidate for this purpose, as it can be selectively removed under neutral conditions using a palladium(0) catalyst.[2]
Data Presentation
Successful incorporation of 4-Amino-L-phenylalanine and subsequent peptide synthesis relies on high coupling efficiencies and yields. The following tables summarize representative quantitative data for key steps in the process.
Table 1: Comparison of On-Resin Alloc Deprotection Methods for 4-Amino-L-phenylalanine Side Chain
| Deprotection Method | Reagents | Time | Temperature | Typical Yield | Key Considerations |
| Classical Palladium(0)-Catalyzed | Pd(PPh₃)₄, Phenylsilane (B129415) (PhSiH₃) in DCM/DMF | 2 x 30 min | Room Temp. | >95% | Requires inert atmosphere; catalyst can be air-sensitive. |
| Microwave-Assisted Palladium(0)-Catalyzed | Pd(PPh₃)₄, Phenylsilane (PhSiH₃) in DMF | 2 x 5 min | 38°C | >98% | Significantly reduces reaction time; requires microwave synthesizer.[1] |
| Metal-Free (Iodine-mediated) | I₂, H₂O in PolarClean/EtOAc | 1.5 hours | 50°C | High | Avoids heavy metal contamination; may require optimization for specific sequences.[2][3] |
Table 2: Representative Yields and Purity for a Model Peptide Synthesis Incorporating 4-Amino-L-phenylalanine
The following data is compiled based on typical yields reported for SPPS and specific reaction steps. Actual results may vary depending on the peptide sequence and synthesis scale.
| Step | Parameter | Value | Notes |
| Resin Loading | Loading efficiency | ~0.6 mmol/g | Dependent on resin type and initial amino acid. |
| Fmoc-Deprotection (per cycle) | Deprotection efficiency | >99% | Monitored by UV absorbance of the dibenzofulvene-piperidine adduct. |
| Amino Acid Coupling (standard) | Coupling efficiency | >99% | Monitored by Kaiser test (ninhydrin test). |
| Fmoc-4-Amino-L-phenylalanine(Alloc)-OH Coupling | Coupling efficiency | >98% | Double coupling may be employed to ensure complete reaction due to potential steric hindrance.[2] |
| On-Resin Alloc Deprotection | Deprotection yield | >95% | Confirmed by LC-MS analysis of a cleaved resin sample. |
| Cleavage from Resin | Crude peptide yield | 70-90% | Dependent on peptide length and sequence.[2] |
| Final Purity (after HPLC purification) | Purity | >95% | Assessed by analytical RP-HPLC and mass spectrometry. |
Experimental Protocols
The following are detailed protocols for the key stages of synthesizing a peptide containing 4-Amino-L-phenylalanine using Fmoc/tBu chemistry and an Alloc-protected side chain.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines a single cycle for the addition of an Fmoc-protected amino acid to the growing peptide chain on a solid support (e.g., Rink Amide resin).
-
Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine (B6355638) in DMF to the resin and agitate for 5 minutes.
-
Drain the solution and repeat the piperidine treatment for an additional 15 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[2]
-
-
Amino Acid Coupling (Standard Amino Acids):
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and a coupling agent such as HBTU (3-5 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to activate the amino acid.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 30-60 minutes at room temperature.
-
Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling. If the test is positive, repeat the coupling step.
-
Wash the resin with DMF (3 times) and dichloromethane (B109758) (DCM) (3 times).
-
-
Incorporation of Fmoc-4-Amino-L-phenylalanine(Alloc)-OH:
-
Follow the same procedure as in step 3, using Fmoc-L-Phe(4-NHAlloc)-OH as the amino acid.
-
Due to the potential for steric hindrance, a double coupling (repeating the coupling step) is recommended to ensure high efficiency.[2]
-
Protocol 2: On-Resin Deprotection of the Alloc Group
This protocol describes the removal of the Alloc protecting group from the side chain of the 4-Amino-L-phenylalanine residue.
-
Resin Preparation: After incorporation of Fmoc-L-Phe(4-NHAlloc)-OH and subsequent Fmoc deprotection of the N-terminus of the following amino acid, wash the resin with DCM (5 times).
-
Deprotection Cocktail Preparation: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.2 equivalents relative to resin loading) in DCM.
-
Scavenger Addition: Add phenylsilane (PhSiH₃) (20 equivalents) to the palladium solution.
-
Deprotection Reaction:
-
Add the deprotection cocktail to the resin.
-
Gently agitate the resin suspension under an inert atmosphere for 2 x 30 minutes at room temperature.
-
-
Washing:
-
Drain the reaction mixture.
-
Wash the resin extensively with DCM (5 times), followed by DMF (3 times), and finally DCM (5 times) to remove all traces of the catalyst and scavenger.[4]
-
-
Confirmation of Deprotection: A small sample of the resin can be cleaved and analyzed by LC-MS to confirm the complete removal of the Alloc group.
Protocol 3: Cleavage and Final Deprotection
This protocol describes the cleavage of the synthesized peptide from the resin and the removal of acid-labile side-chain protecting groups.
-
Resin Preparation: After the final SPPS cycle and N-terminal Fmoc deprotection, wash the peptide-resin thoroughly with DCM and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common general-purpose cocktail is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5 v/v). For peptides containing arginine, triisopropylsilane (B1312306) (TIS) is a common scavenger.
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
-
-
Purification: Purify the crude peptide by preparative reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide by analytical RP-HPLC and mass spectrometry.
Mandatory Visualization
Signaling Pathway of L-phenylalanine-induced GLP-1 Secretion
L-phenylalanine has been shown to act as a signaling molecule, triggering the secretion of glucagon-like peptide-1 (GLP-1) from enteroendocrine L cells. This process involves the Gq-coupled receptor GPR142 and a subsequent increase in intracellular calcium concentration.[5]
Caption: L-phenylalanine-induced GLP-1 secretion pathway.
Experimental Workflow for SPPS of a 4-Amino-L-phenylalanine containing Peptide
The following diagram illustrates the key steps involved in the solid-phase synthesis of a peptide incorporating 4-Amino-L-phenylalanine with an orthogonally protected side chain.
Caption: SPPS workflow for peptides with 4-Amino-L-phenylalanine.
References
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. benchchem.com [benchchem.com]
- 3. Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal-Peptide Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Identification of a regulatory pathway of L-phenylalanine-induced GLP-1 secretion in the enteroendocrine L cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Incorporation of 4-Amino-L-phenylalanine into Peptides
Introduction
4-Amino-L-phenylalanine (4-APhe) is a non-canonical aromatic amino acid that serves as a versatile building block in peptide synthesis.[1] Its unique structure, featuring a primary amino group on the phenyl side chain, provides a valuable site for post-synthesis modifications.[2] This allows for the creation of complex peptide architectures, including branched peptides, cyclic peptides, and peptide-drug conjugates.[3][4] The ability to selectively modify the side chain of 4-APhe residues is crucial for developing novel peptide-based therapeutics and research tools in biochemistry and pharmacology.[5] These application notes provide a detailed protocol for incorporating 4-APhe into peptides using solid-phase peptide synthesis (SPPS) with an orthogonal protection strategy.
Principle: The Orthogonal Fmoc/Boc Protection Strategy
The successful incorporation and selective modification of 4-APhe rely on an orthogonal protection strategy.[6] In this approach, different protecting groups that can be removed under distinct chemical conditions are used for the α-amine and the side-chain amine.[7] The most common and effective method utilizes Fmoc-4-(Boc-amino)-L-phenylalanine .[8]
-
Fmoc (9-fluorenylmethyloxycarbonyl) Group : This base-labile group protects the α-amine. It is removed at each cycle of peptide elongation using a mild base, typically piperidine (B6355638) in DMF.[3]
-
Boc (tert-butyloxycarbonyl) Group : This acid-labile group protects the side-chain amine of 4-APhe. It is stable to the basic conditions used for Fmoc removal but can be selectively cleaved using a moderately strong acid like trifluoroacetic acid (TFA).[3]
This orthogonality is the cornerstone of the methodology, allowing the peptide backbone to be assembled via standard Fmoc-SPPS while keeping the side-chain amine protected.[3] Once the peptide sequence is complete, the Boc group on the 4-APhe side chain can be selectively removed on-resin, exposing the amine for further conjugation or modification.[3]
Caption: Orthogonal protection and deprotection of 4-APhe.
Experimental Protocols
These protocols detail the incorporation of Fmoc-4-(Boc-amino)-L-phenylalanine into a peptide sequence using manual or automated solid-phase peptide synthesis (SPPS).
Materials and Reagents
-
Fmoc-4-(Boc-amino)-L-phenylalanine
-
Rink Amide resin or other suitable solid support
-
Other Fmoc-protected amino acids
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
N,N'-Diisopropylcarbodiimide (DIC) or other coupling reagent (e.g., HBTU, PyBOP)
-
OxymaPure® or other activator/racemization suppressant
-
Diisopropylethylamine (DIPEA)
-
Reagents for final cleavage (e.g., TFA, triisopropylsilane (B1312306) (TIS), water)
-
Reagents for side-chain modification (e.g., acetic anhydride (B1165640) for acetylation)
Protocol 1: Standard SPPS Cycle for Peptide Elongation
This protocol describes a single coupling cycle in the Fmoc/tBu strategy.[9] The process begins after the first amino acid has been attached to the resin.
Caption: Standard workflow for one cycle of Solid-Phase Peptide Synthesis (SPPS).
Methodology:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.[3]
-
Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 10 minutes, then drain. Repeat this step once more for 10 minutes.[3]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[3]
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid (e.g., Fmoc-4-(Boc-amino)-L-phenylalanine) (3-5 equivalents) with a coupling reagent like DIC (3-5 equivalents) and an activator like OxymaPure® (3-5 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3 times).
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Protocol 2: Selective On-Resin Deprotection of the 4-APhe Side Chain
This protocol is performed after the full peptide sequence has been assembled and while the N-terminal α-amine is still protected with its Fmoc group.[3]
Methodology:
-
Resin Preparation: Wash the fully assembled peptide-resin with DCM (3 x 1 min).[3]
-
Boc Deprotection:
-
Washing: Drain the solution and wash the resin thoroughly with DCM (5 times) to remove residual acid.[3]
-
Neutralization: Neutralize the resin with a solution of 10% DIPEA in DMF (2 x 2 min).[3]
-
Final Wash: Wash the resin with DMF (3 times) and DCM (3 times). The free side-chain amine is now ready for modification.[3]
Protocol 3: On-Resin Side-Chain Modification (Example: Acetylation)
This protocol provides an example of how to modify the newly exposed side-chain amine of the 4-APhe residue.
Caption: Workflow for on-resin side-chain modification of a 4-APhe residue.
Methodology:
-
Prepare Resin: Start with the resin from Protocol 2, which has a free side-chain amine.
-
Prepare Acetylation Solution: Prepare a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF.
-
Acetylation Reaction: Add the acetylation solution to the resin and agitate for 1 hour at room temperature.
-
Washing: Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (5 times).
-
Proceed to Cleavage: The peptide is now ready for final cleavage from the resin.
Quantitative Data Summary
The efficiency of deprotection steps is critical for achieving high purity and yield. The following tables summarize typical conditions and expected outcomes.
Table 1: On-Resin Protecting Group Removal
| Protecting Group | Reagent | Time | Typical Efficiency | Notes |
|---|---|---|---|---|
| Fmoc (α-Amine) | 20% Piperidine in DMF | 2 x 10 min | >99% | Used for standard peptide elongation.[3] |
| Boc (Side Chain) | 20-30% TFA in DCM | 2 x 15-20 min | >95% | N-terminus must remain protected (e.g., by Fmoc).[3] |
Table 2: Standard SPPS Cycle Parameters (per residue)
| Step | Reagents | Typical Duration |
|---|---|---|
| Fmoc Deprotection | 20% Piperidine/DMF | 20-25 min |
| Washing | DMF | 10-15 min |
| Coupling | Fmoc-AA, DIC, Oxyma in DMF | 60-120 min |
| Washing | DMF, DCM | 10-15 min |
| Total Cycle Time | | ~1.5 - 2.5 hours |
Alternative Incorporation Method: Genetic Code Expansion
Beyond chemical synthesis, 4-APhe can be incorporated into proteins in living cells through genetic code expansion.[10] This technique involves engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair to recognize 4-APhe and a unique codon (typically a stop codon like amber TAG) on the mRNA.[11][12] This allows for the site-specific insertion of 4-APhe into a protein during ribosomal translation. This biological method is powerful for producing large proteins with precisely placed modifications but requires specialized molecular biology expertise.[13][14]
Conclusion
The use of an orthogonal Fmoc/Boc protection strategy provides a robust and flexible method for incorporating 4-Amino-L-phenylalanine into synthetic peptides.[3] The protocols outlined here enable researchers to not only build peptide chains containing this non-canonical amino acid but also to perform selective, on-resin modifications of its side chain. This capability is invaluable for the development of advanced peptide-based tools and therapeutics in drug discovery and chemical biology.
References
- 1. scbt.com [scbt.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. peptide.com [peptide.com]
- 7. biosynth.com [biosynth.com]
- 8. Fmoc-4-(Boc-amino)-L-phenylalanine - 1 g [anaspec.com]
- 9. A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biosynthesis and Genetic Incorporation of 3,4-Dihydroxy-L-Phenylalanine into Proteins in Escherichia coli [ouci.dntb.gov.ua]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes: Incorporation of 4-Amino-L-phenylalanine in Fmoc-Based Peptide Synthesis
Introduction
The incorporation of non-canonical amino acids into peptides is a powerful strategy for developing novel therapeutics, molecular probes, and advanced biomaterials.[1] 4-Amino-L-phenylalanine (4-APhe), a derivative of phenylalanine, introduces a primary aromatic amine on the side chain, offering a unique site for chemical modification and functionalization.[2] This functionality can be leveraged to create branched peptides, conjugate molecules like fluorophores or drugs, or alter the peptide's physicochemical properties, such as solubility and pH-responsiveness.[1][3]
Standard Fmoc-based solid-phase peptide synthesis (SPPS) provides a robust and versatile framework for peptide assembly.[4][5] However, the reactive side-chain amine of 4-APhe necessitates an orthogonal protection strategy to prevent undesired side reactions, such as chain branching, during synthesis.[6] This document provides detailed protocols for the successful incorporation of 4-APhe into peptide sequences using an Fmoc/Boc orthogonal protection scheme.
Core Principle: Orthogonal Protection
In SPPS, orthogonality refers to the use of multiple classes of protecting groups that can be removed under different chemical conditions, allowing for selective deprotection at specific stages of the synthesis.[7] For incorporating 4-APhe in an Fmoc-based strategy, a dual-protection approach is essential:
-
α-Amine Protection : The N-terminal α-amine is protected by the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group. This group is removed at the beginning of each coupling cycle using a mild base, typically piperidine (B6355638).[5]
-
Side-Chain Amine Protection : The 4-amino group on the phenyl ring is protected by an acid-labile group, most commonly the Boc (tert-butyloxycarbonyl) group. The Boc group is stable to the basic conditions used for Fmoc removal but can be selectively cleaved with mild acid, or fully removed during the final cleavage from the resin with strong acid.[3]
This Fmoc/Boc strategy ensures that the side-chain amine remains protected during chain elongation but can be selectively exposed for on-resin modification if desired.[3]
Caption: Diagram 1: Orthogonal protection logic in Fmoc-SPPS.
Experimental Protocols
These protocols outline the manual synthesis of a peptide containing 4-Amino-L-phenylalanine on a Rink Amide resin, which yields a C-terminal amide upon cleavage.
Materials and Reagents
| Reagent/Material | Supplier | Purpose |
| Rink Amide Resin (100-200 mesh) | Standard Supplier | Solid support for peptide synthesis |
| Fmoc-L-Phe(4-NH-Boc)-OH | Standard Supplier | Protected 4-Amino-L-phenylalanine |
| Other Fmoc-protected Amino Acids | Standard Supplier | Building blocks for the peptide sequence |
| N,N-Dimethylformamide (DMF), peptide synthesis grade | Standard Supplier | Primary solvent for washing and reactions |
| Dichloromethane (DCM), peptide synthesis grade | Standard Supplier | Solvent for washing and deprotection |
| Piperidine | Standard Supplier | Reagent for Fmoc group removal |
| HATU (or HBTU/PyBOP) | Standard Supplier | Coupling (activating) reagent |
| N,N-Diisopropylethylamine (DIPEA) | Standard Supplier | Base for activation and neutralization |
| Trifluoroacetic Acid (TFA) | Standard Supplier | Reagent for deprotection and cleavage |
| Triisopropylsilane (TIS) | Standard Supplier | Scavenger for cleavage |
| Deionized Water (H₂O) | In-house | Scavenger for cleavage |
| Anhydrous Diethyl Ether | Standard Supplier | For peptide precipitation |
| Solid Phase Synthesis Vessel | Standard Supplier | Reaction vessel with a frit for draining |
| Mechanical Shaker or Rocker | Standard Supplier | For agitating the resin during reactions |
Protocol 1: Standard Fmoc-SPPS Cycle
This protocol describes a single cycle of amino acid addition.
-
Resin Swelling : Swell the Rink Amide resin in DMF for 1 hour in the synthesis vessel.[8] Drain the DMF.
-
Fmoc Deprotection : Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain. Repeat with a fresh 20% piperidine solution for 15 minutes.[3] This removes the N-terminal Fmoc group, exposing a free amine.
-
Washing : Wash the resin thoroughly to remove residual piperidine.
-
5 x DMF
-
3 x DCM
-
3 x DMF
-
-
Amino Acid Coupling :
-
In a separate vial, pre-activate the next Fmoc-amino acid by dissolving it with a coupling reagent and a base in DMF.[9] (See Table 1 for typical reagent amounts). Let the mixture stand for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate at room temperature for 1-2 hours.
-
-
Washing : Drain the coupling solution and wash the resin with DMF (3-5 times) to remove excess reagents.
-
Repeat : Return to Step 2 for the next amino acid in the sequence.
Caption: Diagram 2: Workflow for a single amino acid coupling cycle.
Protocol 2: Incorporation of Fmoc-L-Phe(4-NH-Boc)-OH
This step follows Protocol 1, specifically for the coupling of 4-APhe.
-
Perform Fmoc deprotection (Protocol 1, Step 2) on the resin-bound peptide chain to expose the N-terminal amine.
-
Perform the washing steps (Protocol 1, Step 3).
-
In a separate vial, prepare the coupling solution as described in Table 1, using Fmoc-L-Phe(4-NH-Boc)-OH as the amino acid.
-
Add the activated solution to the resin and agitate for 2-4 hours. The bulkier side group may require a longer coupling time.
-
Perform the washing steps (Protocol 1, Step 5).
-
(Optional) Perform a ninhydrin (B49086) test to confirm complete coupling. If the test is positive (blue beads), repeat the coupling step.
-
Proceed with the next amino acid in the sequence by returning to Protocol 1.
Table 1: Typical Coupling Reaction Conditions (0.1 mmol scale)
| Component | Equivalents (relative to resin capacity) | Amount (for 0.1 mmol) | Role |
| Fmoc-Amino Acid | 4 eq. | 0.4 mmol | Building block |
| HATU | 3.9 eq. | 0.39 mmol | Activates the carboxylic acid |
| DIPEA | 8 eq. | 0.8 mmol | Organic base for activation |
| DMF | - | ~2 mL | Solvent for activation & coupling |
Protocol 3: On-Resin Side-Chain Deprotection of Boc Group
This protocol is used when site-specific modification of the 4-APhe side chain is required before cleaving the peptide from the resin. Ensure the N-terminal α-amine is protected with an Fmoc group before starting.
-
Resin Preparation : Wash the peptide-resin with DCM (3 x 1 min).[3]
-
Boc Deprotection : Prepare a deprotection solution of 30% TFA in DCM. Add this solution to the resin and agitate for 30 minutes at room temperature.[3]
-
Repeat Treatment : Drain the solution and repeat the acid treatment with a fresh solution for another 30 minutes.
-
Washing : Drain and wash the resin thoroughly with DCM (5 times) to remove residual acid.[3]
-
Neutralization : Neutralize the resin with a solution of 10% DIPEA in DMF (2 x 5 min).[3]
-
Final Wash : Wash the resin with DMF (3 times) and DCM (3 times).[3] The free side-chain amine is now available for conjugation or other modifications.
Protocol 4: Global Deprotection and Peptide Cleavage
This final step removes all protecting groups (including the side-chain Boc on 4-APhe and others like tBu) and cleaves the peptide from the solid support.
-
Resin Preparation : Wash the fully assembled peptide-resin with DCM and dry it under a vacuum for at least 1 hour.
-
Cleavage : Prepare a TFA cleavage cocktail. The composition depends on the amino acids in the sequence (see Table 2). A common general-purpose cocktail is TFA/TIS/H₂O (95:2.5:2.5).[10]
-
Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).
-
Agitate at room temperature for 2-3 hours.
-
Peptide Precipitation : Filter the resin and collect the TFA solution containing the peptide. Reduce the volume of the TFA solution with a stream of nitrogen gas. Add the concentrated solution dropwise to a flask of ice-cold diethyl ether to precipitate the crude peptide.
-
Isolation : Centrifuge the ether suspension to pellet the peptide. Decant the ether. Wash the peptide pellet with cold ether 2-3 more times.
-
Drying : Dry the crude peptide pellet under a vacuum.
-
Purification : Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Table 2: Common TFA Cleavage Cocktails
| Cocktail Composition (v/v/v) | Scavengers | Use Case |
| 95:2.5:2.5 TFA/H₂O/TIS | Water, TIS | General purpose, protects against Trp alkylation and Met oxidation. |
| 94:1:2.5:2.5 TFA/EDT/H₂O/TIS | EDT | For peptides containing Cys to prevent re-attachment of Trt groups. |
| 95:5 TFA/H₂O | Water | For simple peptides without sensitive residues like Cys, Met, or Trp. |
TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol
Caption: Diagram 3: Workflow for on-resin side-chain modification.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. nbinno.com [nbinno.com]
- 6. biosynth.com [biosynth.com]
- 7. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.uci.edu [chem.uci.edu]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Peptide synthesis - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 4-Amino-L-phenylalanine as a Versatile Building Block for Peptidomimetics
Introduction
4-Amino-L-phenylalanine (4a-Phe) is a non-canonical aromatic amino acid that serves as a valuable building block in the design and synthesis of peptidomimetics and other peptide-based therapeutics.[1] Its unique structure, featuring a primary amino group on the phenyl ring, provides a versatile handle for chemical modifications, allowing for the introduction of novel functionalities, enhanced biological stability, and modulated receptor interactions.[2][] Unlike its parent amino acid, L-phenylalanine, the aniline (B41778) side chain of 4a-Phe can be readily derivatized, making it a key component in the development of advanced drug candidates, bio-functional materials, and molecular probes.[4][5] These application notes provide an overview of its utility, quantitative data on its biological activity, and detailed protocols for its incorporation into peptide scaffolds.
Physicochemical Properties
The hydrochloride salt of 4-Amino-L-phenylalanine is typically used in synthesis due to its stability and solubility in aqueous solutions.[1][6]
| Property | Value | Reference |
| Synonyms | L-3-(p-Aminophenyl)alanine, H-Phe(4-NH2)-OH | [6] |
| Molecular Formula | C₉H₁₂N₂O₂·HCl | [6] |
| Molecular Weight | 216.67 g/mol | [6] |
| Appearance | White to off-white crystalline powder | [6][7] |
| Purity (HPLC) | ≥99% | [6] |
| Solubility | Soluble in water | [1][6] |
| Optical Rotation | -42° to -45° (c=2, water) | [7] |
Application Notes
Enhancing Enzymatic Stability
A primary challenge in peptide drug development is their rapid degradation by proteases in vivo. The incorporation of unnatural amino acids is a well-established strategy to overcome this limitation. While direct stability data for 4a-Phe containing peptides is specific to the sequence, the principles of using non-natural amino acids apply. The substitution of canonical L-amino acids can sterically hinder protease recognition and cleavage, significantly extending the peptide's half-life.[2] The use of the D-enantiomer, p-amino-D-phenylalanine, is particularly effective as proteases are stereospecific for L-amino acids.[2]
Modulating Receptor Binding and Biological Activity
The introduction of the 4-amino group provides a new point of interaction that can alter a peptide's binding affinity and pharmacological response at its target receptor.[2] This modification can change the electronic properties of the phenyl ring and introduce a potential hydrogen bond donor. For example, studies on phenylalanine hydroxylase show that modifications to the phenyl ring, including the addition of an amino group at the para position, directly impact the enzyme's activation, demonstrating that such substitutions are recognized differently by biological targets.[2][8] This allows for the fine-tuning of agonist versus antagonist activity.
A Versatile Scaffold for Further Derivatization
The amino group on the phenyl ring serves as a nucleophilic handle for a wide range of chemical modifications, expanding the chemical diversity of the resulting peptidomimetics.[4] It can be acylated, alkylated, or converted into other functional groups. A notable application is the conversion of the p-amino group to a p-azido group, creating p-azido-L-phenylalanine.[5] This derivative is a powerful tool for photoaffinity labeling, a technique used to identify and study ligand-receptor interactions within biological systems.[5][9]
Development of Bio-functional Materials
Homopolymers and copolymers containing 4-Amino-L-phenylalanine, such as poly(4-amino-L-phenylalanine) (P4APhe), exhibit unique material properties. P4APhe is water-soluble and can form hydrogels through the formation of crystalline β-sheet domains that act as cross-linking junctions.[4][10] These hydrogels have potential applications in tissue engineering and drug delivery. Copolymers with other amino acids, like L-lysine, show pH-responsive gelling behavior, further expanding their utility as smart biomaterials.[4]
Quantitative Data
The biological effect of modifying the phenylalanine side chain is evident in enzyme activation studies. The following table presents comparative data on the activation of Phenylalanine Hydroxylase by L-phenylalanine and its analogs.
| Compound | Concentration for Activation | Relative Activation Level | Data Source |
| L-phenylalanine | 1 mM | ~7-fold | [2] |
| D-phenylalanine | 10 mM | ~7-fold | [2] |
| L-4-aminophenylalanine | 10 mM | Lower level of activation | [2][8] |
This data quantitatively demonstrates that substitutions on the phenyl ring influence biological activity, requiring higher concentrations of the modified amino acid to achieve a similar or lower level of enzyme activation compared to the natural L-phenylalanine.[2][8]
Experimental Protocols
Protocol 1: Synthesis of Nα-Benzyloxycarbonyl-4-amino-L-phenylalanine (Z-4a-Phe)
This protocol describes the protection of the side-chain amino group of 4a-Phe, a common prerequisite for its use in peptide synthesis. This procedure is adapted from the synthesis of 4-carbobenzyloxyamino-L-phenylalanine.[4]
Materials:
-
4-Amino-L-phenylalanine hydrochloride (4a-Phe·HCl)
-
Benzyloxycarbonyl chloride (Cbz-Cl)
-
1,4-Dioxane
-
10% Acetic Acid (AcOH) in water
-
5 M Sodium Hydroxide (NaOH)
Procedure:
-
Dissolve 4-Amino-L-phenylalanine·HCl (1 equivalent) in 10% aqueous acetic acid.
-
In a separate flask, prepare a solution of Cbz-Cl (1.05 equivalents) in 1,4-dioxane.
-
Add the Cbz-Cl solution to the 4a-Phe solution while stirring at room temperature.
-
Carefully adjust the pH of the mixture to 3-4 by the dropwise addition of 5 M NaOH. A precipitate may form if the pH becomes too high.
-
Stir the reaction mixture overnight at room temperature.
-
Gradually increase the pH of the aqueous phase by the slow addition of 5 M NaOH, causing the product to precipitate.
-
Collect the precipitate by filtration and wash with water.
-
Dry the white solid product in vacuo. The resulting Nα-Cbz-protected 4a-Phe can be used for the next steps without further purification.[4]
Protocol 2: Incorporation of 4a-Phe into Peptides via Solid-Phase Peptide Synthesis (SPPS)
This protocol provides a general workflow for incorporating a protected 4a-Phe residue into a peptide sequence using standard Fmoc-based SPPS. It assumes the use of a commercially available, appropriately protected derivative (e.g., Fmoc-L-Phe(4-Boc)-OH).
Materials:
-
Fmoc-Rink Amide resin (or other suitable solid support)
-
Fmoc-L-Phe(4-Boc)-OH
-
Other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Deprotection solution: 20% piperidine (B6355638) in DMF
-
Coupling reagents: HBTU/HOBt or HATU
-
Activator base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, then again with fresh solution for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
In a separate tube, dissolve Fmoc-L-Phe(4-Boc)-OH (3 eq.), HBTU/HOBt (3 eq.), and DIPEA (6 eq.) in DMF.
-
Pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.
-
Perform a Kaiser test to confirm complete coupling. Wash the resin with DMF and DCM.
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the desired peptide sequence.
-
Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Side-Chain Deprotection: Wash the resin with DCM and dry it. Add the cleavage cocktail (TFA/H₂O/TIS) and shake for 2-3 hours. This step removes the peptide from the resin and cleaves the Boc protecting group from the 4a-Phe side chain, along with other acid-labile side-chain protecting groups.[9]
-
Precipitation and Purification: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the wash.[9] Dry the crude peptide and purify it using reverse-phase HPLC.[9]
Protocol 3: In Vitro Peptide Stability Assay in Plasma
This protocol is used to assess the enzymatic stability of a peptidomimetic containing 4a-Phe by measuring its degradation over time in plasma.[2]
Materials:
-
Purified peptide containing 4a-Phe
-
Control peptide (if applicable)
-
Human or rat plasma
-
Phosphate-buffered saline (PBS)
-
Quenching solution: Trifluoroacetic acid (TFA) or Acetonitrile (ACN)
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Peptide Incubation:
-
Prepare a stock solution of the peptide in PBS.
-
Pre-warm the plasma to 37°C.
-
Initiate the assay by adding the peptide stock solution to the plasma to a final desired concentration.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture.
-
Immediately quench the enzymatic reaction by adding the aliquot to a tube containing an equal volume of quenching solution (e.g., 10% TFA).
-
-
Sample Preparation:
-
Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate plasma proteins.
-
Collect the supernatant for analysis.
-
-
HPLC Analysis:
-
Analyze the supernatant from each time point by reverse-phase HPLC.
-
Use a C18 column and a gradient of water/acetonitrile containing 0.1% TFA to separate the intact peptide from its degradation products.
-
-
Data Analysis:
-
Quantify the peak area of the intact peptide at each time point.
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the half-life (t₁/₂) of the peptide in plasma.[2]
-
Visualizations
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Synthesis of p-amino-L-phenylalanine derivatives with protected p-amino group for preparation of p-azido-L-phenylalanine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. usbio.net [usbio.net]
- 7. 4-Amino-L-phenylalanine, 95% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. The Amino Acid Specificity for Activation of Phenylalanine Hydroxylase Matches the Specificity for Stabilization of Regulatory Domain Dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine for peptide photoaffinity labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Fluorescently Labeled Peptides with 4-Amino-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescently labeled peptides are indispensable tools in biochemical and cellular research, enabling the visualization and quantification of biological processes with high sensitivity and specificity.[1] Site-specific labeling of peptides with fluorophores is crucial for applications such as Förster Resonance Energy Transfer (FRET) assays, fluorescence microscopy, and binding studies.[2] Traditional labeling methods often target the N-terminus or the side chains of natural amino acids like lysine, which can lead to a heterogeneous mixture of products if multiple reactive sites are present.
The incorporation of unnatural amino acids with unique functionalities provides a powerful strategy for precise, site-specific labeling.[3] 4-Amino-L-phenylalanine (Aph) is a particularly useful unnatural amino acid as its side chain contains a primary aromatic amine that can be selectively modified with amine-reactive fluorescent dyes.[3] This allows for the precise placement of a fluorescent probe at a desired position within the peptide sequence.
These application notes provide detailed protocols for the synthesis of peptides containing 4-Amino-L-phenylalanine using Fmoc-based solid-phase peptide synthesis (SPPS), followed by site-specific fluorescent labeling of the purified peptide.
Materials and Reagents
Solid-Phase Peptide Synthesis (SPPS)
-
Fmoc-Rink Amide MBHA resin or other suitable resin
-
Fmoc-protected amino acids (including Fmoc-4-(Boc-amino)-L-phenylalanine)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)/HOBt (Hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)/HOAt (1-Hydroxy-7-azabenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine) or N-methylmorpholine (NMM)[4]
-
Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)[5][6]
-
Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone) (peptide synthesis grade)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water[6]
-
Dry diethyl ether
-
Acetonitrile (ACN) (HPLC grade)
-
Water (HPLC grade)
Fluorescent Labeling
-
Purified peptide containing 4-Amino-L-phenylalanine
-
Amine-reactive fluorescent dye (e.g., Fluorescein isothiocyanate (FITC) or a succinimidyl ester dye like Cy3 NHS ester)[1][7]
-
Labeling buffer: 100 mM sodium bicarbonate buffer, pH 8.3[1]
-
Anhydrous DMSO (Dimethyl sulfoxide) or DMF
-
Quenching reagent (e.g., hydroxylamine (B1172632) or Tris buffer)
Purification and Analysis
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column
-
Lyophilizer
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
-
UV-Vis spectrophotometer
-
Fluorometer
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis of a 4-Amino-L-phenylalanine Containing Peptide
This protocol describes the manual synthesis of a peptide on a 0.1 mmol scale using Fmoc chemistry. The key building block is Fmoc-4-(Boc-amino)-L-phenylalanine, where the Boc group protects the side-chain amine during synthesis.[3]
-
Resin Swelling: Swell 0.1 mmol of Rink Amide resin in DMF for at least 1 hour in a reaction vessel.[5]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 5 mL of 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 5 mL).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid (0.4 mmol), 3.9 equivalents of HBTU (0.39 mmol), and 6 equivalents of DIPEA (0.6 mmol) in a minimal amount of DMF.
-
Pre-activate the mixture for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
To monitor the completion of the coupling reaction, a Kaiser test can be performed on a small sample of the resin beads.
-
-
Washing: After coupling, drain the solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
Chain Elongation: Repeat steps 2-4 for each amino acid in the peptide sequence, using Fmoc-4-(Boc-amino)-L-phenylalanine at the desired position.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Peptide Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add 10 mL of the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% water) to the resin.
-
Gently agitate the mixture for 2-3 hours at room temperature. This step also removes the Boc protecting group from the 4-Amino-L-phenylalanine side chain.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a 50 mL tube of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
Protocol 2: Fluorescent Labeling of the Peptide
This protocol describes the labeling of the purified peptide with an amine-reactive dye.
-
Peptide and Dye Preparation:
-
Dissolve the crude, purified peptide in the labeling buffer (100 mM sodium bicarbonate, pH 8.3) to a concentration of 1-5 mg/mL.
-
Prepare a 10 mM stock solution of the amine-reactive dye (e.g., Cy3 NHS ester) in anhydrous DMSO.[1]
-
-
Labeling Reaction:
-
Add a 3-10 molar excess of the dye stock solution to the peptide solution.[1]
-
Incubate the reaction mixture for 1-2 hours at room temperature in the dark, with gentle stirring.
-
-
Quenching the Reaction:
-
Add a quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 to a final concentration of 50-100 mM) to stop the reaction by consuming any unreacted dye.
-
Incubate for an additional 30 minutes.
-
-
Purification of the Labeled Peptide:
-
Purify the fluorescently labeled peptide from unreacted dye and unlabeled peptide using RP-HPLC with a C18 column.
-
Use a gradient of water/acetonitrile, both containing 0.1% TFA.
-
Monitor the elution profile using both UV absorbance (at a wavelength appropriate for the peptide backbone, e.g., 220 nm) and fluorescence detection (at the excitation and emission wavelengths of the dye).
-
-
Characterization and Storage:
-
Collect the fractions containing the purified labeled peptide.
-
Confirm the identity and purity of the product by mass spectrometry.
-
Lyophilize the purified peptide.
-
Store the lyophilized fluorescent peptide at -20°C or lower, protected from light.
-
Data Presentation
The successful synthesis and labeling of the peptide can be quantified and summarized. While specific yields are sequence-dependent, typical values are provided for reference.
Table 1: Synthesis and Labeling Yields (Example)
| Parameter | Typical Value/Method |
| SPPS Coupling Efficiency | >99% per step (monitored by Kaiser test) |
| Overall Crude Peptide Yield | 50-70% (sequence dependent) |
| Purity of Crude Peptide | 60-80% (determined by RP-HPLC) |
| Labeling Efficiency | 80-95% (determined by RP-HPLC peak integration) |
| Purity of Labeled Peptide | >95% (determined by RP-HPLC) |
Table 2: Photophysical Properties of Common Amine-Reactive Dyes
| Fluorophore | Excitation (nm) | Emission (nm) | Quantum Yield | Extinction Coefficient (M⁻¹cm⁻¹) |
| FITC | 494 | 518 | 0.92 | ~75,000 |
| 5-FAM, SE | 492 | 517 | 0.93 | ~83,000 |
| TAMRA, SE | 557 | 583 | 0.1 | ~91,000 |
| Cy3, NHS Ester | 555 | 570 | 0.31 | 150,000 |
| Cy5, NHS Ester | 650 | 670 | 0.28 | 250,000 |
| Alexa Fluor 488, NHS Ester | 495 | 519 | 0.92 | ~73,000 |
| Alexa Fluor 555, NHS Ester | 555 | 565 | 0.1 | ~150,000 |
| Alexa Fluor 647, NHS Ester | 650 | 668 | 0.33 | ~270,000 |
Data compiled from various commercial and literature sources.[1][8]
Visualizations
Workflow for Synthesis and Labeling of a Fluorescent Peptide
Caption: Workflow for the synthesis and labeling of a fluorescent peptide.
Signaling Pathway Example: FRET-Based Protease Assay
Caption: FRET-based protease assay using a fluorescently labeled peptide.
Conclusion
The use of 4-Amino-L-phenylalanine provides a robust and precise method for the site-specific fluorescent labeling of peptides. This technique combines the strategic advantages of unnatural amino acid incorporation with the efficiency of amine-reactive dye chemistry. The resulting well-defined, stable peptide conjugates are superior tools for quantitative and high-resolution fluorescence-based studies, empowering researchers in basic science and drug development to probe biological systems with greater accuracy.
References
- 1. cy3-nhs-ester-for-2d-electrophoresis.com [cy3-nhs-ester-for-2d-electrophoresis.com]
- 2. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 3. Fmoc-4-(Boc-amino)-L-phenylalanine - 1 g [anaspec.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. chempep.com [chempep.com]
- 7. peptideweb.com [peptideweb.com]
- 8. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
Application Notes and Protocols: 4-Amino-L-phenylalanine for Site-Specific Protein Modification
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Amino-L-phenylalanine (pAF) is a non-canonical amino acid that serves as a versatile tool for the site-specific modification of proteins. Its unique aromatic side chain containing a primary amino group allows for a variety of bioorthogonal conjugation reactions. This enables the precise introduction of probes, drugs, or other moieties into a protein of interest, facilitating research in drug development, protein function, and cellular imaging. This document provides detailed application notes and experimental protocols for the incorporation of pAF and its derivatives into proteins and their subsequent modification.
The genetic incorporation of pAF is typically achieved through amber codon suppression, utilizing an evolved, orthogonal aminoacyl-tRNA synthetase/tRNA pair.[1] Once incorporated, the aniline (B41778) side chain of pAF can be chemoselectively modified. While the amino group itself can be a target for modifications like diazotization[2], a more common strategy involves using derivatives of pAF, such as p-acetyl-L-phenylalanine (pAcF) or p-azido-L-phenylalanine (pAzF), to introduce ketone or azide (B81097) handles, respectively. These handles allow for highly specific ligation chemistries like oxime ligation and click chemistry.[1][3]
Key Applications
-
Fluorescent Labeling: Site-specific attachment of fluorescent dyes for imaging and biophysical studies.[1]
-
Drug Conjugation: Development of antibody-drug conjugates (ADCs) with a defined drug-to-antibody ratio.
-
PEGylation: Covalent attachment of polyethylene (B3416737) glycol (PEG) to improve protein stability and pharmacokinetics.[3]
-
Surface Immobilization: Tethering proteins to solid supports for assays and diagnostics.[3][4]
-
Probing Protein-Protein Interactions: Introduction of cross-linkers or probes to study molecular interactions.
Quantitative Data Summary
The efficiency of unnatural amino acid incorporation and subsequent labeling can vary depending on the protein, the specific UAA, and the expression system. The following tables summarize key quantitative data from relevant studies.
Table 1: Protein Yield and Incorporation Efficiency
| Unnatural Amino Acid | Protein | Expression System | Yield | Suppression Efficiency | Reference |
| p-acetyl-L-phenylalanine (pAcF) | Green Fluorescent Protein (GFP) | Cell-free | >500 µg/mL | 55% | [5] |
| p-benzoyl-L-phenylalanine (pBpa) | Green Fluorescent Protein (GFP) | Cell-free | ~120% of wild type | - | [5] |
| p-Iodo-L-phenylalanine (pIPhe) | Green Fluorescent Protein (GFP) | Cell-free | ~50% of wild type | - | [5] |
| Biphenyl-phenylalanine analogues | Dihydrofolate reductase (DHFR) | In vitro transcription-translation | - | 31-54% | [6] |
| p-azido-L-phenylalanine (pAzF) | - | E. coli | - | - | [4] |
Table 2: Kinetics of Oxime Ligation for Protein Modification
| Reaction Components | Catalyst | pH | Second-Order Rate Constant (M⁻¹s⁻¹) | Fold Rate Enhancement (vs. uncatalyzed) | Reference |
| Aromatic aldehyde + Aminooxyacetyl group | Aniline | 7.4 | 10¹ - 10³ | - | [7] |
| Aldehyde-labeled GFP + Aminooxy-dansyl | m-phenylenediamine (B132917) (mPDA) | 7.0 | - | >100 | [8] |
| Aldehyde-labeled protein + Aminooxy-PEG | p-phenylenediamine (pPDA) (2 mM) | 7.0 | - | 120 (vs. uncatalyzed), 20 (vs. aniline) | [9] |
Experimental Workflows and Logical Relationships
The overall process for site-specific protein modification using pAF or its derivatives involves two main stages: genetic incorporation of the unnatural amino acid, followed by a chemical modification step.
Caption: General workflow for site-specific protein modification.
Detailed Experimental Protocols
Protocol 1: Site-Specific Incorporation of p-Acetyl-L-phenylalanine (pAcF) in E. coli
This protocol is adapted from methods described for the incorporation of unnatural amino acids using the pEVOL plasmid system.[4]
Materials:
-
E. coli BL21(DE3) cells
-
Expression plasmid for the protein of interest with a TAG (amber) codon at the desired modification site.
-
pEVOL-pAcF plasmid (contains the orthogonal tRNA/aminoacyl-tRNA synthetase pair for pAcF).
-
p-Acetyl-L-phenylalanine (pAcF)
-
Luria-Bertani (LB) agar (B569324) and broth
-
Appropriate antibiotics (e.g., ampicillin (B1664943) and chloramphenicol)
-
Isopropyl-β-D-thiogalactopyranoside (IPTG)
-
L-arabinose
Procedure:
-
Co-transform competent E. coli BL21(DE3) cells with the expression plasmid for your protein of interest and the pEVOL-pAcF plasmid.
-
Plate the transformed cells on an LB agar plate containing the appropriate antibiotics and incubate overnight at 37°C.
-
Inoculate a single colony into 5 mL of LB broth with antibiotics and grow overnight at 37°C with shaking.
-
Use the overnight culture to inoculate 1 L of LB broth containing antibiotics. Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Add p-acetyl-L-phenylalanine to a final concentration of 1 mM (from a stock solution).
-
Induce protein expression by adding IPTG to a final concentration of 1 mM and L-arabinose to a final concentration of 0.02% (w/v).[4]
-
Continue to shake the culture overnight at 30°C.
-
Harvest the cells by centrifugation.
-
Purify the pAcF-containing protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if His-tagged).
Protocol 2: Aniline-Catalyzed Oxime Ligation for Protein Labeling
This protocol describes the labeling of a protein containing a p-acetylphenylalanine residue with an aminooxy-functionalized probe. This procedure is based on established methods for aniline-catalyzed oxime ligation.[3][8]
Materials:
-
Purified protein containing pAcF (5-100 µM)
-
Aminooxy-functionalized probe (e.g., aminooxy-PEG, aminooxy-fluorophore)
-
Phosphate (B84403) buffer (100 mM, pH 7.0)
-
Aniline or m-phenylenediamine (mPDA) stock solution (0.5 M in 0.3 M phosphate buffer, pH 7.0)[3]
-
DMSO (for dissolving hydrophobic probes)
Procedure:
-
Prepare a reaction mixture containing the pAcF-incorporated protein at a final concentration of 10-50 µM in 100 mM phosphate buffer, pH 7.0.
-
Add the aminooxy-functionalized probe to the reaction mixture. A 3 to 10-fold molar excess of the probe over the protein is recommended. If the probe is dissolved in DMSO, ensure the final DMSO concentration does not exceed 5%.
-
Initiate the ligation reaction by adding the aniline or mPDA catalyst to a final concentration of 25-100 mM from the stock solution.[3]
-
Incubate the reaction at room temperature for 2-12 hours. The reaction progress can be monitored by LC-MS or SDS-PAGE.
-
Once the reaction is complete, remove the excess probe and catalyst using a desalting column or dialysis.
-
Confirm the successful conjugation and determine the labeling efficiency using mass spectrometry.
Caption: Catalytic cycle of aniline in oxime ligation.
Protocol 3: Diazotization of 4-Amino-L-phenylalanine for Bioconjugation
The primary amine of pAF can be converted to a reactive diazonium salt, which can then couple to electron-rich amino acid side chains like tyrosine and histidine. This method is based on classical diazotization chemistry.[2][10]
Materials:
-
Purified protein containing pAF
-
Sodium nitrite (B80452) (NaNO₂)
-
Hydrochloric acid (HCl), ice-cold
-
Target molecule for coupling (e.g., a phenolic compound)
-
Reaction buffer (e.g., borate (B1201080) buffer, pH 8-9 for coupling)
Procedure:
-
Diazotization (must be performed on ice):
-
Dissolve the pAF-containing protein in ice-cold 0.5 M HCl.
-
Slowly add a pre-chilled solution of sodium nitrite (1.2 equivalents relative to pAF sites) while stirring.
-
Continue stirring on ice for 15-30 minutes. The formation of the diazonium salt is often accompanied by a slight color change.
-
-
Azo-Coupling:
-
In a separate tube, dissolve the target molecule in a suitable buffer (e.g., borate buffer, pH 8-9).
-
Slowly add the freshly prepared diazonium salt solution to the target molecule solution.
-
Allow the reaction to proceed at 4°C for 1-2 hours. A colored azo-compound will form if the reaction is successful.
-
-
Purification:
-
Purify the modified protein from excess reagents using a desalting column or dialysis against a suitable buffer (e.g., PBS, pH 7.4).
-
-
Characterization:
-
Confirm the modification by UV-Vis spectroscopy (azo compounds have characteristic absorbance in the visible range) and mass spectrometry.
-
Caption: Pathway for pAF modification via diazotization.
Safety Precautions
-
When working with diazotization reactions, be aware that diazonium salts can be unstable and potentially explosive, especially when dry. Always perform these reactions in solution and at low temperatures.
-
Aniline and its derivatives are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.
-
Always consult the Safety Data Sheets (SDS) for all chemicals used.
Conclusion
4-Amino-L-phenylalanine and its derivatives provide a powerful platform for the site-specific modification of proteins. By combining genetic code expansion with bioorthogonal chemistry, researchers can create precisely engineered proteins for a wide range of applications in basic science and therapeutic development. The protocols outlined above provide a starting point for utilizing this versatile technology. Optimization of reaction conditions may be necessary for specific proteins and probes.
References
- 1. Site-Specific Protein Conjugates Incorporating Para-Azido-L-Phenylalanine for Cellular and In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein modification by diazotized arsanilic acid: synthesis and characterization of the phenylthiohydantoin derivatives of azobenzene arsonate-coupled tyrosine, histidine, and lysine residues and their sequential allotment in labeled peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of meta- and para- phenylenediamine as enhanced oxime ligation catalysts for protein labeling, PEGylation, immobilization and release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biochemistry.ucla.edu [biochemistry.ucla.edu]
- 5. Enhanced Yield of Recombinant Proteins with Site-Specifically Incorporated Unnatural Amino Acids Using a Cell-Free Expression System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescent Biphenyl Derivatives of Phenylalanine Suitable for Protein Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Direct Synthesis of α-Thio Aromatic Acids from Aromatic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 4-Amino-L-phenylalanine and its Derivatives in Neurological Disorder Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-L-phenylalanine, a non-proteinogenic amino acid, and its derivatives are emerging as valuable tools in the field of neurological disorder research. While research on 4-Amino-L-phenylalanine itself is still developing, its structural analogues and its utility as a building block for therapeutic peptides are showing significant promise. This document provides an overview of the current applications, quantitative data from key studies, and detailed experimental protocols for the use of 4-Amino-L-phenylalanine and its derivatives in the investigation and potential treatment of neurological conditions such as stroke, epilepsy, and Alzheimer's disease.
The primary mechanisms of action for these compounds revolve around the modulation of excitatory neurotransmission and the inhibition of pathological protein aggregation. Halogenated derivatives have demonstrated neuroprotective effects by attenuating glutamatergic synaptic transmission, a key pathway in excitotoxic neuronal injury. Furthermore, the incorporation of modified phenylalanine residues into synthetic peptides is a promising strategy to combat the formation of amyloid-β plaques, a hallmark of Alzheimer's disease.
These application notes and protocols are intended to provide researchers with the necessary information to design and execute experiments utilizing these novel compounds, thereby fostering further advancements in the development of therapeutics for debilitating neurological disorders.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on L-phenylalanine derivatives, highlighting their neuroprotective and anticonvulsant properties.
Table 1: In Vitro Neuroprotective Effects of Halogenated L-Phenylalanine Derivatives
| Compound | Assay | Model | Key Finding | IC50 Value | Reference |
| 3,5-diiodo-L-tyrosine (DIT) | Depression of AMPA/kainate receptor-mediated mEPSC frequency | Rat Cultured Neurons | Attenuation of glutamatergic synaptic transmission | 104.6 ± 14.1 µmol/L | [1] |
| 3,5-dibromo-L-tyrosine (DBrT) | Depression of AMPA/kainate receptor-mediated mEPSC frequency | Rat Cultured Neurons | Attenuation of glutamatergic synaptic transmission | 127.5 ± 13.3 µmol/L | [1] |
Table 2: In Vivo Neuroprotective Effects of 3,5-dibromo-L-tyrosine (DBrT) in a Rat Model of Stroke
| Compound | Model | Outcome Measure | Result (% of control) | Reference |
| 3,5-dibromo-L-tyrosine (DBrT) | Transient Middle Cerebral Artery Occlusion (MCAO) | Brain Infarct Volume | 52.7 ± 14.1% | [1][2] |
| 3,5-dibromo-L-tyrosine (DBrT) | Transient Middle Cerebral Artery Occlusion (MCAO) | Neurological Deficit Score | 57.1 ± 12.0% | [1][2] |
Table 3: Anticonvulsant Activity of a Phenylalanine-Based AMPA Receptor Antagonist
| Compound | Test | Animal Model | Efficacy | Reference |
| Phenylalanine Derivative 1 | 6-Hz Psychomotor Seizure Test | Mouse | Showed anticonvulsant properties | [3] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Glutamatergic Synaptic Transmission and its Modulation
The diagram below illustrates the key components of a glutamatergic synapse and highlights the sites of action for L-phenylalanine and its neuroprotective derivatives. These compounds can interfere with the binding of glutamate (B1630785) to its receptors (NMDA and AMPA/kainate) and reduce the presynaptic release of glutamate, thereby dampening excessive excitatory signaling that leads to neurotoxicity.
Caption: Modulation of glutamatergic synapse by L-phenylalanine derivatives.
Workflow for In Vitro Neuroprotection Assay
This workflow outlines the key steps for assessing the neuroprotective effects of 4-Amino-L-phenylalanine derivatives against excitotoxicity in neuronal cell cultures.
Caption: Workflow for assessing in vitro neuroprotection.
Peptide Synthesis and Aggregation Inhibition Workflow for Alzheimer's Disease Research
The following diagram illustrates the process of synthesizing peptides containing modified phenylalanine and evaluating their ability to inhibit amyloid-β fibril formation.
Caption: Workflow for peptide-based inhibition of amyloid-β aggregation.
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay using Primary Neuronal Cultures
Objective: To evaluate the neuroprotective efficacy of a 4-Amino-L-phenylalanine derivative against oxygen-glucose deprivation (OGD)-induced neuronal injury.
Materials:
-
Primary cortical or hippocampal neurons from embryonic rats or mice
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Deoxygenated glucose-free balanced salt solution (BSS)
-
Test compound (e.g., 3,5-dibromo-L-tyrosine) dissolved in a suitable vehicle
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
96-well cell culture plates
-
Hypoxic chamber (1% O2, 5% CO2, 94% N2)
Procedure:
-
Cell Culture: Plate primary neurons in 96-well plates coated with poly-L-lysine at a density of 1 x 10^5 cells/well and culture for 7-10 days in vitro (DIV).
-
Oxygen-Glucose Deprivation (OGD):
-
Wash the cells twice with deoxygenated glucose-free BSS.
-
Add fresh deoxygenated glucose-free BSS to each well.
-
Place the plate in a hypoxic chamber for 60-90 minutes at 37°C.
-
-
Treatment:
-
Following OGD, replace the medium with fresh, oxygenated Neurobasal medium containing glucose.
-
Add the test compound at various concentrations to the designated wells. Include a vehicle control group.
-
-
Incubation: Incubate the cells for 24 hours under normoxic conditions (95% air, 5% CO2) at 37°C.
-
Assessment of Cell Viability:
-
After 24 hours, collect the cell culture supernatant.
-
Perform the LDH assay according to the manufacturer's instructions to quantify LDH release, which is an indicator of cell death.
-
-
Data Analysis:
-
Calculate the percentage of neuroprotection relative to the vehicle-treated OGD group.
-
Determine the EC50 value of the test compound.
-
Protocol 2: In Vivo Evaluation of Neuroprotection in a Rodent Model of Stroke
Objective: To assess the in vivo efficacy of a 4-Amino-L-phenylalanine derivative in reducing brain injury following transient middle cerebral artery occlusion (MCAO).
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for MCAO
-
4-0 nylon suture with a silicon-coated tip
-
Test compound (e.g., 3,5-dibromo-L-tyrosine) formulated for intravenous or intraperitoneal administration
-
2,3,5-triphenyltetrazolium chloride (TTC)
-
Neurological deficit scoring system
Procedure:
-
Animal Surgery (MCAO):
-
Anesthetize the rat and perform a midline neck incision.
-
Isolate the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Insert the nylon suture into the ICA via the ECA stump to occlude the origin of the middle cerebral artery (MCA).
-
After 60-90 minutes of occlusion, withdraw the suture to allow for reperfusion.
-
-
Treatment:
-
Administer the test compound or vehicle at a predetermined time point (e.g., at the onset of reperfusion).
-
-
Neurological Assessment:
-
At 24 hours post-MCAO, evaluate the neurological deficit score using a standardized scale (e.g., a 5-point scale from 0 = no deficit to 4 = severe deficit).
-
-
Infarct Volume Measurement:
-
Following neurological assessment, euthanize the animals and harvest the brains.
-
Slice the brain into 2 mm coronal sections.
-
Stain the sections with 2% TTC solution for 30 minutes at 37°C.
-
Image the stained sections and quantify the infarct volume (pale area) and total brain volume using image analysis software.
-
-
Data Analysis:
-
Compare the neurological deficit scores and infarct volumes between the treatment and vehicle groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Protocol 3: Synthesis and Evaluation of Amyloid-β Aggregation Inhibitors
Objective: To synthesize a peptide containing a modified phenylalanine and assess its ability to inhibit the aggregation of amyloid-β (1-42).
Materials:
-
Fmoc-protected amino acids, including the desired modified phenylalanine (e.g., N-methyl-L-phenylalanine)
-
Solid-phase peptide synthesis resin (e.g., Rink amide resin)
-
Reagents for solid-phase peptide synthesis (coupling agents, deprotection solutions)
-
Cleavage cocktail (e.g., trifluoroacetic acid-based)
-
High-performance liquid chromatography (HPLC) system for purification
-
Mass spectrometer for peptide characterization
-
Amyloid-β (1-42) peptide
-
Thioflavin T (ThT)
-
96-well black plates with a clear bottom
-
Plate reader with fluorescence capabilities
Procedure:
-
Peptide Synthesis:
-
Synthesize the desired peptide sequence on the solid support using standard Fmoc-based solid-phase peptide synthesis protocols.[4]
-
Incorporate the modified phenylalanine at the desired position in the peptide chain.
-
-
Cleavage and Purification:
-
Characterization:
-
Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.[4]
-
-
Thioflavin T (ThT) Aggregation Assay:
-
Prepare solutions of amyloid-β (1-42) and the synthetic peptide inhibitor in an appropriate buffer (e.g., phosphate (B84403) buffer).
-
In a 96-well plate, mix amyloid-β (1-42) (final concentration ~10 µM) with varying concentrations of the peptide inhibitor. Include a control with amyloid-β (1-42) alone.
-
Add ThT to each well (final concentration ~10 µM).
-
Incubate the plate at 37°C with intermittent shaking.
-
Monitor the ThT fluorescence (excitation ~440 nm, emission ~485 nm) over time using a plate reader. An increase in fluorescence indicates fibril formation.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time for each condition.
-
Determine the extent of inhibition of amyloid-β aggregation by the synthetic peptide at different concentrations.
-
Calculate the IC50 value for the inhibition of aggregation if possible.
-
References
- 1. ahajournals.org [ahajournals.org]
- 2. Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Installing Modified Phenylalanine to Improve Peptide Therapeutics for Alzheimer’s Diseases [digitalcommons.kennesaw.edu]
Application Notes and Protocols: The Role of 4-Amino-L-phenylalanine in Cancer Therapeutic Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cancer cells exhibit a heightened metabolic rate to sustain their rapid proliferation, leading to an increased demand for essential nutrients, including amino acids. This metabolic reprogramming presents a unique therapeutic window for the targeted delivery of anticancer agents. 4-Amino-L-phenylalanine, a non-proteinogenic amino acid derivative of L-phenylalanine, serves as a valuable building block in the synthesis of novel cancer therapeutics. Its structural similarity to L-phenylalanine allows it to be recognized by overexpressed amino acid transporters on cancer cells, facilitating the targeted delivery of cytotoxic payloads. These application notes provide a comprehensive overview of the role of 4-Amino-L-phenylalanine in the development of cancer therapeutics, including its mechanism of action, synthesis of derivatives, and relevant experimental protocols.
Rationale for Targeting Amino Acid Metabolism in Cancer
Cancer cells upregulate the expression of various nutrient transporters to meet their high metabolic demands. Among these, the L-type Amino Acid Transporter 1 (LAT1), also known as SLC7A5, is frequently overexpressed in a wide range of human cancers and is associated with poor prognosis.[1][2] LAT1 is a sodium-independent antiporter that mediates the cellular uptake of large neutral amino acids, such as leucine, isoleucine, and phenylalanine, which are crucial for protein synthesis and cell growth.[1][3] The elevated expression of LAT1 in tumor cells compared to normal tissues makes it an attractive target for cancer-specific drug delivery.[1][4] Molecules that mimic the structure of natural amino acids can be selectively transported into cancer cells via LAT1, acting as "Trojan horses" to deliver cytotoxic agents.[4]
4-Amino-L-phenylalanine as a Versatile Synthetic Scaffold
4-Amino-L-phenylalanine is not typically used as a standalone anticancer agent but rather as a versatile scaffold for the synthesis of more complex and potent therapeutic molecules.[5][6] Its primary amine group on the phenyl ring provides a reactive handle for chemical modification, allowing for the attachment of various pharmacophores, including cytotoxic drugs, imaging agents, and targeting moieties.
Synthesis of Bioactive Derivatives
Researchers have successfully synthesized and evaluated a variety of anticancer compounds derived from L-phenylalanine and its analogs, including those incorporating the 4-amino-L-phenylalanine backbone. These derivatives often exhibit enhanced cytotoxicity and selectivity towards cancer cells.
Examples of 4-Amino-L-phenylalanine Derivatives in Cancer Research:
-
4-Aminoquinoline (B48711) Derivatives: Novel 4-aminoquinoline derivatives incorporating a phenylalanine methyl ester moiety have been synthesized and have demonstrated potent anticancer activity against lung (A549) and breast (MCF-7) cancer cell lines with low toxicity to normal cells.[7]
-
Dipeptide Derivatives: Dipeptide derivatives of L-phenylalanine have shown inhibitory effects on leukemia and prostate cancer cell lines.[8]
-
Radiolabeled Analogs: The iodinated derivative, 4-iodo-L-phenylalanine (B157217), has been investigated for both imaging and systemic radiotherapy of gliomas, leveraging its uptake by LAT1.[9][10][11][12][13][14]
Quantitative Data on Anticancer Activity of Phenylalanine Derivatives
The following table summarizes the in vitro cytotoxicity of representative L-phenylalanine derivatives against various cancer cell lines.
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| 4d | 4-Aminoquinoline | A549 (Lung) | 2.15 ± 0.12 | [7] |
| 4e | 4-Aminoquinoline | A549 (Lung) | 1.89 ± 0.09 | [7] |
| 4d | 4-Aminoquinoline | MCF-7 (Breast) | 3.45 ± 0.18 | [7] |
| 4e | 4-Aminoquinoline | MCF-7 (Breast) | 2.98 ± 0.15 | [7] |
| HXL131 | L-Phenylalanine Dipeptide | PC3 (Prostate) | 5.15 ± 0.22 | [15] |
| Compound 4a | 4-Anilinoquinolinylchalcone | MDA-MB-231 (Breast) | 1.25 | [16] |
Signaling Pathways and Mechanisms of Action
The primary mechanism by which 4-Amino-L-phenylalanine-based therapeutics enter cancer cells is through the LAT1 transporter. Once inside, the cytotoxic payload can exert its effect through various mechanisms, such as inducing apoptosis, causing DNA damage, or inhibiting critical cellular processes.
Caption: Uptake of a 4-Amino-L-phenylalanine-drug conjugate via the LAT1 transporter.
Experimental Protocols
Protocol 1: General Synthesis of a 4-Amino-L-phenylalanine Dipeptide Derivative
This protocol provides a general method for the synthesis of a dipeptide derivative, which can be adapted for various research applications.
Materials:
-
4-Amino-L-phenylalanine
-
N-protected amino acid (e.g., Boc-glycine)
-
Coupling agents (e.g., DCC, HOBt)
-
Solvents (e.g., DMF, DCM)
-
Deprotection agent (e.g., TFA)
-
Purification supplies (e.g., silica (B1680970) gel for column chromatography)
Procedure:
-
Protection of 4-Amino-L-phenylalanine: Protect the alpha-amino group of 4-Amino-L-phenylalanine with a suitable protecting group (e.g., Boc anhydride).
-
Coupling Reaction: a. Dissolve the N-protected amino acid and the protected 4-Amino-L-phenylalanine in an appropriate solvent (e.g., DMF). b. Add the coupling agents (e.g., DCC and HOBt) to the reaction mixture at 0°C. c. Stir the reaction mixture at room temperature overnight.
-
Work-up and Purification: a. Filter the reaction mixture to remove the precipitated urea (B33335) byproduct. b. Evaporate the solvent under reduced pressure. c. Purify the crude product by column chromatography on silica gel.
-
Deprotection: a. Dissolve the purified dipeptide in a suitable solvent (e.g., DCM). b. Add the deprotection agent (e.g., TFA) and stir at room temperature for 1-2 hours. c. Evaporate the solvent to obtain the final dipeptide derivative.
-
Characterization: Confirm the structure of the synthesized compound using techniques such as NMR and mass spectrometry.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method to evaluate the anticancer activity of synthesized 4-Amino-L-phenylalanine derivatives.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Normal cell line (for toxicity comparison)
-
Cell culture medium and supplements (e.g., DMEM, FBS, antibiotics)
-
Synthesized 4-Amino-L-phenylalanine derivative
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer and normal cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized 4-Amino-L-phenylalanine derivative and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the development of a novel anticancer therapeutic based on 4-Amino-L-phenylalanine.
Caption: Workflow for developing 4-Amino-L-phenylalanine-based cancer therapeutics.
Conclusion
4-Amino-L-phenylalanine is a promising and versatile building block in the design and synthesis of novel cancer therapeutics. By leveraging the overexpressed LAT1 transporter on cancer cells, derivatives of 4-Amino-L-phenylalanine can be selectively delivered to tumors, enhancing their therapeutic efficacy while potentially reducing systemic toxicity. The continued exploration of new synthetic strategies and the evaluation of novel derivatives will undoubtedly contribute to the development of the next generation of targeted cancer therapies.
References
- 1. The L-Type Amino Acid Transporter LAT1—An Emerging Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Investigation of the Impact of L-Phenylalanine and L-Tyrosine Pre-Treatment on the Uptake of 4-Borono-L-Phenylalanine in Cancerous and Normal Cells Using an Analytical Approach Based on SC-ICP-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Features Affecting the Interactions and Transportability of LAT1-Targeted Phenylalanine Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4- (L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 9. academic.oup.com [academic.oup.com]
- 10. eprints.vinzenzgruppe.at [eprints.vinzenzgruppe.at]
- 11. CA2630848A1 - Use of 3-iodo-l-phenylalanine or 4-iodo-l-phenylalanine in the treatment of malignant neoplasia - Google Patents [patents.google.com]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. researchgate.net [researchgate.net]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. A Novel L-Phenylalanine Dipeptide Inhibits the Growth and Metastasis of Prostate Cancer Cells via Targeting DUSP1 and TNFSF9 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Polypeptide Hydrogels based on 4-Amino-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and application of polypeptide hydrogels formulated from poly(4-Amino-L-phenylalanine) (P4APhe). These hydrogels are promising biomaterials for a range of applications, including drug delivery and tissue engineering, owing to their biocompatibility, biodegradability, and tunable mechanical properties.
Introduction
Polypeptides derived from the non-canonical amino acid 4-Amino-L-phenylalanine (4APhe) have garnered significant interest. Unlike conventional aromatic poly(amino acids) such as poly(L-phenylalanine), P4APhe exhibits good water solubility.[1][2][3] High molecular weight P4APhe can form hydrogels in situ upon swelling in solvents.[1][2][3] This gelation is driven by the self-assembly of polypeptide chains into crystalline β-sheet domains, which act as physical cross-linking points.[1][2][3] Furthermore, copolymers of 4APhe with other amino acids, like L-lysine, can exhibit pH-responsive gelling behavior, making them intelligent materials for controlled release applications.[1][2][3]
This document outlines the necessary protocols for synthesizing P4APhe, forming it into a hydrogel, characterizing its properties, and utilizing it in a model drug release application.
Synthesis of Poly(4-Amino-L-phenylalanine) Hydrogel
The synthesis of P4APhe hydrogels involves a multi-step process starting from the 4APhe amino acid. The general workflow includes the protection of the amino groups, synthesis of the N-carboxyanhydride (NCA) monomer, ring-opening polymerization to obtain the protected polypeptide, followed by deprotection and hydrogel formation.
Experimental Protocol: Synthesis of Poly(4-carbobenzyloxyamino-L-phenylalanine)
This protocol is adapted from the synthesis of high molecular weight polypeptides via NCA polymerization.[2][4]
Materials:
-
4-Amino-L-phenylalanine (4APhe) HCl salt
-
Benzyloxycarbonyl chloride (Cbz-Cl)
-
Acetic acid (AcOH)
-
Phosgene (20% in toluene)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Hexane
-
Co(PMe3)4 initiator
-
Anhydrous Dimethylacetamide (DMAc)
Procedure:
-
Protection of 4APhe:
-
Dissolve 4APhe HCl salt in 10% aqueous acetic acid.
-
Add a solution of Cbz-Cl in 1,4-dioxane dropwise while stirring.
-
Continue stirring at room temperature for 24 hours.
-
Collect the precipitate of 4-carbobenzyloxyamino-L-phenylalanine (Z-4APhe) by filtration, wash with water, and dry under vacuum.[2][4]
-
-
Synthesis of Z-4APhe-NCA:
-
Suspend the dried Z-4APhe in anhydrous THF in a Schlenk flask under a nitrogen atmosphere.
-
Add two equivalents of 20% phosgene in toluene (B28343) solution.
-
Gradually heat the reaction mixture to 50°C and stir for 2 hours until the solution becomes clear.
-
Remove the solvents under vacuum to obtain a white solid.
-
Recrystallize the solid three times from anhydrous THF/hexane (3/10, v/v) to yield pure Z-4APhe-NCA crystals.[4]
-
-
Polymerization of Z-4APhe-NCA:
-
In a glove box, dissolve the Z-4APhe-NCA monomer in anhydrous DMAc/THF solvent mixture.
-
Add the Co(PMe3)4 initiator at a specific monomer-to-initiator (M/I) ratio (e.g., 80:1).
-
Seal the reaction vessel and stir at room temperature. The polymerization time can range from 6 to 11 days depending on the M/I ratio.[4]
-
Monitor the consumption of NCA using FTIR by observing the disappearance of the anhydride (B1165640) peaks (~1854 cm⁻¹ and 1779 cm⁻¹).
-
Precipitate the resulting polymer, poly(4-carbobenzyloxyamino-L-phenylalanine) (PZ4APhe), in an excess of methanol, filter, and dry under vacuum.
-
Experimental Protocol: Deprotection and Hydrogel Formation
-
Deprotection of PZ4APhe:
-
Dissolve the dried PZ4APhe in a suitable solvent (e.g., trifluoroacetic acid - TFA).
-
Add a deprotecting agent such as 30% hydrogen bromide (HBr) in acetic acid.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Precipitate the deprotected poly(4-Amino-L-phenylalanine) (P4APhe) by adding the reaction mixture to a large volume of cold diethyl ether.
-
Collect the precipitate by centrifugation or filtration and wash it multiple times with diethyl ether.
-
-
Purification and Hydrogel Formation:
-
Dissolve the crude P4APhe in deionized water.
-
Purify the polymer solution by dialysis against deionized water for 2-3 days using a dialysis membrane with an appropriate molecular weight cut-off (e.g., 3.5 kDa).
-
Lyophilize the purified P4APhe solution to obtain a dry powder.
-
To form the hydrogel, dissolve the lyophilized P4APhe powder in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) at a desired concentration (e.g., 5-10 wt%).
-
Allow the solution to stand at room temperature or 37°C. Gelation will occur in situ as the polymer chains self-assemble.[1][2][3]
-
Characterization of P4APhe Hydrogels
Rheological Properties
Rheology is used to determine the viscoelastic properties of the hydrogel, such as its stiffness (storage modulus, G') and gelation kinetics.
Protocol: Rheological Measurement [1][5][6]
-
Sample Preparation: Place the P4APhe solution onto the rheometer plate immediately after preparation.
-
Instrument Setup: Use a rheometer with a parallel plate geometry (e.g., 20 mm diameter) and a gap of 500 µm.[3]
-
Time Sweep:
-
Monitor the evolution of storage modulus (G') and loss modulus (G'') over time at a constant frequency (e.g., 1 Hz) and strain (e.g., 1%) at 37°C.
-
The gelation point is typically identified as the time when G' becomes greater than G''.
-
-
Frequency Sweep:
-
Once the gel has formed and reached equilibrium, perform a frequency sweep (e.g., 0.1 to 100 rad/s) at a constant strain within the linear viscoelastic region (LVR).
-
A stable gel will show G' largely independent of frequency and significantly higher than G''.
-
-
Strain Sweep:
-
Perform a strain sweep (e.g., 0.1% to 100%) at a constant frequency (e.g., 1 Hz) to determine the LVR, which is the range of strain where G' and G'' are constant.
-
| Parameter | Typical Value (Example from Peptide Hydrogels) | Reference |
| Storage Modulus (G') | 10² - 10⁴ Pa | [7] |
| Gelation Time | 3 - 20 minutes | [6] |
| Linear Viscoelastic Region | 0.1% - 10% strain | [2][5] |
Morphological Characterization
Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) can be used to visualize the nanofibrous network structure of the hydrogel.
Protocol: TEM Sample Preparation
-
Apply a small amount of the diluted hydrogel solution onto a carbon-coated copper grid.
-
Allow the sample to adsorb for 1-2 minutes.
-
Blot off the excess solution using filter paper.
-
(Optional) Negatively stain the sample with a solution of uranyl acetate (B1210297) or phosphotungstic acid for 30-60 seconds to enhance contrast.
-
Blot off the excess staining solution and allow the grid to air dry completely before imaging.
Application: In Vitro Drug Release
P4APhe hydrogels can serve as a depot for the sustained release of therapeutic molecules. The following is a general protocol for an in vitro drug release study.
Protocol: Protein Release Study [8][9]
-
Hydrogel Preparation with Model Drug:
-
Dissolve lyophilized P4APhe powder in a solution containing the model drug (e.g., bovine serum albumin - BSA, or doxorubicin) to the desired final concentrations.
-
For example, prepare a 500 µL hydrogel with 5 wt% P4APhe and 1 mg/mL BSA.
-
Transfer the solution to a vial or a well plate and incubate at 37°C to form the hydrogel.
-
-
Release Study:
-
Once the gel is formed, carefully add a known volume of release buffer (e.g., 1 mL of PBS, pH 7.4) on top of the hydrogel.
-
Place the vials in an incubator at 37°C with gentle shaking.
-
At predetermined time points (e.g., 1, 4, 8, 24, 48, 72 hours), collect an aliquot (e.g., 100 µL) of the release buffer.
-
Replenish with an equal volume of fresh, pre-warmed release buffer to maintain a constant sink volume.
-
-
Quantification:
-
Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method. For proteins, a Bradford or BCA protein assay can be used. For small molecule drugs, UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) is appropriate.
-
Calculate the cumulative amount of drug released at each time point and express it as a percentage of the total drug initially loaded.
-
| Model Protein | Molecular Weight (kDa) | Isoelectric Point (pI) | Example Cumulative Release (72h) | Reference |
| Ribonuclease A | 13.7 | 9.6 | ~60% | [8][9] |
| Trypsin Inhibitor | 20.1 | 4.5 | ~45% | [8][9] |
| Bovine Serum Albumin (BSA) | 66.5 | 4.7 | ~30% | [8][9] |
| Immunoglobulin G (IgG) | 150 | 6.4 - 7.2 | ~20% | [8][9] |
Note: The release data is from a study using Fmoc-F5-Phe-DAP hydrogels and is provided as a representative example of how protein properties can influence release kinetics from peptide-based hydrogels.[8][9]
Mechanism of Action: Cellular Uptake for Drug Delivery
When P4APhe hydrogels are used for drug delivery, the released drug-loaded nanoparticles or the drug molecules themselves need to be taken up by target cells. A common mechanism for the internalization of nanoparticles is endocytosis.
This diagram illustrates a generalized pathway where the hydrogel serves as an extracellular depot. The released therapeutic agent is internalized by the cell via an endocytic pathway, eventually releasing its payload inside the cell to interact with its molecular target. The cationic nature of P4APhe at physiological pH may facilitate interaction with the negatively charged cell membrane, potentially influencing the uptake mechanism.
Conclusion
Hydrogels derived from 4-Amino-L-phenylalanine offer a versatile platform for biomedical applications. The protocols provided herein offer a framework for their synthesis, characterization, and evaluation in a drug delivery context. The tunable properties of these hydrogels, including their stiffness and pH-responsiveness, make them a subject of ongoing research and development for advanced therapeutic systems.
References
- 1. The preparation and characterization of self-healing hydrogels based on polypeptides with a dual response to light and hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. static.igem.wiki [static.igem.wiki]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. "A protocol for rheological characterization of hydrogels for tissue en" by Jonathan M. Zuidema, Christopher J. Rivet et al. [digitalcommons.mtu.edu]
- 6. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 7. mdpi.com [mdpi.com]
- 8. Supramolecular Phenylalanine-Derived Hydrogels for the Sustained Release of Functional Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 4-Amino-L-phenylalanine Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing coupling reactions with 4-Amino-L-phenylalanine, a non-canonical amino acid of significant interest in peptide synthesis and drug development.[1] The protocols focus on the widely used Fmoc-based Solid-Phase Peptide Synthesis (SPPS) methodology, which offers high efficiency and versatility.[2][3]
Introduction
4-Amino-L-phenylalanine (L-4-Aph) is a derivative of phenylalanine containing an amino group on the phenyl ring. This additional functional group makes it a valuable building block for synthesizing peptides with novel properties, including enhanced biological activity, modified structural characteristics, and the potential for further chemical modification or conjugation.[1][4]
To ensure selective amide bond formation at the α-amino group during peptide synthesis, the side-chain amino group of L-4-Aph must be protected. An orthogonal protection strategy is essential, allowing for the removal of the α-amino protecting group without affecting the side-chain protection.[5][6] The most common and effective strategy for Fmoc-based SPPS is the use of a tert-butyloxycarbonyl (Boc) group to protect the side-chain amine, resulting in the building block Fmoc-4-(Boc-amino)-L-phenylalanine .[4][7][8] This derivative is stable under the basic conditions used for Fmoc group removal (e.g., piperidine) but the Boc group is readily cleaved under acidic conditions (e.g., trifluoroacetic acid) during the final peptide cleavage from the resin.[5]
This guide provides detailed protocols for the coupling of Fmoc-4-(Boc-amino)-L-phenylalanine using common activating agents, along with representative data and workflows.
Data Presentation: Coupling Efficiency
The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, particularly racemization.[9] Uronium/aminium salt-based reagents like HATU and HBTU are highly efficient and widely used for their rapid kinetics and ability to couple even sterically hindered amino acids.[9]
Table 1: Representative Coupling Efficiency of Fmoc-4-(Boc-amino)-L-phenylalanine with Various Activating Agents in SPPS
| Coupling Reagent | Base | Reaction Time (min) | Typical Yield (%) | Typical Purity (%) | Notes |
| HATU | DIPEA | 30 - 60 | >95 | >99 | Highly efficient, low racemization. Recommended for most applications. |
| HBTU | DIPEA | 30 - 60 | >95 | >98 | A reliable and cost-effective alternative to HATU. |
| TBTU | DIPEA | 30 - 90 | >93 | >98 | Similar to HBTU, with good performance. |
| DIC/HOBt | N/A | 60 - 120 | >90 | >97 | Carbodiimide-based method; HOBt is added to suppress racemization. |
Note: The data presented are representative values for a standard Fmoc-SPPS coupling and can vary based on the specific peptide sequence, resin, and reaction conditions.
Experimental Protocols
The following protocols describe the manual Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating a 4-Amino-L-phenylalanine residue into a peptide chain using Fmoc-4-(Boc-amino)-L-phenylalanine.
Protocol 1: Fmoc-SPPS Cycle for Coupling of Fmoc-4-(Boc-amino)-L-phenylalanine
This protocol outlines a single coupling cycle on a solid support (e.g., Rink Amide resin for C-terminal amides).
Materials:
-
Rink Amide resin (or other suitable resin)
-
Fmoc-4-(Boc-amino)-L-phenylalanine
-
Coupling reagent (e.g., HATU or HBTU)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in DMF
-
Washing solvents: DMF, DCM, Isopropanol (IPA)
-
Kaiser test kit (for monitoring coupling completion)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.[2]
-
Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Amino Acid Activation and Coupling (HATU):
-
In a separate vessel, prepare the activation solution:
-
Fmoc-4-(Boc-amino)-L-phenylalanine (3-4 equivalents relative to resin loading)
-
HATU (2.9 equivalents)
-
-
Dissolve the components in DMF.
-
Add DIPEA (6-8 equivalents) to the activation solution and let it stand for 2-5 minutes.[2]
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.[10]
-
Agitate the mixture for 1-2 hours at room temperature.[2]
-
-
Monitoring and Washing:
-
Perform a Kaiser test to monitor the reaction. A negative result (yellow beads) indicates complete coupling.[2]
-
If the coupling is incomplete, the coupling step can be repeated.
-
Once complete, drain the coupling solution.
-
Wash the resin sequentially with DMF (3 times), DCM (3 times), and IPA (2 times). The resin is now ready for the next coupling cycle.
-
Protocol 2: Cleavage and Final Deprotection
This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of the Boc side-chain protecting group.
Materials:
-
Peptide-bound resin
-
Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM (3 times) and dry it under vacuum for at least 1 hour.[2]
-
Cleavage:
-
Add the cleavage cocktail to the dry resin in a reaction vessel.
-
Agitate the mixture at room temperature for 2-3 hours. TIS and water act as scavengers to prevent side reactions.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.[2]
-
Incubate at -20°C for at least 30 minutes to facilitate precipitation.
-
-
Purification:
-
Centrifuge the mixture to pellet the crude peptide.
-
Wash the pellet with cold diethyl ether (2-3 times).
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[11]
-
Visualizations
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the chemical pathway of the coupling reaction and the overall workflow of the solid-phase peptide synthesis.
Caption: Chemical pathway of the HATU-mediated coupling of Fmoc-4-(Boc)-L-phenylalanine.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. chemimpex.com [chemimpex.com]
- 5. biosynth.com [biosynth.com]
- 6. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. Fmoc-4-(Boc-amino)-L-phenylalanine | 174132-31-1 | FF47785 [biosynth.com]
- 9. academic.oup.com [academic.oup.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. researchgate.net [researchgate.net]
Application Note: Analytical HPLC Methods for Peptides Containing 4-Amino-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids, such as 4-Amino-L-phenylalanine (4-Aph), into peptide sequences is a powerful strategy for modulating the pharmacological properties of therapeutic peptides. The primary amino group on the phenyl ring of 4-Aph can be used for bioconjugation or to enhance binding affinity and selectivity. Accurate and robust analytical methods are crucial for the characterization, purification, and quality control of these modified peptides.
This application note provides detailed protocols for the analytical separation of peptides containing 4-Amino-L-phenylalanine using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC). RP-HPLC is the standard approach for peptide analysis, separating molecules based on hydrophobicity.[1][2][3][4] However, due to the hydrophilic nature of 4-Amino-L-phenylalanine[5], HILIC presents a viable alternative for peptides that show poor retention in reversed-phase systems.[6][7][8][9]
Methods Overview
Two primary HPLC methods are presented:
-
Reversed-Phase HPLC (RP-HPLC): This method separates peptides based on their overall hydrophobicity. The use of ion-pairing agents like trifluoroacetic acid (TFA) or formic acid (FA) is standard to improve peak shape and retention.[10][11]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for polar and hydrophilic compounds. It separates analytes based on their partitioning between a polar stationary phase and a mobile phase with a high organic solvent concentration.[6][8][9]
The selection of the optimal method will depend on the overall properties of the peptide sequence.
Experimental Protocols
Method 1: Reversed-Phase HPLC (RP-HPLC)
This protocol is a general starting point for the analysis of peptides containing 4-Amino-L-phenylalanine. Optimization of the gradient may be required based on the specific peptide sequence.
Materials and Reagents:
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA), HPLC grade (0.1% v/v) or Formic acid (FA), HPLC grade (0.1% v/v)
-
Peptide sample containing 4-Amino-L-phenylalanine
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
Instrumentation:
-
HPLC or UPLC system with a UV detector or mass spectrometer (MS)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA (or FA) in water.
-
Mobile Phase B: 0.1% TFA (or FA) in acetonitrile.
-
-
Sample Preparation:
-
Dissolve the peptide sample in Mobile Phase A to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 214 nm and 280 nm
-
Injection Volume: 10 µL
-
Gradient:
-
| Time (min) | % Mobile Phase B |
| 0 | 5 |
| 25 | 65 |
| 26 | 95 |
| 28 | 95 |
| 29 | 5 |
| 35 | 5 |
Data Presentation: Expected RP-HPLC Results
The following table summarizes hypothetical quantitative data for two different peptides containing 4-Aph, illustrating typical results.
| Peptide | Retention Time (min) | Peak Area (mAU*s) | Theoretical Mass (Da) | Observed Mass (Da) |
| Peptide 1 (Ac-Tyr-[4-Aph]-Gly-Phe-Met-NH2) | 15.8 | 1250 | 653.28 | 653.29 |
| Peptide 2 (H-[4-Aph]-Leu-Ser-Arg-Gly-Gly-NH2) | 12.3 | 1180 | 636.34 | 636.35 |
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
This protocol is recommended for highly hydrophilic peptides containing 4-Aph that are not well-retained by RP-HPLC.
Materials and Reagents:
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Ammonium formate (B1220265), HPLC grade
-
Formic acid (FA), HPLC grade
-
Peptide sample containing 4-Amino-L-phenylalanine
-
Amide or other HILIC-based column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
Instrumentation:
-
HPLC or UPLC system with a UV detector or mass spectrometer (MS)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium formate with 0.1% FA in 90:10 ACN:Water.
-
Mobile Phase B: 10 mM Ammonium formate with 0.1% FA in 50:50 ACN:Water.
-
-
Sample Preparation:
-
Dissolve the peptide sample in a mixture of 90% ACN and 10% water to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: Amide, 4.6 x 150 mm, 3.5 µm
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 214 nm and 280 nm
-
Injection Volume: 10 µL
-
Gradient:
-
| Time (min) | % Mobile Phase B |
| 0 | 0 |
| 25 | 100 |
| 30 | 100 |
| 31 | 0 |
| 40 | 0 |
Data Presentation: Expected HILIC Results
The following table summarizes hypothetical quantitative data for the same two peptides, illustrating the alternative retention behavior in HILIC.
| Peptide | Retention Time (min) | Peak Area (mAU*s) | Theoretical Mass (Da) | Observed Mass (Da) |
| Peptide 1 (Ac-Tyr-[4-Aph]-Gly-Phe-Met-NH2) | 18.2 | 1230 | 653.28 | 653.29 |
| Peptide 2 (H-[4-Aph]-Leu-Ser-Arg-Gly-Gly-NH2) | 14.5 | 1160 | 636.34 | 636.35 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analytical HPLC of peptides containing 4-Amino-L-phenylalanine.
References
- 1. hplc.eu [hplc.eu]
- 2. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 4. Reversed-phase isolation of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. usbio.net [usbio.net]
- 6. One moment, please... [polylc.com]
- 7. Peptide separation by Hydrophilic-Interaction Chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. biotage.com [biotage.com]
- 11. agilent.com [agilent.com]
Mass Spectrometry Analysis of 4-Amino-L-phenylalanine-containing Proteins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of unnatural amino acids (UAAs) into proteins represents a powerful tool in chemical biology and drug development. 4-Amino-L-phenylalanine (pAF), an analog of the natural amino acid phenylalanine, provides a unique chemical handle for the site-specific modification of proteins. Its primary amine group can be selectively targeted for bioconjugation, enabling the attachment of a wide variety of moieties, including fluorophores, crosslinkers, and therapeutic payloads. Mass spectrometry is an indispensable technique for the verification and characterization of pAF-containing proteins, confirming successful incorporation and enabling subsequent analysis of protein structure and function.
This document provides detailed application notes and experimental protocols for the mass spectrometry analysis of proteins containing 4-Amino-L-phenylalanine.
Data Presentation
Quantitative Analysis of 4-Amino-L-phenylalanine Incorporation
Mass spectrometry allows for the precise determination of the mass of a protein, which can be used to confirm the successful incorporation of pAF. The theoretical mass of a protein will increase by a specific amount for each pAF residue incorporated.
Table 1: Theoretical and Observed Mass Shifts for pAF Incorporation
| Protein | Intended pAF Sites | Theoretical Mass (Da) | Observed Mass (ESI-MS) (Da) | Mass Difference (Da) | Incorporation Efficiency (%) |
| Example Protein A | 1 | 25164.8 | 25164.5 | -0.3 | >95% |
| Example Protein B | 2 | 30345.2 | 30344.9 | -0.3 | >90% |
| Example Protein C | 1 (Control - No pAF) | 25000.0 | 25000.2 | +0.2 | 0% |
Note: The mass of L-phenylalanine is approximately 165.19 Da, while the mass of 4-Amino-L-phenylalanine is approximately 180.20 Da. The expected mass increase upon successful incorporation is approximately 15.01 Da per site.
Peptide Mapping and Fragmentation Analysis
Following proteolytic digestion, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is employed to identify and sequence peptides. The presence of pAF within a peptide results in a characteristic mass shift in both the precursor ion and its fragment ions.
Table 2: Representative Peptide Fragmentation Data with pAF
| Peptide Sequence | Precursor m/z (Observed) | Precursor m/z (Theoretical) | Key Fragment Ions (b/y series) with pAF | Mass Shift (Da) |
| T[pAF]YVR | 358.71 | 358.71 | y4, y3, y2, b2, b3 | +15.01 |
| G[pAF]LIGK | 308.71 | 308.71 | y5, y4, y3, b2, b3, b4 | +15.01 |
Experimental Protocols
Protocol 1: Intact Protein Mass Analysis by ESI-MS
This protocol outlines the steps for determining the total mass of a pAF-containing protein.
1. Sample Preparation:
- Purify the pAF-containing protein to >95% homogeneity using appropriate chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).
- Buffer exchange the purified protein into a volatile buffer suitable for mass spectrometry, such as 10 mM ammonium (B1175870) acetate (B1210297) or 0.1% formic acid in water.
- Adjust the protein concentration to 0.1-1 mg/mL.
2. Mass Spectrometry Analysis:
- Use an electrospray ionization (ESI) mass spectrometer, such as a Q-TOF or Orbitrap instrument.
- Set the instrument to positive ion mode.
- Infuse the sample at a flow rate of 1-10 µL/min.
- Acquire data over a mass range appropriate for the expected protein mass (e.g., m/z 500-4000).
- Deconvolute the resulting multiply charged spectrum to obtain the zero-charge mass of the protein.
3. Data Analysis:
- Compare the observed mass with the theoretical mass calculated based on the protein sequence with and without pAF incorporation.
- A mass shift of approximately +15.01 Da per incorporated pAF residue confirms successful incorporation.
Protocol 2: Peptide Mapping and MS/MS Analysis
This protocol describes the "bottom-up" approach to confirm the site of pAF incorporation and to analyze post-translational modifications.
1. In-solution Digestion:
- To 20-50 µg of the purified pAF-containing protein in a suitable buffer (e.g., 50 mM ammonium bicarbonate), add a denaturant such as 8 M urea (B33335) or 0.1% RapiGest SF.
- Reduction: Add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
- Alkylation: Cool the sample to room temperature and add iodoacetamide (B48618) (IAM) to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.
- Dilute the sample 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to 2 M.
- Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate at 37°C for 16-18 hours.
- Quench the digestion by adding formic acid to a final concentration of 1%.
2. Peptide Cleanup:
- Desalt the peptide mixture using a C18 StageTip or a similar reversed-phase cleanup method to remove salts and detergents.
- Elute the peptides with a solution of 50-80% acetonitrile (B52724) in 0.1% formic acid.
- Dry the eluted peptides in a vacuum centrifuge.
3. LC-MS/MS Analysis:
- Reconstitute the dried peptides in 0.1% formic acid.
- Inject the peptide mixture onto a nano-liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
- Separate the peptides using a reversed-phase column with a gradient of increasing acetonitrile concentration.
- Acquire MS/MS data in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation.
4. Data Analysis:
- Use a database search engine (e.g., Mascot, Sequest, MaxQuant) to identify the peptides from the MS/MS spectra.
- Include a custom modification in the search parameters corresponding to the mass of pAF (+180.0899 Da on phenylalanine).
- Manually inspect the MS/MS spectra of pAF-containing peptides to confirm the site of incorporation based on the observed fragment ions (b and y ions).
Mandatory Visualizations
Caption: Experimental workflow for mass spectrometry analysis.
Caption: Workflow for creating and analyzing pAF-protein conjugates.
Application Notes and Protocols for the Purification of Peptides Containing 4-Amino-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the purification of synthetic peptides incorporating the unnatural amino acid 4-Amino-L-phenylalanine (4-APhe). The presence of the additional primary amine on the phenyl ring of 4-APhe introduces unique considerations for purification strategies, primarily influencing the peptide's charge and polarity. This document outlines protocols for the two most common and effective purification techniques: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ion-Exchange Chromatography (IEX).
Introduction to Purifying 4-APhe Peptides
Peptides synthesized by solid-phase peptide synthesis (SPPS) are cleaved from the resin as a crude mixture containing the desired full-length peptide along with various impurities. These impurities can include truncated or deleted sequences, incompletely deprotected peptides, and by-products from the synthesis and cleavage steps.[1] For peptides intended for research, therapeutic, or diagnostic applications, purification to a high degree of homogeneity is essential.
The incorporation of 4-Amino-L-phenylalanine can be leveraged for specific purification strategies. The additional amino group (pKa ~4.2) on the phenyl ring provides a positive charge at acidic pH, which can be exploited in ion-exchange chromatography. In reverse-phase chromatography, this modification increases the polarity of the amino acid side chain compared to phenylalanine, affecting its retention behavior.
Primary Purification Technique: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the most widely used method for peptide purification due to its high resolution and applicability to a broad range of peptides.[1] Separation is based on the differential partitioning of the peptide between a nonpolar stationary phase (e.g., C18 silica) and a polar mobile phase.
General Protocol for RP-HPLC Purification of a 4-APhe Containing Peptide
This protocol provides a starting point for the purification of a crude synthetic peptide containing 4-APhe. Optimization will be required based on the specific properties of the peptide.
1. Materials and Reagents:
-
Crude synthetic peptide containing 4-APhe, lyophilized
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (B52724) (ACN)
-
RP-HPLC system with a preparative C18 column (e.g., 5-10 µm particle size, 100-300 Å pore size)
-
UV detector (monitoring at 220 nm and 280 nm)
-
Fraction collector
-
Lyophilizer
2. Experimental Procedure:
-
Sample Preparation: Dissolve the crude peptide in a small volume of Mobile Phase A or a compatible solvent with low organic content. Centrifuge the sample to remove any insoluble material.
-
Column Equilibration: Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate appropriate for the column diameter.
-
Gradient Elution: Inject the dissolved peptide onto the equilibrated column. Elute the peptide using a linear gradient of increasing Mobile Phase B. A typical starting gradient is from 5% to 65% Mobile Phase B over 30-60 minutes.[2]
-
Fraction Collection: Collect fractions based on the UV absorbance profile. The target peptide is often the major peak, but analytical HPLC and mass spectrometry should be used to confirm the identity of the peaks.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC with a similar but faster gradient.
-
Lyophilization: Pool the fractions containing the pure peptide and lyophilize to obtain the final product as a dry powder.
Data Presentation: RP-HPLC Purification of a Model 4-APhe Peptide
The following table summarizes expected results for the purification of a hypothetical 10-amino acid peptide containing one 4-APhe residue.
| Parameter | Crude Peptide | Purified Peptide |
| Purity (by analytical HPLC) | ~60 - 75% | >98% |
| Yield | N/A | 15 - 30% |
| Retention Time (Analytical) | Multiple Peaks | Single Peak |
Experimental Workflow for RP-HPLC Purification
Caption: Workflow for RP-HPLC purification of 4-APhe peptides.
Orthogonal Purification Technique: Ion-Exchange Chromatography (IEX)
IEX is a powerful technique for separating molecules based on their net charge.[3] It is an excellent orthogonal method to RP-HPLC, meaning it separates based on a different chemical principle, which can lead to a significant increase in purity when used in a multi-step purification strategy.[4] The presence of the additional amino group on 4-APhe makes cation-exchange chromatography a particularly suitable method.
General Protocol for Cation-Exchange Chromatography of a 4-APhe Peptide
This protocol is designed as a capture or intermediate purification step for a 4-APhe containing peptide that is positively charged at the working pH.
1. Materials and Reagents:
-
Crude or partially purified peptide containing 4-APhe
-
Binding Buffer (Buffer A): e.g., 20 mM sodium phosphate (B84403), pH 3.0-4.0
-
Elution Buffer (Buffer B): e.g., 20 mM sodium phosphate with 1 M NaCl, pH 3.0-4.0
-
Strong cation-exchange (SCX) column
-
Chromatography system with UV detection
-
Conductivity meter
2. Experimental Procedure:
-
Sample Preparation: Dissolve the peptide in the Binding Buffer. Ensure the pH of the sample is adjusted to the pH of the Binding Buffer.
-
Column Equilibration: Equilibrate the SCX column with Binding Buffer until the pH and conductivity are stable.
-
Sample Loading: Load the prepared peptide solution onto the column. Collect the flow-through to check for any unbound peptide.
-
Washing: Wash the column with several column volumes of Binding Buffer to remove unbound impurities.
-
Elution: Elute the bound peptide using a linear gradient of increasing salt concentration (e.g., 0-100% Buffer B over 20-30 column volumes). Alternatively, a step gradient can be used.
-
Fraction Collection and Analysis: Collect fractions and analyze for the presence of the target peptide using analytical RP-HPLC and mass spectrometry.
-
Desalting: Pool the fractions containing the purified peptide. The salt can be removed by RP-HPLC on a C18 column (as a polishing step) or by size-exclusion chromatography.
Data Presentation: Cation-Exchange Chromatography of a Model 4-APhe Peptide
The following table summarizes expected results for a cation-exchange purification step of a hypothetical peptide containing 4-APhe.
| Parameter | Crude Feed | IEX Eluate |
| Purity (by analytical HPLC) | ~60 - 75% | ~85 - 95% |
| Recovery | N/A | >80% |
| Key Impurities Removed | Negatively charged and neutral species | - |
Logical Relationship for Multi-Step Purification
Caption: Multi-step purification strategy for 4-APhe peptides.
Conclusion
The purification of peptides containing 4-Amino-L-phenylalanine can be efficiently achieved using a combination of reverse-phase and ion-exchange chromatography. The choice of the primary purification technique will depend on the overall properties of the peptide, but RP-HPLC is generally the method of choice for achieving high final purity. Cation-exchange chromatography serves as an excellent orthogonal step, particularly for removing impurities with different charge characteristics. The protocols provided here serve as a starting point, and optimization of parameters such as gradient slope, mobile phase composition, and column chemistry will be necessary to achieve the desired purity and yield for each specific 4-APhe-containing peptide.
References
- 1. harvardapparatus.com [harvardapparatus.com]
- 2. blob.phenomenex.com [blob.phenomenex.com]
- 3. Unnatural Amino Acid: 4-Aminopyrazolonyl Amino Acid Comprising Tri-Peptides Forms Organogel With Co-Solvent (EtOAc:Hexane) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Application Notes: 4-Amino-L-phenylalanine in Chemical Biology
Introduction
4-Amino-L-phenylalanine (4-AP), a non-canonical amino acid, has emerged as a powerful and versatile tool for researchers, scientists, and drug development professionals.[1] Its unique structure, featuring a reactive primary amine on the phenyl ring, provides a chemical handle that is orthogonal to the native functional groups found in proteins. This allows for the site-specific modification and study of proteins and biological systems with minimal perturbation. 4-AP's applications range from protein engineering and drug development to the creation of novel biomaterials.[1][2]
Key Applications
-
Site-Specific Incorporation into Proteins: The genetic code of organisms like Escherichia coli can be expanded to enable the site-specific incorporation of 4-AP into a target protein.[3] This is typically achieved using an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a nonsense codon, such as the amber stop codon (UAG), introduced at the desired location in the gene.[4][5] This technique allows for the precise placement of 4-AP, creating a unique site for subsequent chemical modifications.
-
Bio-orthogonal Chemical Handle: The aniline (B41778) side chain of 4-AP serves as a versatile bio-orthogonal handle. It can undergo specific chemical reactions that do not interfere with native cellular processes. A key application is the oxidative coupling reaction, which can be used to conjugate other molecules, such as antibodies, fluorophores, or drug payloads, to the target protein with high efficiency, even at low biomolecule concentrations.[6]
-
Biocompatible Nucleophilic Catalyst: 4-Amino-L-phenylalanine has been demonstrated to be an effective nucleophilic catalyst for hydrazone and oxime ligations (hydrazone formation) under biocompatible conditions.[7] These reactions are crucial for bioconjugation but are often slow at neutral pH. 4-AP can significantly accelerate these ligations at low temperatures and neutral pH, expanding their utility in biological systems.[7]
-
Probing Protein Structure and Interactions: When incorporated into proteins, 4-AP can act as a probe to study local protein environments and protein-protein interactions.[8] The unique properties of its side chain can be used to report on conformational changes or binding events. For instance, it has been used to identify compounds that stabilize regulatory domain dimers in enzymes like phenylalanine hydroxylase.[8]
-
Development of Novel Biomaterials: Homopolymers and copolymers of 4-AP, such as poly(4-amino-L-phenylalanine) (P4APhe), exhibit interesting properties like water solubility and the ability to form pH-responsive hydrogels.[2][9] These characteristics make them promising candidates for various biomedical applications, including drug delivery systems and tissue engineering scaffolds.[2]
Quantitative Data
The following tables summarize key quantitative data related to the application of 4-Amino-L-phenylalanine.
Table 1: Catalytic Efficiency of 4-Amino-L-phenylalanine in Hydrazone Ligation Data extracted from a study on hydrazone formation between 3-formyltyrosine and a hydrazine-containing fluorophore.[7]
| Catalyst (10 mM) | Temperature (°C) | Fold Increase in Observed Rate Constant |
| 4-Amino-L-phenylalanine | 25 | ~13-fold |
| 4-Amino-L-phenylalanine | 0 | ~28-fold |
| 4-Amino-L-phenylalanine | 37 | ~13-fold |
Table 2: Example Protein Yields with Site-Specific Unnatural Amino Acid Incorporation in E. coli Yields are highly dependent on the specific protein, the incorporation site, and expression conditions. The following are representative values for different unnatural amino acids to provide context.
| Unnatural Amino Acid | Protein | Yield (mg/L of culture) |
| Phenylalanine-4'-azobenzene | Catabolite Activator Protein | ~1.5 |
| 3,4-dihydroxy-L-phenylalanine | Superfolder Green Fluorescent Protein | ~3.1 |
| p-acetyl-L-phenylalanine | Elastin-like polypeptide | >100 (in cell-free synthesis) |
Experimental Protocols & Methodologies
Protocol 1: Site-Specific Incorporation of 4-Amino-L-phenylalanine in E. coli
This protocol outlines the general procedure for incorporating 4-AP into a target protein at a specific site using amber codon suppression technology.[4][10]
Materials:
-
E. coli expression strain (e.g., BL21(DE3)).
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for 4-AP.
-
Expression plasmid for the gene of interest containing an in-frame amber (UAG) codon at the desired position.
-
4-Amino-L-phenylalanine (4-AP).[11]
-
Standard growth media (e.g., 2xYT or LB).
-
Appropriate antibiotics.
-
Inducing agent (e.g., IPTG).
Methodology:
-
Transformation: Co-transform the E. coli expression strain with the plasmid for the orthogonal synthetase/tRNA pair and the expression plasmid for the target protein.
-
Plating: Plate the transformed cells on an agar (B569324) plate containing the appropriate antibiotics and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5-10 mL of growth media with antibiotics. Grow overnight at 37°C with shaking.
-
Expression Culture: Dilute the starter culture into a larger volume (e.g., 1 L) of growth media containing antibiotics and 1 mM 4-Amino-L-phenylalanine.
-
Growth: Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.8–1.0.[10]
-
Induction: Induce protein expression by adding the appropriate concentration of the inducing agent (e.g., 0.5 mM IPTG).
-
Expression: Reduce the temperature to 18-25°C and continue to incubate for 16-24 hours with shaking to allow for protein expression.[10]
-
Harvesting: Harvest the cells by centrifugation (e.g., 4000 x g for 30 minutes at 4°C). The cell pellet can be stored at -80°C or used immediately for protein purification.[10]
Protocol 2: Analysis of 4-AP Incorporation via Mass Spectrometry
This protocol describes how to confirm the successful incorporation of 4-AP into the target protein.
Materials:
-
Purified protein sample containing 4-AP.
-
Zeba 7K MWCO desalting columns (or similar).
-
Formic acid.
-
UPLC/HPLC system with a C4 or C18 protein column.
-
Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-TOF) mass spectrometer.[4]
Methodology:
-
Sample Preparation: Desalt the purified protein sample into water using a desalting column according to the manufacturer's instructions. Add formic acid to a final concentration of 0.1%.[4]
-
Chromatographic Separation: Inject the sample onto the UPLC/HPLC system. Separate the protein using a suitable gradient (e.g., water/acetonitrile with 0.1% formic acid) over a C4 protein column.[4]
-
Mass Analysis: Analyze the eluting protein using the ESI-Q-TOF mass spectrometer. Acquire data across a mass range appropriate for the expected charge state envelope of the protein.
-
Deconvolution: Process the raw mass spectral data using appropriate software (e.g., MaxEnt1) to deconvolute the charge state envelope and obtain the intact protein mass.[4]
-
Confirmation: Compare the observed mass to the theoretical mass calculated for the protein with 4-AP incorporated. A successful incorporation will result in a mass shift corresponding to the difference between 4-AP and the amino acid it replaced.
Protocol 3: 4-AP Catalyzed Hydrazone Ligation
This protocol provides a general method for conducting a 4-AP catalyzed hydrazone ligation, for example, between a protein containing a formyl-tyrosine and a hydrazine-functionalized probe.[7]
Materials:
-
Protein containing an aldehyde or ketone handle (e.g., 3-formyltyrosine).
-
Hydrazine- or hydroxylamine-functionalized probe (e.g., a fluorophore).
-
4-Amino-L-phenylalanine (catalyst).
-
Reaction buffer (e.g., PME buffer, pH 6.9).
-
Spectrophotometer or fluorometer for monitoring the reaction.
Methodology:
-
Prepare Reactants: Prepare stock solutions of the protein, the hydrazine (B178648) probe, and 4-AP in the reaction buffer.
-
Set up Reaction: In a cuvette, combine the protein (e.g., final concentration 40 µM) and the 4-AP catalyst (e.g., final concentration 10 mM).
-
Equilibrate: Equilibrate the reaction vessel to the desired temperature (e.g., 25°C or 0°C).[7]
-
Initiate Reaction: Initiate the reaction by adding the hydrazine probe (e.g., final concentration 400 µM).
-
Monitor Reaction: Immediately begin monitoring the reaction.
-
By Absorbance: Follow the formation of the hydrazone product by monitoring the change in the absorption difference spectrum at the appropriate wavelength (e.g., 400-415 nm).[7]
-
By Fluorescence: If the probe is a fluorophore, monitor the increase in fluorescence intensity at the probe's emission wavelength.[7]
-
-
Data Analysis: Plot the signal (absorbance or fluorescence) versus time. Fit the data to a pseudo-first-order reaction model to determine the observed rate constant. Compare the rate with and without the 4-AP catalyst to determine the rate enhancement.[7]
References
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Unraveling Complex Local Protein Environments with 4-Cyano-L-Phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unraveling Complex Local Protein Environments with 4-Cyano-l-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibody Modification of p-Aminophenylalanine-Containing Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Aminophenylalanine as a Biocompatible Nucleophilic Catalyst for Hydrazone-Ligations at Low Temperature and Neutral pH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Amino Acid Specificity for Activation of Phenylalanine Hydroxylase Matches the Specificity for Stabilization of Regulatory Domain Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Site-Specific Protein Conjugates Incorporating Para-Azido-L-Phenylalanine for Cellular and In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. H51970.06 [thermofisher.com]
Application Notes and Protocols for Cell-Free Incorporation of 4-Amino-L-phenylalanine into Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins represents a powerful tool in protein engineering, drug discovery, and fundamental biological research. 4-Amino-L-phenylalanine (pAF), a synthetic analog of phenylalanine, introduces a chemically reactive amino group on the phenyl ring, enabling novel protein functionalities. This primary amine can be used for site-specific protein labeling, conjugation with therapeutic payloads (e.g., in antibody-drug conjugates), and the introduction of unique structural or catalytic properties.[1][2]
Cell-free protein synthesis (CFPS) systems have emerged as a robust platform for the efficient incorporation of ncAAs like pAF.[3][4][5][6] The open nature of these systems allows for precise control over the reaction components, bypassing the limitations of cellular uptake and toxicity associated with in vivo expression.[3][4][6] This document provides detailed application notes and protocols for the cell-free incorporation of pAF into target proteins.
Principle of Incorporation: Amber Codon Suppression
The site-specific incorporation of pAF is typically achieved through amber codon (UAG) suppression.[2][4] This strategy relies on an orthogonal translation system, consisting of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA (tRNA CUA). The orthogonal aaRS is evolved to specifically recognize and charge the suppressor tRNA with pAF. This pAF-loaded tRNA then recognizes the amber stop codon in the mRNA sequence and inserts pAF into the growing polypeptide chain, rather than terminating translation.
Caption: Mechanism of pAF incorporation via amber codon suppression.
Advantages of Cell-Free Systems for pAF Incorporation
-
High Efficiency: CFPS systems can achieve high yields of proteins containing ncAAs, in some cases exceeding 500 µg/mL.[1]
-
Versatility: The open nature of the system allows for easy manipulation of reaction conditions to optimize incorporation efficiency.
-
Speed: Protein synthesis can be completed in hours, significantly faster than cell-based expression.
-
Toxic Protein Expression: CFPS can produce proteins that are toxic to living cells.
-
Direct Access: The absence of a cell wall allows for direct addition of expensive reagents like pAF at optimal concentrations.
Quantitative Data Summary
The following tables summarize reported yields and incorporation efficiencies for various non-canonical amino acids in E. coli-based cell-free systems. While data specific to 4-Amino-L-phenylalanine is limited, the results for structurally similar phenylalanine analogs provide a reasonable expectation for achievable outcomes.
Table 1: Protein Yields with Phenylalanine Analogs in Cell-Free Systems
| Protein Target | Non-Canonical Amino Acid | Cell-Free System | Protein Yield (µg/mL) | Reference |
| eCAT | p-azido-L-phenylalanine | E. coli S30 | up to 400 | [3] |
| eDHFR | p-azido-L-phenylalanine | E. coli S30 | up to 660 | [3] |
| mDHFR | p-azido-L-phenylalanine | E. coli S30 | up to 210 | [3] |
| GFP | p-acetyl-L-phenylalanine | Commercial E. coli | > 500 | [1] |
| Elastin-like polypeptide | p-acetyl-L-phenylalanine | Genomically Recoded E. coli | 96 ± 3 | [7] |
Table 2: Incorporation Efficiency of Non-Canonical Amino Acids
| Non-Canonical Amino Acid | Incorporation Efficiency (%) | Reference |
| p-acetyl-L-phenylalanine | up to 55% | [1] |
| p-acetyl-L-phenylalanine | ≥ 98% | [7] |
Experimental Protocols
This section provides a general protocol for the cell-free incorporation of pAF. It is important to note that optimal conditions may vary depending on the target protein, the specific cell-free extract, and the orthogonal translation system used.
Experimental Workflow
Caption: General workflow for cell-free pAF incorporation.
Materials
-
E. coli S30 cell-free extract (commercial or prepared in-house)
-
Reaction buffer and amino acid mixture (lacking phenylalanine if residue-specific incorporation is desired)
-
Energy source (e.g., phosphoenolpyruvate, ATP, GTP)
-
Plasmid DNA encoding the target protein with an in-frame amber (TAG) codon at the desired incorporation site.
-
Plasmid DNA encoding the orthogonal aminoacyl-tRNA synthetase specific for pAF.
-
Purified suppressor tRNA (tRNA CUA).
-
4-Amino-L-phenylalanine (pAF)
-
T7 RNA Polymerase
-
Nuclease-free water
Protocol: Cell-Free Protein Synthesis
-
Thaw Components: Thaw all reaction components on ice.
-
Reaction Assembly: In a sterile microcentrifuge tube, assemble the following components on ice. The volumes and concentrations may require optimization.
| Component | Stock Concentration | Final Concentration | Example Volume (for 15 µL reaction) |
| E. coli S30 Extract | - | 25-33% (v/v) | 4-5 µL |
| Reaction Buffer | 5X | 1X | 3 µL |
| Amino Acid Mix (-Phe) | 20X | 1X | 0.75 µL |
| Energy Solution | 10X | 1X | 1.5 µL |
| Target Plasmid DNA | 500 ng/µL | 10-20 ng/µL | 0.3-0.6 µL |
| Orthogonal aaRS Plasmid | 500 ng/µL | 10-20 ng/µL | 0.3-0.6 µL |
| Suppressor tRNA | 1 mg/mL | 50-200 µg/mL | 0.75-3 µL |
| 4-Amino-L-phenylalanine | 100 mM | 1-2 mM | 0.15-0.3 µL |
| T7 RNA Polymerase | 1 U/µL | 0.1 U/µL | 1.5 µL |
| Nuclease-free water | - | - | to 15 µL |
-
Incubation: Mix the reaction gently by pipetting and incubate at 30-37°C for 2-4 hours. For higher yields, a continuous-exchange cell-free (CECF) system can be employed.
-
Termination: Place the reaction on ice to stop protein synthesis.
Protein Purification
If the target protein is expressed with an affinity tag (e.g., His-tag), it can be purified using standard affinity chromatography methods.
-
Binding: Dilute the cell-free reaction mixture with a binding buffer (e.g., for Ni-NTA: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) and apply to the affinity resin.
-
Washing: Wash the resin with a wash buffer containing a slightly higher concentration of the competing agent (e.g., 20-40 mM imidazole (B134444) for Ni-NTA) to remove non-specifically bound proteins.
-
Elution: Elute the target protein with an elution buffer containing a high concentration of the competing agent (e.g., 250-500 mM imidazole for Ni-NTA).
Analysis and Verification
-
SDS-PAGE and Coomassie Staining: To visualize the expressed protein and estimate its yield.
-
Western Blotting: To confirm the identity of the target protein using a specific antibody (e.g., anti-His-tag).
-
Mass Spectrometry: To confirm the precise mass of the purified protein, thereby verifying the successful incorporation of pAF. The expected mass will be the mass of the protein with a pAF residue (molecular weight of pAF residue: 164.19 g/mol ) in place of the canonical amino acid that would have been at that position.
Applications in Drug Development
The ability to site-specifically incorporate pAF into proteins opens up numerous possibilities in drug development:
-
Antibody-Drug Conjugates (ADCs): The amino group of pAF provides a specific site for the conjugation of cytotoxic drugs to antibodies, leading to more homogeneous and potent ADCs.
-
Protein-Protein Interaction Studies: pAF can be used to introduce photo-crosslinkers to map protein interaction interfaces.
-
Novel Biologics: The unique chemical properties of pAF can be exploited to create proteins with enhanced stability, catalytic activity, or novel binding specificities.[8]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low protein yield | Suboptimal reaction conditions | Optimize concentrations of Mg2+, K+, DNA templates, pAF, aaRS, and tRNA. |
| Inactive cell-free extract | Use a fresh batch of extract or a commercial kit. | |
| No incorporation of pAF | Inefficient orthogonal system | Ensure the aaRS is active and specific for pAF and the tRNA is correctly folded. |
| Low concentration of pAF | Increase the final concentration of pAF in the reaction. | |
| High level of truncation | Competition with release factors | Use a cell-free extract from an E. coli strain lacking release factor 1 (RF1). |
| Premature termination | Optimize the codon context surrounding the amber codon. |
Conclusion
The cell-free incorporation of 4-Amino-L-phenylalanine provides a powerful and versatile platform for the production of engineered proteins with novel functionalities. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals to leverage this technology for their specific research and development goals. By carefully optimizing the reaction conditions and employing robust analytical techniques, the site-specific incorporation of pAF can be achieved with high efficiency and fidelity, paving the way for innovative advancements in biotechnology and medicine.
References
- 1. Enhanced Yield of Recombinant Proteins with Site-Specifically Incorporated Unnatural Amino Acids Using a Cell-Free Expression System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli | Springer Nature Experiments [experiments.springernature.com]
- 3. High-level cell-free synthesis yields of proteins containing site-specific non-natural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Site-specific incorporation of non-natural amino acids into proteins in mammalian cells with an expanded genetic code - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A User’s Guide to Cell-Free Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins [frontiersin.org]
- 7. d-nb.info [d-nb.info]
- 8. In vitro incorporation of nonnatural amino acids into protein using tRNACys-derived opal, ochre, and amber suppressor tRNAs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low coupling efficiency of 4-Amino-L-phenylalanine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the coupling of 4-Amino-L-phenylalanine in research and development.
Frequently Asked Questions (FAQs)
Q1: What are the common causes for the low coupling efficiency of 4-Amino-L-phenylalanine?
Low coupling efficiency with 4-Amino-L-phenylalanine can stem from several factors, primarily related to the properties of the amino acid itself and the reaction conditions. The primary amino group on the phenyl ring can interfere with the desired peptide bond formation at the alpha-amino group. Additionally, the bulky nature of the side chain can cause steric hindrance.[1] Side reactions, such as racemization or unwanted byproducts, can also reduce the yield of the desired peptide.[2][3]
Q2: How can I improve the coupling efficiency of 4-Amino-L-phenylalanine?
To enhance coupling efficiency, a multi-faceted approach is recommended:
-
Protecting Group Strategy: Ensure the aniline (B41778) amino group on the phenyl side chain is adequately protected to prevent side reactions.
-
Coupling Reagent Selection: Employ highly efficient coupling reagents. For challenging couplings, stronger activating agents may be necessary.[4]
-
Reaction Conditions Optimization: Adjust parameters such as temperature, solvent, and reaction time to favor the desired coupling reaction.[5]
-
Monitoring the Reaction: Utilize in-process monitoring techniques to assess the completion of the coupling reaction before proceeding to the next step.[6]
Q3: What side reactions are common with 4-Amino-L-phenylalanine during peptide synthesis?
The primary side reaction of concern is acylation at the side-chain amino group.[7] Other potential side reactions common to peptide synthesis include racemization, especially with certain activation methods, and the formation of deletion sequences if the coupling is incomplete.[2][8] Over-activation of the carboxylic acid can also lead to unwanted byproducts.[2]
Troubleshooting Guides
Issue 1: Incomplete Coupling Reaction
Symptom: Monitoring of the solid-phase peptide synthesis (SPPS) indicates the presence of unreacted amine groups after the coupling step with 4-Amino-L-phenylalanine.
Possible Causes:
-
Insufficient activation of the incoming amino acid.
-
Steric hindrance from the bulky side chain of 4-Amino-L-phenylalanine or the growing peptide chain.[1]
-
Aggregation of the peptide chain on the solid support.[6]
-
Suboptimal reaction conditions (e.g., temperature, solvent).
Troubleshooting Steps:
-
Double Couple: Perform a second coupling reaction immediately after the first.
-
Change Coupling Reagent: Switch to a more potent coupling reagent such as HATU or HCTU.[6]
-
Modify Reaction Conditions:
-
Solvent: Change the solvent to NMP or DMSO, which can help to disrupt peptide aggregation.[6]
-
Temperature: While lower temperatures are generally favored to reduce racemization, a slight increase in temperature may improve coupling kinetics for sterically hindered amino acids. However, this should be done cautiously.
-
-
Capping: If incomplete coupling persists, cap the unreacted amines with acetic anhydride (B1165640) to prevent the formation of deletion peptides.[6]
Issue 2: Presence of Unexpected Byproducts
Symptom: Mass spectrometry analysis of the cleaved peptide reveals peaks corresponding to side-chain acylation or other unexpected modifications.
Possible Causes:
-
Inadequate protection of the 4-amino group on the phenyl ring.
-
Over-activation of the carboxylic acid leading to side reactions.[2]
-
Use of a base that promotes side reactions.
Troubleshooting Steps:
-
Verify Protecting Group Stability: Ensure the protecting group used for the side-chain amine is stable under the coupling conditions and orthogonal to the N-terminal protecting group.
-
Optimize Coupling Reagent and Base:
-
Avoid excessive amounts of the coupling reagent.
-
Consider using a less reactive carbodiimide (B86325) or a phosphonium-based reagent.
-
The choice of base can be critical; for instance, using pyridine (B92270) instead of DIPEA with TBTU has been shown to reduce racemization in some cases.[8]
-
-
Control Pre-activation Time: A short pre-activation period before adding the mixture to the resin can minimize the formation of reactive intermediates that lead to side products.[9]
Data Summary
Table 1: Effect of Temperature on Hydrazone Formation Catalyzed by 4-Amino-L-phenylalanine
| Temperature (°C) | Fold Increase in Rate Constant (with 4a-Phe) |
| 0 | 28 |
| 25 | 13 |
Data extracted from a study on 4-Amino-L-phenylalanine as a catalyst, illustrating the impact of temperature on reaction rates.[5]
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) Coupling
This protocol outlines a standard coupling cycle for incorporating an Fmoc-protected amino acid, which can be adapted for 4-Amino-L-phenylalanine.
-
Resin Swelling: Swell the resin in an appropriate solvent (e.g., DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
-
Coupling:
-
In a separate vessel, dissolve the Fmoc-protected 4-Amino-L-phenylalanine (3-5 equivalents) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add a base (e.g., DIPEA, 6-10 equivalents).
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines.[6] A negative result indicates a complete reaction. If the test is positive, a second coupling may be necessary.
Kaiser Test for Monitoring Coupling Completion
-
Sample Preparation: Take a small sample of resin beads (a few milligrams) and wash them thoroughly with DMF.
-
Reagent Addition: Add a few drops of each of the three Kaiser test solutions (ninhydrin in ethanol, phenol (B47542) in ethanol, and potassium cyanide in pyridine) to the resin beads in a small test tube.
-
Heating: Heat the test tube at 100°C for 5 minutes.
-
Observation:
-
Blue beads: Indicate the presence of unreacted primary amines (incomplete coupling).
-
Yellow/Colorless beads: Indicate the absence of primary amines (complete coupling).
-
Visualizations
Caption: A troubleshooting workflow for low coupling efficiency.
Caption: The general process of a peptide coupling reaction.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 4-Aminophenylalanine as a Biocompatible Nucleophilic Catalyst for Hydrazone-Ligations at Low Temperature and Neutral pH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bachem.com [bachem.com]
Technical Support Center: Optimizing HATU Coupling for 4-Amino-L-phenylalanine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize HATU-mediated coupling reactions involving 4-Amino-L-phenylalanine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process.
Question 1: Why is the yield of my HATU coupling with 4-Amino-L-phenylalanine consistently low?
Answer:
Low yields in HATU coupling reactions can stem from several factors. When working with 4-Amino-L-phenylalanine, the presence of two primary amine groups (the α-amino and the side-chain aromatic amine) introduces additional complexity. Here are the primary causes and troubleshooting steps:
-
Incomplete Activation of the Carboxylic Acid: For the coupling to proceed efficiently, the carboxylic acid must be fully converted to its highly reactive OAt-active ester intermediate.[1]
-
Solution: Implement a pre-activation step. Stir the carboxylic acid, HATU, and a non-nucleophilic base (like DIPEA) for 15-30 minutes before adding the 4-Amino-L-phenylalanine.[2]
-
-
Moisture Contamination: HATU and the activated ester intermediate are sensitive to moisture, which can lead to hydrolysis and reduced yield.
-
Solution: Use anhydrous solvents (e.g., dry DMF or DCM) and ensure all glassware is thoroughly dried.[3] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended.
-
-
Suboptimal Reagent Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion.
-
Poor Solubility: If the reactants are not fully dissolved, the reaction will be slow and incomplete.
-
Solution: Ensure all components are fully dissolved in the chosen solvent. If solubility is an issue in a less polar solvent like DCM, consider switching to a more polar aprotic solvent such as DMF or NMP.
-
Question 2: I am observing significant side products in my reaction mixture. What are they and how can I minimize them?
Answer:
The presence of the aromatic amine in the side chain of 4-Amino-L-phenylalanine makes it susceptible to several side reactions.
-
Guanidinylation of the Amine: The free amine can attack the guanidinium (B1211019) carbon of HATU, resulting in a guanidinylated side product that is unreactive.[3] This can occur at either the α-amino or the side-chain amino group. Aliphatic amines are known to be guanylated faster with HATU than with HBTU.[6]
-
Solution:
-
Avoid using a large excess of HATU.[5] A slight excess (around 1.1 equivalents) is generally sufficient.
-
Consider the choice of base. Studies have shown that using a sterically hindered, milder base like 2,6-lutidine can effectively suppress the guanylation side reaction while maintaining high amidation yields, in contrast to more common bases like triethylamine (B128534) (TEA).[6]
-
-
-
Di-acylation: The carboxylic acid can react with both the α-amino and the side-chain amino group of 4-Amino-L-phenylalanine, leading to a di-acylated byproduct.
-
Solution:
-
Carefully control the stoichiometry, using the amine as the limiting reagent.
-
If selective α-amino acylation is critical and difficult to achieve, consider using a protecting group for the side-chain amine. Common protecting groups for amino acid side chains include Boc, Trt, and Dde, which can be removed under specific conditions.[7][8]
-
-
-
Reaction with Other Nucleophilic Side Chains: While not present in 4-Amino-L-phenylalanine itself, if other amino acids with nucleophilic side chains (like tyrosine, lysine, or cysteine) are present in the peptide sequence, HATU can react with them.[3][9]
-
Solution: Protect susceptible side chains during the synthesis.[8]
-
Question 3: How can I improve the chemoselectivity of the coupling reaction to favor the α-amino group over the side-chain aromatic amine?
Answer:
Achieving high chemoselectivity is a key challenge. The α-amino group is generally more nucleophilic than the aromatic amine of the aniline-like side chain, which should favor the desired reaction. However, under certain conditions, the side-chain can still react.
-
Reaction Conditions:
-
Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can sometimes enhance selectivity by favoring the more kinetically favorable reaction with the more nucleophilic α-amine.
-
Order of Addition: As mentioned, pre-activating the carboxylic acid is crucial. Adding the 4-Amino-L-phenylalanine solution slowly to the activated ester can also help control the reaction.
-
-
Protecting Groups: The most reliable method to ensure absolute selectivity is to use an orthogonal protecting group for the side-chain amine.[7][8] This group would remain intact during the HATU coupling and can be removed in a later step.
Frequently Asked Questions (FAQs)
What is the role of the base in a HATU coupling reaction?
The base, typically a non-nucleophilic tertiary amine like DIPEA or TEA, serves two main purposes:
-
It deprotonates the carboxylic acid to form the carboxylate anion, which then attacks HATU to initiate the activation process.[3]
-
It scavenges the protons released during the reaction, driving the equilibrium towards product formation.
Which solvent is best for HATU coupling with 4-Amino-L-phenylalanine?
Polar aprotic solvents are generally preferred for HATU couplings.[1]
-
DMF (N,N-Dimethylformamide): A common and effective solvent due to its excellent solvating properties.
-
DCM (Dichloromethane): Can be used if all reactants are sufficiently soluble.
-
NMP (N-Methyl-2-pyrrolidone): A good alternative to DMF, especially for less soluble reactants. It is critical to use anhydrous solvents to prevent hydrolysis of the activated ester.[3]
Is it necessary to perform HATU coupling reactions under an inert atmosphere?
While not always strictly necessary for small-scale reactions, it is highly recommended to perform HATU couplings under an inert atmosphere (e.g., nitrogen or argon). This minimizes the risk of moisture entering the reaction, which can deactivate the coupling reagent and lead to lower yields.
Data Presentation
Table 1: Influence of Base on Guanylation vs. Amidation
| Coupling Reagent | Base | Amidation Yield | Guanylation Yield | Reference |
| HATU | TEA | High | Trace amounts observed | [6] |
| HBTU | TEA | High | Trace amounts observed | [6] |
| HATU | 2,6-Lutidine | Very High | Suppressed | [6] |
| HBTU | 2,6-Lutidine | Very High | Suppressed | [6] |
Table 2: General Optimized Reaction Conditions for HATU Coupling
| Parameter | Recommended Condition | Rationale | Reference(s) |
| Stoichiometry | |||
| Carboxylic Acid | 1.0 - 1.2 equivalents | Ensures complete consumption of the amine. | [3] |
| Amine | 1.0 equivalent (limiting reagent) | Minimizes unreacted starting material. | |
| HATU | 1.1 - 1.5 equivalents | Sufficient for activation without excessive side reactions. | [4] |
| Base (e.g., DIPEA) | 2.0 - 3.0 equivalents | Ensures complete deprotonation and proton scavenging. | [3] |
| Solvent | Anhydrous DMF or NMP | Good solubility for reactants and reagents. | [1] |
| Temperature | Room Temperature (or 0°C for enhanced selectivity) | Mild conditions that generally provide good results. | [10] |
| Pre-activation Time | 15 - 30 minutes | Allows for complete formation of the active ester. | [2] |
| Reaction Time | 1 - 4 hours (monitor by TLC or LC-MS) | Typically sufficient for complete conversion. | [3] |
Experimental Protocols
Optimized Protocol for HATU Coupling with 4-Amino-L-phenylalanine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Carboxylic acid (1.1 eq)
-
4-Amino-L-phenylalanine (1.0 eq)
-
HATU (1.1 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DMF
-
Reaction vessel with a magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Reaction Setup:
-
Under an inert atmosphere, add the carboxylic acid to a clean, dry reaction vessel.
-
Dissolve the carboxylic acid in a minimal amount of anhydrous DMF.
-
-
Pre-activation:
-
Add HATU to the solution of the carboxylic acid.
-
Add DIPEA to the reaction mixture and stir for 15-30 minutes at room temperature. The solution may change color, indicating the formation of the active ester.
-
-
Coupling:
-
In a separate flask, dissolve 4-Amino-L-phenylalanine in anhydrous DMF.
-
Slowly add the 4-Amino-L-phenylalanine solution to the pre-activated mixture.
-
Stir the reaction at room temperature and monitor its progress using TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a mild acidic solution (e.g., 1N HCl), a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
-
Visualizations
Caption: Troubleshooting workflow for optimizing HATU coupling.
Caption: Desired vs. side reaction pathways in HATU coupling.
References
- 1. HATU - Wikipedia [en.wikipedia.org]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. peptidebridge.com [peptidebridge.com]
- 5. peptide.com [peptide.com]
- 6. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
Technical Support Center: A Guide to Using 4-Amino-L-phenylalanine in SPPS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful incorporation of 4-Amino-L-phenylalanine (4-Am-Phe) in Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when incorporating 4-Amino-L-phenylalanine into a peptide sequence during SPPS?
The main challenge is the presence of the additional primary amino group on the phenyl ring (the para-amino group).[1] This group is nucleophilic and can lead to undesired side reactions, such as branching of the peptide chain, if it is not appropriately protected during synthesis.[1]
Q2: Which protecting group is recommended for the side-chain amino group of 4-Amino-L-phenylalanine?
The allyloxycarbonyl (Alloc) group is a commonly used protecting group for the para-amino functionality of 4-Amino-L-phenylalanine.[1] The Alloc group is orthogonal to the most common Nα-protecting groups used in SPPS, namely the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group.[1][2] This orthogonality allows for the selective removal of the Alloc group under specific conditions without affecting other protecting groups on the peptide.[1]
Q3: How is the Alloc protecting group removed from the 4-Amino-L-phenylalanine side chain?
The Alloc group is typically removed using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a scavenger like phenylsilane (B129415) (PhSiH₃).[1] This deprotection is performed under neutral conditions and should be carried out in an inert atmosphere to prevent oxidation of the catalyst.[1]
Q4: Can I use standard coupling reagents for incorporating Fmoc-4-Am-Phe(Alloc)-OH?
Yes, standard coupling reagents used in Fmoc-SPPS can be used. However, due to the potential for steric hindrance from the protected side chain, more potent coupling reagents such as HATU or HCTU are often recommended to ensure efficient and complete coupling.[1] It is also advisable to perform a double coupling to minimize the risk of deletion sequences.[3]
Q5: Are there any specific considerations for the final cleavage step when the peptide contains 4-Amino-L-phenylalanine?
The final cleavage conditions primarily depend on the resin and other amino acids in the sequence. For acid-labile resins like Wang or Rink Amide, a standard cleavage cocktail containing a high concentration of trifluoroacetic acid (TFA) is used.[1] It is important to use an effective scavenger cocktail, such as TFA/TIS/H₂O (95:2.5:2.5), to quench reactive carbocations and prevent alkylation of the electron-rich phenyl ring of the 4-Am-Phe residue.[1]
Troubleshooting Guide
Issue: Incomplete Coupling of Fmoc-4-Am-Phe(Alloc)-OH
-
Symptom: Positive Kaiser test (blue beads) after the coupling step, indicating free primary amines on the resin.
-
Possible Causes:
-
Insufficient activation of the amino acid.
-
Steric hindrance from the protected side chain.
-
Aggregation of the growing peptide chain.[4]
-
-
Solutions:
-
Perform a double coupling: Repeat the coupling step with fresh reagents to drive the reaction to completion.[3]
-
Use a more potent coupling reagent: Switch to HATU or HCTU for activation, as they are generally more efficient for sterically hindered amino acids.[1]
-
Increase coupling time and/or temperature: Extend the reaction time to allow for complete acylation.
-
Improve solvation: If aggregation is suspected, use solvents like NMP or add chaotropic salts to disrupt secondary structures.[4]
-
Issue: Premature Cleavage of the Alloc Group
-
Symptom: Presence of branched peptide impurities in the final product, as confirmed by HPLC-MS analysis.
-
Possible Causes:
-
Instability of the Alloc group to certain reagents used during synthesis.
-
-
Solutions:
-
Ensure orthogonality: Verify that no reagents or conditions used during the synthesis, other than the specific palladium(0)-catalyzed reaction, can cleave the Alloc group.
-
Avoid acidic additives: Do not use acidic additives during coupling steps, as this may compromise the stability of the Alloc group.[1]
-
Issue: Incomplete Removal of the Alloc Group
-
Symptom: A major impurity corresponding to the Alloc-protected peptide is observed in the HPLC-MS analysis of the crude product.
-
Possible Causes:
-
Inactive palladium catalyst.
-
Insufficient reaction time or amount of catalyst.
-
-
Solutions:
-
Monitor the deprotection reaction: Take a small sample of the resin, cleave the peptide, and analyze it by HPLC-MS to ensure complete deprotection before proceeding.[1]
-
Optimize deprotection conditions: Increase the reaction time or the amount of palladium catalyst and scavenger if necessary.[1] Ensure the reaction is performed under an inert atmosphere.
-
Issue: Racemization of the C-terminal 4-Amino-L-phenylalanine
-
Symptom: Presence of a diastereomeric impurity in the final product.
-
Possible Causes:
-
Prolonged activation time during the loading of the first amino acid onto the resin.
-
Use of a resin that is prone to racemization (e.g., Wang resin with carbodiimide (B86325) activators).[1]
-
-
Solutions:
-
Minimize activation time: Avoid unnecessarily long pre-activation times for the C-terminal residue.
-
Use a racemization-suppressing additive: Include additives like HOBt or Oxyma during the coupling of the first amino acid.
-
Choose a suitable resin: For sensitive C-terminal residues, 2-Chlorotrityl (2-CTC) resin is preferred as it minimizes racemization during loading.[1]
-
Issue: Alkylation of the Phenyl Ring
-
Symptom: Appearance of byproducts with a mass corresponding to the addition of a protecting group fragment to the 4-Am-Phe residue.
-
Possible Causes:
-
Attack of reactive carbocations, generated during the final TFA cleavage, on the electron-rich phenyl ring.
-
-
Solutions:
-
Use an effective scavenger cocktail: Always include scavengers like triisopropylsilane (B1312306) (TIS) and water in the final cleavage cocktail to quench reactive electrophiles.[1] The electron-donating nature of the amino group can increase the ring's susceptibility to electrophilic attack.[1]
-
Quantitative Data Summary
Table 1: Comparison of Coupling Reagents for Fmoc-4-Am-Phe(Alloc)-OH
| Coupling Reagent | Activation Time | Coupling Time | Typical Coupling Efficiency | Notes |
| HBTU/DIPEA | 2 min | 2 hours | 98-99% | A standard and effective choice.[1] |
| HATU/DIPEA | 2 min | 2 hours | >99% | Recommended for potentially difficult couplings due to higher reactivity.[1][5] |
| HCTU/DIPEA | 2 min | 2 hours | >99% | Similar to HATU, very effective for hindered couplings.[1][5] |
| DIC/HOBt | 5 min | 3 hours | 97-98% | Can be more prone to racemization; longer coupling time may be needed. |
Table 2: Expected Crude Peptide Purity with Different Resins
| Resin | Typical Cleavage Conditions | Expected Crude Purity | Common Issues with 4-Am-Phe |
| Wang Resin | 95% TFA / 2.5% TIS / 2.5% H₂O | 70-90% | Racemization of C-terminal residue, diketopiperazine formation.[1] |
| Rink Amide Resin | 95% TFA / 2.5% TIS / 2.5% H₂O | 75-90% | Standard choice for peptide amides. |
| 2-Chlorotrityl (2-CTC) Resin | 1-5% TFA in DCM | 80-95% | Minimizes C-terminal racemization; highly acid-sensitive.[1] |
Experimental Protocols
Protocol 1: Manual Coupling of Fmoc-4-Am-Phe(Alloc)-OH
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.[1]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine (B6355638) in DMF to the resin and agitate for 5 minutes.
-
Drain the solution and repeat the piperidine treatment for an additional 15 minutes.[1]
-
Wash the resin thoroughly with DMF (5-7 times).[1]
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-4-Am-Phe(Alloc)-OH (0.3 mmol, 3 eq.), HBTU (0.29 mmol, 2.9 eq.), and DIPEA (0.6 mmol, 6 eq.) in a minimal amount of DMF.[1]
-
Allow the mixture to pre-activate for 2 minutes.[1]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 2 hours at room temperature.[1]
-
-
Coupling Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, repeat the coupling step.[1]
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (B109758) (DCM) (3-5 times).[1]
Protocol 2: On-Resin Alloc Group Deprotection
This protocol should be performed in a well-ventilated fume hood under an inert atmosphere (e.g., Argon or Nitrogen).[1]
-
Resin Preparation: After the desired peptide sequence is assembled, wash the peptide-resin thoroughly with DCM and dry it under vacuum.[1]
-
Reagent Preparation: Prepare a solution of tetrakis(triphenylphosphine)palladium(0) (0.2 eq.) and phenylsilane (10 eq.) in anhydrous and deoxygenated DCM.[1]
-
Alloc Deprotection:
-
Add the catalyst solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.[1]
-
-
Monitoring: Monitor the reaction progress by taking a small sample of the resin, cleaving the peptide, and analyzing it by HPLC-MS.[1]
-
Washing: Once the reaction is complete, drain the catalyst solution and wash the resin extensively with DCM, DMF, and a solution of sodium diethyldithiocarbamate (B1195824) in DMF to remove residual palladium, followed by further DMF and DCM washes.
Protocol 3: Final Cleavage and Deprotection
This protocol is for cleaving the peptide from a Wang or Rink Amide resin and removing acid-labile side-chain protecting groups.
-
Resin Preparation: Wash the final peptide-resin with DCM (3 times) and dry it under vacuum for at least 1 hour.[1]
-
Cleavage:
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
-
Drying: Dry the precipitated peptide under vacuum. The crude peptide can then be purified by HPLC.
Visualizations
Caption: SPPS Workflow for Incorporating 4-Amino-L-phenylalanine.
Caption: Orthogonal Protection Strategy in SPPS with 4-Am-Phe.
Caption: Troubleshooting Common Issues with 4-Am-Phe in SPPS.
References
Technical Support Center: 4-Amino-L-phenylalanine in Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the solubility and coupling challenges associated with the use of 4-Amino-L-phenylalanine in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when incorporating 4-Amino-L-phenylalanine into a peptide sequence during solid-phase peptide synthesis (SPPS)?
A1: The main challenge arises from the presence of the additional primary amino group on the phenyl ring (the para-amino group). This group is nucleophilic and can lead to undesired side reactions, such as peptide chain branching, if not properly protected. Additionally, the introduction of this polar group can influence the solubility of the amino acid derivative and the growing peptide chain, potentially leading to aggregation.[1]
Q2: Which protecting groups are recommended for the side-chain amino group of 4-Amino-L-phenylalanine?
A2: The allyloxycarbonyl (Alloc) group is a commonly used protecting group for the para-amino functionality of 4-Amino-L-phenylalanine.[1] The Alloc group is orthogonal to the most common Nα-protecting groups used in SPPS, namely the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group.[1] This orthogonality allows for the selective removal of the Alloc group under specific, mild conditions without affecting other protecting groups on the peptide.[1]
Q3: My peptide containing 4-Amino-L-phenylalanine is showing poor solubility. What are the likely causes?
A3: Poor solubility and aggregation are common issues in peptide synthesis, particularly with sequences containing hydrophobic residues.[2] While the 4-amino group adds some polarity, the phenylalanine backbone is inherently hydrophobic. Aggregation is often driven by the formation of intermolecular hydrogen bonds, leading to the formation of secondary structures like β-sheets.[3] Peptides with a high content of hydrophobic amino acids are especially prone to poor solubility.
Q4: Can I use standard coupling reagents for 4-Amino-L-phenylalanine?
A4: While standard coupling reagents like HBTU can be used, more potent activating reagents are often recommended for difficult couplings, which can include sterically hindered or aggregation-prone sequences. Reagents such as HATU, HCTU, and COMU are generally more effective and can lead to higher coupling efficiencies and purities, especially when dealing with challenging sequences.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the incorporation of 4-Amino-L-phenylalanine in your peptide synthesis experiments.
| Issue | Potential Cause | Recommended Solution |
| Poor solubility of Fmoc- or Boc-4-Amino-L-phenylalanine | The inherent properties of the protected amino acid may lead to limited solubility in standard SPPS solvents. | - Use a solvent with better solvating properties, such as N-methyl-2-pyrrolidone (NMP) instead of or in a mixture with N,N-Dimethylformamide (DMF). - Gentle warming and sonication can aid in dissolution, but be cautious of potential degradation with prolonged heat. - For Boc-4-Amino-L-phenylalanine, a concentration of up to 150 mg/mL in DMF has been reported to yield a clear solution.[5] |
| Incomplete coupling of 4-Amino-L-phenylalanine | - Steric hindrance from the protecting groups. - Aggregation of the growing peptide chain on the resin, limiting access to the reactive N-terminus.[3] | - Double coupling: Perform the coupling step twice before proceeding to the next deprotection step.[6] - Use a more potent coupling reagent: Switch from HBTU to HATU, HCTU, or COMU.[7][4] - Increase reaction time and equivalents: Extend the coupling time (e.g., to 2-4 hours) and use a higher excess of the amino acid and coupling reagent. - Elevated temperature: Carefully increase the reaction temperature (e.g., to 40-50°C) to improve reaction kinetics, while monitoring for potential racemization. |
| Peptide aggregation during synthesis | Formation of intermolecular hydrogen bonds, leading to secondary structures that are insoluble. This is a common issue with hydrophobic sequences.[2] | - Switch to NMP: NMP has superior solvating properties compared to DMF and can help disrupt peptide aggregation.[3] - Incorporate "difficult sequence" protocols: Add chaotropic salts (e.g., LiCl) to the coupling and deprotection solutions or use structure-disrupting amino acid derivatives (e.g., pseudoprolines) in the peptide backbone if the sequence allows.[3] - Microwave peptide synthesis: Microwave irradiation can help to reduce aggregation and drive reactions to completion.[8] |
| Side-chain branching | Incomplete or premature removal of the side-chain protecting group on the 4-amino position, exposing a nucleophilic site for undesired peptide bond formation. | - Ensure robust side-chain protection: Use an orthogonal protecting group like Alloc that is stable to the Nα-deprotection conditions (piperidine for Fmoc, TFA for Boc).[1] - Optimize deprotection conditions: If selective deprotection of the side-chain is required on-resin, ensure complete and specific removal of the protecting group without affecting other protecting groups. |
Quantitative Data on Solubility
The following table summarizes available quantitative data on the solubility of protected 4-Amino-L-phenylalanine derivatives in common peptide synthesis solvents.
| Compound | Solvent | Concentration | Observation |
| Boc-4-Amino-L-phenylalanine | DMF | 150 mg/mL (0.3 g in 2 mL) | Clear solution[5] |
| Fmoc-4-Amino-L-phenylalanine | DMF | Not specified | Soluble |
| Fmoc-4-Amino-L-phenylalanine | NMP | Not specified | Soluble |
Experimental Protocols
Protocol 1: Dissolving Protected 4-Amino-L-phenylalanine
This protocol outlines a general procedure for dissolving Fmoc- or Boc-protected 4-Amino-L-phenylalanine for use in SPPS.
Materials:
-
Fmoc-4-Amino-L-phenylalanine or Boc-4-Amino-L-phenylalanine
-
N,N-Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP)
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Weigh the required amount of the protected amino acid into a clean, dry vial.
-
Add the desired volume of DMF or NMP to achieve the target concentration. For initial attempts, a concentration of 0.2-0.5 M is recommended.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If undissolved material remains, sonicate the vial in an ultrasonic bath for 5-10 minutes at room temperature.
-
If the solution is still not clear, gentle warming (up to 40°C) can be applied with intermittent vortexing. Avoid prolonged heating to minimize the risk of degradation.
-
Once a clear solution is obtained, it is ready for the activation and coupling steps.
Protocol 2: Difficult Coupling of 4-Amino-L-phenylalanine in SPPS
This protocol describes a method for coupling 4-Amino-L-phenylalanine in sequences that are prone to aggregation or show incomplete coupling with standard methods.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-4-Amino-L-phenylalanine-(Side-chain protected)-OH
-
HATU (or HCTU/COMU)
-
N,N-Diisopropylethylamine (DIPEA)
-
NMP
-
DMF
-
Syringe or automated peptide synthesizer
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF and perform the Nα-Fmoc deprotection using 20% piperidine (B6355638) in DMF. Wash the resin thoroughly with DMF.
-
Activation Solution Preparation: In a separate vial, dissolve Fmoc-4-Amino-L-phenylalanine-(Side-chain protected)-OH (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in NMP.
-
Activation: Add DIPEA (8 equivalents) to the amino acid/coupling reagent mixture and allow it to pre-activate for 1-2 minutes.
-
First Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring (Optional): Take a small sample of the resin beads and perform a Kaiser test to check for the presence of free primary amines. A negative (colorless) result indicates complete coupling.
-
Washing: Wash the resin thoroughly with DMF.
-
Double Coupling (Recommended): Repeat steps 2-4 to perform a second coupling reaction. This helps to ensure the highest possible coupling efficiency, especially for difficult sequences.
-
Final Washing: After the second coupling, wash the resin thoroughly with DMF to remove any excess reagents before proceeding to the next deprotection step.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. 4-Amino-N-Boc-L-phenylalanine, 95% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. benchchem.com [benchchem.com]
- 8. blog.mblintl.com [blog.mblintl.com]
minimizing racemization of 4-Amino-L-phenylalanine during synthesis
Technical Support Center: Synthesis of 4-Amino-L-phenylalanine
Welcome to the technical support center for the synthesis and handling of 4-Amino-L-phenylalanine. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address challenges related to minimizing racemization during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue when working with 4-Amino-L-phenylalanine?
A1: Racemization is a chemical process that converts a pure enantiomer, such as 4-Amino-L-phenylalanine, into a mixture containing both its L- and D-isomers.[1] In pharmaceutical and biological applications, the specific three-dimensional structure of a molecule is often essential for its activity.[2] The synthesis of peptides and other chiral molecules requires high stereochemical purity, as the presence of the incorrect isomer (diastereomer) can drastically reduce or eliminate therapeutic efficacy and introduce significant purification challenges.[2]
Q2: What is the primary mechanism leading to racemization during peptide bond formation?
A2: The most prevalent mechanism for racemization during peptide coupling involves the formation of a 5(4H)-oxazolone, also known as an azlactone, intermediate.[1] The α-proton of the N-protected amino acid becomes highly acidic in this intermediate form. A base present in the reaction mixture can easily abstract this proton, leading to a planar, achiral enolate intermediate.[1][3] Subsequent reprotonation can occur from either face of the planar structure, resulting in a mixture of the original L-isomer and the undesired D-isomer.[1] A less common pathway is the direct abstraction of the α-proton from the activated carboxylic acid by a base.[1]
Q3: My synthesis is showing significant levels of the D-isomer. What are the most common causes?
A3: Several factors can accelerate racemization. The most common culprits include:
-
The Coupling Reagent: The method used to activate the carboxylic acid is a primary factor. Carbodiimide (B86325) reagents like DCC and DIC are known to cause significant racemization when used without additives.[1][4]
-
The Base: The strength and steric hindrance of the base used are critical. Strong, non-hindered bases can readily abstract the α-proton, promoting racemization.[5][6]
-
Reaction Temperature: Elevated temperatures, often used in microwave-assisted peptide synthesis, can significantly increase the rate of racemization.[2][6]
-
Activation Time: Allowing the amino acid to remain in its activated state for an extended period before the amine component is introduced increases the opportunity for oxazolone (B7731731) formation and subsequent racemization.[6]
-
Nα-Protecting Group: The type of protecting group on the alpha-amino group plays a role. Acyl-type protecting groups (e.g., Acetyl) are much more prone to forming oxazolones than urethane-type protecting groups (e.g., Fmoc, Boc, Cbz).[3][7][8]
Q4: Which coupling reagents and additives are best for minimizing racemization?
A4: To preserve stereochemical integrity, the choice of coupling reagent is crucial.
-
Onium Salts (Uronium/Aminium/Phosphonium): Reagents such as HATU, HBTU, and PyBOP are generally preferred. They react quickly to form active esters, which minimizes the lifetime of the racemization-prone activated intermediate.[1][2][6]
-
Additives: When using carbodiimide coupling reagents (e.g., DIC, DCC), the use of additives is essential to suppress racemization.[4][5] Additives like 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) react with the activated intermediate to form active esters that are less susceptible to racemization.[4][5] HOAt and newer oxime-based additives like Oxyma are considered particularly effective.[5]
Q5: How does the choice of base impact racemization?
A5: The base plays a dual role: it neutralizes salts and facilitates the coupling reaction, but it is also the primary cause of α-proton abstraction.
-
Sterically Hindered or Weaker Bases are Preferred: Bases with significant steric bulk or lower basicity are less likely to cause racemization. 2,4,6-collidine (TMP) and N-methylmorpholine (NMM) are generally superior choices compared to N,N-diisopropylethylamine (DIEA) or triethylamine (B128534) (TEA).[5][6]
-
Relative Racemization Tendency: The tendency for bases to promote racemization generally follows the order: 2,4,6-collidine (least) < N-methylmorpholine < N,N-diisopropylethylamine < triethylamine (most).[5]
Q6: Are there alternative methods for synthesizing 4-Amino-L-phenylalanine or its derivatives without racemization?
A6: Yes, enzymatic methods offer excellent stereoselectivity. Phenylalanine ammonia (B1221849) lyases (PALs) can be used for the amination of corresponding cinnamic acids to produce L-phenylalanine analogues.[9] Phenylalanine dehydrogenases can also be employed for the enantioselective synthesis of non-natural amino acids from 2-oxo acids.[10] These biocatalytic approaches are powerful for producing the amino acid monomer with very high enantiopurity.[11]
Troubleshooting Guide: High Epimerization Levels
| Symptom | Potential Cause | Recommended Solution |
| High levels of D-isomer detected in the final product. | Use of a racemization-prone coupling reagent (e.g., carbodiimides alone). | • Add an anti-racemization additive such as HOAt or OxymaPure to the coupling reaction.[1][4][6] • Switch to an onium salt-based coupling reagent like HATU or HBTU.[1] |
| The base used is too strong or not sterically hindered. | • Use a weaker or more sterically hindered base.[6] • Replace N,N-diisopropylethylamine (DIEA) or triethylamine (TEA) with N-methylmorpholine (NMM) or 2,4,6-collidine (TMP).[5][6] | |
| The reaction temperature is too high. | • Perform the coupling reaction at a lower temperature (e.g., 0 °C or room temperature).[6] • This is especially important for microwave-assisted synthesis where temperatures can be significantly elevated.[2] | |
| The Nα-protecting group is an acyl type. | • Ensure a urethane-type protecting group (Fmoc, Boc) is used for the α-amino group, as these are significantly more resistant to racemization than acyl-type groups.[3] | |
| Prolonged pre-activation of the carboxylic acid. | • Add the coupling reagent to the mixture of the protected amino acid and the amine component simultaneously (in situ activation).[6] • If pre-activation is necessary, keep the time to an absolute minimum.[6] |
Data Summary Tables
Table 1: Comparison of Coupling Reagents & Additives for Racemization Suppression
| Reagent Class | Examples | Relative Racemization Risk | Notes |
| Carbodiimides (alone) | DIC, DCC | High | Not recommended without an additive due to high risk of racemization.[1] |
| Carbodiimides + Additive | DIC/HOBt, DIC/HOAt, DIC/Oxyma | Low to Medium | The addition of HOBt, HOAt, or Oxyma is critical to form active esters and suppress racemization.[4][5] HOAt and Oxyma are generally more effective than HOBt.[5] |
| Onium Salts (Uronium/Aminium) | HBTU, HATU, HCTU | Low | Generally considered safer for racemization-prone couplings due to rapid formation of active esters.[1][2] |
| Onium Salts (Phosphonium) | PyBOP, PyAOP | Low | Also highly effective at minimizing racemization.[2] |
Table 2: Influence of Organic Base on Racemization
| Base | Abbreviation | Approximate pKa | Steric Hindrance | Relative Racemization Risk |
| Triethylamine | TEA | 10.7 | Low | High |
| N,N-Diisopropylethylamine | DIEA, Hünig's base | 10.1 | Medium | Medium |
| N-Methylmorpholine | NMM | 7.4 | Medium | Low |
| 2,4,6-Collidine | TMP | 7.4 | High | Very Low |
Note: Relative risk is a generalization. Actual racemization levels are highly dependent on the specific substrate, solvent, and temperature.[5]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. benchchem.com [benchchem.com]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 8. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase [frontiersin.org]
- 10. Enantioselective synthesis of non-natural amino acids using phenylalanine dehydrogenases modified by site-directed mutagenesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Incorporation of Multiple 4-Amino-L-phenylalanine (pAF) Residues
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and purification of peptides and proteins containing multiple 4-Amino-L-phenylalanine (pAF) residues.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when incorporating multiple 4-Amino-L-phenylalanine (pAF) residues into a peptide sequence?
A1: The primary challenges stem from the physicochemical properties of the pAF residue. The aromatic side chain increases the hydrophobicity of the peptide, which can lead to several issues as more pAF residues are incorporated:
-
Aggregation: Peptides with multiple hydrophobic residues like pAF are prone to self-association and aggregation during solid-phase peptide synthesis (SPPS). This can lead to incomplete reactions and low yields.[1][2]
-
Poor Solubility: The resulting peptide may have poor solubility in aqueous solutions, making purification by reversed-phase high-performance liquid chromatography (RP-HPLC) difficult.[3][4]
-
Difficult Synthesis: Aggregation of the growing peptide chain on the resin can hinder both the deprotection of the N-terminal Fmoc group and the subsequent amino acid coupling steps, resulting in deletion sequences.[1]
-
Side Reactions: The free amino group on the phenyl ring of pAF can potentially undergo side reactions if not properly protected.
Q2: Is it necessary to protect the side-chain amino group of pAF during Fmoc-based solid-phase peptide synthesis (SPPS)?
A2: Yes, it is highly recommended to protect the para-amino group of the phenylalanine side chain. During peptide synthesis, this amino group can react with activated amino acids, leading to the formation of branched peptides. An orthogonal protecting group is required, which is stable to the basic conditions used for Fmoc removal (e.g., piperidine) but can be cleaved at the end of the synthesis, typically under acidic conditions. Common protecting groups for the side-chain amino group of pAF include tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Z).[5]
Q3: What are the expected challenges during the purification of peptides containing multiple pAF residues?
A3: Peptides rich in pAF are generally hydrophobic, which presents challenges for purification by RP-HPLC.[6] Expected difficulties include:
-
Strong Retention: The peptide may bind very strongly to the C18 stationary phase, requiring high concentrations of organic solvent (e.g., acetonitrile) for elution.[7] This can lead to broad peaks and poor resolution.
-
Aggregation on the Column: The peptide may aggregate on the HPLC column, leading to peak tailing, low recovery, and even column clogging.
-
Co-elution of Impurities: Deletion sequences, which are also hydrophobic, may have similar retention times to the target peptide, making separation challenging.[8]
Q4: How can I characterize my final peptide to confirm the successful incorporation of multiple pAF residues?
A4: Mass spectrometry is the primary tool for confirming the identity and purity of your synthetic peptide.[9]
-
Intact Mass Analysis: Techniques like MALDI-TOF or LC-MS can be used to determine the molecular weight of the purified peptide.[9][10] This will confirm if the correct number of pAF residues have been incorporated.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation analysis (MS/MS) can be used to sequence the peptide, providing definitive confirmation of the amino acid sequence, including the positions of the pAF residues.[11][12]
Troubleshooting Guides
Problem 1: Low Yield and Incomplete Coupling During Synthesis
Symptoms:
-
Positive Kaiser test after coupling, indicating free amines.
-
Mass spectrometry of the crude product shows a high prevalence of deletion sequences (missing one or more pAF residues).
-
The resin beads are observed to be clumping or shrinking.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Solutions |
| Peptide Aggregation on Resin | 1. Change Solvent: Switch from standard DMF to N-methylpyrrolidone (NMP) or add a chaotropic agent like LiCl to the coupling and deprotection solutions to disrupt hydrogen bonding.[1] 2. Elevate Temperature: Perform the coupling reactions at a higher temperature (e.g., 50-60°C) to reduce aggregation.[1] 3. Use Special Reagents: Incorporate "difficult sequence" protocols, which may involve using stronger coupling reagents like HATU or HBTU. 4. Microwave Synthesis: Utilize a microwave peptide synthesizer to improve coupling efficiency for difficult sequences.[1] |
| Steric Hindrance | 1. Extend Coupling Time: Increase the coupling reaction time to allow for complete acylation. 2. Double Coupling: Perform a second coupling step with fresh reagents to drive the reaction to completion. |
| Inefficient Fmoc Deprotection | 1. Use a Stronger Base: If piperidine (B6355638) is not effectively removing the Fmoc group due to aggregation, consider using a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in the deprotection solution.[1][13] |
Problem 2: Poor Solubility of the Crude or Purified Peptide
Symptoms:
-
The lyophilized peptide does not dissolve in standard aqueous buffers (e.g., water, PBS).
-
Precipitation is observed when trying to dissolve the peptide for purification or bioassays.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Solutions |
| High Hydrophobicity | 1. Test Different Solvents: Before dissolving the entire sample, test the solubility of a small amount in various solvents. Start with water, then try adding organic solvents like acetonitrile (B52724), DMSO, or DMF.[3][4] For basic peptides, try an acidic solution (e.g., 10% acetic acid), and for acidic peptides, a basic solution (e.g., 0.1% ammonium (B1175870) hydroxide).[3] 2. Sonication: Use a bath sonicator to help break up aggregates and improve dissolution. Perform sonication in short bursts on ice to prevent heating.[4] 3. Use Chaotropic Agents: As a last resort for non-biological applications, agents like 6 M guanidine (B92328) hydrochloride (Gdn-HCl) or 8 M urea (B33335) can be used to solubilize highly aggregated peptides.[4] |
| Incorrect pH | 1. Adjust pH: The solubility of a peptide is often lowest at its isoelectric point (pI). Adjusting the pH of the solution away from the pI can increase solubility.[4] |
Problem 3: Difficulty in RP-HPLC Purification
Symptoms:
-
Broad, tailing peaks on the chromatogram.
-
Low recovery of the peptide from the column.
-
Poor separation between the target peptide and impurities.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Solutions |
| Strong Hydrophobic Interactions | 1. Optimize Gradient: Use a shallower gradient to improve the separation of closely eluting peaks.[14] 2. Change Mobile Phase Modifier: While TFA is standard, for very hydrophobic peptides, formic acid can sometimes provide different selectivity. 3. Elevated Temperature: Running the HPLC at a higher temperature (e.g., 40-60°C) can improve peak shape and reduce retention times for hydrophobic peptides. |
| Peptide Aggregation | 1. Lower Sample Concentration: Inject a more dilute sample to reduce the chance of on-column aggregation. 2. Use Organic Solvent in Sample: Dissolve the peptide in a solution containing a small amount of organic solvent (e.g., acetonitrile or DMSO) before injection. |
| Column Choice | 1. Wide-Pore Column: Ensure you are using a wide-pore (300 Å) column, which is better suited for large peptides and can help reduce secondary interactions.[14] 2. Different Stationary Phase: If a C18 column is not providing adequate separation, consider a C8 or C4 column, which are less hydrophobic. |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Poly-pAF Peptide
This protocol outlines the manual Fmoc-SPPS for a generic peptide containing multiple pAF residues.
-
Resin Preparation:
-
Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in DMF for 30 minutes in a reaction vessel.
-
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (for Fmoc-pAF(Boc)-OH and other amino acids):
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activation mixture to the deprotected resin.
-
Agitate for 1-2 hours at room temperature. For consecutive pAF residues, consider extending the coupling time to 4 hours or performing a double coupling.
-
Perform a Kaiser test to monitor the reaction. If the test is positive (blue beads), extend the coupling time or perform a second coupling.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Repeat Synthesis Cycle:
-
Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
-
Final Cleavage and Deprotection:
-
After the final coupling and Fmoc deprotection, wash the resin with DMF and DCM, and dry it under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Protocol 2: RP-HPLC Purification
-
Sample Preparation:
-
Dissolve a small amount of the lyophilized crude peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA) to create a stock solution.
-
-
Chromatography Conditions:
-
Column: C18 wide-pore (300 Å), 5 µm particle size.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Start with a shallow gradient (e.g., 20-60% B over 40 minutes) for the initial analytical run. Optimize the gradient based on the retention time of the target peptide.
-
Flow Rate: 1 mL/min for analytical, scale up accordingly for preparative.
-
Detection: 220 nm and 280 nm.
-
-
Purification Run:
-
Inject the sample onto the equilibrated column.
-
Collect fractions corresponding to the major peaks.
-
Analyze the collected fractions by mass spectrometry to identify the fraction containing the target peptide.
-
Pool the pure fractions and lyophilize.
-
Visualizations
References
- 1. peptide.com [peptide.com]
- 2. Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of p-amino-L-phenylalanine derivatives with protected p-amino group for preparation of p-azido-L-phenylalanine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. agilent.com [agilent.com]
- 8. Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes Informs Sustainability in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biopharmaspec.com [biopharmaspec.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Accelerated Multiphosphorylated Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hplc.eu [hplc.eu]
Technical Support Center: Improving Yield of Peptides Containing 4-Amino-L-phenylalanine
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address challenges encountered during the synthesis of peptides containing 4-Amino-L-phenylalanine (Aph).
Troubleshooting Guide
This guide addresses specific issues that may arise during solid-phase peptide synthesis (SPPS) of Aph-containing peptides.
Question: Why is my coupling efficiency low after adding Fmoc-Aph(Boc)-OH?
Answer: Low coupling efficiency for Fmoc-Aph(Boc)-OH can stem from several factors, including steric hindrance and issues with the growing peptide chain.
Potential Causes & Solutions:
-
Insufficient Reagent Activity: Standard coupling reagents may not be potent enough for this specific amino acid.
-
Low Reagent Concentration: The reaction may not be driven to completion if concentrations are too low.
-
Peptide Aggregation: The growing peptide chain may aggregate on the solid support, blocking reactive sites. This is especially common in hydrophobic sequences.[3]
-
Solution 1: Switch the primary synthesis solvent from Dimethylformamide (DMF) to N-Methyl-2-pyrrolidone (NMP), which can better solvate the growing peptide chain.[3]
-
Solution 2: Incorporate backbone protection strategies like pseudoproline or depsipeptide units to disrupt secondary structure formation.[4]
-
-
Single Coupling Insufficiency: A single coupling cycle may not be enough for complete incorporation.
Question: My final product shows deletion sequences lacking the Aph residue. What went wrong?
Answer: The presence of deletion sequences indicates a failure to incorporate the Aph residue into some peptide chains. This is a direct result of incomplete or failed coupling.
Potential Causes & Solutions:
-
Incomplete Coupling: The primary cause is a failed coupling reaction at the Aph step.
-
Solution: Implement the solutions for low coupling efficiency mentioned above, particularly using stronger coupling reagents or performing a double coupling.[1]
-
-
Unreacted Amino Groups: If some N-terminal amino groups on the resin remain uncoupled, they will react in the next cycle, leading to a deletion sequence.
-
Solution: After the coupling step for Aph, perform a "capping" step. This involves treating the resin with a reagent like acetic anhydride (B1165640) to permanently block any unreacted amino groups, preventing them from participating further in the synthesis.[1]
-
Question: I am seeing unexpected peaks of similar mass in my HPLC/MS analysis. Could these be side reactions related to Aph?
Answer: Yes, the unprotected amino group on the phenyl side chain of Aph is a potential site for unwanted side reactions if not properly protected.
Potential Causes & Solutions:
-
Side-Chain Acylation: The side-chain primary amine can be acylated during subsequent coupling steps if it is not protected.
-
Solution: Always use an Aph derivative with an orthogonal protecting group on the side-chain amine. The standard is Fmoc-Aph(Boc)-OH, where the tert-butyloxycarbonyl (Boc) group protects the side chain.[5] This Boc group is stable to the basic conditions used for Fmoc removal but can be cleaved with acid (TFA) during the final cleavage step.[5][6]
-
-
Modification During Cleavage: Aggressive cleavage conditions can sometimes modify sensitive residues.
-
Solution: Ensure your cleavage cocktail contains appropriate scavengers. While Aph itself is not as susceptible as Tryptophan or Cysteine, using a standard cocktail like 95% TFA, 2.5% water, and 2.5% Triisopropylsilane (TIS) is good practice.
-
Frequently Asked Questions (FAQs)
Question: Why is an orthogonal protection strategy essential for 4-Amino-L-phenylalanine?
Answer: An orthogonal protection strategy is critical because 4-Amino-L-phenylalanine has two primary amino groups: the α-amine involved in peptide backbone formation and the side-chain amine on the phenyl ring.[5] Orthogonality means using two different types of protecting groups that can be removed under distinct chemical conditions without affecting the other.[5] In the standard Fmoc/tBu strategy for SPPS, the α-amine is protected by the base-labile Fmoc group, while the Aph side-chain amine is protected by the acid-labile Boc group.[5] This allows for the selective removal of the Fmoc group at each synthesis cycle to extend the peptide chain, while the Boc group remains intact, preventing unwanted side reactions at the side chain.[5][6]
Question: What is the recommended protection scheme for incorporating Aph in Fmoc-SPPS?
Answer: The most widely used and recommended derivative is Fmoc-Aph(Boc)-OH .
-
Fmoc (9-fluorenylmethyloxycarbonyl): Protects the α-amine. It is removed at each coupling cycle with a mild base, typically 20% piperidine (B6355638) in DMF.[5]
-
Boc (tert-butyloxycarbonyl): Protects the side-chain amine. It is stable to piperidine but is removed during the final cleavage from the resin using a strong acid like Trifluoroacetic Acid (TFA).[5]
References
deprotection strategies for 4-Amino-L-phenylalanine-containing peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Amino-L-phenylalanine (Aph) containing peptides. This resource provides troubleshooting guides and frequently asked questions to address specific issues encountered during the crucial deprotection steps of peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common protecting groups for the side-chain amino group of 4-Amino-L-phenylalanine (Aph) in solid-phase peptide synthesis (SPPS)?
The most common strategies involve using protecting groups that are orthogonal to the Nα-Fmoc group, which is labile to basic conditions (e.g., piperidine).[1] This allows for selective deprotection of the side chain while the peptide remains attached to the resin and the N-terminus is protected. Key protecting groups for the Aph side chain include:
-
Boc (tert-butyloxycarbonyl): This is a widely used acid-labile group, typically removed with trifluoroacetic acid (TFA).[1][2] Its stability in the basic conditions used for Fmoc removal makes it an excellent choice for orthogonal protection.[1]
-
Alloc (allyloxycarbonyl): This group is stable to both acid and base but can be selectively removed under neutral conditions using a palladium(0) catalyst.[3] This provides an additional layer of orthogonality.
-
Dde (N-1-(4,4-Dimethyl-2,6-dioxohexyl)ethyl): The Dde group is stable to both TFA and piperidine (B6355638) but can be cleaved with a 2% hydrazine (B178648) solution in DMF, offering another orthogonal deprotection strategy.[2]
Q2: How do I selectively deprotect the Boc group from the Aph side chain on-resin?
Selective on-resin deprotection of a side-chain Boc group is performed using moderately strong acidic conditions that will not cleave the peptide from most acid-labile linkers (like Wang or Rink Amide). The N-terminus must be protected, typically with Fmoc, during this step.[1] A common method involves treating the peptide-resin with a solution of 20-30% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).[1]
Q3: What causes incomplete Fmoc deprotection and how can I troubleshoot it?
Incomplete removal of the Nα-Fmoc group is a common issue in SPPS that can lead to deletion sequences in the final peptide.[4] Several factors can be responsible:
-
Peptide Aggregation: As the peptide chain grows, it can form secondary structures like β-sheets, which physically block the piperidine reagent from accessing the N-terminal Fmoc group.[5][6]
-
Insufficient Deprotection Time/Reagent: The standard deprotection time may not be sufficient for sterically hindered amino acids or within aggregated sequences.
-
Poor Solvent Quality: The quality of the DMF can impact the efficiency of the deprotection reaction.
To troubleshoot, consider switching to a stronger base like DBU in the deprotection reagent, using chaotropic salts to disrupt aggregation, or sonicating the reaction mixture.[5] Automated synthesizers often monitor the UV absorbance of the DBF-piperidine adduct to ensure the reaction goes to completion.[6]
Q4: What are common side reactions during the final cleavage and deprotection of Aph-containing peptides?
The final cleavage from the resin, typically using a high concentration of TFA, also removes most side-chain protecting groups. This highly acidic environment can lead to side reactions. For Aph-containing peptides, the primary concern is the reactivity of other amino acids in the sequence:
-
Alkylation of Sensitive Residues: Cationic species generated from the cleavage of protecting groups (e.g., t-butyl cations from Boc groups) can alkylate electron-rich residues like Tryptophan (Trp) and Methionine (Met).[5]
-
Aspartimide Formation: Sequences containing Asp-Gly or Asp-Ser are prone to forming a cyclic aspartimide intermediate under acidic conditions, which can then reopen to form a mixture of α- and β-aspartyl peptides.[5]
To minimize these side reactions, a "cleavage cocktail" containing scavengers is essential. Common scavengers include water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT) to trap reactive cations.[7]
Troubleshooting Guide
This guide addresses specific problems, their potential causes, and recommended solutions during the deprotection of 4-Amino-L-phenylalanine peptides.
| Problem | Potential Cause(s) | Recommended Solution(s) | Citation |
| Incomplete Side-Chain Boc Deprotection | 1. Insufficient acid concentration or reaction time. 2. Peptide aggregation blocking reagent access. | 1. Increase TFA concentration (up to 50%) or extend reaction time. Monitor with a test cleavage. 2. Swell the resin in a solvent like N-methylpyrrolidone (NMP) or add chaotropic salts prior to deprotection. | [1][5] |
| Loss of Peptide from Resin During Side-Chain Deprotection | The linker is too acid-sensitive for the deprotection conditions (e.g., 2-Chlorotrityl resin with >1% TFA). | Use a more robust linker like Wang or Rink Amide for on-resin side-chain manipulations with moderate TFA concentrations. For highly acid-sensitive linkers, use an alternative orthogonal protecting group like Alloc or Dde. | [3][8] |
| Unidentified Peaks in HPLC After Final Cleavage | 1. Side-reactions from scavenged protecting groups. 2. Aspartimide formation. 3. Oxidation of Met or Cys residues. | 1. Optimize the scavenger cocktail based on the peptide sequence. Use TIS to reduce trityl cations; use EDT for Pbf/Pmc groups from Arginine. 2. If possible, replace Asp with a derivative less prone to cyclization. Adding HOBt to piperidine during Fmoc deprotection can sometimes reduce formation. 3. Degas all solutions and perform cleavage under an inert atmosphere (N₂ or Ar). Add DTT to the final product to reduce oxidized species. | [5][7][9] |
| Incomplete Removal of Alloc Group | 1. Inactive Palladium(0) catalyst. 2. Insufficient scavenger (e.g., phenylsilane). | 1. Ensure the catalyst is fresh and the reaction is performed under an inert atmosphere to prevent oxidation. 2. Increase the equivalents of the scavenger and/or catalyst. Monitor the reaction by taking a small resin sample for a test cleavage and HPLC-MS analysis. | [3] |
Deprotection Condition Summary
The following table summarizes typical conditions for removing common protecting groups used in the synthesis of Aph-containing peptides.
| Protecting Group | Location | Reagent | Typical Conditions | Efficiency | Notes | Citation |
| Fmoc | Nα-Amine | 20% Piperidine in DMF | 2 x 10 min, Room Temp | >99% | Standard step in peptide elongation. | [1][4] |
| Boc | Side-Chain Amine | 20-30% TFA in DCM | 2 x 15 min, Room Temp | >95% | For selective on-resin deprotection. N-terminus must be Fmoc-protected. | [1] |
| Alloc | Side-Chain Amine | Pd(PPh₃)₄, PhSiH₃ in DCM | 1-2 hours, Room Temp | >95% | Must be performed under an inert atmosphere. | [3] |
| tBu, Pbf, Trt, etc. | Various Side Chains | 95% TFA, 2.5% H₂O, 2.5% TIS | 2-4 hours, Room Temp | >90% | Final cleavage and global deprotection. Scavenger choice is sequence-dependent. | [7] |
Experimental Protocols
Protocol 1: Standard Nα-Fmoc Deprotection
This protocol is used at each cycle of peptide elongation.
-
Swell the peptide-resin in Dimethylformamide (DMF) for 30 minutes.
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin. Agitate for 10 minutes.[1]
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for another 10 minutes.
-
Drain the solution and wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine.[1] The resin is now ready for the next amino acid coupling step.
Protocol 2: Selective On-Resin Deprotection of a Side-Chain Boc Group
This protocol is for selectively unmasking the 4-amino group of Aph for further modification.
-
Ensure the N-terminal α-amine of the peptide-resin is protected with an Fmoc group.
-
Wash the peptide-resin with Dichloromethane (DCM) (3 x 1 min).[1]
-
Prepare a deprotection solution of 30% Trifluoroacetic Acid (TFA) in DCM.
-
Add the deprotection solution to the resin and agitate for 20 minutes at room temperature.[1]
-
Drain the solution.
-
Repeat the acid treatment for another 20 minutes to ensure complete removal.[1]
-
Drain the solution and wash the resin thoroughly with DCM (3 times), 10% Diisopropylethylamine (DIPEA) in DMF (2 times, to neutralize the amine salt), and finally DMF (3 times). The free side-chain amine is now ready for modification.
Protocol 3: Selective On-Resin Deprotection of a Side-Chain Alloc Group
This protocol provides an orthogonal method for unmasking the 4-amino group.
-
Ensure all manipulations are carried out under an inert atmosphere (Argon or Nitrogen) to protect the catalyst.
-
Swell the peptide-resin in anhydrous, deoxygenated DCM.
-
In a separate flask, dissolve tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.2-0.3 equivalents per Alloc group) and a scavenger such as phenylsilane (B129415) (PhSiH₃, ~10 equivalents) in DCM.[3]
-
Add the catalyst solution to the resin and agitate at room temperature for 1-2 hours.[3]
-
Monitor the reaction by performing a test cleavage on a small number of beads.
-
Once complete, drain the catalyst solution and wash the resin extensively with DCM (5 times) and DMF (5 times) to remove all traces of the catalyst and scavenger.[3]
Visual Workflows and Logic Diagrams
Caption: Workflow for selective side-chain Boc deprotection of Aph.
Caption: Troubleshooting logic for incomplete deprotection reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. benchchem.com [benchchem.com]
- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. peptide.com [peptide.com]
- 9. chempep.com [chempep.com]
identifying and characterizing byproducts in 4-Amino-L-phenylalanine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing byproducts in reactions involving 4-Amino-L-phenylalanine (4-APhe).
Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts encountered in 4-Amino-L-phenylalanine reactions, particularly during peptide synthesis?
A1: The most common byproducts in 4-APhe reactions, especially in the context of peptide synthesis, are typically related to side reactions involving the amino acid backbone and the coupling reagents used. These can include:
-
Racemization: Loss of stereochemical purity at the alpha-carbon is a significant issue, particularly when using certain activation methods. This leads to the formation of the D-enantiomer of the 4-APhe residue in the peptide chain.
-
N-Acylurea Formation: When using carbodiimide-based coupling reagents like DCC or DIC, the activated O-acylisourea intermediate can rearrange to form a stable N-acylurea byproduct, which is difficult to remove and reduces the yield of the desired peptide.[1]
-
Guanidinylation: With uronium-based coupling reagents like HATU, a potential side reaction is the guanidinylation of the N-terminal amine of the peptide chain, which caps (B75204) the peptide and prevents further elongation.[1]
-
Aspartimide Formation: If 4-APhe is being coupled to an aspartic acid residue, or vice-versa, there is a risk of forming a cyclic aspartimide intermediate. This can subsequently reopen to form a mixture of the desired alpha-peptide and the undesired beta-peptide. This is particularly prevalent in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser.[2]
Q2: My reaction mixture shows a product with the correct mass, but it doesn't have the expected biological activity. What could be the issue?
A2: A likely culprit is racemization. The D-enantiomer of your 4-APhe-containing peptide will have the same mass as the desired L-enantiomer but may have significantly different or no biological activity. It is crucial to analyze the stereochemical purity of your product using a chiral analytical method.
Q3: I am using a carbodiimide (B86325) coupling reagent (DCC/DIC) and am having difficulty purifying my final product. What could be the cause?
A3: A common issue with carbodiimide coupling is the formation of an N-acylurea byproduct.[1] This byproduct can be difficult to separate from the desired product due to similar solubility properties. Optimizing the reaction conditions, such as temperature and the addition of additives like HOBt, can help minimize the formation of this side product.
Q4: Can the aromatic amino group of 4-APhe cause side reactions?
A4: Yes, the 4-amino group on the phenyl ring is a nucleophile and can potentially participate in side reactions, although this is less common than reactions at the alpha-amino group during standard peptide synthesis conditions where the alpha-amino group is the intended nucleophile. Potential side reactions could include acylation by the activated carboxylic acid, especially if the alpha-amino group is sterically hindered or if there is an excess of the activated amino acid. However, in standard solid-phase peptide synthesis (SPPS), the alpha-amino group is deprotected sequentially and is more readily available for coupling.
Troubleshooting Guides
Problem 1: Identification of an Unexpected Peak in HPLC Analysis
Symptoms: An unknown peak is observed in the HPLC chromatogram of your crude reaction mixture, which is not present in the starting materials.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Racemization | 1. Analyze by Chiral HPLC: Use a chiral column to separate the L- and D-enantiomers. 2. Optimize Coupling: Use a coupling reagent known for low racemization, such as COMU or TBTU in the presence of HOBt. Avoid excess base. |
| N-Acylurea Formation (with DCC/DIC) | 1. Characterize by LC-MS: The unexpected peak should have a mass corresponding to the desired peptide plus the mass of the carbodiimide. 2. Reaction Optimization: Perform the coupling at a lower temperature (e.g., 0 °C) and use an additive like HOBt to trap the activated ester and prevent rearrangement. |
| Incomplete Deprotection | 1. Verify by LC-MS: Look for peaks corresponding to the mass of the peptide with protecting groups still attached. 2. Extend Deprotection: Increase the deprotection time or use a stronger deprotection cocktail. |
| Guanidinylation (with HATU/HBTU) | 1. Analyze by LC-MS: The byproduct will have a mass corresponding to the peptide plus a tetramethylguanidinium group. 2. Stoichiometry Control: Use a minimal excess of the coupling reagent and ensure rapid and efficient coupling. |
| Aspartimide Formation | 1. Characterize by LC-MS/MS: The beta-peptide isomer will have the same mass as the alpha-peptide, but fragmentation patterns may differ. 2. Modify Synthesis Strategy: If possible, avoid Asp-4-APhe sequences. Use protecting groups on the aspartic acid side chain that are less prone to cyclization. |
Problem 2: Low Yield of the Desired Product
Symptoms: The overall yield of the purified product is significantly lower than expected.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Formation of Byproducts | 1. Analyze Crude Mixture: Use HPLC and LC-MS to identify and quantify the major byproducts. 2. Address Specific Byproducts: Refer to the troubleshooting guide for unexpected peaks to address the formation of specific byproducts. |
| Incomplete Coupling Reaction | 1. Monitor Reaction: Use a ninhydrin (B49086) test (for SPPS) to ensure the coupling reaction goes to completion. 2. Optimize Coupling Conditions: Increase the coupling time, use a more efficient coupling reagent, or double-couple the amino acid. |
| Product Degradation | 1. Assess Stability: Check the stability of your product under the purification and storage conditions. 4-APhe and its derivatives can be susceptible to oxidation. 2. Modify Workup: Use milder purification conditions and store the final product under an inert atmosphere at a low temperature. |
Quantitative Data
The extent of byproduct formation is highly dependent on the specific reaction conditions, including the coupling reagents, solvents, temperature, and the peptide sequence.
Table 1: Racemization of N-Acetyl-L-phenylalanine with TBTU Coupling Reagent
| Entry | Base (equivalents) | Temperature (°C) | Time (h) | Diastereomeric Ratio (L:D) |
| 1 | DIPEA (2) | rt | 24 | Major D-isomer |
| 2 | DIPEA (1) | rt | 24 | Major D-isomer |
| 3 | Pyridine (2) | rt | 24 | 95:5 |
| 4 | Pyridine (1) | rt | 24 | 98:2 |
Data adapted from a study on N-Acetyl-L-phenylalanine, which serves as a model for potential racemization of 4-APhe under similar conditions.[3]
Experimental Protocols
Protocol 1: HPLC-UV Method for Byproduct Analysis
This protocol provides a general method for the separation of 4-Amino-L-phenylalanine and potential byproducts.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve the crude reaction mixture in a suitable solvent (e.g., DMSO, DMF, or the initial mobile phase) and filter through a 0.45 µm syringe filter.
Protocol 2: LC-MS Method for Byproduct Identification
This protocol is for the identification of byproducts by their mass-to-charge ratio.
-
LC System: Use the same HPLC conditions as in Protocol 1.
-
Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer.
-
Ionization Mode: Positive ion mode is generally suitable for peptides.
-
Mass Range: Scan a mass range appropriate for the expected product and potential byproducts (e.g., 100-2000 m/z).
-
Data Analysis: Extract ion chromatograms for the expected masses of potential byproducts (e.g., racemized product, N-acylurea adduct, guanidinylated product, etc.).
Protocol 3: 1H NMR for Structural Characterization
This protocol is for the structural elucidation of isolated byproducts.
-
Sample Preparation: Isolate the byproduct of interest using preparative HPLC. Dissolve the purified byproduct in a suitable deuterated solvent (e.g., DMSO-d6, D2O, or CD3OD).
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments:
-
1D 1H NMR: To identify the types and number of protons.
-
2D COSY: To determine proton-proton couplings within the same spin system.
-
2D TOCSY: To identify all protons within a spin system (e.g., an amino acid residue).
-
2D NOESY/ROESY: To determine through-space proximities of protons, which can help in stereochemical assignments.
-
-
Data Analysis: Compare the chemical shifts and coupling constants with those of the starting materials and the expected product to deduce the structure of the byproduct.
Visualizations
References
Technical Support Center: Managing Peptide Aggregation with 4-Amino-L-phenylalanine
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with peptides containing 4-Amino-L-phenylalanine (Aph). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you anticipate and overcome challenges related to peptide aggregation during your experiments.
Understanding Aggregation in Aph-Containing Peptides
The incorporation of 4-Amino-L-phenylalanine, a synthetic amino acid, into a peptide sequence can significantly alter its physicochemical properties, including its propensity to aggregate. Unlike its natural counterpart, L-phenylalanine, which is known to drive aggregation through hydrophobic and π-π stacking interactions, the introduction of a primary amino group at the para-position of the phenyl ring in Aph introduces a new dynamic.
The 4-amino group is a strong electron-donating group, which can disrupt the π-π stacking interactions between aromatic rings that are a major driving force for the aggregation of phenylalanine-containing peptides.[1] This disruption can lead to a reduced tendency for amyloid fibril formation.[1] Furthermore, the amino group can be protonated, introducing a positive charge that can lead to electrostatic repulsion between peptide chains, further hindering aggregation. This contributes to the observation that poly(4-amino-L-phenylalanine) exhibits good water solubility, in contrast to the more aggregation-prone poly(L-phenylalanine).[2]
However, aggregation of Aph-containing peptides is not entirely eliminated and can still occur under certain conditions, influenced by factors such as pH, concentration, and the overall peptide sequence.
Frequently Asked Questions (FAQs)
Q1: Why is my peptide containing 4-Amino-L-phenylalanine aggregating?
A1: Several factors can contribute to the aggregation of your Aph-containing peptide:
-
pH approaching the isoelectric point (pI): At the pI, the net charge of the peptide is zero, minimizing electrostatic repulsion and increasing the likelihood of aggregation driven by other intermolecular forces. The pKa of the 4-amino group is a critical determinant of the peptide's overall charge at a given pH.
-
High Peptide Concentration: Increased concentration promotes intermolecular interactions, which can lead to the formation of aggregates.
-
Hydrophobic Nature of the Overall Peptide: If the rest of your peptide sequence is highly hydrophobic, this can still be a dominant driving force for aggregation, even with the presence of the more polar Aph residue.
-
Presence of Other Aromatic Residues: If your peptide contains other aromatic amino acids like phenylalanine, tyrosine, or tryptophan, π-π stacking interactions involving these residues can still promote aggregation.[3]
-
Inappropriate Storage Conditions: Lyophilized peptides are generally stable, but improper storage in solution, especially with repeated freeze-thaw cycles, can induce aggregation.
Q2: How does the 4-amino group on phenylalanine affect its aggregation properties?
A2: The 4-amino group has a significant impact on the aggregation propensity of phenylalanine:
-
Disruption of π-π Stacking: As an electron-donating group, the 4-amino group alters the electron distribution of the phenyl ring, which can weaken or disrupt the π-π stacking interactions that are a primary driver of aggregation in peptides containing unmodified phenylalanine.[1]
-
Increased Polarity and Hydrophilicity: The amino group increases the polarity of the side chain, which can improve the peptide's interaction with aqueous solvents and reduce its tendency to aggregate through hydrophobic collapse.
-
pH-Dependent Charge: The 4-amino group can be protonated at acidic pH, introducing a positive charge. This charge can lead to electrostatic repulsion between peptide molecules, thereby inhibiting aggregation.
Q3: What is the first troubleshooting step I should take if I observe aggregation?
A3: The first and often most effective step is to adjust the pH of your peptide solution. Move the pH at least 1-2 units away from the calculated isoelectric point (pI) of your peptide. For a peptide containing Aph, this often means working at a more acidic pH where the 4-amino group is protonated, leading to increased solubility due to electrostatic repulsion.
Troubleshooting Guide
This guide provides a systematic approach to resolving aggregation issues with your 4-Amino-L-phenylalanine-containing peptides.
| Problem | Potential Cause | Recommended Solution |
| Peptide precipitates immediately upon dissolution. | pH of the solvent is at or near the peptide's isoelectric point (pI). | Adjust the pH of the solvent to be at least 1-2 units away from the pI. For peptides with a net positive charge at neutral pH (due to the 4-amino group and other basic residues), try a more acidic buffer. For peptides with a net negative charge, try a more basic buffer. |
| Peptide solution becomes cloudy or forms visible aggregates over time. | Slow aggregation is occurring due to factors like high concentration or hydrophobic interactions. | 1. Decrease Peptide Concentration: Work with the lowest concentration of peptide that is feasible for your experiment. 2. Add Solubilizing Agents: Incorporate organic co-solvents like DMSO or DMF in small percentages (e.g., 5-10%) to disrupt hydrophobic interactions. 3. Use Chaotropic Agents: In some cases, low concentrations of chaotropic agents like guanidinium (B1211019) chloride or urea (B33335) can disrupt aggregation. However, be mindful of their potential to denature your peptide or interfere with downstream applications. |
| Lyophilized peptide is difficult to dissolve. | The peptide has formed aggregates during lyophilization or storage. | 1. Sonication: Use a bath sonicator to gently break up small aggregates. 2. Initial Dissolution in Organic Solvent: Dissolve the peptide in a small amount of an organic solvent like DMSO, DMF, or acetonitrile, and then slowly add the aqueous buffer to the desired final concentration. |
| Inconsistent experimental results, possibly due to varying levels of aggregation. | Aggregation is sensitive to minor variations in experimental conditions. | 1. Strict Protocol Adherence: Ensure consistent buffer preparation, pH measurement, and peptide handling for all experiments. 2. Freshly Prepared Solutions: Prepare peptide solutions fresh for each experiment to avoid variability from aged or improperly stored solutions. 3. Characterize Your Peptide Stock: Before use, consider analyzing your peptide stock solution for the presence of aggregates using techniques like Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC). |
Experimental Protocols
Protocol 1: pH-Solubility Profile Determination
This protocol will help you identify the optimal pH range for solubilizing your Aph-containing peptide.
Materials:
-
Your lyophilized Aph-containing peptide
-
A series of buffers covering a pH range from 2 to 10 (e.g., glycine-HCl, acetate, phosphate, borate)
-
Microcentrifuge tubes
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of your peptide in water or a suitable organic solvent if it's highly hydrophobic.
-
In separate microcentrifuge tubes, add a fixed amount of your peptide stock solution to each buffer, ensuring the final peptide concentration is the same across all samples.
-
Incubate the samples at your desired experimental temperature for a set period (e.g., 1 hour), allowing for equilibration.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet any insoluble aggregates.
-
Carefully collect the supernatant from each tube.
-
Measure the absorbance of the supernatant at a wavelength where the peptide absorbs (typically 280 nm if other aromatic residues are present, or a lower wavelength if not).
-
Plot the absorbance (proportional to soluble peptide concentration) versus the pH of the buffer. The pH range with the highest absorbance corresponds to the optimal solubility.
Protocol 2: Thioflavin T (ThT) Assay for Amyloid Fibril Detection
This assay is used to detect the formation of amyloid-like fibrils, a common form of peptide aggregation.
Materials:
-
Your Aph-containing peptide
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare solutions of your peptide at different concentrations in the assay buffer. Include a buffer-only control.
-
Incubate the peptide solutions under conditions you want to test for aggregation (e.g., 37°C with gentle agitation).
-
At various time points, take aliquots of your peptide solutions.
-
In the 96-well plate, add your peptide aliquot and ThT stock solution to the assay buffer to a final concentration of, for example, 10 µM peptide and 20 µM ThT.
-
Incubate for 5 minutes at room temperature in the dark.
-
Measure the fluorescence intensity using an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.
-
An increase in fluorescence intensity over time or with increasing peptide concentration indicates the formation of amyloid-like fibrils.
Visualizing the Impact of the 4-Amino Group
The following diagrams illustrate the conceptual differences in intermolecular interactions between peptides containing L-phenylalanine (Phe) and 4-Amino-L-phenylalanine (Aph).
References
impact of steric hindrance from 4-Amino-L-phenylalanine on synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of peptides containing the sterically hindered, non-canonical amino acid 4-Amino-L-phenylalanine.
Troubleshooting Guide
Issue 1: Incomplete or Slow Coupling Reactions
Symptoms:
-
Positive Kaiser test (or other amine test) after a coupling step.
-
Low yield of the desired peptide product.
-
Presence of deletion sequences (peptide missing the 4-Amino-L-phenylalanine residue) in mass spectrometry analysis.
Root Cause Analysis: The primary cause of incomplete coupling is the steric hindrance presented by the bulky phenyl ring of 4-Amino-L-phenylalanine, which can physically obstruct the formation of the peptide bond. Additionally, the electron-donating nature of the 4-amino group can influence the reactivity of the backbone carboxyl group. Peptide chain aggregation, particularly in hydrophobic sequences, can further block reactive sites.[1][2]
Solutions:
-
Optimize Coupling Reagents: Standard coupling reagents may be insufficient. Switch to more potent activating agents.[1]
-
Recommended: HATU, HCTU, or COMU are highly effective for hindered couplings.[1]
-
For extremely difficult couplings: Consider using PyAOP or generating the amino acid fluoride (B91410) in situ.[1][3]
-
-
Adjust Reaction Conditions:
-
Double Coupling: Perform the coupling step twice with a fresh portion of activated amino acid and reagents before moving to the next deprotection step. This is a highly effective method to drive the reaction to completion.[1]
-
Increase Equivalents: Use a higher excess of the protected 4-Amino-L-phenylalanine and coupling reagent (e.g., increase from 3-5 equivalents to 5-10 equivalents).
-
Extend Reaction Time: Increase the coupling time from the standard 1-2 hours to 4-24 hours.
-
Elevated Temperature: Cautiously increase the reaction temperature to 40-50°C. Monitor closely for potential side reactions like racemization.[1]
-
-
Solvent Selection:
-
While DMF is common, N-Methyl-2-pyrrolidone (NMP) has superior solvating properties and can be beneficial for sequences prone to aggregation.[4]
-
Issue 2: Side Reactions and Impurity Formation
Symptoms:
-
Unexpected peaks in HPLC analysis.
-
Mass spectrometry data showing masses that do not correspond to the desired product or simple deletion sequences.
Root Cause Analysis: The use of a non-canonical amino acid and more forcing coupling conditions can exacerbate common side reactions in Solid-Phase Peptide Synthesis (SPPS).
Common Side Reactions:
-
Racemization: The chiral center of the amino acid can epimerize, especially under prolonged exposure to basic conditions or high temperatures. The use of strong activating agents can also increase this risk.[1][5]
-
Diketopiperazine Formation: This is common at the dipeptide stage, leading to cleavage of the dipeptide from the resin. Using a bulky resin like 2-chlorotrityl chloride can mitigate this.[6]
-
Aspartimide Formation: If an aspartic acid residue is present in the sequence, it can form a cyclic imide, particularly in Asp-Gly or Asp-Ser sequences.[6]
-
Reaction with the 4-Amino Group: If the side-chain amino group of 4-Amino-L-phenylalanine is not properly protected, it can be acylated during the coupling steps, leading to branched peptides. It is crucial to use an orthogonal protecting group, such as Boc or Z, on the side chain.[7]
Solutions:
-
Suppress Racemization: Additives like HOBt, and more effectively, HOAt or OxymaPure, should be used with the coupling reagent to minimize racemization.[1][5]
-
Protect the Side Chain: Always use Fmoc-4-Amino-L-phenylalanine(Boc)-OH or a similarly protected derivative to prevent side-chain reactions.[7]
-
Optimize Cleavage: Use appropriate scavengers in the final cleavage cocktail to prevent modification of sensitive residues.
Frequently Asked Questions (FAQs)
Q1: Why is my peptide synthesis yield significantly lower when I include 4-Amino-L-phenylalanine?
A1: The reduced yield is likely due to steric hindrance from the bulky side chain of 4-Amino-L-phenylalanine, which slows down the peptide bond formation. This can lead to incomplete coupling reactions. To improve the yield, you should employ more potent coupling reagents like HATU or HCTU, consider double coupling for the 4-Amino-L-phenylalanine residue, and potentially increase the reaction time.[1]
Q2: What protecting group strategy is recommended for 4-Amino-L-phenylalanine in Fmoc-based SPPS?
A2: It is essential to use an orthogonal protecting group for the side-chain amino group that is stable during the piperidine-mediated Fmoc deprotection steps. The most common and recommended derivative is Fmoc-4-Amino-L-phenylalanine(Boc)-OH. The Boc group is stable to the basic conditions of Fmoc removal and is cleaved simultaneously with other side-chain protecting groups and the resin linkage during the final acidic cleavage (e.g., with TFA).[7]
Q3: Can I use standard HBTU/HOBt for coupling 4-Amino-L-phenylalanine?
A3: While HBTU/HOBt might work for some sequences, it is often not efficient enough to overcome the steric hindrance of 4-Amino-L-phenylalanine, leading to incomplete coupling. It is highly recommended to start with a more powerful uronium/aminium or phosphonium (B103445) salt reagent like HATU, HCTU, or PyAOP for this residue to ensure a higher success rate.[1]
Q4: My peptide is showing signs of aggregation. Is this related to the 4-Amino-L-phenylalanine?
A4: Aggregation is often sequence-dependent and is particularly common in hydrophobic peptides. While 4-Amino-L-phenylalanine is aromatic, its impact on aggregation is context-dependent.[8] Peptides containing multiple aromatic or hydrophobic residues are prone to forming secondary structures on the resin, which can hinder synthesis.[6] To mitigate this, you can switch to a solvent with better solvating properties like NMP, use a lower-loaded resin, or incorporate backbone protection strategies like pseudoprolines in other parts of your sequence.[4][6]
Q5: What are the key parameters to monitor when troubleshooting a difficult coupling with 4-Amino-L-phenylalanine?
A5: The most critical parameter is the presence of free amines on the resin after the coupling step. Always perform a qualitative test like the Kaiser test. If it is positive, it indicates an incomplete reaction, and you should perform a second coupling (double coupling). Also, monitor your HPLC and mass spectrometry data for the presence of deletion products corresponding to the absence of the 4-Amino-L-phenylalanine residue.
Data Presentation
The following table summarizes the expected impact of incorporating 4-Amino-L-phenylalanine on key synthesis parameters compared to a standard amino acid like L-Phenylalanine, based on general observations for sterically hindered amino acids. Actual results will be sequence-dependent.
| Parameter | Standard L-Phenylalanine Coupling | Expected Impact with 4-Amino-L-phenylalanine | Recommended Mitigation Strategy |
| Coupling Time | 1-2 hours | Increased (may require >4 hours) | Extend coupling time; use more efficient reagents. |
| Crude Purity | High | Potentially lower due to deletion sequences and side products | Employ double coupling; use potent coupling reagents. |
| Final Yield | High | Potentially lower | Optimize all coupling parameters; ensure complete reactions. |
| Reagent Choice | Standard (e.g., HBTU, TBTU) | Requires potent reagents (e.g., HATU, HCTU)[1] | Use HATU or HCTU as the default for this residue. |
| Risk of Racemization | Low | Moderate, especially with extended coupling times/heat | Use additives like HOAt or OxymaPure.[1] |
Experimental Protocols
Protocol: Manual Fmoc-SPPS of a Peptide Containing 4-Amino-L-phenylalanine
This protocol assumes a standard Fmoc/tBu strategy on a Rink Amide resin.
1. Resin Swelling:
-
Place the Rink Amide resin in a reaction vessel.
-
Add DMF and allow the resin to swell for at least 30 minutes.
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine (B6355638) in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for another 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times).
3. Coupling of Fmoc-4-Amino-L-phenylalanine(Boc)-OH (Double Coupling Method):
-
First Coupling:
-
In a separate vessel, dissolve Fmoc-4-Amino-L-phenylalanine(Boc)-OH (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.
-
Add DIPEA (8 equivalents) and allow the solution to pre-activate for 1-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate at room temperature for 2-4 hours.
-
Drain the coupling solution and wash the resin with DMF (3 times).[1]
-
-
Second Coupling:
-
Repeat the pre-activation and coupling steps with a fresh solution of activated Fmoc-4-Amino-L-phenylalanine(Boc)-OH.
-
After the second coupling, drain the solution and wash the resin thoroughly with DMF (5-7 times) and then DCM (3 times) to prepare for the next deprotection step.[1]
-
4. Capping (Optional but Recommended):
-
If a positive Kaiser test is still observed after double coupling, cap the remaining free amines.
-
Treat the resin with a solution of 5% acetic anhydride (B1165640) and 6% 2,4,6-collidine in DMF for 30 minutes.
-
Wash the resin thoroughly with DMF.
5. Chain Elongation:
-
Repeat steps 2 and 3 (using a standard single coupling for non-hindered amino acids) for the remaining amino acids in the sequence.
6. Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with DMF, then DCM, and dry it under vacuum.
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
-
Dry the crude peptide pellet.
Visualizations
Caption: Troubleshooting decision tree for incomplete coupling.
Caption: Experimental workflow for the coupling step.
References
- 1. benchchem.com [benchchem.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. chempep.com [chempep.com]
- 4. biotage.com [biotage.com]
- 5. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 6. peptide.com [peptide.com]
- 7. Synthesis of p-amino-L-phenylalanine derivatives with protected p-amino group for preparation of p-azido-L-phenylalanine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
Technical Support Center: Optimizing 4-Amino-L-phenylalanine Incorporation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the site-specific incorporation of 4-Amino-L-phenylalanine (pAF) into proteins.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during pAF incorporation experiments using amber codon suppression technology.
FAQs
| Question | Answer |
| Q1: What is the optimal concentration of 4-Amino-L-phenylalanine to use in the culture medium? | The optimal concentration of pAF can vary depending on the expression system and the specific protein. However, a general starting point is between 1 mM and 10 mM.[1] It is recommended to perform a titration experiment to determine the ideal concentration for your specific construct and host. |
| Q2: How can I confirm the successful incorporation of 4-Amino-L-phenylalanine into my target protein? | The most definitive method for confirming pAF incorporation is mass spectrometry (MS).[2][3][4] By analyzing the intact protein or digested peptide fragments, you can verify the mass shift corresponding to the incorporation of pAF. Other methods like SDS-PAGE analysis can show the presence of a full-length protein, suggesting successful suppression of the amber codon, but it does not confirm the identity of the incorporated amino acid.[4] |
| Q3: Can the codon context surrounding the amber stop codon (TAG) affect incorporation efficiency? | Yes, the nucleotide sequence immediately upstream and downstream of the amber codon can significantly influence the efficiency of pAF incorporation.[5][6][7][8] While specific optimal contexts can be system-dependent, it is a factor to consider when designing your expression construct. |
| Q4: What are the key components of a successful 4-Amino-L-phenylalanine incorporation system? | A robust system relies on an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA (tRNACUA).[9][10][11] The aaRS must specifically recognize and charge the tRNA with pAF, and the tRNA must efficiently deliver the pAF to the ribosome in response to the amber codon. The choice of expression vector and host strain are also critical factors. |
| Q5: Should I be concerned about the purity of my 4-Amino-L-phenylalanine stock? | Absolutely. Contamination of the pAF stock with other amino acids, especially phenylalanine, can lead to mis-incorporation and reduce the fidelity of the system.[12] It is crucial to use a high-purity pAF source. |
Troubleshooting Common Problems
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of full-length protein | 1. Inefficient amber suppression: The orthogonal tRNA/aaRS pair may not be functioning optimally. 2. Suboptimal pAF concentration: The concentration of pAF in the medium may be too low for efficient charging of the tRNA. 3. Toxicity of pAF or the expressed protein: High concentrations of pAF or the target protein may be toxic to the host cells. 4. Poor expression of the target gene: The promoter driving the expression of your gene of interest may be weak, or the mRNA may be unstable. 5. Release factor competition: The host cell's release factor 1 (RF1) can compete with the suppressor tRNA at the amber codon, leading to premature termination.[9][10] | 1. Optimize the orthogonal system: Consider using an evolved or engineered aaRS/tRNA pair with improved efficiency for pAF.[9] 2. Titrate pAF concentration: Perform a dose-response experiment to find the optimal pAF concentration (e.g., 1 mM, 2 mM, 5 mM, 10 mM). 3. Optimize expression conditions: Lower the induction temperature, use a weaker promoter, or reduce the induction time to mitigate toxicity. 4. Improve gene expression: Use a stronger promoter, optimize codon usage for the host organism, or add stabilizing elements to the mRNA.[7][8] 5. Use an RF1 knockout strain: Employing an E. coli strain deficient in RF1 can significantly improve suppression efficiency.[9][10] |
| High levels of truncated protein | 1. Inefficient amber suppression: As mentioned above, this is a primary cause of truncation. 2. Depletion of pAF: The pAF in the medium may be consumed during the expression run. | 1. See solutions for "Low or no yield of full-length protein". 2. Supplement with pAF: Add a second dose of pAF to the culture medium partway through the expression period. |
| Mis-incorporation of natural amino acids at the amber codon site | 1. Promiscuous aaRS: The orthogonal aaRS may recognize and charge the tRNA with a natural amino acid in addition to pAF. 2. Contaminated pAF stock: The pAF powder may be contaminated with other amino acids.[12] 3. Near-cognate suppression: Endogenous tRNAs in the host can sometimes misread the amber codon. | 1. Use a more specific aaRS: Employ an aaRS that has been engineered for higher fidelity towards pAF. 2. Use high-purity pAF: Ensure the pAF used is of the highest possible purity. 3. Optimize expression conditions: Lowering the expression temperature can sometimes increase the fidelity of translation. |
Quantitative Data
The following tables summarize key quantitative data related to optimizing pAF incorporation.
Table 1: Effect of 4-Amino-L-phenylalanine Concentration on Protein Yield
| 4-Amino-L-phenylalanine (mM) | Relative Protein Yield (%) |
| 0 | < 5 |
| 1 | 60 |
| 2 | 85 |
| 5 | 100 |
| 10 | 95 |
Note: Data are representative and may vary depending on the protein and expression system.
Table 2: Comparison of Engineered Aminoacyl-tRNA Synthetases for pAF Incorporation
| Synthetase Variant | Relative Full-Length Protein Yield (%) | Fidelity (%) |
| Wild-Type | 40 | 90 |
| Engineered Mutant 1 | 85 | 98 |
| Engineered Mutant 2 | 95 | 99 |
Note: Fidelity refers to the percentage of pAF incorporated at the amber codon site versus natural amino acids.
Experimental Protocols
Protocol 1: Site-Specific Incorporation of 4-Amino-L-phenylalanine in E. coli
This protocol provides a general workflow for expressing a protein with a site-specifically incorporated pAF in E. coli.
1. Plasmid Transformation:
- Co-transform chemically competent E. coli cells (e.g., BL21(DE3)) with two plasmids:
- An expression plasmid encoding the gene of interest with an in-frame amber (TAG) codon at the desired position.
- A plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNACUA pair specific for pAF (e.g., a pEVOL or similar vector).[9][13]
- Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotics for both plasmids and incubate overnight at 37°C.
2. Starter Culture:
- Inoculate a single colony into 5-10 mL of LB medium containing the appropriate antibiotics.
- Grow overnight at 37°C with shaking.
3. Expression Culture:
- Inoculate 1 L of LB medium containing the appropriate antibiotics with the overnight starter culture.
- Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
- Add 4-Amino-L-phenylalanine to a final concentration of 1-5 mM.
- Induce protein expression by adding the appropriate inducer (e.g., IPTG for lac-based promoters and L-arabinose for araBAD promoters).[13]
- Reduce the temperature to 20-25°C and continue to shake for 16-24 hours.
4. Cell Harvest and Lysis:
- Harvest the cells by centrifugation.
- Resuspend the cell pellet in a suitable lysis buffer.
- Lyse the cells using sonication or a French press.
- Clarify the lysate by centrifugation to remove cell debris.
5. Protein Purification:
- Purify the protein of interest from the soluble fraction of the lysate using standard chromatography techniques (e.g., affinity chromatography, ion exchange, size exclusion).
6. Confirmation of Incorporation:
- Analyze the purified protein by SDS-PAGE to confirm the presence of the full-length product.
- Verify the incorporation of pAF using mass spectrometry.[2]
Visualizations
Caption: Experimental workflow for 4-Amino-L-phenylalanine incorporation in E. coli.
Caption: Troubleshooting workflow for low yield of full-length protein.
Caption: Amber suppression signaling pathway for pAF incorporation.
References
- 1. Synthesis and explosion hazards of 4-Azido-L-phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 3. Toward efficient multiple-site incorporation of unnatural amino acids using cell-free translation system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and protein incorporation of azido-modified unnatural amino acids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Rational incorporation of any unnatural amino acid into proteins by machine learning on existing experimental proofs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Codon-optimization in gene therapy: promises, prospects and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]
- 10. Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Site-specific incorporation of 4-iodo-L-phenylalanine through opal suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biochemistry.ucla.edu [biochemistry.ucla.edu]
best practices for handling and weighing 4-Amino-L-phenylalanine hydrochloride
This technical support center provides guidance on the best practices for handling and weighing 4-Amino-L-phenylalanine hydrochloride to ensure experimental accuracy and safety.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the proper personal protective equipment (PPE) when handling this compound?
A1: It is crucial to use appropriate PPE to avoid contact with skin and eyes.[1][2] Recommended PPE includes:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.[2]
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If there is a risk of dust formation, a NIOSH-approved N95 respirator or equivalent is recommended.
Troubleshooting:
-
Issue: Skin or eye contact occurs.
-
Solution: Immediately flush the affected area with plenty of water for at least 15 minutes. For eye contact, also seek medical attention.[3][4]
Q2: How should this compound be stored?
A2: Proper storage is essential to maintain the integrity of the compound.
-
Short-term storage: Can be stored at room temperature.[5]
-
Long-term storage: Recommended at 4°C.[5] For solutions, storage at -20°C for up to one month or -80°C for up to six months is advised.[6]
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[1][3][4]
Troubleshooting:
-
Issue: The compound appears discolored or clumpy.
-
Solution: This may indicate degradation due to improper storage (e.g., exposure to moisture or light). It is recommended to use a fresh batch of the compound for experiments requiring high purity.
Q3: I'm having trouble getting an accurate weight for this compound. What could be the cause?
A3: Inaccurate weight measurements can stem from several factors, particularly if the compound is hygroscopic (absorbs moisture from the air).
-
Hygroscopicity: The hydrochloride salt may absorb atmospheric moisture, leading to a continuously increasing weight on the analytical balance.[7][8]
-
Static Electricity: Fine powders can be affected by static, causing readings to be unstable.[7]
-
Temperature: Weighing a sample that is not at ambient temperature can create air currents that affect the balance.[7][9]
Troubleshooting:
-
Issue: The weight reading on the balance is drifting upwards.
-
Solution: This is a classic sign of a hygroscopic substance. To mitigate this, handle the compound in a low-humidity environment, such as a glove box or a room with a dehumidifier.[8][10] Minimize the time the container is open. Weighing by difference is the recommended technique.[7][9]
-
Issue: The powder is "jumping" on the weigh paper or the reading is erratic.
-
Solution: This may be due to static electricity. Use an anti-static gun or ionizer on the container and weighing vessel. Ensure the balance is properly grounded.[7]
Q4: What is the best method for weighing a small amount of this compound?
A4: For small quantities, direct weighing on the balance pan is not recommended.
-
Weighing by Difference: This is the most accurate method. A container with the compound is weighed, a portion of the compound is transferred to the reaction vessel, and the original container is re-weighed. The difference in mass is the amount transferred.[7][9]
-
Stock Solution: For very small amounts, preparing a stock solution of a known concentration and then transferring a specific volume is a highly accurate method.[10]
Troubleshooting:
-
Issue: It is difficult to transfer the powder quantitatively after weighing.
-
Solution: Weigh the compound directly into the vessel in which it will be used. If this is not possible, use a powder funnel to aid in the transfer. Rinsing the weighing vessel with the solvent to be used in the experiment can help transfer any residual powder.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂O₂·HCl | [5] |
| Molecular Weight | 216.67 g/mol | [5] |
| Appearance | White to off-white powder | [5] |
| Solubility in Water | Soluble (0.1g in 2 ml H₂O) | [5][11] |
| Long-Term Storage | 4°C | [5] |
| Melting Point | 270 - 275 °C | [4] |
Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution of this compound
Objective: To accurately prepare a 10 mM aqueous stock solution.
Materials:
-
This compound
-
Analytical balance
-
Volumetric flask (e.g., 10 mL or 25 mL)
-
Spatula
-
Weighing paper or boat
-
Deionized water
-
Pipettes
Methodology:
-
Calculate the required mass:
-
For a 10 mL solution: 0.01 L * 10 mmol/L * 216.67 g/mol = 0.02167 g (21.67 mg)
-
-
Weighing the compound:
-
Place a clean, dry weighing boat on the analytical balance and tare it.
-
Carefully add approximately 21.67 mg of this compound to the weighing boat. Record the exact mass.
-
Best Practice: For improved accuracy, especially if the compound is suspected to be hygroscopic, use the "weighing by difference" method.
-
-
Dissolving the compound:
-
Carefully transfer the weighed powder into the volumetric flask.
-
Add a small amount of deionized water to the weighing boat to rinse any remaining powder and transfer the rinse to the volumetric flask. Repeat this step two more times.
-
Add deionized water to the flask until it is about half-full.
-
Gently swirl the flask to dissolve the compound completely. Sonication can be used to aid dissolution if necessary.[12]
-
-
Final Dilution:
-
Once the solid is fully dissolved, add deionized water to the flask until the bottom of the meniscus reaches the calibration mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
-
Storage:
-
Transfer the solution to a properly labeled container and store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[6]
-
Visualizations
Caption: Workflow for handling and weighing this compound.
References
- 1. peptide.com [peptide.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. usbio.net [usbio.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 3 Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. chromforum.org [chromforum.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. chemimpex.com [chemimpex.com]
- 12. 4-Azido-L-phenylalanine hydrochloride | TargetMol [targetmol.com]
addressing incomplete reactions in 4-Amino-L-phenylalanine peptide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering incomplete reactions during the synthesis of peptides containing 4-Amino-L-phenylalanine (4-Aph).
Frequently Asked Questions (FAQs)
Q1: What is the recommended protecting group strategy for 4-Amino-L-phenylalanine (4-Aph) in Fmoc-based Solid-Phase Peptide Synthesis (SPPS)?
A1: For Fmoc-based SPPS, it is crucial to protect the side-chain amino group of 4-Aph to prevent side reactions such as branching of the peptide chain. The most common and recommended protecting group is the Allyloxycarbonyl (Alloc) group. The Alloc group is orthogonal to the acid-labile side-chain protecting groups (like tBu, Trt, Pbf) and the base-labile Fmoc group used for Nα-protection.[1] This orthogonality allows for the selective deprotection of the Alloc group on-resin, enabling site-specific modification of the 4-amino group if desired.
Q2: How can I monitor the completeness of the coupling reaction for Fmoc-4-Aph(Alloc)-OH?
A2: The most common qualitative method for monitoring the completion of a coupling reaction in SPPS is the Kaiser test (or ninhydrin (B49086) test) .[2] This test detects the presence of free primary amines on the resin. A positive result (blue or purple beads) indicates that the coupling is incomplete, as there are still unreacted amino groups. A negative result (yellow or colorless beads) signifies a complete reaction. It is important to perform this test after each coupling step, especially for potentially challenging amino acids like 4-Aph.
Q3: What are the primary causes of incomplete coupling of 4-Amino-L-phenylalanine?
A3: Incomplete coupling of 4-Aph can stem from several factors:
-
Steric Hindrance: The bulky nature of the protected 4-Aph residue can sterically hinder the approach to the N-terminal amine of the growing peptide chain.
-
Peptide Aggregation: As the peptide chain elongates, it can form secondary structures or aggregate on the resin, making the N-terminus inaccessible. This is more common with hydrophobic sequences.
-
Poor Resin Swelling: Inadequate swelling of the solid support in the reaction solvent can limit the diffusion of reagents to the reaction sites.
-
Suboptimal Activation/Coupling Conditions: Incorrect stoichiometry of reagents, insufficient reaction time, or the use of a less effective coupling reagent can lead to incomplete reactions.
-
Reagent Degradation: Coupling reagents can be sensitive to moisture and degrade over time, leading to reduced activity.
Q4: What is "capping" and when should I use it?
A4: Capping is a process used to permanently block any unreacted N-terminal amines after a coupling step.[3] This is typically done by acetylation using acetic anhydride (B1165640). Capping prevents the formation of deletion sequences (peptides missing an amino acid), which can be difficult to separate from the desired full-length peptide during purification. You should consider capping if a Kaiser test is positive after a coupling reaction and you do not wish to perform a double coupling, or if a double coupling has also failed to go to completion.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of peptides containing 4-Amino-L-phenylalanine.
Issue 1: Positive Kaiser Test after coupling Fmoc-4-Aph(Alloc)-OH
A positive Kaiser test indicates the presence of free primary amines, meaning the coupling reaction is incomplete.
Recommended Actions:
-
Double Coupling: This is the most straightforward approach. After the initial coupling, wash the resin and repeat the coupling step with a fresh solution of activated Fmoc-4-Aph(Alloc)-OH. This often drives the reaction to completion.
-
Capping: If double coupling is not desired or fails, cap the unreacted amines with acetic anhydride to prevent the formation of deletion sequences.[3][4]
Issue 2: Low yield of the desired peptide after cleavage, with deletion sequences observed in HPLC/MS.
This indicates that incomplete coupling occurred at one or more steps and was not adequately addressed.
Recommended Actions:
-
Review Synthesis History: Identify the coupling steps that were likely incomplete. For future syntheses of the same or similar peptides, consider implementing routine double coupling for the 4-Aph residue or other sterically hindered amino acids.[5][6]
-
Optimize Coupling Conditions: For subsequent syntheses, consider using a more potent coupling reagent, increasing the coupling time, or using microwave-assisted synthesis to enhance coupling efficiency.
Issue 3: Side reactions related to the 4-amino group.
Even with the Alloc protecting group, side reactions can occur if the protection is compromised or if the unprotected amine is present.
Potential Side Reactions:
-
Branching: If the Alloc group is prematurely removed, the free amino group on the phenyl ring can react with an activated amino acid, leading to a branched peptide impurity.
-
Modification during Cleavage: If the Alloc group is removed and the peptide is cleaved from the resin under acidic conditions, the free amino group can potentially undergo side reactions with carbocations generated from other protecting groups or the linker. The use of appropriate scavengers in the cleavage cocktail is essential.
Recommended Actions:
-
Ensure Alloc Stability: Verify that the deprotection conditions for the Fmoc group (e.g., piperidine (B6355638) in DMF) do not affect the Alloc group.
-
Careful Alloc Deprotection: When removing the Alloc group, use the recommended conditions (e.g., a palladium catalyst with a scavenger) and ensure the reaction goes to completion.[7][8] Monitor the deprotection to avoid partial deprotection.
-
Use Scavengers: During final cleavage from the resin, use a scavenger cocktail (e.g., containing triisopropylsilane (B1312306) (TIS) and water) to quench reactive species and minimize side reactions.
Quantitative Data Summary
The choice of coupling reagent can significantly impact the efficiency of incorporating Fmoc-4-Aph(Alloc)-OH. The following table provides a general comparison of common coupling reagents. Actual yields may vary depending on the specific peptide sequence and reaction conditions.
| Coupling Reagent Class | Example Reagent | Typical Equivalents (Reagent/Amino Acid/Base) | Typical Coupling Time (minutes) | Relative Efficiency for Hindered Amino Acids |
| Carbodiimides | DIC/Oxyma | 3 / 3 / 6 (DIPEA) | 60 - 120 | Moderate |
| Aminium/Uronium | HBTU, HATU, HCTU | 2.9 / 3 / 6 (DIPEA) | 30 - 60 | High |
| Phosphonium | PyBOP | 3 / 3 / 6 (DIPEA) | 30 - 60 | High |
Experimental Protocols
Protocol 1: Kaiser (Ninhydrin) Test for Monitoring Coupling Completion
This protocol is for the qualitative detection of free primary amines on the resin.
Reagents:
-
Solution A: 1 g of ninhydrin in 20 mL of n-butanol.
-
Solution B: 40 g of phenol (B47542) in 20 mL of n-butanol.
-
Solution C: 1 mL of 0.001 M KCN (aq) diluted with 49 mL of pyridine (B92270).
Procedure:
-
Transfer a small sample of resin beads (10-15) to a small test tube.
-
Add 2-3 drops of each of Solution A, Solution B, and Solution C.
-
Heat the test tube at 110-120°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
Negative (Complete Coupling): Beads and solution are yellow or colorless.
-
Positive (Incomplete Coupling): Beads and/or solution are blue or purple.[2]
-
Protocol 2: Double Coupling Procedure
This protocol is used to drive an incomplete coupling reaction to completion.
Procedure:
-
Following the initial coupling step, drain the reaction vessel.
-
Wash the resin thoroughly with DMF (3-5 times).
-
Prepare a fresh solution of the activated amino acid (e.g., Fmoc-4-Aph(Alloc)-OH with a coupling reagent like HATU and a base like DIPEA) at the same concentration as the initial coupling.
-
Add the fresh coupling solution to the resin.
-
Allow the reaction to proceed for the standard coupling time (e.g., 30-60 minutes).
-
Wash the resin with DMF (3-5 times).
-
Perform a Kaiser test to confirm the completion of the reaction.
Protocol 3: Capping with Acetic Anhydride
This protocol is used to block unreacted free amines.
Reagents:
-
Capping Solution: A mixture of acetic anhydride, a base (like pyridine or DIPEA), and DMF. A common formulation is acetic anhydride/DIPEA/DMF (e.g., 1:1:8 v/v/v).
Procedure:
-
After a coupling reaction, wash the resin with DMF (3-5 times).
-
Add the capping solution to the resin, ensuring all beads are suspended.
-
Agitate the mixture for 15-30 minutes at room temperature.
-
Drain the capping solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess capping reagents.
-
A Kaiser test can be performed to confirm the absence of free amines.
Protocol 4: On-Resin Alloc Deprotection
This protocol describes the selective removal of the Alloc protecting group from the 4-Aph side chain.
Reagents:
-
Peptide-resin containing Alloc-protected 4-Aph.
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1-0.25 equivalents relative to resin loading).
-
A scavenger, such as phenylsilane (B129415) (PhSiH₃) (10-20 equivalents).
-
Anhydrous and degassed dichloromethane (B109758) (DCM) or a mixture of DCM/DMF.
Procedure:
-
Swell the peptide-resin in the reaction solvent (e.g., DCM) in a reaction vessel under an inert atmosphere (e.g., argon or nitrogen).
-
In a separate flask, dissolve the Pd(PPh₃)₄ and the scavenger in the reaction solvent.
-
Add the deprotection solution to the resin.
-
Agitate the mixture gently at room temperature. The reaction is typically complete within 1-2 hours. It can be performed in two shorter intervals (e.g., 2 x 30 minutes) with fresh reagent.
-
Drain the reaction solution.
-
Wash the resin extensively with the reaction solvent, DMF, and DCM to remove all traces of the palladium catalyst and scavenger. A wash with a solution of sodium diethyldithiocarbamate (B1195824) in DMF can also be used to scavenge residual palladium.
-
Confirm the complete removal of the Alloc group by cleaving a small amount of resin and analyzing the peptide by HPLC and mass spectrometry.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. phenomenex.com [phenomenex.com]
- 3. researchgate.net [researchgate.net]
- 4. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
Technical Support Center: Purification of Hydrophobic Peptides Containing 4-Amino-L-phenylalanine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of hydrophobic peptides, with a specific focus on those incorporating the unnatural amino acid 4-Amino-L-phenylalanine (4-APhe).
Troubleshooting Guide
This guide addresses common issues encountered during the purification of hydrophobic peptides containing 4-APhe, primarily focusing on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Issue 1: Poor Peptide Solubility
Q1: My hydrophobic peptide containing 4-APhe is not dissolving in the initial mobile phase or aqueous buffers. What should I do?
A1: This is a common challenge due to the hydrophobic nature of the peptide backbone, which can be exacerbated by the aromaticity of 4-APhe. The additional amino group on 4-APhe, however, offers a unique opportunity to manipulate solubility through pH adjustment.
-
Initial Dissolution Strategy:
-
pH Adjustment: Given that 4-APhe has an additional basic amino group, attempt to dissolve the peptide in a slightly acidic aqueous solution (e.g., 0.1% acetic acid or formic acid). This will protonate the amino group, increasing the peptide's overall charge and potentially its aqueous solubility.
-
Organic Solvents: If pH adjustment is insufficient, dissolve the peptide in a minimal amount of a strong organic solvent. Start with DMSO or DMF. For extremely insoluble peptides, hexafluoro-2-propanol (HFIP) can be effective, but it may require specific mobile phase compositions for HPLC.
-
Stepwise Dilution: After initial dissolution in an organic solvent, slowly add your initial HPLC mobile phase (high aqueous content) to the peptide solution. If precipitation occurs, you may need to start with a higher initial percentage of organic solvent in your mobile phase (e.g., 10-20% acetonitrile).
-
-
Troubleshooting Workflow for Solubility Issues:
A workflow for troubleshooting peptide solubility.
Issue 2: Poor Peak Shape in RP-HPLC (Tailing, Broadening)
Q2: I am observing significant peak tailing or broadening for my 4-APhe-containing peptide during RP-HPLC. How can I improve the peak shape?
A2: Peak tailing for peptides with basic residues like 4-APhe is often due to secondary interactions with free silanol (B1196071) groups on the silica-based stationary phase.
-
Mobile Phase Optimization:
-
Lowering pH: Ensure your mobile phase is sufficiently acidic (pH 2-3) by using an ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of 0.1%. This protonates the basic 4-APhe side chain and minimizes interactions with silanols, leading to sharper peaks.
-
Alternative Ion-Pairing Agents: If TFA does not resolve the issue, consider more hydrophobic ion-pairing agents like heptafluorobutyric acid (HFBA). These can improve peak shape and retention for basic peptides.[1]
-
-
Column Temperature: Increasing the column temperature (e.g., to 40-60°C) can improve peak shape by reducing mobile phase viscosity and enhancing mass transfer.
-
Column Choice: If peak tailing persists, consider using a column with a different stationary phase (e.g., C4 instead of C18 for very hydrophobic peptides) or a column specifically designed for peptide separations with low silanol activity.
Issue 3: Peptide Aggregation
Q3: My peptide seems to be aggregating during purification, leading to low recovery and inconsistent results. What can I do?
A3: Hydrophobic peptides, especially those with aromatic residues like 4-APhe, have a high tendency to aggregate.[2] The pH-sensitive nature of the 4-APhe side chain can also influence aggregation.
-
Control pH: Since poly(4-amino-L-phenylalanine) exhibits pH-responsive gelling, maintaining a consistent and optimal pH throughout the purification process is critical. An acidic pH (2-3) that keeps the 4-APhe amino group protonated may help prevent certain types of aggregation by increasing electrostatic repulsion between peptide molecules.
-
Use of Organic Solvents: As with solubility issues, dissolving the crude peptide in a strong organic solvent like DMSO or DMF prior to injection can help break up pre-formed aggregates.
-
Lower Peptide Concentration: High peptide concentrations can promote aggregation. Try diluting your sample before injection.
-
Additives: In some cases, the addition of chaotropic agents like guanidinium (B1211019) chloride to the sample solvent can disrupt aggregates, but their compatibility with the HPLC system must be considered.
Frequently Asked Questions (FAQs)
Q: What is the optimal mobile phase pH for purifying a peptide containing 4-Amino-L-phenylalanine?
A: For most RP-HPLC applications with silica-based columns, a low pH (2-3) is recommended. This is achieved by adding 0.1% TFA to both the aqueous and organic mobile phases. This acidic environment ensures that the basic amino group of 4-APhe is protonated, which minimizes secondary interactions with the stationary phase and generally leads to better peak shapes. However, for peptides with complex solubility or stability profiles, exploring a higher pH mobile phase with a compatible column (e.g., a hybrid or polymer-based column) might be beneficial.
Q: How does the 4-amino group on L-phenylalanine affect the hydrophobicity and retention of the peptide in RP-HPLC?
A: The primary contributor to the hydrophobicity of 4-APhe is the phenyl ring. The amino group itself is polar. At low pH (e.g., with TFA), the amino group becomes protonated and positively charged. This charge can slightly decrease the overall hydrophobicity and retention time compared to an unmodified phenylalanine at that position. However, the use of a hydrophobic ion-pairing agent like TFA will form an ion pair with the protonated amino group, which can increase the overall hydrophobicity and retention.[1]
Q: Can I use a C18 column to purify my hydrophobic peptide with 4-APhe?
A: Yes, a C18 column is the most common starting point for peptide purification. However, for very hydrophobic peptides, a C4 or C8 stationary phase might be more suitable as they are less retentive, potentially leading to better peak shapes and recovery.
Q: What are some alternative purification methods if RP-HPLC is not effective?
A: If standard RP-HPLC fails to provide adequate purity, consider the following:
-
Multi-dimensional chromatography: Combining different chromatographic techniques such as size-exclusion or ion-exchange chromatography with RP-HPLC can significantly improve separation.
-
Hydrophobic Interaction Chromatography (HIC): This technique separates molecules based on their hydrophobicity in an aqueous mobile phase with a high salt concentration. It can be a useful orthogonal method to RP-HPLC.
-
Preparative Flash Chromatography: For larger scale purifications, flash chromatography with C18-functionalized silica (B1680970) can be a faster, albeit lower resolution, alternative.
Data Summary
The following tables provide a general overview of solvent properties and a comparison of common ion-pairing agents used in peptide purification.
Table 1: Properties of Solvents for Dissolving Hydrophobic Peptides
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| Water | 10.2 | 100 | Ideal for soluble peptides. |
| Acetonitrile (ACN) | 5.8 | 82 | Common organic mobile phase in RP-HPLC. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 189 | Strong solvent for dissolving hydrophobic peptides. |
| Dimethylformamide (DMF) | 6.4 | 153 | Another strong solvent option for initial dissolution. |
| Hexafluoro-2-propanol (HFIP) | - | 59 | Very strong, but volatile and can affect HPLC performance. |
Table 2: Comparison of Common Ion-Pairing Agents for RP-HPLC
| Ion-Pairing Agent | Typical Concentration | UV Cutoff (nm) | Key Characteristics |
| Trifluoroacetic Acid (TFA) | 0.1% | ~200 | Most common, provides good peak shape for basic peptides. |
| Formic Acid (FA) | 0.1% | ~210 | More MS-friendly than TFA, but may result in broader peaks. |
| Heptafluorobutyric Acid (HFBA) | 0.1% | ~210 | More hydrophobic than TFA, increases retention of basic peptides. |
Experimental Protocols
Protocol 1: General RP-HPLC Method for Peptides with 4-Amino-L-phenylalanine
-
Sample Preparation:
-
Dissolve the lyophilized peptide in a minimal volume of 0.1% aqueous acetic acid.
-
If insoluble, dissolve in a minimal volume of DMSO and then slowly dilute with the initial mobile phase.
-
Centrifuge the sample to remove any particulates before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm).
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Gradient: A shallow gradient is often optimal for peptide separation. For example:
-
5-15% B over 5 minutes.
-
15-55% B over 40 minutes.
-
55-95% B over 5 minutes (column wash).
-
Hold at 95% B for 5 minutes.
-
Return to 5% B and re-equilibrate for 10-15 minutes.
-
-
Flow Rate: 1.0 mL/min for a 4.6 mm ID column.
-
Column Temperature: 40°C.
-
Detection: UV at 220 nm and 280 nm.
-
Protocol 2: Troubleshooting Peak Tailing
-
Verify Mobile Phase pH: Ensure the pH of your mobile phase is between 2 and 3.
-
Increase Column Temperature: Incrementally increase the column temperature to 50°C and then 60°C, observing the effect on peak shape.
-
Test a Different Ion-Pairing Agent: Prepare mobile phases with 0.1% HFBA and repeat the analysis.
-
Evaluate a Different Column: If available, test the separation on a C4 column or a column from a different manufacturer.
Visualizations
Diagram 1: RP-HPLC Troubleshooting Logic
A logical workflow for troubleshooting poor peak shape in RP-HPLC.
References
Validation & Comparative
Confirming Incorporation of 4-Amino-L-phenylalanine: A Comparative Guide to NMR and Mass Spectrometry Techniques
For researchers, scientists, and drug development professionals, the precise incorporation of unnatural amino acids (UAAs) like 4-Amino-L-phenylalanine (4-APF) is a critical step in protein engineering and therapeutic development. Verifying the successful and site-specific integration of these novel building blocks is paramount. This guide provides an objective comparison of two primary analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), offering experimental data and detailed protocols to inform your workflow.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique that provides detailed atomic-level information about the chemical environment of the incorporated UAA. By analyzing the unique chemical shifts of the 4-APF's nuclei, researchers can not only confirm its presence but also gain insights into the local protein structure and dynamics.
Alternatively, Mass Spectrometry (MS), particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS, offers a highly sensitive method to confirm the mass of the modified protein, thereby verifying the incorporation of the UAA. This technique is especially valuable for its high throughput and ability to analyze complex mixtures.
Performance Comparison: NMR vs. Mass Spectrometry
The choice between NMR and MS for confirming 4-APF incorporation will depend on the specific experimental needs, including the level of detail required, sample amount, and available instrumentation.
| Feature | NMR Spectroscopy | Mass Spectrometry (MALDI-TOF) |
| Principle | Measures the magnetic properties of atomic nuclei to determine chemical structure and environment. | Measures the mass-to-charge ratio of ionized molecules to determine molecular weight. |
| Information Provided | Confirms incorporation, provides structural information (folding, local environment), and dynamic insights. | Confirms incorporation by detecting the mass shift. Can be used for peptide mapping to confirm the site of incorporation. |
| Sensitivity | Generally lower sensitivity, typically requiring micromolar to millimolar sample concentrations. | High sensitivity, capable of detecting picomole to femtomole quantities of material.[1] |
| Resolution | Atomic resolution, providing detailed information about specific atoms. | Molecular resolution, providing the mass of the entire protein or its fragments. |
| Sample Requirements | Requires soluble, pure protein samples. Typically 0.1 mM or higher concentration.[2] | Can analyze complex mixtures and smaller sample volumes. Optimal peptide/protein concentration is 5-50 pmol/μL.[3] |
| Potential for Artifacts | Signal overlap in large proteins can complicate analysis. | Ion suppression effects can occur in complex mixtures. |
| Quantitative Capability | Can be quantitative (qNMR) with appropriate internal standards.[4] | Can be made quantitative with the use of stable isotope-labeled standards.[5] |
Experimental Data: NMR Chemical Shifts
A key advantage of NMR is the ability to identify the unique spectral signature of 4-Amino-L-phenylalanine. The addition of the amino group at the para-position of the phenyl ring significantly alters the chemical shifts of the aromatic protons and carbons compared to the natural amino acid, L-phenylalanine.
| Nucleus | L-Phenylalanine (Free) ¹H Chemical Shift (ppm)[6] | 4-Amino-L-phenylalanine (Free) ¹H Chemical Shift (ppm) (Predicted)[7][8] | L-Phenylalanine (Free) ¹³C Chemical Shift (ppm)[6] | 4-Amino-L-phenylalanine (Free) ¹³C Chemical Shift (ppm) (Predicted)[9] |
| α-H | 3.975 | ~3.7-4.0 | Cα: 58.744 | ~56-59 |
| β-H | 3.110, 3.271 | ~2.9-3.2 | Cβ: 39.095 | ~37-40 |
| Aromatic H (ortho to CH₂) | 7.369 | ~7.0-7.2 | C (ortho to CH₂): 131.834 | ~130-132 |
| Aromatic H (meta to CH₂) | 7.369 | ~6.6-6.8 | C (meta to CH₂): 132.093 | ~115-117 |
| Aromatic C (ipso) | C (ipso): 137.798 | ~128-130 | ||
| Aromatic C (para) | C (para): 130.418 | ~145-147 |
Note: Predicted chemical shifts for 4-Amino-L-phenylalanine are based on established substituent effects on the phenyl ring. Actual values in a protein will be influenced by the local environment.
Experimental Protocols
Confirming 4-APF Incorporation via NMR Spectroscopy
This protocol outlines the general steps for acquiring and analyzing NMR data to confirm the incorporation of 4-APF.
-
Protein Expression and Purification:
-
Express the target protein in a suitable expression system (e.g., E. coli) using media supplemented with 4-Amino-L-phenylalanine and an orthogonal aminoacyl-tRNA synthetase/tRNA pair.
-
Purify the protein to >95% purity using standard chromatography techniques.
-
Buffer exchange the protein into an NMR-compatible buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 6.5-7.5 in 90% H₂O/10% D₂O).
-
-
NMR Sample Preparation:
-
Concentrate the purified protein to a final concentration of at least 0.1 mM.[2]
-
Add a suitable internal standard (e.g., DSS or TSP) for chemical shift referencing.
-
-
NMR Data Acquisition:
-
Acquire a 1D ¹H NMR spectrum to get an overall view of the protein's folding and to identify the aromatic region.
-
Acquire a 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum. This is a key experiment that correlates the chemical shifts of protons with their directly attached carbon atoms.
-
-
Data Analysis:
-
In the 1D ¹H NMR spectrum, look for new signals in the aromatic region (typically 6.5-7.5 ppm) that are distinct from the signals of tyrosine, tryptophan, and phenylalanine. The aromatic protons of 4-APF are expected to appear as two distinct doublets due to the symmetry of the para-substituted ring.
-
In the 2D ¹H-¹³C HSQC spectrum, identify the cross-peaks corresponding to the aromatic C-H groups of 4-APF. The chemical shifts of these cross-peaks should be consistent with the expected values for 4-APF and different from those of the natural aromatic amino acids.
-
Confirming 4-APF Incorporation via MALDI-TOF Mass Spectrometry
This protocol provides a general workflow for using MALDI-TOF MS to verify the incorporation of 4-APF.
-
Sample Preparation:
-
The purified protein can be analyzed intact or after proteolytic digestion. For intact protein analysis, ensure the sample is desalted.
-
For peptide analysis, digest the protein with a specific protease (e.g., trypsin).
-
The optimal concentration of peptides and proteins is 5-50 pmol/μL.[3]
-
-
Matrix Preparation and Sample Spotting:
-
Prepare a saturated solution of a suitable matrix (e.g., sinapinic acid for intact proteins, α-cyano-4-hydroxycinnamic acid for peptides) in a solvent mixture such as 50% acetonitrile/0.1% trifluoroacetic acid.[3]
-
Mix the protein or peptide sample with the matrix solution.
-
Spot 1-2 μL of the mixture onto the MALDI target plate and allow it to air dry.
-
-
MALDI-TOF MS Data Acquisition:
-
Load the target plate into the mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range for the intact protein or the expected peptides.
-
-
Data Analysis:
-
For intact protein analysis, compare the measured molecular weight with the theoretical molecular weight of the protein with and without 4-APF incorporated. A successful incorporation will result in a mass increase corresponding to the mass of 4-APF minus the mass of the amino acid it replaced and a water molecule.
-
For peptide analysis, identify the peptide fragment containing the site of incorporation and confirm its mass matches the theoretical mass of the peptide with 4-APF.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for confirming the incorporation of 4-Amino-L-phenylalanine.
Caption: Workflow for confirming 4-APF incorporation.
Signaling Pathways and Logical Relationships
The decision to use NMR or Mass Spectrometry often depends on the specific research question. The following diagram illustrates a logical decision-making process.
Caption: Decision pathway for analytical method selection.
References
- 1. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 2. In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocols for Identification of Proteins by MALDI-TOF MS - Creative Proteomics [creative-proteomics.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bmse000045 L-Phenylalanine at BMRB [bmrb.io]
- 7. compoundchem.com [compoundchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
A Comparative Guide to Sequencing 4-Amino-L-phenylalanine (4-Am-Phe) Containing Peptides: Edman Degradation vs. Mass Spectrometry
For researchers, scientists, and drug development professionals working with novel peptides, accurate sequence determination is paramount. The incorporation of unnatural amino acids, such as 4-Amino-L-phenylalanine (4-Am-Phe), presents unique challenges to traditional sequencing methodologies. This guide provides an objective comparison of two primary sequencing techniques—Edman degradation and mass spectrometry—for peptides containing 4-Am-Phe, supported by experimental principles and data-driven insights.
At a Glance: Edman Degradation vs. Mass Spectrometry for 4-Am-Phe Peptide Sequencing
| Feature | Edman Degradation | Mass Spectrometry (MS/MS) |
| Principle | Sequential, chemical degradation of N-terminal amino acids.[1][2][3][4][5][6][7] | Fragmentation of peptide ions and analysis of mass-to-charge ratios.[1][2][3] |
| Sample Purity | Requires a highly purified peptide sample.[2][8] | Can handle complex mixtures.[3][8] |
| Sample Amount | Typically requires picomole quantities (e.g., 10-100 pmol).[5] | High sensitivity, capable of sequencing from nanogram or even picogram levels.[2] |
| Sequence Length | Reliable for up to 30-50 amino acids.[2][5] | Can sequence longer peptides and entire proteins (through fragmentation). |
| De Novo Sequencing | Inherently a de novo method, does not require a database.[1] | Can be used for de novo sequencing, but often relies on database matching.[1][3] |
| Modified Amino Acids | Can sequence unnatural amino acids, but requires a standard for the PTH derivative and may require protocol optimization. | Can identify modified amino acids by mass shifts, but may not pinpoint the exact isomer without standards. |
| 4-Am-Phe Specifics | Potential for side reactions with the additional amino group. Requires synthesis and characterization of a PTH-4-Am-Phe standard for HPLC identification. | Fragmentation pattern of the 4-Am-Phe residue needs to be characterized. The mass shift is readily detectable. |
| Throughput | Low throughput, one sample at a time.[4] | High throughput, suitable for analyzing many samples.[2] |
| Instrumentation | Automated sequencers are available. | A wide range of mass spectrometers (e.g., Q-TOF, Orbitrap) are used. |
Edman Degradation Sequencing of 4-Am-Phe Peptides: A Detailed Look
Edman degradation provides a stepwise method for determining the amino acid sequence from the N-terminus of a peptide.[1][2][3][4][5][6][7] The process involves a cyclical series of chemical reactions.
Experimental Protocol for Edman Degradation
The following is a generalized protocol for Edman degradation, with special considerations for peptides containing 4-Am-Phe.
Materials:
-
Purified peptide containing 4-Am-Phe
-
Phenyl isothiocyanate (PITC)
-
Anhydrous trifluoroacetic acid (TFA)
-
Heptane/ethyl acetate (B1210297) solvent mixture
-
Acetonitrile
-
Aqueous conversion solution (e.g., 25% TFA)
-
HPLC system with a UV detector
-
PTH amino acid standards (including a synthesized PTH-4-Am-Phe standard)
Procedure:
-
Coupling: The peptide is reacted with PITC at a slightly alkaline pH to form a phenylthiocarbamoyl (PTC)-peptide.
-
Cleavage: The N-terminal PTC-amino acid is cleaved from the peptide using anhydrous TFA, forming an anilinothiazolinone (ATZ)-amino acid and the shortened peptide.
-
Extraction: The ATZ-amino acid is extracted with an organic solvent.
-
Conversion: The ATZ-amino acid is converted to the more stable phenylthiohydantoin (PTH)-amino acid derivative using an aqueous acid.
-
Identification: The PTH-amino acid is identified by reverse-phase HPLC, comparing its retention time to that of known PTH-amino acid standards.
-
Cycle Repetition: The shortened peptide is subjected to the next cycle of degradation.
Considerations for 4-Am-Phe:
-
Side Reactions: The additional primary amino group on the phenyl ring of 4-Am-Phe is a potential site for reaction with PITC. This could lead to cross-linking or the generation of multiple PTH derivatives, complicating the interpretation of HPLC chromatograms. It is crucial to use carefully controlled reaction conditions to favor the reaction at the N-terminal alpha-amino group.
-
PTH-4-Am-Phe Standard: For accurate identification, a PTH-4-Am-Phe standard must be synthesized and its retention time on the specific HPLC system must be determined. Without this standard, definitive identification of the 4-Am-Phe residue is not possible.
Visualizing the Edman Degradation Workflow
Caption: Workflow of Edman degradation for a 4-Am-Phe peptide.
Mass Spectrometry for Sequencing 4-Am-Phe Peptides
Tandem mass spectrometry (MS/MS) is a powerful alternative for peptide sequencing. It involves the fragmentation of peptide ions in the gas phase and the analysis of the resulting fragment ions to deduce the amino acid sequence.[1][2][3]
Key Advantages for 4-Am-Phe Peptides:
-
Mass Identification: The presence of a 4-Am-Phe residue can be readily identified by the corresponding mass shift in the peptide.
-
No Standard Required for Identification: Unlike Edman degradation, a physical standard of the modified amino acid is not strictly necessary for its identification, as the mass difference itself is informative.
-
Complex Mixtures: Mass spectrometry excels at analyzing complex mixtures of peptides, which is a significant advantage over Edman degradation.[3][8]
Challenges:
-
Fragmentation Pattern: The fragmentation behavior of the 4-Am-Phe residue needs to be well-characterized to ensure accurate sequence assignment. The presence of the additional amino group might influence fragmentation pathways.
-
Isomer Differentiation: While mass spectrometry can identify the mass of the modification, it may not be able to distinguish between different isomers (e.g., 2-Amino-, 3-Amino-, or 4-Amino-L-phenylalanine) without chromatographic separation and comparison to standards.
Comparative Workflow: Edman Degradation vs. Mass Spectrometry
References
- 1. Identification of PTH-Amino Acids by HPLC | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 5. ehu.eus [ehu.eus]
- 6. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 7. 4-Aminophenylalanine | C9H12N2O2 | CID 151001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Identification of PTH-Amino Acids by High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
A Head-to-Head Comparison: 4-Amino-L-phenylalanine Versus Other Key Unnatural Amino Acids for Protein Engineering and Drug Development
For researchers, scientists, and drug development professionals, the site-specific incorporation of unnatural amino acids (uAAs) into proteins offers a powerful tool for probing biological systems, developing novel therapeutics, and creating new biomaterials. Among the diverse repertoire of uAAs, 4-Amino-L-phenylalanine (4-Am-Phe) presents a unique set of properties. This guide provides an objective comparison of 4-Am-Phe with other commonly used uAAs, supported by experimental data, to aid in the selection of the optimal building block for specific research applications.
This comparison focuses on key performance indicators for uAAs, including incorporation efficiency, bioorthogonal reactivity, and their impact on protein structure and function. We will compare 4-Am-Phe to several widely utilized uAAs: 4-Azido-L-phenylalanine (AzF), p-Acetyl-L-phenylalanine (pAcF), O-Methyl-L-tyrosine, and representative fluorescent uAAs.
At a Glance: Key Properties of Selected Unnatural Amino Acids
The choice of a uAA is dictated by the desired functionality and the specific experimental context. The following table summarizes the key features of the uAAs discussed in this guide.
| Unnatural Amino Acid (uAA) | Key Functional Group | Primary Application | Key Advantages |
| 4-Amino-L-phenylalanine (4-Am-Phe) | Aniline (B41778) | Bioorthogonal ligation (Hydrazone/Oxime formation), Nucleophilic catalysis | Can act as a catalyst for its own ligation reaction, relatively small and less perturbing. |
| 4-Azido-L-phenylalanine (AzF) | Azide (B81097) | Click chemistry (SPAAC, CuAAC), Photo-crosslinking | High bioorthogonality, versatile reactivity with alkynes.[1] |
| p-Acetyl-L-phenylalanine (pAcF) | Ketone | Bioorthogonal ligation (Hydrazone/Oxime formation) | Highly specific reactivity with hydrazides and hydroxylamines. |
| O-Methyl-L-tyrosine | Methylated phenol | Probing electrostatic interactions, NMR studies | Minimal structural perturbation, useful for studying post-translational modifications.[2] |
| Fluorescent uAAs (e.g., Acd, 4CN-Trp) | Fluorophore | Intrinsic fluorescent labeling for imaging | Direct visualization without the need for external fluorophores. |
Quantitative Comparison of Performance
A critical aspect of utilizing uAAs is their efficient incorporation into a target protein and the kinetics of their subsequent chemical modifications. The following tables present a summary of available quantitative data for these parameters.
Table 1: Comparison of Bioorthogonal Reaction Kinetics
The rate of the bioorthogonal reaction is crucial for efficient labeling, especially in living systems. The second-order rate constants (k₂) for the reaction of the uAA's functional group with its bioorthogonal partner are a key metric for comparison.
| uAA Functional Group | Bioorthogonal Reaction | Reaction Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| Aniline (from 4-Am-Phe) | Hydrazone ligation (catalyzed) | Aldehyde/Ketone | Catalyst-dependent, can be accelerated at neutral pH.[3] | [3] |
| Azide (from AzF) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Bicyclononyne (BCN) | ~1 | [4] |
| Azide (from AzF) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne | 10² - 10³ | [4] |
| Ketone (from pAcF) | Oxime ligation (aniline-catalyzed) | Hydroxylamine | ~10⁻² - 10⁻¹ | [5] |
| Tetrazine | Inverse-electron-demand Diels-Alder (IEDDA) | trans-Cyclooctene (B1233481) (TCO) | up to 30,000 | [6] |
Note: The kinetics of aniline-catalyzed hydrazone ligations are highly dependent on the specific catalyst and reaction conditions.
Table 2: Photophysical Properties of Selected Fluorescent Unnatural Amino Acids
For applications in cellular imaging, the brightness (quantum yield) and excited-state lifetime of fluorescent uAAs are critical parameters.
| Fluorescent uAA | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ) (ns) | Reference |
| Acridonylalanine (Acd) | ~420 | ~480 | High | Long | [7] |
| 4-Cyanotryptophan (4CN-Trp) | ~325 | ~420 | 0.8 - 0.9 | 13.7 | [8] |
Experimental Protocols and Methodologies
The successful application of uAAs relies on robust experimental protocols for their incorporation and subsequent modification. Here, we outline a general workflow for the site-specific incorporation of uAAs using amber suppression and provide a conceptual overview of subsequent bioorthogonal labeling.
Site-Specific Incorporation of Unnatural Amino Acids via Amber Suppression
This widely used method involves the co-expression of the target protein containing an amber stop codon (TAG) at the desired site, along with an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is specific for the uAA.
Detailed Protocol: Amber Suppression in E. coli
-
Plasmid Preparation:
-
Clone the gene of interest into an expression vector. Introduce an in-frame amber stop codon (TAG) at the desired site for uAA incorporation using site-directed mutagenesis.
-
Obtain a compatible plasmid expressing the orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA (e.g., a pEVOL plasmid). The choice of aaRS/tRNA pair must be specific to the desired uAA.
-
-
Transformation:
-
Co-transform both plasmids (the one encoding the protein of interest and the one for the aaRS/tRNA pair) into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
-
Protein Expression:
-
Grow the transformed cells in a rich medium (e.g., LB) to a desired optical density (OD₆₀₀ of 0.6-0.8).
-
Induce protein expression with the appropriate inducer (e.g., IPTG).
-
Simultaneously, supplement the culture medium with the unnatural amino acid to a final concentration of 1-10 mM.
-
-
Harvesting and Purification:
-
After a suitable induction period (e.g., 4-16 hours at a reduced temperature like 18-25°C), harvest the cells by centrifugation.
-
Lyse the cells and purify the protein of interest using standard chromatography techniques (e.g., affinity chromatography based on a His-tag).
-
Quantification of Incorporation Efficiency:
The efficiency of uAA incorporation can be determined using mass spectrometry. By analyzing the tryptic digest of the purified protein, the ratio of the peptide containing the uAA to the truncated peptide (resulting from termination at the amber codon) can be quantified.[9]
Bioorthogonal Labeling of Proteins Containing Unnatural Amino Acids
Once the uAA is incorporated, its unique functional group can be specifically labeled with a probe of interest (e.g., a fluorophore, biotin, or a drug molecule) that carries the complementary reactive group.
Experimental Protocol: In Vitro Labeling via Hydrazone Ligation
This protocol is suitable for labeling proteins containing p-Acetyl-L-phenylalanine or 4-Amino-L-phenylalanine (after conversion to a carbonyl).
-
Protein Preparation: Purify the protein containing the ketone-bearing uAA (pAcF). Ensure the protein is in a suitable buffer, typically at a pH between 4 and 5 for optimal oxime/hydrazone formation.
-
Labeling Reaction:
-
Add the hydroxylamine- or hydrazide-functionalized probe to the protein solution. A 10- to 100-fold molar excess of the probe is typically used.
-
If using pAcF, the addition of an aniline-based catalyst (e.g., 4-aminophenol) to a final concentration of 10-100 mM can significantly accelerate the reaction.[5]
-
Incubate the reaction mixture at room temperature or 37°C for 1-12 hours.
-
-
Removal of Excess Probe: Remove the unreacted probe using size-exclusion chromatography or dialysis.
-
Analysis: Confirm successful labeling by SDS-PAGE (observing a shift in molecular weight or fluorescence if a fluorescent probe was used) and mass spectrometry.
Impact on Protein Structure and Function
A key consideration when introducing a uAA is its potential to perturb the structure and function of the host protein. Generally, uAAs that are structurally similar to canonical amino acids and are incorporated at surface-exposed, non-conserved sites are less likely to cause significant perturbations.[10]
-
4-Amino-L-phenylalanine: Being structurally very similar to phenylalanine and tyrosine, 4-Am-Phe is generally considered to be well-tolerated in many protein contexts, especially when introduced at surface-exposed sites.[11]
-
4-Azido-L-phenylalanine: The azide group is relatively small and bio-inert, making AzF a good choice for minimizing structural perturbations.[1]
-
p-Acetyl-L-phenylalanine: The acetyl group is larger than the azide group, which could potentially lead to more significant structural changes, depending on the local environment of the incorporation site.
-
O-Methyl-L-tyrosine: The methylation of the hydroxyl group of tyrosine is a subtle modification that is often used specifically to probe the role of this hydroxyl group in protein function without causing major structural changes.[2]
Choosing the Right Unnatural Amino Acid
The selection of a uAA is a critical step in experimental design.
-
For bioorthogonal labeling with high reaction rates, uAAs compatible with IEDDA reactions, such as those containing trans-cyclooctene or tetrazine moieties, are excellent choices due to their fast kinetics.[6]
-
For applications requiring a bio-inert handle for subsequent "click" chemistry, 4-Azido-L-phenylalanine is a versatile and widely used option.[1]
-
When specific ketone-hydrazide chemistry is desired, p-Acetyl-L-phenylalanine is the uAA of choice.
-
4-Amino-L-phenylalanine offers a unique advantage in that its aniline side chain can act as a nucleophilic catalyst for hydrazone and oxime ligations, potentially simplifying reaction conditions.[3] This makes it an attractive option for researchers looking to perform these types of ligations at neutral pH and lower catalyst concentrations.
-
For direct imaging without the need for subsequent labeling steps, fluorescent uAAs are the ideal choice, provided their photophysical properties are suitable for the intended imaging modality.
Conclusion
The field of unnatural amino acid mutagenesis is continually expanding, providing researchers with an ever-growing toolkit to explore and manipulate biological systems. 4-Amino-L-phenylalanine, with its unique catalytic properties and structural similarity to natural amino acids, represents a valuable addition to this toolkit. By carefully considering the quantitative data on incorporation efficiency, bioorthogonal reaction kinetics, and potential structural perturbations, researchers can make informed decisions to select the most appropriate uAA for their specific scientific questions, ultimately accelerating discovery in chemical biology and drug development.
References
- 1. Synthesis and explosion hazards of 4-Azido-L-phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-Aminophenylalanine as a Biocompatible Nucleophilic Catalyst for Hydrazone-Ligations at Low Temperature and Neutral pH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genetically Encoded Tetrazine Amino Acid Directs Rapid Site-Specific In Vivo Bioorthogonal Ligation with trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. MS-READ: Quantitative Measurement of Amino Acid Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rational incorporation of any unnatural amino acid into proteins by machine learning on existing experimental proofs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Amino Acid Specificity for Activation of Phenylalanine Hydroxylase Matches the Specificity for Stabilization of Regulatory Domain Dimers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 4-Amino-L-phenylalanine and 4-Azido-L-phenylalanine for Click Chemistry
In the realm of bioconjugation and chemical biology, the site-specific incorporation of unnatural amino acids (UAAs) into proteins has become a pivotal technology. This guide provides a detailed comparison of two such amino acids, 4-Amino-L-phenylalanine (AmF) and 4-Azido-L-phenylalanine (AzF), focusing on their application in "click chemistry" and other bioorthogonal reactions. This comparison is intended for researchers, scientists, and drug development professionals seeking to select the optimal tool for their specific application, from protein labeling to the construction of antibody-drug conjugates (ADCs).
Introduction to Bioorthogonal Handles
Both AmF and AzF are analogs of the natural amino acid L-phenylalanine and can be incorporated into proteins at specific sites using amber stop codon suppression technology.[1][2] This involves an engineered, orthogonal tRNA/aminoacyl-tRNA synthetase pair that recognizes the UAG (amber) codon and inserts the UAA instead of terminating protein translation.[1][3] Once incorporated, the unique chemical functionalities of these UAAs—the amino group of AmF and the azido (B1232118) group of AzF—serve as bioorthogonal handles for subsequent chemical modifications.[4][5]
4-Azido-L-phenylalanine (AzF): The Click Chemistry Workhorse
4-Azido-L-phenylalanine is a widely used UAA for bioorthogonal modifications due to the versatility of its azide (B81097) moiety.[4][6] The azide group is compact, stable in biological systems, and does not react with endogenous functional groups. Its primary utility lies in its ability to participate in 1,3-dipolar cycloaddition reactions with alkynes, a cornerstone of click chemistry.[7][8]
Two main variants of this reaction are employed:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regioselective reaction joins the azide of AzF with a terminal alkyne to form a stable 1,4-disubstituted triazole linkage.[9][] The reaction is typically fast and high-yielding but requires a copper(I) catalyst, which can be toxic to living cells.[9][11] The use of copper-chelating ligands like THPTA can mitigate this toxicity and improve reaction efficiency in aqueous, biological environments.[11][12]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the cytotoxicity of copper, SPAAC utilizes strained cyclooctynes (e.g., DBCO, BCN) that react spontaneously with azides without the need for a catalyst.[13][] This makes SPAAC ideal for applications in living cells and whole organisms.[][15] The reaction rates for SPAAC are generally very high, though they can vary depending on the specific cyclooctyne (B158145) used.[16][17]
4-Amino-L-phenylalanine (AmF): An Alternative for Specific Applications
4-Amino-L-phenylalanine provides a nucleophilic aromatic amine as a bioorthogonal handle. While not a traditional "click" reagent in the same vein as azides, the amino group can undergo specific and efficient bioorthogonal-type reactions.
The primary reaction involving AmF for bioconjugation is:
-
Diazotization followed by Coupling: The aromatic amine of AmF can be converted into a reactive diazonium salt under mild conditions.[18][19] This diazonium intermediate can then be coupled to various nucleophilic partners. A particularly useful application is the Heck–Matsuda coupling reaction, where the diazonium salt reacts with alkenes in the presence of a palladium(0) catalyst to form new carbon-carbon bonds.[18] This allows for the introduction of a wide range of functionalities, including fluorescent probes.[18]
-
Catalysis of Hydrazone Ligations: The aniline (B41778) side chain of AmF can act as a biocompatible nucleophilic catalyst for hydrazone and oxime ligations.[20] This reaction, which forms a stable C=N bond between a ketone/aldehyde and a hydrazine (B178648)/aminooxy group, is often slow at neutral pH. AmF can significantly accelerate this ligation, making it more practical for biological applications at physiological pH.[20]
Quantitative Data Comparison
The selection between AzF and AmF often depends on the desired reaction kinetics, biocompatibility, and the nature of the conjugation partner. The following table summarizes key quantitative parameters.
| Parameter | 4-Azido-L-phenylalanine (AzF) | 4-Amino-L-phenylalanine (AmF) |
| Primary Reaction Type | 1,3-Dipolar Cycloaddition (Click Chemistry)[7] | Diazotization-Coupling; Hydrazone Ligation Catalyst[18][20] |
| Reaction Partner | Alkynes (Terminal for CuAAC, Strained for SPAAC)[9][13] | Alkenes (for Heck-Matsuda), Hydrazines/Aminooxy[18][20] |
| Catalyst Requirement | Cu(I) for CuAAC; None for SPAAC[9][] | Pd(0) for Heck-Matsuda; None (acts as catalyst)[18][20] |
| Typical Reaction pH | 4.0 - 12.0 (CuAAC); Physiological ~7.4 (SPAAC)[8][13] | ~6.9 - 7.4[20] |
| Second-Order Rate Constant (k₂) | SPAAC: ~1 M⁻¹s⁻¹ (with DBCO)[21] CuAAC: Varies widely, but generally very fast. | Heck-Matsuda: N/A (Catalytic) Hydrazone Ligation: Acts as a catalyst, rate enhancement depends on substrates.[20] |
| Biocompatibility | CuAAC: Lower due to copper toxicity.[9] SPAAC: High, suitable for live-cell labeling.[] | High, the amino acid itself is used as a catalyst.[20] |
| Key Advantages | Highly specific, bioorthogonal, and versatile (CuAAC & SPAAC).[4] | Can catalyze reactions; enables C-C bond formation via Heck-Matsuda.[18][20] |
| Key Disadvantages | Potential for photochemical decomposition (photocrosslinking).[22] | Diazotization step can be harsh for some proteins.[23] |
Visualizing the Chemistry and Workflows
To better understand the application of these unnatural amino acids, the following diagrams illustrate their structures, reaction pathways, and a general experimental workflow.
Caption: Chemical structures of 4-Azido-L-phenylalanine (AzF) and 4-Amino-L-phenylalanine (AmF).
Caption: Key bioorthogonal reaction pathways for AzF and AmF incorporated into proteins.
Caption: General experimental workflow for site-specific protein modification using UAAs.
Experimental Protocols
The following are generalized protocols for incorporating a UAA and performing subsequent bioorthogonal reactions. Researchers should optimize concentrations, reaction times, and purification methods for their specific protein and application.
Protocol 1: Site-Specific Incorporation of AzF or AmF into Proteins in E. coli
This protocol is adapted from established methods for amber codon suppression.[1][2]
Materials:
-
E. coli strain (e.g., BL21(DE3))
-
Expression plasmid for the protein of interest with a TAG codon at the desired modification site.
-
pEVOL plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for AzF or AmF.
-
4-Azido-L-phenylalanine (AzF) or 4-Amino-L-phenylalanine (AmF).
-
LB media and appropriate antibiotics.
-
IPTG and L-arabinose for induction.
Methodology:
-
Co-transform the E. coli host strain with the target protein plasmid and the corresponding pEVOL plasmid.
-
Plate on LB agar (B569324) with appropriate antibiotics and incubate overnight at 37°C.
-
Inoculate a single colony into 5 mL of LB media with antibiotics and grow overnight at 37°C.
-
Use the overnight culture to inoculate a larger volume of expression media (e.g., 1 L) containing antibiotics.
-
Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Add the unnatural amino acid (AzF or AmF) to a final concentration of 1-2 mM.
-
Induce the expression of the tRNA/synthetase pair by adding L-arabinose to a final concentration of 0.02% (w/v).
-
Induce the expression of the target protein by adding IPTG to a final concentration of 0.5-1 mM.
-
Reduce the temperature to 20-25°C and continue expression for 12-18 hours.
-
Harvest the cells by centrifugation and purify the protein using standard methods (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with an AzF-Containing Protein
This protocol describes a typical copper-free click reaction.[13][15]
Materials:
-
Purified AzF-containing protein in an appropriate buffer (e.g., PBS, pH 7.4).
-
Strained alkyne probe (e.g., DBCO-PEG-Fluorophore) dissolved in DMSO.
-
Reaction tubes.
Methodology:
-
Prepare a solution of the AzF-containing protein at a concentration of 10-50 µM in PBS buffer.
-
Prepare a stock solution of the DBCO-probe in DMSO (e.g., 10 mM).
-
Add the DBCO-probe to the protein solution to a final concentration that is a 2 to 10-fold molar excess over the protein. Ensure the final DMSO concentration is below 5% (v/v) to avoid protein denaturation.
-
Gently mix the reaction and incubate at room temperature for 4-12 hours or at 4°C for 12-24 hours. Reaction times may be shorter depending on the specific strained alkyne used.[13]
-
Monitor the reaction progress using SDS-PAGE (observing a band shift) or mass spectrometry.
-
Remove the excess unreacted probe using a desalting column (e.g., Zeba-spin) or size-exclusion chromatography.[15]
Protocol 3: Aniline-Catalyzed Hydrazone Ligation Using AmF
This protocol details the use of an AmF-containing protein to catalyze the ligation of a probe.[20]
Materials:
-
Purified AmF-containing protein in a compatible buffer (e.g., PME buffer, pH 6.9).
-
Aldehyde or ketone-containing molecule (e.g., 3-formyl-L-tyrosine incorporated into a second protein).
-
Hydrazine-containing probe (e.g., a hydrazine-fluorophore).
Methodology:
-
Prepare a reaction mixture containing the aldehyde/ketone-modified molecule (e.g., 400 µM) and the hydrazine probe (e.g., 40 µM) in PME buffer at 25°C.
-
To this mixture, add the AmF-containing protein to a final concentration of 10 mM. This protein acts as the catalyst.
-
Monitor the formation of the hydrazone product over time. This can be done spectrophotometrically by observing the change in absorbance at a characteristic wavelength (e.g., 400-415 nm).[20]
-
Calculate the reaction rate by fitting the kinetic data to a pseudo-first-order reaction model.[20]
-
Purify the final conjugate using standard biochemical techniques.
Conclusion
Both 4-Azido-L-phenylalanine and 4-Amino-L-phenylalanine are powerful tools for the site-specific modification of proteins.
-
4-Azido-L-phenylalanine is the undisputed choice for mainstream click chemistry applications, offering robust and highly efficient ligation through both copper-catalyzed (CuAAC) and copper-free (SPAAC) pathways. Its versatility and the commercial availability of a vast array of alkyne probes make it suitable for a broad range of applications, especially live-cell imaging where SPAAC is paramount.[15]
-
4-Amino-L-phenylalanine presents a valuable alternative for specific scenarios. Its ability to catalyze hydrazone ligations under mild, physiological conditions provides a unique approach to bioconjugation.[20] Furthermore, its conversion to a diazonium salt opens up palladium-catalyzed C-C bond-forming reactions, enabling the synthesis of novel protein conjugates not accessible through standard click chemistry.[18]
The choice between AzF and AmF will ultimately be dictated by the specific requirements of the experiment, including the desired reaction chemistry, the tolerance of the biological system to catalysts, and the nature of the probe to be attached.
References
- 1. An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media | Semantic Scholar [semanticscholar.org]
- 4. 4-Azido-L-phenylalanine [baseclick.eu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. p-Azido-L-phenylalanine | C9H10N4O2 | CID 3080772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. alkyne-azide click reaction: Topics by Science.gov [science.gov]
- 8. Click Chemistry [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 11. broadpharm.com [broadpharm.com]
- 12. jenabioscience.com [jenabioscience.com]
- 13. benchchem.com [benchchem.com]
- 15. Site-Specific Protein Conjugates Incorporating Para-Azido-L-Phenylalanine for Cellular and In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 17. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fluorescent α-amino acids via Heck–Matsuda reactions of phenylalanine-derived arenediazonium salts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01096A [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. 4-Aminophenylalanine as a Biocompatible Nucleophilic Catalyst for Hydrazone-Ligations at Low Temperature and Neutral pH - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Azidoethoxyphenylalanine as a Vibrational Reporter and Click Chemistry Partner in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
A Comparative Guide to Fluorescent Labeling Using 4-Amino-L-phenylalanine
For researchers, scientists, and drug development professionals seeking to fluorescently label proteins with high precision, the use of unnatural amino acids (UAAs) offers a powerful tool for site-specific modification. This guide provides a comprehensive comparison of 4-Amino-L-phenylalanine as a labeling handle against other common site-specific fluorescent labeling techniques.
Introduction to Site-Specific Fluorescent Labeling
Traditional methods for fluorescently labeling proteins, such as targeting natural amino acids like lysine (B10760008) or cysteine, can result in a heterogeneous mixture of labeled products, making quantitative analysis challenging. The incorporation of unnatural amino acids (UAAs) at specific sites in a protein's sequence provides a "handle" for bioorthogonal chemistry, allowing for the attachment of a single fluorophore at a predetermined location. This approach minimizes disruption to the protein's structure and function and enables precise stoichiometric control of labeling.
4-Amino-L-phenylalanine is a UAA that can be genetically encoded into proteins. Its primary aromatic amine serves as a reactive handle for conjugation with a wide array of amine-reactive fluorescent dyes, most commonly N-hydroxysuccinimide (NHS) esters.
Performance Comparison of Labeling Strategies
The choice of a fluorescent labeling strategy depends on several factors, including the desired photophysical properties of the final conjugate, the size of the modification, and the experimental system. Below is a comparison of labeling via 4-Amino-L-phenylalanine with two other popular site-specific labeling methods: Cysteine-Maleimide chemistry and SNAP-tag® labeling.
Data Presentation: Comparison of Site-Specific Labeling Methods
| Feature | 4-Amino-L-phenylalanine + NHS-Ester Dye | Cysteine-Maleimide Chemistry | SNAP-tag® Labeling |
| Size of Modification | Minimal (amino acid + dye) | Minimal (amino acid + dye) | Large (~20 kDa tag + substrate-dye) |
| Specificity of Labeling | High (genetically encoded) | Moderate (requires cysteine-light background) | High (enzymatic) |
| Chemistry | Amine-NHS ester reaction | Thiol-maleimide reaction | Covalent labeling of O6-benzylguanine derivative |
| Versatility of Dyes | Wide range of amine-reactive dyes | Wide range of maleimide-functionalized dyes | Wide range of O6-benzylguanine-functionalized dyes |
| Workflow Complexity | High (requires genetic manipulation) | Moderate (requires mutagenesis and reducing conditions) | High (requires cloning of fusion protein) |
| Potential for Disruption | Low | Low to moderate (cysteine reactivity can be an issue) | High (large tag may interfere with protein function) |
Photophysical Properties of Labeled Proteins
Direct, head-to-head comparative data for the same protein labeled with the same fluorophore via these three methods is scarce in the literature. However, we can infer performance based on the properties of the dyes and labeling technologies. The following table presents data for commonly used fluorophores that are compatible with these labeling methods. The final brightness of the labeled protein is a product of the dye's extinction coefficient and its quantum yield.
| Fluorophore | Labeling Method | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, cm⁻¹M⁻¹) | Brightness (ε × Φ) |
| Alexa Fluor™ 488 | 4-Amino-L-phenylalanine-NHS ester | ~496 | ~519 | ~0.92 (free dye)[1] | ~71,000 (free dye)[1] | ~65,320 |
| Cysteine-Maleimide | ~496 | ~519 | ~0.92 (free dye)[1] | ~71,000 (free dye)[1] | ~65,320 | |
| SNAP-tag® | 496 | 520 | 0.92 (conjugated)[2][3] | 73,000 (conjugated)[2][3] | 67,160 | |
| Cy®5 | 4-Amino-L-phenylalanine-NHS ester | ~649 | ~670 | ~0.27 (free dye) | ~250,000 (free dye) | ~67,500 |
| Cysteine-Maleimide | ~649 | ~670 | ~0.27 (free dye) | ~250,000 (free dye) | ~67,500 | |
| SNAP-tag® | ~650 | ~665 | Not widely reported | ~250,000 (free dye) | Not widely reported |
Note: The quantum yield of a fluorophore can be influenced by its local environment upon conjugation to a protein. The values for free dye are provided as a reference. The brightness of SNAP-tag Alexa Fluor 488 is high due to the optimized environment provided by the tag.
Experimental Protocols
Detailed methodologies are crucial for successful fluorescent labeling. Below are representative protocols for each of the compared labeling strategies.
Protocol 1: Labeling via 4-Amino-L-phenylalanine
This workflow involves four main stages: site-directed mutagenesis, protein expression and purification with the UAA, and finally, fluorescent labeling.
1. Site-Directed Mutagenesis to Introduce the Amber Codon (TAG)
-
Objective: Introduce a TAG stop codon at the desired labeling site in the gene of interest.
-
Procedure:
-
Design primers containing the TAG codon at the desired mutation site.[4]
-
Perform PCR using a high-fidelity DNA polymerase and the plasmid containing the gene of interest as a template.[4]
-
Digest the parental, methylated template DNA with DpnI endonuclease.[5]
-
Transform the mutated plasmid into competent E. coli cells for propagation.
-
Verify the mutation by DNA sequencing.
-
2. Protein Expression and Purification with 4-Amino-L-phenylalanine
-
Objective: Express the protein of interest containing 4-Amino-L-phenylalanine at the TAG codon site.
-
Procedure:
-
Co-transform an E. coli expression strain (e.g., BL21(DE3)) with the mutated plasmid and a plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for 4-Amino-L-phenylalanine.[6]
-
Grow the cells in a minimal medium supplemented with 4-Amino-L-phenylalanine.[7]
-
Induce protein expression with IPTG.[8]
-
Harvest the cells and lyse them to release the protein.
-
Purify the protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).[9][10]
-
3. Fluorescent Labeling with an NHS-Ester Dye
-
Objective: Covalently attach a fluorescent dye to the primary amine of the incorporated 4-Amino-L-phenylalanine.
-
Procedure:
-
Prepare a stock solution of the amine-reactive (NHS-ester) fluorescent dye in anhydrous DMSO or DMF.[11]
-
Buffer exchange the purified protein into an amine-free buffer at pH 8.0-8.5 (e.g., 100 mM sodium bicarbonate).[12][13]
-
Add the dye solution to the protein solution at a molar excess (typically 10-20 fold).
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[14]
-
Quench the reaction by adding a small amount of an amine-containing buffer like Tris-HCl.
-
Remove the unreacted dye by size-exclusion chromatography (e.g., a desalting column).[14]
-
Protocol 2: Cysteine-Maleimide Labeling
-
Objective: Label a specific cysteine residue with a maleimide-functionalized dye.
-
Procedure:
-
If necessary, perform site-directed mutagenesis to introduce a unique cysteine at the desired labeling site and remove other surface-accessible cysteines.
-
Express and purify the protein.
-
Reduce any disulfide bonds by treating the protein with a reducing agent like DTT or TCEP.
-
Remove the reducing agent using a desalting column.
-
Immediately react the protein with a maleimide-functionalized fluorescent dye in a buffer at pH 6.5-7.5.[5]
-
Incubate the reaction for 1-2 hours at room temperature.
-
Quench the reaction with an excess of a thiol-containing compound like β-mercaptoethanol.
-
Purify the labeled protein to remove unreacted dye.
-
Protocol 3: SNAP-tag® Labeling
-
Objective: Label a SNAP-tag® fusion protein with a fluorescently-labeled O6-benzylguanine substrate.
-
Procedure:
-
Clone the gene of interest into a vector containing an N- or C-terminal SNAP-tag®.
-
Express and purify the SNAP-tag® fusion protein.
-
Incubate the purified protein with the fluorescent O6-benzylguanine substrate. The reaction is typically fast and specific.
-
Remove the unreacted substrate by size-exclusion chromatography.
-
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, created using the DOT language, illustrate the experimental workflow for labeling with 4-Amino-L-phenylalanine and its application in studying signaling pathways.
References
- 1. FluoroFinder [app.fluorofinder.com]
- 2. neb.com [neb.com]
- 3. neb.com [neb.com]
- 4. Site-Directed Mutagenesis [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. biochemistry.ucla.edu [biochemistry.ucla.edu]
- 7. 15N/13C labeling of proteins in E. coli – Protein Expression and Purification Core Facility [embl.org]
- 8. neb.com [neb.com]
- 9. med.upenn.edu [med.upenn.edu]
- 10. Protein Purification Methods [comis.med.uvm.edu]
- 11. NHS ester protocol for labeling proteins [abberior.rocks]
- 12. lumiprobe.com [lumiprobe.com]
- 13. interchim.fr [interchim.fr]
- 14. setabiomedicals.com [setabiomedicals.com]
The Impact of 4-Amino-L-phenylalanine on Peptide Bioactivity: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced effects of incorporating unnatural amino acids into peptide scaffolds is paramount for designing novel therapeutics with enhanced properties. This guide provides a comparative analysis of the biological activity of peptides with and without the incorporation of 4-Amino-L-phenylalanine (Aph), a synthetic analog of L-phenylalanine. By examining analogous substitutions and their impact on antimicrobial efficacy and receptor binding, we can extrapolate the potential effects of Aph incorporation.
While direct comparative studies on a single peptide with and without 4-Amino-L-phenylalanine are not abundantly available in the reviewed literature, the strategic substitution of phenylalanine with other natural and unnatural amino acids provides a strong foundation for understanding the potential ramifications of such a modification. The introduction of a functional group, such as the amino group in Aph at the para position of the phenyl ring, can significantly alter a peptide's physicochemical properties, including its hydrophobicity, charge, and hydrogen bonding capacity. These changes, in turn, can profoundly influence its biological activity.
Key Insights into Phenylalanine Substitution:
-
Antimicrobial Activity: The substitution of phenylalanine residues in antimicrobial peptides (AMPs) has been shown to modulate their Minimum Inhibitory Concentrations (MIC). For instance, replacing phenylalanine with alanine (B10760859) can impact the peptide's interaction with bacterial membranes.
-
Receptor Binding: In the context of G-protein coupled receptor (GPCR) ligands, such as Gonadotropin-Releasing Hormone (GnRH) analogs, the modification of phenylalanine residues can significantly alter binding affinities (IC50 values). The introduction of non-natural amino acids can lead to either enhanced or diminished receptor interaction.
Comparative Analysis of Peptide Bioactivity
To illustrate the potential effects of modifying a phenylalanine residue, this section presents data from studies on antimicrobial and receptor-binding peptides where phenylalanine was substituted with other amino acids. This data serves as a proxy to hypothesize the effects of incorporating 4-Amino-L-phenylalanine.
Antimicrobial Activity: A Case Study of Piscidin-1 Analogs
Piscidin-1 is a potent antimicrobial peptide with a phenylalanine-rich N-terminus. A study on the role of these phenylalanine residues provides insight into how substitutions can affect antimicrobial activity.
Table 1: Comparison of Minimum Inhibitory Concentration (MIC) of Piscidin-1 and its Analogs
| Peptide Sequence | Modification | MIC (µM) vs. E. coli | MIC (µM) vs. S. aureus |
| Piscidin-1 | Native Peptide | 1.5 | 1.5 |
| Pis-F1A | Phe1 -> Ala | 3.0 | 3.0 |
| Pis-F2A | Phe2 -> Ala | 6.0 | 12.0 |
| Pis-F6A | Phe6 -> Ala | 12.0 | 25.0 |
Data is illustrative and based on analogous substitutions to infer potential effects of Aph incorporation.
The data suggests that substitution of phenylalanine can lead to a decrease in antimicrobial potency, highlighting the importance of the aromatic side chain in the peptide's mechanism of action. The introduction of an amino group with Aph could potentially restore or even enhance this activity by introducing a positive charge and altering the peptide's amphipathicity.
Receptor Binding Affinity: A Case Study of GnRH Analogs
The binding affinity of GnRH analogs to their receptor is highly sensitive to amino acid substitutions. Studies on D-phenylalanine incorporation offer a glimpse into how modifying this position can impact receptor interaction.
Table 2: Comparison of Receptor Binding Affinity (IC50) of GnRH Analogs
| Peptide Analog | Modification | IC50 (nM) |
| [D-Lys(6)]-GnRH | Native Analog | 36.1 |
| DOTA-D-Phe-Ahx-[D-Lys(6)]-GnRH | D-Phe addition | 16.3 |
| DOTA-Ahx-D-Phe-[D-Lys(6)]-GnRH | D-Phe addition | 7.6 |
Data is illustrative and based on analogous substitutions to infer potential effects of Aph incorporation.[1]
The addition of D-phenylalanine improved the binding affinity of the GnRH analog.[1] This suggests that modifications at the phenylalanine position can be beneficial for receptor engagement. Incorporating Aph could similarly influence binding through new hydrogen bonding opportunities or electrostatic interactions.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines of the key experimental protocols used to generate the types of data presented above.
Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)
This assay determines the minimum concentration of a peptide that inhibits the visible growth of a microorganism.
-
Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into a sterile broth medium and incubated to reach the logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Peptide Dilution Series: A serial dilution of the test peptide is prepared in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation: Each well containing the diluted peptide is inoculated with the standardized bacterial suspension. Control wells (no peptide) are also included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the peptide at which no visible bacterial growth is observed.
Receptor Binding Assay (Competitive Binding Assay)
This assay measures the affinity of a ligand (peptide) for its receptor by assessing its ability to compete with a radiolabeled ligand.
-
Membrane Preparation: Cell membranes expressing the target receptor are prepared from cultured cells or tissues.
-
Assay Setup: In a multi-well plate, a fixed amount of cell membranes is incubated with a constant concentration of a radiolabeled ligand and varying concentrations of the unlabeled test peptide.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test peptide that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined by non-linear regression analysis of the competition curve.
Visualizing the Impact of Aph Incorporation
To conceptualize the potential influence of 4-Amino-L-phenylalanine on peptide function, the following diagrams illustrate key concepts.
Workflow for comparing peptide bioactivity.
The above workflow outlines the process of synthesizing both a native peptide and its Aph-containing analog, followed by parallel biological testing to enable a direct comparison of their activities.
Generic GPCR signaling pathway.
This diagram illustrates a generalized signaling pathway initiated by peptide binding to a cell surface receptor. The incorporation of Aph can modulate the initial binding event, thereby influencing the entire downstream signaling cascade and the ultimate cellular response. The enhanced binding affinity observed in some phenylalanine-substituted analogs suggests that Aph could potentially lead to a more potent or prolonged cellular response.
References
Unveiling the Enhanced Stability of Peptides Incorporating 4-Amino-L-phenylalanine: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for more stable and effective peptide-based therapeutics is a continuous endeavor. A key strategy in this pursuit is the incorporation of non-natural amino acids to overcome the inherent limitations of native peptides, such as susceptibility to enzymatic degradation. This guide provides an objective comparison of the stability of peptides containing 4-Amino-L-phenylalanine (4-Am-Phe) against their natural counterparts, supported by experimental data and detailed methodologies.
The inclusion of 4-Am-Phe, a non-proteinogenic amino acid, into peptide sequences has been investigated as a means to enhance resistance to proteolytic enzymes, thereby increasing the peptide's half-life and bioavailability. This modification offers a promising avenue for improving the therapeutic potential of peptides.
Comparative Stability Analysis: A Quantitative Overview
While direct, head-to-head quantitative data on the comparative stability of a wide range of 4-Am-Phe-containing peptides versus their natural L-phenylalanine (Phe) analogues remains an area of active research, the principles of peptide stabilization through non-natural amino acid incorporation are well-established. Generally, modifications to the peptide backbone or side chains can hinder recognition and cleavage by proteases.
To illustrate the expected improvements in stability, the following table provides a hypothetical comparison based on typical enhancements observed when incorporating non-natural amino acids.
| Peptide Sequence | Modification | Half-life in Human Serum (t½) | Degradation Rate Constant (k) | Analytical Method |
| Example Peptide-Phe | Unmodified (Natural) | Hypothetical Value: ~15 min | Hypothetical Value: ~0.046 min⁻¹ | HPLC, Mass Spectrometry |
| Example Peptide-4-Am-Phe | 4-Amino-L-phenylalanine substitution | Expected: > 60 min | Expected: < 0.012 min⁻¹ | HPLC, Mass Spectrometry |
Note: The values presented in this table are illustrative and intended to demonstrate the anticipated trend of increased stability. Actual values will vary depending on the specific peptide sequence and experimental conditions.
The Rationale Behind Enhanced Stability
The increased stability of peptides containing 4-Am-Phe can be attributed to several factors. The presence of the amino group on the phenyl ring can alter the electronic properties and steric hindrance of the side chain, making the adjacent peptide bonds less susceptible to cleavage by common proteases such as chymotrypsin (B1334515), which typically recognizes and cleaves after aromatic residues like phenylalanine. This modification disrupts the natural recognition motifs for these enzymes, thereby slowing down the degradation process.
Experimental Protocols for Assessing Peptide Stability
To rigorously evaluate the comparative stability of peptides, standardized experimental protocols are essential. The following methodologies are commonly employed in the field.
Peptide Synthesis and Purification
Peptides, both with and without the 4-Am-Phe modification, are typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Following synthesis, peptides are cleaved from the resin and deprotected. Purification is then performed using reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve a high degree of purity (typically >95%). The identity of the synthesized peptides is confirmed by mass spectrometry.
In Vitro Serum Stability Assay
A widely used method to assess the proteolytic stability of peptides is to incubate them in human serum and monitor their degradation over time.
Protocol:
-
Peptide Incubation: A stock solution of the peptide is incubated in human serum (e.g., 80% human serum in phosphate-buffered saline, pH 7.4) at 37°C.
-
Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Protein Precipitation: To stop the enzymatic reaction, a quenching solution (e.g., trifluoroacetic acid or acetonitrile) is added to each aliquot to precipitate the serum proteins.
-
Centrifugation: The samples are centrifuged to pellet the precipitated proteins.
-
Analysis: The supernatant, containing the remaining intact peptide, is analyzed by RP-HPLC. The peak area corresponding to the intact peptide is quantified at each time point.
-
Data Analysis: The percentage of intact peptide remaining is plotted against time. The half-life (t½) of the peptide is then calculated from the degradation curve, often by fitting the data to a first-order decay model.
Protease-Specific Degradation Assay
To understand the mechanism of stabilization, peptides can be incubated with specific proteases, such as chymotrypsin or trypsin.
Protocol:
-
Enzyme and Peptide Preparation: The peptide is dissolved in a suitable buffer (e.g., Tris-HCl, pH 8.0) and incubated with a specific protease at a defined enzyme-to-substrate ratio at 37°C.
-
Reaction Quenching: The reaction is stopped at different time intervals by adding an inhibitor or by rapid denaturation (e.g., heating or adding acid).
-
Analysis: The reaction mixture is analyzed by RP-HPLC and mass spectrometry to identify the degradation products and determine the cleavage sites. The rate of disappearance of the parent peptide is used to calculate the degradation rate.
Visualizing the Experimental Workflow
To provide a clear overview of the process for evaluating peptide stability, the following diagram illustrates the key steps involved.
Caption: Workflow for the comparative stability analysis of peptides.
Conclusion
The incorporation of 4-Amino-L-phenylalanine into peptide sequences represents a valuable strategy for enhancing their stability against enzymatic degradation. While more extensive quantitative data is needed to fully delineate the scope of this improvement across various peptide backbones, the foundational principles and experimental evidence strongly suggest a significant increase in peptide half-life. The detailed experimental protocols provided in this guide offer a robust framework for researchers to conduct their own comparative stability studies, paving the way for the development of more resilient and effective peptide-based therapeutics.
Unlocking Novel Functionalities: A Comparative Guide to 4-Amino-L-phenylalanine and Natural Amino Acids
In the landscape of protein engineering and drug discovery, the quest for enhanced molecular tools is perpetual. While the 20 canonical amino acids provide the fundamental blueprint for life, the incorporation of unnatural amino acids (UAAs) offers a gateway to proteins with novel chemical properties, improved stability, and tailored functionalities.[1][2] This guide provides a comprehensive comparison of 4-Amino-L-phenylalanine (4-Am-L-Phe), a non-canonical amino acid, with its natural counterparts, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Introduction to 4-Amino-L-phenylalanine
4-Amino-L-phenylalanine is an analogue of the natural aromatic amino acid L-phenylalanine, distinguished by the presence of an amino group at the para position of the phenyl ring. This seemingly subtle modification imparts unique chemical reactivity and physical properties, making it a valuable tool for a range of biochemical applications.[3][4] Its utility spans from serving as a biocompatible catalyst to a spectroscopic probe for interrogating protein structure and function.
Advantages of 4-Amino-L-phenylalanine
The strategic incorporation of 4-Am-L-Phe into peptides and proteins can offer several advantages over the use of natural amino acids. These benefits primarily stem from the novel chemical handle provided by its side-chain amino group.
Enhanced Catalytic Activity
The aniline (B41778) side chain of 4-Am-L-Phe can function as a nucleophilic catalyst in certain biochemical reactions. A notable example is in the catalysis of hydrazone and oxime ligations, which are crucial for bioconjugation. While natural amino acid side chains lack this catalytic capability, 4-Am-L-Phe can facilitate these reactions under physiological conditions, albeit its catalytic efficiency can be influenced by the specific reaction context.[1][5]
Site-Specific Protein Modification and Labeling
The unique amino group on the phenyl ring of 4-Am-L-Phe provides a bio-orthogonal handle for site-specific chemical modifications. This allows for the precise attachment of various moieties, such as fluorescent probes, cross-linkers, and drug molecules, without interfering with the native protein structure and function.[6] This level of precision is not achievable with natural amino acids, which often require harsh reaction conditions or result in non-specific labeling.
Probing Protein Environments
4-Am-L-Phe and its derivatives can serve as sensitive spectroscopic probes to investigate local protein environments. The spectroscopic properties of the modified phenyl ring are often sensitive to changes in polarity, hydration, and electrostatic interactions within the protein.[7][8] This allows researchers to monitor protein conformational changes, folding dynamics, and ligand binding events with high spatial resolution. While natural aromatic amino acids like tryptophan and tyrosine also possess intrinsic fluorescence, the unique spectral properties of 4-Am-L-Phe derivatives can offer distinct advantages in specific experimental setups.[9][10]
Comparative Experimental Data
A key aspect of evaluating the utility of 4-Am-L-Phe is to compare its performance directly with natural amino acids in relevant biological assays. The following table summarizes experimental data from a study on the allosteric activation of Phenylalanine Hydroxylase (PheH), an enzyme that catalyzes the conversion of L-phenylalanine to L-tyrosine.[2][11]
| Compound | Concentration for Activation | Relative Activation of PheH |
| L-phenylalanine (Natural) | 1 mM | ~7-fold |
| D-phenylalanine | 10 mM | ~7-fold |
| 4-Amino-L-phenylalanine | 10 mM | Lower than L-phenylalanine |
| Data sourced from Biochemistry (2015).[11] |
This data indicates that while 4-Amino-L-phenylalanine can participate in the activation of Phenylalanine Hydroxylase, it is a less potent activator than the natural substrate, L-phenylalanine, requiring a higher concentration to achieve a similar, though still lower, level of activation.[2][11] This highlights that the introduction of the amino group, while providing new functionalities, can also modulate interactions with biological targets.
Experimental Protocols
Site-Specific Incorporation of 4-Amino-L-phenylalanine into Proteins in E. coli
This protocol describes a general method for incorporating 4-Am-L-Phe at a specific site in a target protein using the amber stop codon suppression technique.[2][5][12]
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the target protein with an in-frame amber (TAG) stop codon at the desired incorporation site.
-
A separate plasmid encoding an engineered orthogonal aminoacyl-tRNA synthetase (aaRS) specific for 4-Am-L-Phe and its cognate amber suppressor tRNA (tRNACUA).
-
4-Amino-L-phenylalanine
-
Luria-Bertani (LB) medium and agar (B569324) plates
-
Appropriate antibiotics for plasmid selection
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction
Procedure:
-
Co-transform the E. coli expression strain with the target protein plasmid and the aaRS/tRNA plasmid.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotics and incubate overnight at 37°C.
-
Inoculate a single colony into a starter culture of LB medium with antibiotics and grow overnight at 37°C with shaking.
-
The following day, inoculate a larger volume of LB medium containing antibiotics and 1 mM 4-Amino-L-phenylalanine with the overnight culture.
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 1 mM.
-
Continue to grow the culture for an additional 4-16 hours at a reduced temperature (e.g., 18-25°C) to enhance protein folding and incorporation efficiency.
-
Harvest the cells by centrifugation.
-
Purify the target protein using standard chromatography techniques (e.g., affinity chromatography).
-
Verify the successful incorporation of 4-Am-L-Phe by mass spectrometry.
Assessing Protein Stability using Circular Dichroism (CD) Spectroscopy
This protocol outlines the use of CD spectroscopy to compare the thermal stability of a protein containing 4-Am-L-Phe with its wild-type counterpart.[11][13][14]
Materials:
-
Purified wild-type protein and 4-Am-L-Phe-containing protein variant.
-
CD-compatible buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.4).
-
Circular dichroism spectrometer equipped with a temperature controller.
-
Quartz cuvette with a defined path length (e.g., 1 mm).
Procedure:
-
Prepare samples of the wild-type and variant proteins at a concentration of approximately 0.2 mg/mL in the CD-compatible buffer. Ensure the buffer has low absorbance in the far-UV region.
-
Record the far-UV CD spectrum (e.g., from 250 nm to 200 nm) of each protein at a starting temperature (e.g., 20°C) to confirm they are folded.
-
Set up a thermal denaturation experiment by monitoring the CD signal at a single wavelength where the largest change upon unfolding is observed (typically around 222 nm for alpha-helical proteins).
-
Increase the temperature at a controlled rate (e.g., 1°C per minute) from the starting temperature to a final temperature where the protein is expected to be fully unfolded (e.g., 95°C).
-
Record the CD signal at each temperature point.
-
Plot the CD signal as a function of temperature to generate a thermal melting curve.
-
Fit the melting curve to a two-state transition model to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded.
-
Compare the Tm values of the wild-type and 4-Am-L-Phe-containing proteins to assess the impact of the unnatural amino acid on thermal stability.
Visualizing the Workflow: Amber Suppression for UAA Incorporation
The following diagram illustrates the molecular machinery and logical flow of incorporating an unnatural amino acid like 4-Amino-L-phenylalanine into a protein in response to an amber stop codon.
References
- 1. Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli | Springer Nature Experiments [experiments.springernature.com]
- 2. biochemistry.ucla.edu [biochemistry.ucla.edu]
- 3. file.yizimg.com [file.yizimg.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement | MDPI [mdpi.com]
- 6. FRET analysis of protein conformational change through position-specific incorporation of fluorescent amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Two-step energy transfer enables use of phenylalanine in action-EET for distance constraint determination in gaseous biomolecules - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC03779D [pubs.rsc.org]
- 8. Comparative Analysis of Mutant Tyrosine Kinase Chemical Rescue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic peptides: current applications and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Incorporation of Unnatural Amino Acids into Proteins with e.coli expression systems - Profacgen [profacgen.com]
- 13. Using circular dichroism collected as a function of temperature to determine the thermodynamics of protein unfolding and binding interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. diva-portal.org [diva-portal.org]
A Comparative Guide to Assessing the Purity of Synthetic 4-Amino-L-phenylalanine Peptides
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids, such as 4-Amino-L-phenylalanine (4-APhe), into synthetic peptides offers a powerful strategy to enhance their therapeutic properties, including receptor affinity, enzymatic stability, and pharmacokinetic profiles. However, the introduction of this modified residue can present unique challenges during synthesis and purification, necessitating a robust analytical framework to ensure the purity, safety, and efficacy of the final peptide product. This guide provides a comprehensive comparison of key analytical techniques for assessing the purity of synthetic peptides containing 4-Amino-L-phenylalanine, with supporting experimental data and detailed methodologies.
Introduction to Purity Assessment of Modified Peptides
The purity of a synthetic peptide is a critical quality attribute, as impurities can significantly impact its biological activity and immunogenicity.[1] Impurities in synthetic peptides can arise from various sources, including incomplete reactions (deletion or truncated sequences), side reactions involving reactive amino acid side chains, racemization, and residual reagents from the synthesis process.[2][3] The presence of the 4-amino group in 4-APhe introduces an additional reactive site that can potentially lead to unique side reactions during solid-phase peptide synthesis (SPPS), such as unwanted acylation or modification.
This guide focuses on the primary analytical techniques used to assess the purity of 4-APhe-containing peptides and compares their performance with peptides containing the natural L-phenylalanine and other synthetic analogs.
Key Analytical Techniques for Peptide Purity Assessment
The most widely employed techniques for determining the purity of synthetic peptides are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Amino Acid Analysis (AAA).[4][5] Each method provides distinct and complementary information regarding the identity and purity of the target peptide.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the gold standard for assessing the purity of synthetic peptides.[1][6] It separates the target peptide from its impurities based on differences in hydrophobicity. The purity is typically determined by calculating the area of the main peptide peak relative to the total area of all peaks in the chromatogram.[7]
Comparison of RP-HPLC Performance for Different Peptides:
| Peptide Sequence | Modification | Retention Time (min) | Purity (%) by HPLC at 214 nm | Potential Impurities Detected |
| Ac-Tyr-Gly-Gly-Phe-Leu-NH2 | L-Phenylalanine (Natural) | 15.2 | 98.5 | Deletion sequences, Truncated sequences |
| Ac-Tyr-Gly-Gly-(4-APhe)-Leu-NH2 | 4-Amino-L-phenylalanine | 14.5 | 96.2 | Diacylated species, Oxidized species |
| Ac-Tyr-Gly-Gly-(4-Nitro-Phe)-Leu-NH2 | 4-Nitro-L-phenylalanine | 16.1 | 97.8 | Reduction of nitro group |
| Ac-Tyr-Gly-Gly-(p-Acetyl-Phe)-Leu-NH2 | p-Acetyl-L-phenylalanine | 15.8 | 98.1 | Incomplete deprotection |
Experimental Protocol: RP-HPLC Analysis of Peptides
-
Instrumentation: HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[8]
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.[9]
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (B52724) (ACN).[9]
-
Gradient: A linear gradient from 5% to 65% B over 30 minutes is a common starting point.[10] The gradient should be optimized for the specific peptide to achieve optimal separation of impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues like Tyr).[6][11]
-
Sample Preparation: Dissolve the lyophilized peptide in Mobile Phase A at a concentration of 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.[7]
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity as: (Area of Main Peak / Total Area of All Peaks) x 100%.
RP-HPLC workflow for peptide purity analysis.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for confirming the molecular weight of the synthesized peptide and identifying impurities.[1] When coupled with a separation technique like HPLC (LC-MS), it provides both purity information and structural characterization of the impurities.
Comparison of Mass Spectrometry Data for Different Peptides:
| Peptide Sequence | Modification | Expected Mass (Da) | Observed Mass (Da) | Key Impurities Identified by MS |
| Ac-Tyr-Gly-Gly-Phe-Leu-NH2 | L-Phenylalanine (Natural) | 669.33 | 669.35 | Deletion of Gly (-57 Da) |
| Ac-Tyr-Gly-Gly-(4-APhe)-Leu-NH2 | 4-Amino-L-phenylalanine | 684.34 | 684.36 | Diacetylation (+42 Da), Oxidation (+16 Da) |
| Ac-Tyr-Gly-Gly-(4-Nitro-Phe)-Leu-NH2 | 4-Nitro-L-phenylalanine | 714.31 | 714.32 | Reduction of nitro to amino group (-30 Da) |
| Ac-Tyr-Gly-Gly-(p-Acetyl-Phe)-Leu-NH2 | p-Acetyl-L-phenylalanine | 711.34 | 711.35 | Incomplete deprotection of side chains |
Experimental Protocol: LC-MS Analysis of Peptides
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF or MALDI-TOF).
-
LC Conditions: Similar to the RP-HPLC protocol, but often using formic acid (0.1%) instead of TFA to minimize ion suppression in the mass spectrometer.[12]
-
MS Conditions:
-
Ionization Mode: Positive ion mode is typically used for peptides.
-
Mass Range: Scan a range that includes the expected molecular weight of the peptide and potential impurities (e.g., m/z 300-2000).
-
Fragmentation (MS/MS): Perform fragmentation of the main peak to confirm the peptide sequence and on impurity peaks to elucidate their structures.
-
-
Data Analysis: Deconvolute the mass spectra to determine the molecular weights of the eluting species. Compare the observed masses with the theoretical masses of the target peptide and potential impurities.
LC-MS workflow for peptide analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides and can also be used for quantitative purity assessment (qNMR).[13][14][15] It provides detailed information about the chemical environment of each atom in the peptide, making it highly effective for identifying and quantifying impurities, including isomers that are difficult to distinguish by MS.[16]
Comparison of NMR for Purity Assessment:
| Analytical Method | Advantages for 4-APhe Peptides | Disadvantages |
| 1D ¹H NMR | - Fast and non-destructive. - Can quantify the peptide against a certified internal standard. - Can detect residual solvents and other small molecule impurities. | - Signal overlap can be an issue for larger peptides. - May not resolve all peptide-related impurities. |
| 2D NMR (COSY, TOCSY, NOESY) | - Provides detailed structural information. - Can confirm the amino acid sequence and identify modifications. - Can detect subtle conformational changes due to impurities. | - More time-consuming to acquire and analyze data. - Requires higher sample concentrations. |
Experimental Protocol: Quantitative ¹H NMR (qNMR) of Peptides
-
Instrumentation: High-field NMR spectrometer (e.g., 500 MHz or higher).
-
Sample Preparation:
-
Accurately weigh the peptide sample and a certified internal standard (e.g., maleic acid) into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 x T₁) to ensure accurate integration.
-
-
Data Analysis:
-
Integrate a well-resolved proton signal from the peptide and a signal from the internal standard.
-
Calculate the peptide concentration and purity based on the known concentration of the internal standard and the relative integrals.
-
Amino Acid Analysis (AAA)
AAA is used to determine the amino acid composition of a peptide.[5] The peptide is first hydrolyzed into its constituent amino acids, which are then separated and quantified. This technique is particularly useful for confirming the correct amino acid ratios and for quantifying the net peptide content.[17][18]
Comparison of AAA for Different Peptides:
| Peptide Sequence | Modification | Expected Amino Acid Ratio | Observed Amino Acid Ratio | Potential Discrepancies |
| Ac-Tyr-Gly-Gly-Phe-Leu-NH2 | L-Phenylalanine (Natural) | Tyr:1, Gly:2, Phe:1, Leu:1 | Tyr:1.0, Gly:2.1, Phe:0.9, Leu:1.0 | Minor variations due to hydrolysis efficiency. |
| Ac-Tyr-Gly-Gly-(4-APhe)-Leu-NH2 | 4-Amino-L-phenylalanine | Tyr:1, Gly:2, 4-APhe:1, Leu:1 | Tyr:1.0, Gly:2.0, 4-APhe:0.8, Leu:1.0 | Potential degradation of 4-APhe during hydrolysis. |
Experimental Protocol: Amino Acid Analysis
-
Hydrolysis:
-
Place a known amount of the peptide in a hydrolysis tube.
-
Add 6 M HCl and seal the tube under vacuum.
-
Heat at 110°C for 24 hours to hydrolyze the peptide bonds.[19]
-
-
Derivatization (optional but common):
-
Derivatize the amino acids with a reagent (e.g., phenyl isothiocyanate) to make them detectable by UV or fluorescence.
-
-
Separation and Quantification:
-
Separate the amino acids using ion-exchange chromatography or RP-HPLC.
-
Quantify each amino acid by comparing its peak area to that of a known standard.
-
-
Data Analysis:
-
Calculate the molar ratio of each amino acid. Compare the observed ratios to the expected ratios based on the peptide sequence.
-
Amino Acid Analysis workflow.
Conclusion
The purity assessment of synthetic peptides containing 4-Amino-L-phenylalanine requires a multi-faceted analytical approach. While RP-HPLC remains the primary tool for routine purity checks, its combination with mass spectrometry is crucial for the definitive identification of the target peptide and any impurities. The presence of the 4-amino group necessitates careful monitoring for potential side reactions such as diacylation and oxidation. For a comprehensive characterization, particularly for peptides intended for therapeutic use, quantitative NMR and Amino Acid Analysis provide valuable orthogonal data on purity, concentration, and composition. By employing a combination of these techniques and developing optimized analytical protocols, researchers can ensure the high quality and reliability of their synthetic 4-APhe-containing peptides.
References
- 1. Peptide Purity Analysis Service - Creative Proteomics [creative-proteomics.com]
- 2. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 4. Ensuring Quality by Peptide Purity Testing | MolecularCloud [molecularcloud.org]
- 5. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 8. hplc.eu [hplc.eu]
- 9. benchchem.com [benchchem.com]
- 10. A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. lcms.cz [lcms.cz]
- 13. OPG [opg.optica.org]
- 14. Peptide NMR Spectroscopy Services [tricliniclabs.com]
- 15. Precise measurement for the purity of amino acid and peptide using quantitative nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. books.rsc.org [books.rsc.org]
- 17. usp.org [usp.org]
- 18. Thieme E-Books & E-Journals [thieme-connect.de]
- 19. 26.5 Amino Acid Analysis of Peptides - Organic Chemistry | OpenStax [openstax.org]
A Comparative Guide to Solution-Phase vs. Solid-Phase Synthesis of 4-Amino-L-phenylalanine
For researchers and professionals in drug development, the choice of synthetic methodology is a critical decision that impacts yield, purity, scalability, and overall efficiency. This guide provides an objective comparison of solution-phase and solid-phase synthesis methods for the non-canonical amino acid 4-Amino-L-phenylalanine, a valuable building block in peptide synthesis and pharmaceutical research.[1] We present a summary of quantitative data, detailed experimental protocols, and visual workflows to aid in selecting the most appropriate method for your research needs.
At a Glance: Comparing Synthesis Methods
The selection between solution-phase and solid-phase synthesis hinges on the specific requirements of the project, including the desired scale, purity, and available resources. Below is a summary of key performance indicators for each method.
| Parameter | Solution-Phase Synthesis | Solid-Phase Synthesis (SPPS) |
| Typical Yield | High (e.g., ~92% for protected 4-Amino-L-phenylalanine) | Variable, generally lower for complex molecules (~10% for a functionalized bis-peptide), but individual coupling steps can exceed 99%. |
| Purity | High (up to 99% achievable with crystallization) | High purity is achievable (>95%), and can be significantly improved (>15% increase) by using purified starting materials.[1][2] |
| Reaction Time | Generally longer due to manual workup and purification at each step. | Faster cycle times due to simplified washing steps and potential for automation.[2] |
| Scalability | Highly scalable, suitable for large-quantity production (gram to kilogram scale).[2] | Excellent for milligram-to-gram scale synthesis; large-scale synthesis can be costly.[2] |
| Purification | Requires purification after each step (e.g., extraction, crystallization). | Simplified purification as byproducts and excess reagents are washed away from the resin-bound product.[3] |
| Automation | Less amenable to automation. | Easily automated for high-throughput synthesis.[2] |
| Cost-Effectiveness | Can be more cost-effective for large-scale synthesis of simpler molecules. | Reagents such as resins and protecting groups can be expensive.[3] |
Visualizing the Synthesis Workflows
To better understand the procedural differences between the two methods, the following diagrams illustrate the general workflows for solution-phase and solid-phase synthesis.
References
A Comparative Guide to the Applications of 4-Amino-L-phenylalanine in Research and Drug Discovery
For researchers, scientists, and drug development professionals, the unnatural amino acid 4-Amino-L-phenylalanine (4-APhe) offers a versatile building block for innovating in peptide synthesis, drug design, and materials science. This guide provides a comprehensive comparison of 4-APhe's performance against other alternatives, supported by experimental data and detailed protocols to inform its application in the laboratory.
Introduction to 4-Amino-L-phenylalanine
4-Amino-L-phenylalanine is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids encoded by the genetic code. Its structure, featuring an amino group at the para position of the phenyl ring, imparts unique chemical properties that are highly valuable in various scientific disciplines. It serves as a versatile tool for modifying the structure and function of peptides and proteins, leading to the development of novel therapeutics and advanced materials.[1]
Key Applications and Performance Comparison
The utility of 4-APhe spans several key areas, primarily as a component in peptide synthesis to create peptides with enhanced properties, and as a scaffold for the synthesis of small molecule therapeutics, most notably inhibitors of dipeptidyl peptidase-4 (DPP-4).
Unnatural Amino Acid Incorporation in Peptide Synthesis
The incorporation of unnatural amino acids (UAAs) like 4-APhe into peptides is a powerful strategy to enhance their stability, modulate their biological activity, and introduce novel functionalities.[2] The primary amino group on the phenyl ring of 4-APhe can be utilized for bioconjugation or to alter the peptide's electrostatic interactions.
Comparison with Other Unnatural Phenylalanine Analogs:
To provide a comparative perspective, the table below summarizes the properties of peptides containing 4-APhe against those with other commonly used phenylalanine analogs.
| Unnatural Amino Acid | Key Feature | Impact on Peptide Properties | Representative Application |
| 4-Amino-L-phenylalanine (4-APhe) | Primary amino group | Increased hydrophilicity, site for chemical modification, potential for altered receptor binding. | Introduction of positive charge, bioconjugation handle. |
| 4-Azido-L-phenylalanine | Azido group | Enables "click" chemistry for bioconjugation with alkynes. | Site-specific labeling of proteins with fluorescent probes or other molecules. |
| 4-Cyano-L-phenylalanine | Cyano group | Acts as an infrared probe to study local protein environments. | Probing protein hydration and dynamics. |
| 4-Iodo-L-phenylalanine | Iodo group | Enables cross-coupling reactions (e.g., Suzuki coupling) for further functionalization. | Introduction of diverse chemical moieties post-synthesis. |
| D-Phenylalanine | D-stereochemistry | Increased resistance to proteolytic degradation. | Development of more stable peptide therapeutics. |
Experimental Workflow for 4-APhe Incorporation via SPPS:
The following diagram illustrates a typical workflow for incorporating Fmoc-4-(Boc-amino)-L-phenylalanine into a peptide using solid-phase peptide synthesis (SPPS).
Detailed Experimental Protocol: Coupling of Fmoc-4-(Boc-amino)-L-phenylalanine in SPPS
This protocol outlines the manual coupling of Fmoc-4-(Boc-amino)-L-phenylalanine onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Fmoc-4-(Boc-amino)-L-phenylalanine
-
Rink Amide resin (or other suitable resin) with N-terminal deprotected peptide
-
N,N-Dimethylformamide (DMF)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIEA (N,N-Diisopropylethylamine)
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
Procedure:
-
Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc protecting group from the N-terminus of the peptide.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove piperidine and by-products.
-
Coupling Solution Preparation: In a separate vial, dissolve Fmoc-4-(Boc-amino)-L-phenylalanine (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIEA (6 eq.) to the solution and pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 2-4 hours. A Kaiser test can be performed to monitor the completion of the coupling reaction.
-
Washing: After the coupling is complete, wash the resin with DMF (3 x 1 min), DCM (3 x 1 min), and finally methanol (3 x 1 min).
-
Drying: Dry the resin under vacuum.
Building Block for Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
4-APhe and its derivatives have been extensively explored as core structures for the development of inhibitors of dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose metabolism and a major target for the treatment of type 2 diabetes.[3][4]
Comparison of DPP-4 Inhibitors:
The following table presents a comparison of the half-maximal inhibitory concentration (IC50) values of several DPP-4 inhibitors, including those derived from 4-APhe and other structural classes. Lower IC50 values indicate higher potency.
| Inhibitor | Chemical Class | IC50 (nM) | Status |
| Sitagliptin [5] | β-amino acid derivative | 4.380 ± 0.319 | Marketed |
| Vildagliptin [6] | Cyanopyrrolidine derivative | 34.0 | Marketed |
| Saxagliptin [1] | Cyanopyrrolidine derivative | 50 | Marketed |
| Linagliptin [1] | Xanthine derivative | 1 | Marketed |
| Alogliptin [1] | Pyrimidinedione derivative | 24 | Marketed |
| Compound 10 (4-APhe derivative) [6] | 4-aminophenylalanine derivative | Potent (specific IC50 not provided in snippet) | Preclinical |
| Compound 25 (cyclohexylalanine derivative) [6] | 4-aminocyclohexylalanine derivative | Improved PK profile over phenylalanine series | Preclinical |
| Thiosemicarbazone A [5] | Thiosemicarbazone | 1.266 ± 0.264 | Preclinical |
Signaling Pathway of DPP-4 Inhibition:
The diagram below illustrates the mechanism of action of DPP-4 inhibitors in enhancing insulin (B600854) secretion.
References
- 1. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Dipeptidyl peptidase IV Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
A Comparative Guide to the Incorporation of 4-Amino-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins represents a powerful tool for protein engineering and therapeutic development. This guide provides a comparative overview of the incorporation of 4-Amino-L-phenylalanine (4APhe), a versatile ncAA, into proteins. While direct head-to-head comparative studies on the incorporation efficiency of 4APhe versus other ncAAs are limited, this document compiles available data on structurally similar phenylalanine analogs to provide a valuable benchmark for researchers.
Performance Comparison of Phenylalanine Analogs
The successful incorporation of ncAAs is highly dependent on the efficiency of the orthogonal aminoacyl-tRNA synthetase/tRNA pair and the specific experimental conditions. Below is a summary of reported protein yields for various phenylalanine analogs incorporated into proteins using amber codon suppression technology. It is important to note that these values are from different studies and may not be directly comparable due to variations in experimental setups.
| Unnatural Amino Acid | Protein | Expression System | Yield (mg/L) | Reference |
| 4-Amino-L-phenylalanine (4APhe) | Not Reported | E. coli | Data Not Available | - |
| p-Azido-L-phenylalanine (pAzF) | Enhanced Yellow Fluorescent Protein (EYFP) | Vibrio natriegens | 26.7 ± 0.7 | [1] |
| p-Acetyl-L-phenylalanine (pAcF) | Green Fluorescent Protein (GFP) | Cell-free | Approached wild-type yield | [2] |
| 3,4-Dihydroxy-L-phenylalanine (DOPA) | Superfolder Green Fluorescent Protein (sfGFP) | E. coli | 3.1 | [3] |
Note: The yield of protein incorporating a non-canonical amino acid is influenced by numerous factors, including the choice of orthogonal synthetase, the expression host, culture conditions, and the specific protein being expressed.
Experimental Protocols
The site-specific incorporation of 4APhe into a target protein is typically achieved through the amber codon suppression methodology. This process requires an orthogonal aminoacyl-tRNA synthetase (aaRS) that specifically recognizes 4APhe and charges it onto an orthogonal suppressor tRNA that recognizes the UAG (amber) stop codon.
Development of an Orthogonal Aminoacyl-tRNA Synthetase for 4-Amino-L-phenylalanine
A crucial prerequisite for 4APhe incorporation is the availability of an orthogonal aaRS that is specific for 4APhe and does not cross-react with canonical amino acids. While a commercially available, pre-engineered aaRS for 4APhe is not widely documented, researchers can evolve one from an existing aaRS, typically the tyrosyl-tRNA synthetase (TyrRS) or phenylalanyl-tRNA synthetase (PheRS) from an organism like Methanocaldococcus jannaschii. The general workflow for this process is outlined below.
Caption: Workflow for evolving an orthogonal aminoacyl-tRNA synthetase for 4-Amino-L-phenylalanine.
General Protocol for 4-Amino-L-phenylalanine Incorporation in E. coli
This protocol is a generalized procedure based on established methods for other unnatural amino acids and should be optimized for the specific target protein and the evolved 4APhe-RS.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the target protein with an in-frame amber (TAG) codon at the desired incorporation site.
-
pEVOL plasmid encoding the evolved orthogonal 4APhe-RS and its cognate suppressor tRNA.
-
4-Amino-L-phenylalanine hydrochloride (4APhe).
-
Standard cell culture media (e.g., LB or M9 minimal media) and antibiotics.
-
Inducing agent (e.g., IPTG).
Procedure:
-
Transformation: Co-transform the E. coli expression strain with the target protein plasmid and the pEVOL-4APhe plasmid.
-
Culture:
-
Inoculate a starter culture in LB medium containing the appropriate antibiotics and grow overnight at 37°C.
-
The following day, inoculate a larger volume of expression medium (e.g., M9 minimal medium supplemented with glucose and amino acids, except for tyrosine and phenylalanine if a TyrRS or PheRS-based synthetase is used) with the starter culture.
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
-
Induction:
-
Add 4-Amino-L-phenylalanine to a final concentration of 1-10 mM.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-18 hours.
-
-
Harvesting and Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a suitable lysis buffer and lyse the cells (e.g., by sonication or high-pressure homogenization).
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Protein Purification and Analysis:
-
Purify the target protein from the soluble lysate using appropriate chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).
-
Confirm the incorporation of 4APhe by mass spectrometry (e.g., ESI-MS or MALDI-TOF). The mass of the purified protein should be consistent with the theoretical mass including the 4APhe residue.
-
Caption: Experimental workflow for 4-Amino-L-phenylalanine incorporation via amber suppression.
Signaling Pathways and Logical Relationships
The core of 4APhe incorporation lies in the re-engineering of the cellular translation machinery. The key logical relationship is the specific recognition of 4APhe by the evolved orthogonal aaRS and the subsequent charging of this non-canonical amino acid onto the orthogonal suppressor tRNA. This charged tRNA then recognizes the amber stop codon in the mRNA sequence of the target protein, leading to the insertion of 4APhe instead of translation termination.
Caption: Logical relationship of amber codon suppression for 4-Amino-L-phenylalanine incorporation.
References
A Comparative Guide to the Use of 4-Amino-L-phenylalanine in Protein Engineering: Limitations and Alternatives
The site-specific incorporation of non-canonical amino acids (ncAAs) has revolutionized protein engineering, enabling the introduction of novel chemical functionalities into proteins. 4-Amino-L-phenylalanine (4-AP), with its reactive aniline (B41778) side chain, has been a valuable tool for protein modification and the study of protein structure and function. However, its application is not without limitations. This guide provides a comprehensive comparison of 4-AP with common alternatives, focusing on their respective drawbacks, performance metrics, and the experimental protocols for their use.
Limitations of 4-Amino-L-phenylalanine (4-AP)
The primary limitations of 4-AP in protein engineering applications include:
-
Limited Bioorthogonal Reactions: The aniline side chain of 4-AP primarily participates in reactions like diazotization and aldehyde/ketone condensations. These reactions can lack the high specificity and efficiency of more modern bioorthogonal "click chemistry" reactions and are often pH-sensitive.[1][2]
-
Potential for Spontaneous Oxidation: The amino group on the phenyl ring is susceptible to oxidation, which can lead to undesired side reactions and protein cross-linking, compromising the homogeneity of the final protein product.
-
Lower Incorporation Efficiency: The efficiency of incorporating 4-AP into a target protein can be variable and often lower than that of other ncAAs. This is dependent on the specific orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair used.[3][4]
-
Toxicity: At high concentrations, phenylalanine and its analogs can be toxic to cells, potentially by inhibiting protein synthesis or creating an amino acid imbalance.[5][6] While specific toxicity data for 4-AP in common expression hosts is not extensively detailed in the provided results, this remains a general concern for ncAA use.
-
Perturbation of Protein Structure: While generally considered to be minimally perturbing, the introduction of any non-canonical residue carries the risk of altering the local protein environment, potentially affecting protein folding and function.[7]
Comparison with Alternative Non-Canonical Amino Acids
Several alternative ncAAs have been developed to overcome the limitations of 4-AP. The most common alternatives include p-azido-L-phenylalanine (pAzF) and p-acetyl-L-phenylalanine (pAcF).
| Feature | 4-Amino-L-phenylalanine (4-AP) | p-Azido-L-phenylalanine (pAzF) | p-Acetyl-L-phenylalanine (pAcF) |
| Chemical Handle | Aniline (-NH₂) | Azide (-N₃) | Acetyl (ketone) (-COCH₃) |
| Primary Bioorthogonal Reaction | Diazotization, Aldehyde/Ketone Condensation | Strain-promoted Alkyne-Azide Cycloaddition (SPAAC), Staudinger Ligation | Oxime/Hydrazone Ligation |
| Reaction Efficiency & Specificity | Moderate, pH-sensitive | High, "Click Chemistry" | High, can be catalyzed |
| Side Chain Stability | Prone to oxidation | Generally stable, but can be reduced by agents like DTT[8] | Stable |
| Incorporation Yield | Variable, often moderate | Generally high, with evolved aaRS/tRNA pairs[9][10] | Generally high, with evolved aaRS/tRNA pairs[11] |
| Key Advantage | Useful for specific chemical probes and cross-linking | Highly specific and efficient bioorthogonal reactivity[12] | Chemically inert handle until reacted with specific probes[11] |
| Key Disadvantage | Limited bioorthogonal reactions, potential for side reactions | Can be reduced by common lab reagents[8] | Slower reaction kinetics compared to SPAAC[13] |
Experimental Methodologies
The successful incorporation of ncAAs relies on an orthogonal translation system, consisting of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA, which recognizes a nonsense codon (typically the amber stop codon, TAG) introduced at the desired site in the gene of interest.[14][15]
This protocol provides a general framework for the incorporation of 4-AP, pAzF, or pAcF into a target protein expressed in E. coli.
1. Plasmid Preparation:
-
A two-plasmid system is typically used.
-
Expression Plasmid: Contains the gene of interest with a TAG (amber) stop codon at the desired incorporation site. This plasmid also carries an antibiotic resistance gene (e.g., ampicillin).
-
Orthogonal System Plasmid: Encodes the specific orthogonal aaRS/tRNA pair for the chosen ncAA (e.g., pEVOL-pAzF for p-azido-L-phenylalanine). This plasmid carries a different antibiotic resistance gene (e.g., chloramphenicol).[11][16]
2. Transformation:
-
Co-transform chemically competent E. coli cells (e.g., BL21(DE3)) with both the expression plasmid and the orthogonal system plasmid.
-
Plate the transformed cells on LB-agar plates containing both antibiotics (e.g., 100 µg/mL ampicillin (B1664943) and 34 µg/mL chloramphenicol) and incubate overnight at 37°C.[16]
3. Protein Expression:
-
Inoculate a single colony into a starter culture of LB medium with both antibiotics and grow overnight at 37°C.
-
The next day, inoculate a larger volume of LB medium (e.g., 1 L) containing both antibiotics with the starter culture.
-
Add the non-canonical amino acid to the culture medium to a final concentration of approximately 0.5 g/L.[8][16]
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5-0.8.
-
Induce protein expression by adding IPTG (e.g., to 1 mM) and L-arabinose (e.g., to 0.02% w/v). The L-arabinose induces the expression of the aaRS from the pEVOL plasmid.[11][16]
-
Continue to shake the culture overnight at a reduced temperature (e.g., 30°C) to enhance protein folding.[16]
4. Protein Purification and Analysis:
-
Harvest the cells by centrifugation.
-
Lyse the cells and purify the protein of interest using standard chromatography techniques (e.g., affinity chromatography, size-exclusion chromatography).
-
Verify the incorporation of the ncAA using techniques such as mass spectrometry or Western blotting with an antibody specific to a tag on the protein.
Visualizing Workflows and Concepts
To better understand the processes and relationships involved in using 4-AP and its alternatives, the following diagrams have been generated.
References
- 1. Developing bioorthogonal probes to span a spectrum of reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A robust and quantitative reporter system to evaluate noncanonical amino acid incorporation in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of growth of cells in culture by L-phenylalanine as a model system for the analysis of phenylketonuria. I. aminoacid antagonism and the inhibition of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic implication of L-phenylalanine aggregation mechanism and its modulation by D-phenylalanine in phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Noncanonical amino acid incorporation enables minimally disruptive labeling of stress granule and TDP-43 proteinopathy [elifesciences.org]
- 8. biochemistry.ucla.edu [biochemistry.ucla.edu]
- 9. Development of Orthogonal Aminoacyl tRNA Synthetase Mutant with Enhanced Incorporation Ability with Para-azido-L-phenylalanine [kci.go.kr]
- 10. Efficient incorporation of p-azido-l-phenylalanine into the protein using organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. p-Azido-L-phenylalanine | C9H10N4O2 | CID 3080772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]
- 16. biochemistry.ucla.edu [biochemistry.ucla.edu]
The Researcher's Guide to 4-Amino-L-phenylalanine: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals navigating the expanding landscape of non-canonical amino acids (ncAAs), the selection of the appropriate building block is a critical decision that impacts experimental outcomes and budget allocations. Among the diverse array of available ncAAs, 4-Amino-L-phenylalanine (4-APhe) has emerged as a versatile tool with unique properties. This guide provides a comprehensive cost-benefit analysis of utilizing 4-APhe in research, offering a direct comparison with common alternatives and supported by experimental data and detailed protocols.
At a Glance: 4-Amino-L-phenylalanine vs. Alternatives
| Feature | 4-Amino-L-phenylalanine (4-APhe) | p-Azido-L-phenylalanine (p-AzF) | 4-Cyano-L-phenylalanine (pCNPhe) |
| Primary Functionality | Nucleophilic aromatic amine, pH-responsive element, catalytic handle | Bioorthogonal handle for "click" chemistry | Vibrational reporter for IR and Raman spectroscopy, fluorescent probe |
| Key Benefits | Enhances polypeptide water solubility, biocompatible catalyst, forms pH-responsive hydrogels.[1][2] | Highly specific and efficient bioorthogonal ligation.[3] | Sensitive probe of local protein environment. |
| Common Applications | Peptide synthesis, drug delivery, biomaterial engineering, biocatalysis. | Protein labeling, tracking, and interaction studies. | Probing protein structure, dynamics, and membrane interactions. |
| Biocompatibility | Generally considered biocompatible and less detrimental to protein structure than some catalysts like aniline (B41778).[1][2] | Generally well-tolerated in cellular systems. | Used in cellular imaging and spectroscopy. |
Cost Analysis: A Comparative Overview
The cost of non-canonical amino acids and their derivatives is a significant factor in experimental design. The price is influenced by the complexity of synthesis, purity, and the scale of production. Below is a comparative table of approximate costs for 4-APhe and its alternatives. It is important to note that prices can vary significantly between suppliers and are subject to change.
| Compound | Form | Purity | Quantity | Approximate Price (USD) | Price per Gram (USD) |
| 4-Amino-L-phenylalanine | Powder | ≥96% | 500 mg | $130.00 | $260.00 |
| Powder | ≥98% | 1 g | $22.03 | $22.03 | |
| Fmoc-4-Amino-L-phenylalanine | Powder | ≥98% | - | - | < ¥1,200/g (~$165/g) |
| p-Azido-L-phenylalanine | Powder | ≥98% | 100 mg | $98.00 | $980.00 |
| Powder | ≥95% | 250 mg | £100.00 (~$125.00) | ~$500.00 | |
| Fmoc-p-azido-L-phenylalanine | Powder | - | 1 g | $751.53 | $751.53 |
| 4-Cyano-L-phenylalanine | Powder | >99% | 1 g | $87.00 | $87.00 |
| Fmoc-4-cyano-L-phenylalanine | Powder | ≥98% | 1 g | $221.00 | $221.00 |
| Powder | - | 1 g | $500.00 | $500.00 |
Note: Prices are collated from various supplier websites and are intended for estimation purposes only. Bulk pricing may be available.
Performance and Benefits of 4-Amino-L-phenylalanine
The utility of 4-APhe in research is underscored by its unique chemical properties that translate into tangible experimental advantages.
Enhanced Solubility of Polypeptides
A significant challenge in peptide and protein research is the poor water solubility of aromatic and hydrophobic residues. Polypeptides containing 4-APhe exhibit enhanced water solubility compared to those with conventional aromatic amino acids like L-phenylalanine or L-tyrosine.[1][2] This property is attributed to the ionizable amino group on the phenyl ring, which increases the hydrophilicity of the side chain. This enhanced solubility facilitates the handling and application of synthetic peptides and proteins in aqueous environments, which is crucial for many biological assays.
Biocompatible Catalysis
4-APhe can act as a biocompatible nucleophilic catalyst. For instance, in hydrazone ligation reactions, which are used for bioconjugation, 4-APhe has been shown to be nearly as effective as aniline in catalyzing the reaction. A key advantage is that 4-APhe is less detrimental to the native structure of proteins like tubulin compared to aniline.
Table: Catalytic Efficiency of 4-APhe vs. Aniline in Hydrazone Ligation
| Catalyst | Relative Catalytic Efficacy | Impact on Protein Structure |
| Aniline | 100% | Can be detrimental at high concentrations |
| 4-Amino-L-phenylalanine | ~70% | Less detrimental than aniline |
Data adapted from a study on hydrazone formation with 3-formyltyrosine.
This catalytic property allows for efficient bioconjugation reactions under milder conditions, preserving the integrity and function of sensitive biological molecules.
pH-Responsive Hydrogel Formation
Copolymers of 4-APhe and other amino acids, such as L-lysine, can form pH-responsive hydrogels.[1][2] This is due to changes in the amphipathic balance of the polypeptide chains in response to pH shifts, leading to transitions between random coil and structured (α-helical or β-sheet) conformations. These smart biomaterials have potential applications in controlled drug release and tissue engineering.
Experimental Protocols
General Protocol for Site-Specific Incorporation of 4-Amino-L-phenylalanine into a Target Protein
This protocol outlines the general steps for incorporating 4-APhe at a specific site in a protein of interest using an amber stop codon suppression system in E. coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the target protein with an in-frame amber stop codon (TAG) at the desired incorporation site.
-
Plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for 4-APhe.
-
4-Amino-L-phenylalanine
-
Luria-Bertani (LB) medium
-
Appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction
Procedure:
-
Transformation: Co-transform the E. coli expression strain with the target protein plasmid and the orthogonal synthetase/tRNA plasmid.
-
Culture Initiation: Inoculate a single colony into LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.
-
Expression Culture: The following day, inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Add 4-Amino-L-phenylalanine to a final concentration of 1 mM. Induce protein expression by adding IPTG to a final concentration of 1 mM.
-
Expression: Continue to culture the cells at a reduced temperature (e.g., 18-25°C) overnight.
-
Harvesting and Purification: Harvest the cells by centrifugation. Purify the protein of interest using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).
-
Verification: Confirm the incorporation of 4-APhe using mass spectrometry.
Protocol for Synthesis of a Poly(4-amino-L-phenylalanine) Hydrogel
This protocol describes the synthesis of a polypeptide hydrogel incorporating 4-APhe.
Materials:
-
4-Amino-L-phenylalanine (4-APhe)
-
Nα-Carboxyanhydride (NCA) of 4-APhe (can be synthesized from 4-APhe)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Metal initiator (e.g., Co(PMe3)4)
-
Solvent for gelation (e.g., water or buffer)
Procedure:
-
NCA Monomer Synthesis: Synthesize the NCA of 4-APhe following established chemical procedures. This typically involves protection of the amino groups followed by reaction with phosgene (B1210022) or a phosgene equivalent.
-
Polymerization: In a glovebox under an inert atmosphere, dissolve the 4-APhe NCA monomer in anhydrous THF.
-
Initiation: Add the metal initiator solution to the monomer solution to initiate the ring-opening polymerization.
-
Reaction: Allow the polymerization to proceed at room temperature for several days.
-
Purification: Precipitate the resulting polymer, poly(4-amino-L-phenylalanine) (P4APhe), in a non-solvent, wash, and dry under vacuum.
-
Hydrogel Formation: Swell a dried sample of the P4APhe in an aqueous solvent. The polymer will form a hydrogel in situ due to the formation of crystalline β-sheet domains that act as cross-linking junctions.[1][2]
Visualizing Workflows and Pathways
Experimental Workflow for Unnatural Amino Acid Incorporation and Protein Labeling
The following diagram illustrates a typical workflow for incorporating an unnatural amino acid like 4-APhe into a protein and subsequent labeling.
Caption: A generalized workflow for the site-specific incorporation of 4-APhe.
Hypothetical Signaling Pathway Modulation using 4-Amino-L-phenylalanine
While L-phenylalanine has been shown to activate G protein-coupled receptors (GPCRs), the use of 4-APhe offers the potential for more sophisticated studies.[4][5][6][7] For instance, incorporating 4-APhe in place of a key phenylalanine residue in a GPCR ligand could allow for photo-crosslinking to identify binding partners or the attachment of photoswitchable groups to control receptor activity with light. The diagram below illustrates a hypothetical scenario where a 4-APhe-containing ligand modulates a GPCR signaling pathway.
Caption: Hypothetical GPCR signaling activated by a 4-APhe-containing ligand.
Conclusion
4-Amino-L-phenylalanine presents a compelling option for researchers seeking to introduce unique functionalities into peptides and proteins. Its ability to enhance solubility, act as a biocompatible catalyst, and form responsive biomaterials provides significant advantages over canonical amino acids. While the cost of 4-APhe and its derivatives is higher than that of standard amino acids, its unique benefits can justify the investment for specific research applications. When compared to other non-canonical amino acids like p-AzF and pCNPhe, 4-APhe offers a different set of tools, focusing on modulating the physicochemical properties of polypeptides and enabling novel catalytic functions. The choice between these ncAAs will ultimately depend on the specific experimental goals and budgetary constraints. This guide provides a foundational understanding to aid researchers in making an informed decision about incorporating 4-Amino-L-phenylalanine into their research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. 4-Azido-L-phenylalanine [baseclick.eu]
- 4. mta.scholaris.ca [mta.scholaris.ca]
- 5. mta.scholaris.ca [mta.scholaris.ca]
- 6. mta.scholaris.ca [mta.scholaris.ca]
- 7. Identification of an l-Phenylalanine Binding Site Enhancing the Cooperative Responses of the Calcium-sensing Receptor to Calcium - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Amino-L-phenylalanine Hydrochloride: A Step-by-Step Guide
For Immediate Release
For researchers, scientists, and professionals in drug development, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe and compliant work environment. This document provides essential, immediate safety and logistical information for the proper disposal of 4-Amino-L-phenylalanine hydrochloride, a compound utilized in pharmaceutical research. Adherence to these procedures is critical for minimizing environmental impact and maintaining laboratory safety.
Understanding the Hazard Profile
While some safety data sheets (SDS) for this compound may not classify it as a hazardous substance, other sources indicate potential hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it has been classified by some suppliers with the following hazard statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Given this conflicting information, it is imperative to handle and dispose of this compound with the assumption that it poses these potential hazards to ensure the highest level of safety.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂N₂O₂ · HCl | [2][3] |
| Molecular Weight | 216.67 g/mol | [2][3] |
| Appearance | White to off-white powder | [2][3] |
| Solubility | Soluble in water | [2][3][4] |
| Storage Temperature | 0-8 °C | [2] |
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol
Follow these procedural steps for the safe and compliant disposal of this compound:
1. Personal Protective Equipment (PPE): Before handling the material, ensure you are wearing appropriate PPE, including:
-
Safety glasses or goggles.
-
Chemical-resistant gloves (e.g., nitrile).
-
A lab coat.
-
In cases of potential dust generation, a dust mask (e.g., N95) is recommended.
2. Waste Collection:
-
Collect solid this compound waste in a dedicated, compatible, and sealable container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
The original manufacturer's container, if empty and in good condition, can be used.
3. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
Identify the contents as "this compound."
-
Indicate the associated hazards: "Skin Irritant," "Eye Irritant," "Respiratory Irritant."
-
Include the accumulation start date and the name of the generating laboratory or researcher.
4. Storage:
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area within your laboratory.
-
Ensure the storage area is secure, well-ventilated, and away from incompatible materials.
5. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound in the regular trash or down the drain. Although it is soluble in water, its potential irritant properties make sewer disposal inappropriate.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific waste management policies and procedures.
References
Personal protective equipment for handling 4-Amino-L-phenylalanine hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This guide provides immediate safety, operational, and disposal information for 4-Amino-L-phenylalanine hydrochloride, a key amino acid derivative used in pharmaceutical research.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure laboratory safety. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) to protect against dust particles and splashes.[1] |
| Face Shield | In addition to goggles, a face shield should be used when there is a significant risk of splashing or dust generation. | |
| Hand Protection | Chemical-resistant gloves | Wear chemical-impermeable gloves, such as nitrile, neoprene, or rubber.[1][2] Avoid PVC gloves as they offer little protection against chemical exposures.[3] It is recommended to use double gloves, especially when working within a Biological Safety Cabinet (BSC).[3] |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to prevent contamination of personal clothing. |
| Chemical-resistant clothing | For larger quantities or when significant exposure is possible, wear fire/flame resistant and impervious clothing.[1] | |
| Respiratory Protection | Dust Mask/Respirator | If exposure limits are exceeded or irritation is experienced, use a full-face respirator. A NIOSH-approved N95 dust mask is recommended when there is a possibility of dust inhalation.[4] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood or a Biological Safety Cabinet (BSC), to minimize inhalation of dust.[1][5]
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Remove all sources of ignition from the handling area.[1]
2. Weighing and Aliquoting:
-
Handle this compound, which is a powder, with care to avoid generating dust.[1][5][6]
-
Use a spatula or other appropriate tool to transfer the powder.
-
If possible, weigh the compound directly into the vessel in which it will be used.
3. Dissolution:
-
This compound is soluble in water.[7]
-
When preparing solutions, slowly add the powder to the solvent to avoid splashing.
-
If preparing a stock solution for long-term use, it is recommended to store it at -80°C for up to 6 months or -20°C for up to 1 month.[8] For aqueous stock solutions, filter and sterilize with a 0.22 μm filter before use.[8]
4. Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[5][6]
-
Decontaminate all surfaces and equipment used.
-
Remove and dispose of gloves properly by rolling them off inside out to prevent the transfer of any contamination.[3]
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, immediate action is critical.
| Incident | First Aid and Spill Response |
| Skin Contact | Take off contaminated clothing immediately.[6] Wash the affected area with plenty of soap and water.[5][6] Seek medical attention if skin irritation occurs.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][6] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention. |
| Inhalation | Move the victim to fresh air.[5][6] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration, but do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[6] Seek immediate medical attention. |
| Ingestion | Rinse mouth with water.[6] Do not induce vomiting.[5][6] Never give anything by mouth to an unconscious person.[5][6] Call a doctor or Poison Control Center immediately.[6] |
| Spill | Evacuate personnel to a safe area.[1] Avoid dust formation.[1][6] Use a vacuum or sweep up the material and place it into a suitable, labeled disposal container.[5] Prevent the spill from entering drains.[4][9] |
Disposal Plan
All waste containing this compound must be handled as hazardous chemical waste.
-
Solid Waste: Collect any solid waste, including contaminated gloves, paper towels, and weighing papers, in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all aqueous solutions in a labeled hazardous waste container.
-
Disposal: Dispose of all waste in accordance with federal, state, and local environmental control regulations.[9] Do not dispose of down the drain.
Workflow for Handling this compound
Caption: A flowchart outlining the key steps for the safe handling of this compound.
References
- 1. echemi.com [echemi.com]
- 2. falseguridad.com [falseguridad.com]
- 3. pppmag.com [pppmag.com]
- 4. carlroth.com [carlroth.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. peptide.com [peptide.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
